molecular formula C10H13NO3 B1272458 3-Amino-3-(3-methoxyphenyl)propanoic acid CAS No. 68208-19-5

3-Amino-3-(3-methoxyphenyl)propanoic acid

Cat. No.: B1272458
CAS No.: 68208-19-5
M. Wt: 195.21 g/mol
InChI Key: FGMPGCPZEOXEES-UHFFFAOYSA-N
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Description

3-Amino-3-(3-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-(3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMPGCPZEOXEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377388
Record name 3-amino-3-(3-methoxyphenyl)propanoic acid
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Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68208-19-5
Record name 3-Amino-3-(3-methoxyphenyl)propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68208-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-3-(3-methoxyphenyl)propanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID80377388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-3-(3-methoxyphenyl)propanoic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 68208-19-5

This guide provides a comprehensive technical overview of 3-Amino-3-(3-methoxyphenyl)propanoic acid, a compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, synthesis methodologies, analytical characterization, and its burgeoning applications, particularly in the realm of targeted protein degradation.

Introduction: The Significance of a Structurally Unique β-Amino Acid

This compound is a non-proteinogenic β-amino acid that has emerged as a valuable building block in medicinal chemistry.[1][2][3] Unlike their α-amino acid counterparts, which are the fundamental components of proteins, β-amino acids possess an additional carbon atom between the amino and carboxyl groups. This seemingly subtle structural difference imparts unique conformational properties and, crucially, enhanced stability against enzymatic degradation.[1][2] These characteristics make β-amino acid-containing peptides, or peptidomimetics, highly attractive candidates for therapeutic development.[1][2]

The presence of the 3-methoxyphenyl group further distinguishes this molecule, offering a handle for molecular recognition and influencing its pharmacokinetic profile. Its utility is particularly highlighted by its classification as a "Protein Degrader Building Block," pointing to its integral role in the design of Proteolysis Targeting Chimeras (PROTACs).[]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.

PropertyValueSource
CAS Number 68208-19-5[5][6]
Molecular Formula C₁₀H₁₃NO₃[5]
Molecular Weight 195.22 g/mol [5]
Appearance White solid[1]
Purity Typically ≥97%[5]
Solubility Sparingly soluble in water.

Synthesis of this compound

The synthesis of β-amino acids can be achieved through various established organic reactions. For this compound, the Rodionov reaction and the Mannich reaction represent two classical and effective approaches.

The Rodionov Reaction: A One-Pot Condensation

The Rodionov reaction is a one-pot synthesis that involves the condensation of an aldehyde, malonic acid, and ammonia or an amine in an alcoholic solvent.[3][8] This method provides a direct route to β-amino acids.

Conceptual Workflow for the Rodionov Synthesis:

Rodionov_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Reaction_Vessel One-Pot Condensation 3-Methoxybenzaldehyde->Reaction_Vessel Malonic_Acid Malonic Acid Malonic_Acid->Reaction_Vessel Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Reaction_Vessel Solvent Alcoholic Solvent (e.g., Ethanol) Heat Reflux Target_Molecule This compound Reaction_Vessel->Target_Molecule Yields

Caption: Conceptual workflow of the Rodionov reaction for the synthesis of the target molecule.

Step-by-Step Protocol (Adapted from general Rodionov reaction procedures):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-methoxybenzaldehyde, malonic acid, and ammonium acetate in a suitable alcoholic solvent, such as ethanol.

  • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by Thin Layer Chromatography is recommended).

  • Work-up and Purification: After cooling, the product may precipitate. The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent system.

The Mannich Reaction: A Versatile Aminoalkylation

The Mannich reaction is another cornerstone of organic synthesis for the preparation of β-amino carbonyl compounds, which can be subsequently converted to β-amino acids.[9][10] This three-component condensation involves an aldehyde, a primary or secondary amine, and a compound with an active hydrogen.

Conceptual Workflow for a Mannich-type Synthesis:

Mannich_Synthesis cluster_reactants1 Reactant Set 1 cluster_reactants2 Reactant Set 2 cluster_product Final Product 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Imine_Formation In situ Imine Formation 3-Methoxybenzaldehyde->Imine_Formation Amine Amine Amine->Imine_Formation Malonic_Ester Malonic Ester Mannich_Adduct Mannich Adduct Malonic_Ester->Mannich_Adduct Target_Molecule This compound Imine_Formation->Mannich_Adduct Reacts with Hydrolysis Hydrolysis & Decarboxylation Mannich_Adduct->Hydrolysis Undergoes Hydrolysis->Target_Molecule Yields

Caption: Conceptual workflow of a Mannich-type reaction for the synthesis of the target molecule.

Step-by-Step Protocol (Generalized):

  • Imine Formation: An imine is typically formed in situ from the reaction of 3-methoxybenzaldehyde and a suitable amine (e.g., ammonia or a protected amine).

  • Mannich Addition: A malonic acid ester is then added, which acts as the active hydrogen compound, to yield a Mannich adduct.

  • Hydrolysis and Decarboxylation: The resulting adduct is hydrolyzed and decarboxylated to afford the final β-amino acid.

Analytical Characterization: Ensuring Purity and Identity

The definitive identification and purity assessment of this compound relies on a combination of modern analytical techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for assessing the purity of the synthesized compound. For chiral molecules like this, chiral HPLC is essential to determine the enantiomeric excess (ee) of a specific stereoisomer. Methods developed for similar β-amino acids often utilize chiral stationary phases, such as teicoplanin-based columns, with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol) and an aqueous buffer.

Workflow for Chiral HPLC Analysis:

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Injection onto Chiral HPLC Column Sample_Prep->Injection Separation Enantiomeric Separation (Isocratic or Gradient Elution) Injection->Separation Detection Detection (e.g., UV-Vis) Separation->Detection Data_Analysis Data Analysis (Peak Integration, ee Calculation) Detection->Data_Analysis

Caption: A typical workflow for the chiral HPLC analysis of this compound.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure of the synthesized compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed fingerprint of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can further aid in structural elucidation. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Applications in Drug Development: A Focus on Targeted Protein Degradation

The unique structural features of this compound make it a highly sought-after building block in contemporary drug discovery.

Peptidomimetics and Neurological Disorders

The incorporation of β-amino acids into peptides can lead to compounds with enhanced metabolic stability and defined secondary structures.[1][2] The (R)-enantiomer, in particular, has been explored for its potential in developing new medications for neurological disorders by modulating neurotransmitter systems.[10]

A Key Component in PROTAC Linkers

Perhaps the most exciting application of this compound is in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[11]

A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[11] The linker is not merely a spacer but plays a critical role in the efficacy and selectivity of the PROTAC.[2][][11][12] The length, rigidity, and chemical composition of the linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][][11]

The Role of this compound in PROTAC Linkers:

The incorporation of β-amino acids like this compound into PROTAC linkers offers several advantages:

  • Conformational Constraint: The β-amino acid backbone can introduce a degree of rigidity to the linker, which can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation.

  • Vectorial Control: The defined stereochemistry of the β-amino acid can influence the spatial orientation of the two ligands, which is critical for optimal protein-protein interactions within the ternary complex.

  • Modulation of Physicochemical Properties: The methoxyphenyl group and the amino acid moiety can be used to fine-tune the solubility, lipophilicity, and cell permeability of the PROTAC molecule.

Conceptual Diagram of a PROTAC with a β-Amino Acid Linker:

Caption: A simplified representation of a PROTAC molecule incorporating the title compound in its linker.

Conclusion and Future Perspectives

This compound, with its unique structural attributes, stands as a testament to the power of non-natural amino acids in advancing drug discovery. Its role as a versatile building block for creating metabolically stable peptidomimetics and, more importantly, as a sophisticated component in the rational design of PROTAC linkers, solidifies its importance for researchers in medicinal chemistry and chemical biology. As the field of targeted protein degradation continues to expand, the demand for well-characterized and strategically designed building blocks like this compound is set to grow, paving the way for the development of novel therapeutics for a wide range of diseases.

References

Sources

A Technical Guide to 3-Amino-3-(3-methoxyphenyl)propanoic Acid: Physicochemical Properties, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a detailed technical overview of 3-Amino-3-(3-methoxyphenyl)propanoic acid, a critical building block in modern medicinal chemistry and drug development. We delve into its fundamental physicochemical properties, with a primary focus on its molecular weight and the critical role this parameter plays in research and development. This document outlines authoritative, field-proven protocols for the analytical validation of the compound's identity, purity, and structure using mass spectrometry, NMR, and HPLC. Furthermore, we explore its applications, particularly in neuroscience research and as a component in the synthesis of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this versatile molecule.

Fundamental Physicochemical Profile

This compound is a non-proteinogenic β-amino acid derivative. Its structure, featuring a methoxyphenyl group, makes it a valuable synthon for introducing specific pharmacophoric features into larger molecules.[1] The compound exists as a racemic mixture or as distinct stereoisomers, (R) and (S), a critical consideration for stereospecific synthesis and pharmacological activity.

The precise characterization of its physical and chemical properties is the foundation of its reliable use in any research or manufacturing setting. The molecular weight, in particular, is a cornerstone property that dictates stoichiometric calculations and informs analytical characterization.

Table 1: Core Physicochemical Properties

Property Value Source(s)
Molecular Weight 195.22 g/mol [1][2][3]
Molecular Formula C₁₀H₁₃NO₃ [1][2][3][4][5]
CAS Number (Racemate) 68208-19-5 [2][3][4][6]
Appearance White solid [1]
Melting Point 216 °C (decomposes) [6]
Boiling Point 350.2 ± 37.0 °C at 760 mmHg [6]

| Density | 1.2 ± 0.1 g/cm³ |[6] |

Note: Enantiomer-specific CAS numbers are 765895-65-6 for the (R)-enantiomer and 783300-35-6 for the (S)-enantiomer.[1][5]

The Foundational Role of Molecular Weight in Research & Development

While seemingly a basic parameter, the molecular weight of 195.22 g/mol is a critical data point that underpins the entire development lifecycle of any molecule derived from this building block.

  • Stoichiometric Precision: In synthetic chemistry, all reaction calculations rely on the accurate molar mass to ensure correct reagent ratios. This is paramount for maximizing yield, minimizing impurities, and achieving reproducible outcomes.

  • Analytical Identity: Mass spectrometry, the definitive technique for molecular weight determination, uses this value as the primary identifier. A measured mass that matches the theoretical mass (195.0895 Da for the monoisotopic mass) provides the initial, high-confidence confirmation of the compound's identity.[5][7]

  • Solution Preparation: The preparation of solutions with precise molar concentrations for biochemical assays, formulation studies, or analytical standards is directly dependent on the molecular weight. Errors in this value lead to systematic errors in all subsequent experiments.

  • Pharmacokinetic Considerations: For medicinal chemists, molecular weight is a key parameter in assessing the "drug-likeness" of a final compound, often evaluated against frameworks like Lipinski's Rule of Five. While this compound is a building block, its mass contributes directly to the final properties of the active pharmaceutical ingredient (API).

Analytical Validation and Characterization

A robust and multi-faceted analytical approach is required to ensure the identity, purity, and structural integrity of this compound. The following workflow illustrates a self-validating system where orthogonal techniques confirm the findings of one another.

G cluster_0 Integrated Analytical Workflow Sample Raw Material (this compound) MS Mass Spectrometry (LC-MS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR HPLC Chiral HPLC Sample->HPLC Result_MS Confirms Molecular Weight (e.g., [M+H]⁺ at m/z 196.09) MS->Result_MS Result_NMR Confirms Covalent Structure & Positional Isomerism NMR->Result_NMR Result_HPLC Quantifies Purity & Enantiomeric Excess (e.e.) HPLC->Result_HPLC

Figure 1: Integrated workflow for analytical validation.
Protocol 3.1: Molecular Weight Confirmation by Mass Spectrometry

Causality: This protocol is designed to confirm the compound's molecular weight. Electrospray Ionization (ESI) in positive mode is selected because the basic amino group is readily protonated, leading to a strong and easily interpretable signal for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) is the gold standard for confirming elemental composition.[8]

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 Methanol:Water). Further dilute to a working concentration of 1-10 µg/mL using the mobile phase.

  • Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source. An Orbitrap or TOF mass analyzer is recommended for high-resolution data.

  • LC Conditions (Optional but Recommended):

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Conditions:

    • Ionization Mode: ESI, Positive.[8]

    • Scan Range: m/z 50 - 500.

    • Expected Ion: [M+H]⁺.

    • Theoretical m/z (Monoisotopic): 196.0968.

Validation: The observation of a prominent ion at m/z 196.09 (±5 ppm in HRMS) provides high-confidence verification of the molecular formula and weight.

Protocol 3.2: Structural Elucidation by NMR Spectroscopy

Causality: While MS confirms the mass, it does not distinguish between isomers (e.g., 2-methoxy vs. 3-methoxy). Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation by mapping the covalent framework of the molecule. Deuterium oxide (D₂O) is a common solvent, but the acidic and amine protons will exchange and may not be visible.[8]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H Signals: The spectrum will show characteristic signals for the methoxy group (singlet, ~3.8 ppm), the aromatic protons (multiplets in the 6.8-7.3 ppm range), and the aliphatic protons of the propanoic acid backbone.

  • Expected ¹³C Signals: The spectrum will confirm the presence of 10 distinct carbon environments, including the carbonyl carbon (~170-180 ppm), aromatic carbons, the methoxy carbon (~55 ppm), and the aliphatic carbons.

Validation: The specific splitting patterns and chemical shifts of the aromatic protons confirm the 1,3- (meta) substitution pattern, validating the correct positional isomer.

Protocol 3.3: Purity and Enantiomeric Separation by HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is the primary method for assessing chemical purity. For chiral molecules like this, a specialized Chiral Stationary Phase (CSP) is required to separate the R and S enantiomers, which is critical for applications in stereospecific drug development.[8]

Methodology:

  • Purity Analysis (Reversed-Phase):

    • Use a standard C18 column with a gradient method (e.g., Water/Acetonitrile with 0.1% TFA or Formic Acid) to assess overall purity. The main peak area percentage should typically be ≥95% or as specified.

  • Enantiomeric Separation (Chiral HPLC):

    • Column: A teicoplanin-based CSP (e.g., Chirobiotic T) is highly effective for underivatized amino acids.[8]

    • Mobile Phase: A polar organic or reversed-phase mode can be used. A typical starting point is 60:40 (v/v) Methanol:Water, potentially with a buffer like ammonium acetate to control pH.[8]

    • Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm or 270 nm).

Validation: For an enantiomerically pure sample, a single peak should be observed. For a racemic mixture, two well-resolved peaks of approximately equal area should be present. The enantiomeric excess (e.e.) can be calculated from the peak areas.

Synthesis and Applications

This compound is not typically an end-product but rather a versatile intermediate. Its primary value lies in its utility as a scaffold in the synthesis of more complex molecules.

G cluster_1 Conceptual Role in Synthesis Start Commercial Precursors (e.g., 3-Methoxybenzaldehyde) Intermediate 3-Amino-3-(3-methoxyphenyl) propanoic acid Start->Intermediate Multi-step Synthesis App1 Peptidomimetics & Bioactive Molecules Intermediate->App1 Peptide Coupling or Derivatization App2 PROTAC Linkers & Degrader Building Blocks Intermediate->App2 Functionalization

Figure 2: Role as a key synthetic intermediate.

Key Application Areas:

  • Pharmaceutical Development: The compound is a key building block for creating novel therapeutic agents, particularly those targeting neurological disorders.[1] The methoxyphenyl group can engage in specific interactions with biological targets, while the amino acid backbone provides a scaffold for further chemical modification.

  • Neuroscience Research: It is used as a research tool to study neurotransmitter systems and explore the role of amino acids in synaptic signaling.[1]

  • Protein Degraders: This molecule has been identified as a building block for protein degraders, a cutting-edge therapeutic modality used in the development of new cancer treatments and other therapies.[4]

Conclusion

This compound is a deceptively simple molecule whose precise properties, anchored by its molecular weight of 195.22 g/mol , are fundamental to its successful application in advanced scientific research. Its utility as a synthetic building block in drug discovery is undeniable. For researchers and developers, adherence to rigorous, multi-technique analytical validation as outlined in this guide is not merely a quality control measure; it is a prerequisite for generating reproducible, high-integrity data and for advancing the development of next-generation therapeutics.

References

  • This compound, min 95%, 1 gram. HDH Pharma Inc. [Link]
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]
  • 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | C10H13NO4.
  • (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3.
  • 2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3.

Sources

A Technical Guide to the Physical Properties of 3-Amino-3-(3-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3-methoxyphenyl)propanoic acid is a non-proteinogenic β-amino acid derivative. Its structure, featuring a chiral center and a methoxyphenyl group, makes it a valuable building block in medicinal chemistry and neuropharmacology.[1][2] As a derivative of β-phenylalanine, it serves as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders by potentially modulating neurotransmitter systems.[1][2] Understanding the fundamental physical properties of this compound is a critical prerequisite for its application in drug design, formulation development, and quality control. This guide provides an in-depth analysis of its key physicochemical characteristics, supported by established experimental methodologies.

Core Physicochemical Identifiers

A consistent and accurate identification of a compound is the foundation of all subsequent research. This compound exists as a racemic mixture and as individual (R) and (S) enantiomers, each with a unique CAS Registry Number.

PropertyDataSource(s)
Molecular Formula C₁₀H₁₃NO₃[1][2][3]
Molecular Weight 195.22 g/mol [1][2]
Appearance White powder or solid[1][2][3]
CAS Number (Racemate) 68208-19-5[3]
CAS Number ((S)-enantiomer) 783300-35-6[1]
CAS Number ((R)-enantiomer) 765895-65-6[2]

Thermal Properties: Melting Point Analysis

The melting point is a crucial indicator of a crystalline solid's purity. For chiral compounds, the melting points of the racemate and the pure enantiomers can differ. The documented melting point for the (S)-enantiomer is 207-211 °C, with decomposition.[1]

Protocol for Melting Point Determination

This protocol describes the standard capillary melting point technique.

  • Sample Preparation: Finely powder a small amount of the dry sample.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm) of the sample into the closed end.

  • Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.

  • Heating Ramp:

    • For an unknown compound, start with a rapid heating ramp (10-20 °C/min) to approximate the melting range.

    • For a known compound, set a slower ramp rate (1-2 °C/min) starting approximately 20 °C below the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The range between these two points is the melting range. The observation of gas evolution or charring indicates decomposition.

Expert Insights
  • Causality: A sharp melting range (typically < 2 °C) is indicative of high purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.

  • Trustworthiness: The observation of decomposition ("dec.") is a critical piece of data.[1] It suggests thermal instability at the melting point, which has implications for processing, storage, and certain analytical techniques like gas chromatography.

Workflow: Melting Point Determination

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Prep Finely Powder Sample Load Pack Capillary Tube Prep->Load Insert Place in Apparatus Load->Insert Heat Apply Heating Ramp (1-2 °C/min) Insert->Heat Observe Record T_onset and T_completion Heat->Observe Result Result: Melting Range (°C) Note Decomposition Observe->Result Report as Range

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile

The solubility of an active pharmaceutical ingredient profoundly affects its formulation and bioavailability. This compound is reported to be sparingly soluble in water.[3] Its zwitterionic nature at neutral pH, combined with the hydrophobic methoxyphenyl group, dictates its solubility in various media.

Protocol for Qualitative Solubility Assessment
  • Setup: Arrange a series of labeled test tubes, each containing a common solvent (e.g., Water, Ethanol, DMSO, Acetone, Dichloromethane, 0.1 M HCl, 0.1 M NaOH).

  • Addition: Add approximately 10 mg of the compound to 1 mL of each solvent.

  • Mixing: Agitate each tube vigorously (e.g., using a vortex mixer) for 30 seconds.

  • Observation: Visually inspect for dissolution. If dissolved, the compound is "soluble." If a significant amount of solid remains, it is "insoluble." If partial dissolution occurs, it is "sparingly" or "slightly" soluble.

  • Heating (Optional): Gently warm the tubes containing undissolved solid to observe any temperature-dependent solubility effects.

Expert Insights
  • Causality: As an amino acid, the compound's solubility is highly pH-dependent. In acidic solution (0.1 M HCl), the amino group is protonated (-NH₃⁺), increasing polarity and water solubility. In basic solution (0.1 M NaOH), the carboxylic acid group is deprotonated (-COO⁻), also enhancing water solubility. Solubility in organic solvents like DMSO is expected due to its high polarity and ability to solvate both the ionic and organic parts of the molecule.

  • Trustworthiness: This qualitative assessment provides a rapid, validated method for selecting appropriate solvents for reactions, purification (recrystallization), and analytical sample preparation (e.g., for HPLC or NMR).

Workflow: Solubility Screening

Solubility_Workflow cluster_solvents Solvent Array (1 mL each) Start 10 mg Compound Water Water HCl 0.1 M HCl NaOH 0.1 M NaOH DMSO DMSO EtOH Ethanol Agitate Vortex & Observe Water->Agitate HCl->Agitate NaOH->Agitate DMSO->Agitate EtOH->Agitate Result Categorize: - Soluble - Sparingly Soluble - Insoluble Agitate->Result

Caption: Workflow for Qualitative Solubility Assessment.

Acid-Base Properties: pKa Determination

Protocol for pKa Determination via Potentiometric Titration
  • Sample Preparation: Accurately weigh and dissolve a precise amount of the compound in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the solution in a jacketed beaker with a calibrated pH electrode and a magnetic stirrer. Use a micro-burette containing a standardized titrant (e.g., 0.1 M NaOH).

  • Titration (Acidic pKa): If starting from the fully protonated form, titrate the solution with the standardized NaOH solution. Record the pH after each incremental addition of titrant.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa values correspond to the pH at the half-equivalence points. The first pKa (pKa₁) will be for the more acidic carboxylic acid group, and the second (pKa₂) will be for the ammonium group.

  • Validation: The equivalence points can be identified by finding the maxima of the first derivative of the titration curve (ΔpH/ΔV).

Expert Insights
  • Causality: The compound is amphoteric. The pKa₁ (expected range ~3-4) corresponds to the equilibrium between the cationic form and the zwitterion. The pKa₂ (expected range ~9-10) corresponds to the equilibrium between the zwitterion and the anionic form.

  • Trustworthiness: This method provides highly accurate and reproducible pKa values, essential for developing physiologically relevant in-vitro assays and creating robust formulations.

Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint of the molecular structure. While specific spectra for this compound are not widely published, its structure allows for the prediction of key features.

Expected ¹H NMR Spectral Features (in DMSO-d₆)
  • -OCH₃: A sharp singlet around 3.7-3.8 ppm (3H).

  • Aromatic Protons: A complex multiplet pattern between 6.7-7.3 ppm (4H), characteristic of a 1,3-disubstituted benzene ring.

  • Chiral Methine (α-H): A multiplet (dd or t) around 4.0-4.3 ppm (1H), coupled to the adjacent methylene protons.

  • Methylene (β-H₂): Two diastereotopic protons appearing as a multiplet (e.g., two doublets of doublets) around 2.5-2.8 ppm (2H), coupled to the chiral methine proton.

  • -NH₂: A broad singlet, chemical shift variable depending on concentration and water content.

  • -COOH: A very broad singlet at >10 ppm.

Expected FT-IR Spectral Features (Solid State, KBr)
  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded OH group.[4]

  • N-H Stretch (Amine): Moderate bands around 3300-3500 cm⁻¹.

  • C-H Stretch (Aromatic/Aliphatic): Sharp peaks between 2850-3100 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.[4]

  • Aromatic C=C Bends: Overtone bands in the 1650-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹.

  • C-O Stretch (Ether): A strong band around 1250 cm⁻¹.

Workflow: General Spectroscopic Analysis

Spectroscopy_Workflow cluster_nmr NMR Spectroscopy cluster_ir FT-IR Spectroscopy Sample Pure Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Nujol Mull Sample->Prep_IR Acquire_NMR Acquire ¹H, ¹³C Spectra Prep_NMR->Acquire_NMR Analysis Correlate Spectra with Molecular Structure Acquire_NMR->Analysis Acquire_IR Acquire IR Spectrum Prep_IR->Acquire_IR Acquire_IR->Analysis Result Confirm Identity & Purity Analysis->Result

Caption: General Workflow for NMR and FT-IR Analysis.

Chiral Properties: Optical Rotation

As a chiral molecule, the enantiomers of this compound rotate plane-polarized light in opposite directions. This property is fundamental for confirming enantiomeric purity.

EnantiomerSpecific Rotation [α]ConditionsSource
(S)-enantiomer +14 ± 2ºc=1 in 0.5N NaOH[1]
(R)-enantiomer +3.8 ± 2.0ºc=1% in H₂O[2]

Note: The conditions (solvent, concentration) significantly impact the measured rotation, as seen above. Direct comparison requires identical conditions.

Protocol for Polarimetry
  • Solution Preparation: Accurately prepare a solution of the compound at a known concentration (c, in g/mL) in a specified solvent.

  • Instrument Blank: Fill the polarimeter cell (of a known path length, l, in decimeters) with the pure solvent and zero the instrument.

  • Sample Measurement: Rinse and fill the cell with the sample solution and measure the observed rotation (α).

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c) . Report the temperature and wavelength of light used (typically 25°C and the sodium D-line, 589 nm).

Expert Insights
  • Causality: Enantiomers have identical physical properties except for their interaction with other chiral entities, including plane-polarized light. The sign (+ or -) and magnitude of the specific rotation are unique physical constants for each enantiomer under defined conditions.

  • Trustworthiness: Polarimetry is an essential, FDA-recognized quality control method to verify the stereochemical identity and purity of a chiral drug substance, which is critical since different enantiomers can have vastly different pharmacological and toxicological profiles.

Conclusion

The physical properties of this compound define its behavior from the laboratory bench to potential clinical applications. Its solid-state nature, thermal decomposition profile, pH-dependent solubility, and distinct chiroptical and spectroscopic characteristics are all critical parameters for the research and drug development professional. The experimental protocols and expert insights provided herein offer a robust framework for the handling, analysis, and application of this important synthetic intermediate.

References

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • Guidechem. (n.d.). 3-AMINO-3-(3-METHOXY-PHENYL)-PROPIONIC ACID 68208-19-5 wiki.
  • Chem-Impex. (n.d.). (S)-3-Amino-3-(3-methoxyphenyl)propionic acid.
  • ChemicalBook. (n.d.). 3-[(3-methoxyphenyl)amino]propanoic acid.
  • Chem-Impex. (n.d.). (R)-3-Amino-3-(3-methoxyphenyl)propionic acid.
  • PubChem. (n.d.). 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid.
  • Sigma-Aldrich. (n.d.). 3-(3-Methoxyphenyl)propionic acid 99%.
  • PubChem. (n.d.). (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid.
  • ChemicalBook. (n.d.). 3-[(3-METHOXYPHENYL)AMINO]PROPANOIC ACID.
  • ChemicalBook. (n.d.). (r)-3-amino-3-(3-methoxy-phenyl)-propionic acid(765895-65-6) 1 h nmr.
  • Chem-Impex. (n.d.). 3-(3-Methoxyphenyl)propionic acid.
  • NIST. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. In NIST Chemistry WebBook.
  • Moldb. (n.d.). 68208-19-5 | this compound.
  • ChemicalBook. (n.d.). 3-(3-METHOXYPHENYL)PROPIONIC ACID.
  • ChemicalBook. (n.d.). 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR spectrum.
  • PubChemLite. (n.d.). This compound (C10H13NO3).
  • Guidechem. (n.d.). 3-(3-METHOXYPHENYL)PROPIONIC ACID 10516-71-9 wiki.
  • PubChem. (n.d.). (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid.
  • ChemWhat. (n.d.). PEG/PPG-3/6 DIMETHYL ETHER CAS#: 61419-46-3.
  • Sigma-Aldrich. (n.d.). Dimethyl ether, ≥99%.
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid.
  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid.
  • Fisher Scientific. (n.d.). 3-(3-Methoxyphenyl)propionic acid, 98+%.
  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • The Good Scents Company. (n.d.). peg/ppg-9/2 dimethyl ether, 61419-46-3.
  • PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid.
  • NIST. (n.d.). 3-(p-Methoxyphenyl)propionic acid. In NIST Chemistry WebBook.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methoxyethyl ether, 99%.
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3-Amino-3-(3-methoxyphenyl)propanoic acid chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-3-(3-methoxyphenyl)propanoic Acid

This guide provides a comprehensive technical overview of this compound, a pivotal building block in modern medicinal chemistry and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, characterization, physicochemical properties, and applications, grounding all information in established scientific principles and authoritative references.

Introduction and Strategic Importance

This compound (CAS No: 68208-19-5) is a non-proteinogenic β-amino acid derivative.[1][2][3] Its structure, which combines a flexible propanoic acid backbone with a methoxy-substituted phenyl ring, makes it a highly valuable and versatile scaffold in drug discovery.[4][5] Unlike their α-amino acid counterparts, β-amino acids can form more stable peptide secondary structures (peptidomimetics) that are resistant to enzymatic degradation, a crucial attribute for enhancing the pharmacokinetic profiles of peptide-based therapeutics.

The methoxy group at the meta-position of the phenyl ring modifies the compound's electronic properties and steric profile, influencing its interaction with biological targets.[4] This feature is particularly relevant in neuroscience research, where this compound and its enantiomers serve as key intermediates for synthesizing molecules that modulate neurotransmitter systems, with potential applications in treating neurological disorders such as depression and anxiety.[4][5] Furthermore, its classification as a "Protein Degrader Building Block" underscores its role in the development of cutting-edge therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras).[2]

Chemical Structure Visualization

The fundamental structure of this compound is presented below.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of β-aryl-β-amino acids is well-established, with the Rodionov reaction being a classic and effective method.[6][7] This one-pot reaction involves the condensation of an aromatic aldehyde, malonic acid, and an ammonia source in an alcoholic solvent.[8]

Workflow: Rodionov Synthesis

The diagram below outlines the typical workflow for synthesizing the target compound.

G cluster_reactants Reactants cluster_process Process cluster_output Output & QC r1 3-Methoxybenzaldehyde reaction One-Pot Condensation (Rodionov Reaction) Solvent: Ethanol, Reflux r1->reaction r2 Malonic Acid r2->reaction r3 Ammonium Acetate r3->reaction workup Acid/Base Workup & Crude Isolation reaction->workup Cooling & pH adjustment purification Recrystallization workup->purification Crude solid product Pure Crystalline Product purification->product Purified solid qc Characterization (NMR, MS, HPLC) product->qc

Caption: Generalized workflow for the synthesis of the title compound via Rodionov reaction.

Experimental Protocol: Representative Synthesis

This protocol describes a standard laboratory-scale synthesis.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (2.0 eq).

    • Expertise & Experience: Ammonium acetate serves a dual role: it acts as the nitrogen source for the amino group and as a catalyst for the initial Knoevenagel condensation between the aldehyde and malonic acid. Using a slight excess of malonic acid ensures complete consumption of the aldehyde.

  • Condensation: Add absolute ethanol as the solvent and heat the mixture to reflux (approx. 78 °C). Maintain reflux for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. Add water to the residue and adjust the pH to ~9-10 with aqueous ammonia to dissolve any unreacted malonic acid. Extract with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted aldehyde.

    • Trustworthiness: This acid/base workup is a self-validating purification step. The desired amino acid product is amphoteric and will remain in the aqueous phase at this pH, while nonpolar impurities are partitioned into the organic phase.

  • Precipitation: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH ~6-7) using a dilute acid like acetic acid. The product will precipitate out of the solution.

  • Purification: Collect the crude solid by vacuum filtration. Purify the product by recrystallization from an appropriate solvent system (e.g., water/ethanol mixture) to yield a white crystalline solid. Dry under vacuum.

Analytical Characterization

A multi-technique approach is required to confirm the identity, purity, and structure of the synthesized compound, ensuring a self-validating analytical system.

Analytical Workflow

G cluster_purity Purity Assessment cluster_structure Structural Elucidation cluster_confirmation Final Confirmation start Synthesized & Purified Product hplc HPLC-UV (>95% Purity) start->hplc mp Melting Point (Sharp Range) start->mp nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (LC-MS) start->ms confirm Confirmed Identity & Purity hplc->confirm mp->confirm nmr->confirm ms->confirm

Caption: A robust workflow for the analytical characterization of the final product.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the final compound.

  • Protocol:

    • Mobile Phase: Prepare an isocratic or gradient mobile phase, typically a mixture of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA) to ensure good peak shape.

    • Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in the mobile phase.

    • Analysis: Inject 10 µL and monitor the elution profile with a UV detector at a wavelength where the phenyl ring shows strong absorbance (e.g., 254 nm).

    • Validation: A pure sample should exhibit a single major peak. Purity is calculated based on the area percentage of the main peak. Commercial suppliers often guarantee purity of ≥95%.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the molecular structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

  • Expected ¹H NMR Signals: (in a solvent like D₂O or DMSO-d₆)

    • Aromatic protons (Ar-H): Multiplets in the range of ~6.8-7.3 ppm.

    • Methine proton (-CH(NH₂)-): A multiplet (dd or t) around ~4.0-4.3 ppm.

    • Methylene protons (-CH₂-COOH): Two diastereotopic protons appearing as a multiplet (dd) around ~2.5-2.8 ppm.

    • Methoxy protons (-OCH₃): A sharp singlet at ~3.8 ppm.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound.

  • Method: Electrospray ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole or TOF).

  • Expected Result: The compound has a molecular weight of 195.22 g/mol .[1][9] In positive ion mode (ESI+), the expected ion would be the protonated molecule [M+H]⁺ at m/z ≈ 196.09.[10]

Physicochemical Properties

A summary of the key physicochemical properties is essential for handling, formulation, and experimental design.

PropertyValueSource(s)
CAS Number 68208-19-5[1][2][3]
Molecular Formula C₁₀H₁₃NO₃[1][2][9]
Molecular Weight 195.22 g/mol [1][4][9]
Appearance White solid[4][9]
Purity Typically ≥95%[2]
Topological Polar Surface Area 72.6 Ų[9][11]
Hydrogen Bond Donors 2[9]
Hydrogen Bond Acceptors 4[9]
Rotatable Bonds 4[9]
Storage Room temperature / Keep Cold[2][9]

Applications in Research and Drug Development

The utility of this compound stems from its role as a versatile intermediate for creating more complex and biologically active molecules.[4][5]

Logical Map of Applications

G cluster_pharma Pharmaceutical Development cluster_research Basic Research parent This compound neuro Neuropharmacology parent->neuro Precursor for CNS-active agents peptido Peptidomimetics parent->peptido Scaffold for stable peptides degraders Protein Degraders (PROTACs) parent->degraders Building block for linkers/ligands assays Biochemical Assays parent->assays Tool compound neuro_res Neurotransmitter System Studies parent->neuro_res Modulator of synaptic transmission t1 t1 neuro->t1 Anxiety & Depression Therapeutics t2 t2 peptido->t2 Enhanced enzymatic stability

Caption: Key application areas for this compound.

  • Neuroscience and Neuropharmacology: Both the (R) and (S) enantiomers of this compound are valuable in neuroscience.[4][5] They are used to synthesize novel compounds for studying neurotransmitter systems and developing potential treatments for neurological conditions.[5] The methoxyphenyl group can mimic the structure of certain endogenous neuromodulators, allowing derivatives to interact with specific receptors or transporters in the central nervous system.

  • Pharmaceutical Intermediate: This molecule is a foundational building block for synthesizing more complex active pharmaceutical ingredients (APIs).[4] Its amino and carboxylic acid groups provide two reactive handles for straightforward chemical modification, such as in peptide synthesis or the construction of heterocyclic systems.

  • Peptidomimetics: As a β-amino acid, it is used to create peptides with unnatural backbones. These peptidomimetics often exhibit enhanced stability against proteolysis and can adopt unique, stable conformations, making them excellent candidates for developing drugs that can disrupt protein-protein interactions.

References

  • Moldb. (n.d.). 68208-19-5 | this compound.
  • Oakwood Chemical. (n.d.). This compound, min 95%.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-Amino Acids and Derivatives.
  • Pawar, S. S., et al. (2017). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Der Pharma Chemica, 9(1), 103-107.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid.
  • Johnson, T. B., & Livak, J. E. (1936). THE MECHANISM OF FORMATION OF BETA-ARYL-BETA-AMINO FATTY ACIDS BY THE CONDENSATION OF AROMATIC ALDEHYDES WITH MALONIC ACID AND ITS DERIVATIVES. Journal of the American Chemical Society, 58(2), 299–302.
  • ResearchGate. (n.d.). Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation.
  • ResearchGate. (n.d.). Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction.

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An In-depth Technical Guide to (R)-3-Amino-3-(3-methoxyphenyl)propanoic Acid: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a chiral non-proteinogenic β-amino acid that has garnered significant interest within the scientific community, particularly among researchers in drug discovery and medicinal chemistry. Its unique structural architecture, featuring a methoxy-substituted phenyl ring, imparts favorable physicochemical and pharmacological properties, positioning it as a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the core properties of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid, including its chemical and physical characteristics, enantioselective synthesis strategies, and analytical methodologies. Furthermore, this document delves into its potential pharmacological applications, with a particular focus on its role as a modulator of neurotransmitter systems, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of β-Amino Acids in Drug Discovery

While α-amino acids are the fundamental constituents of proteins, their β-isomers have emerged as crucial components in the design of peptidomimetics and small molecule drugs with enhanced metabolic stability and unique conformational properties. The incorporation of β-amino acids into peptide sequences can confer resistance to enzymatic degradation, leading to improved pharmacokinetic profiles. (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid, as a chiral β-aryl-β-amino acid, is a prime example of a versatile scaffold for the development of innovative therapeutics, particularly for neurological disorders.[1][2] Its structure allows for diverse chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacological activity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is paramount for its effective application in research and development.

PropertyValueReference
IUPAC Name (3R)-3-amino-3-(3-methoxyphenyl)propanoic acid[3]
Synonyms (R)-3-Amino-3-(3-methoxyphenyl)propionic acid, D-β-Phe(3-OMe)-OH, (R)-3-Methoxy-β-phenylalanine, H-D-β-Phe(3-OMe)-OH[1]
CAS Number 765895-65-6[1]
Molecular Formula C₁₀H₁₃NO₃[1]
Molecular Weight 195.22 g/mol [1]
Appearance White solid[1]
Purity ≥ 99% (HPLC)[1]
Optical Rotation [α]D²⁵ = +3.8 ± 2.0º (c=1% in H₂O)[1]
Storage Conditions 0-8°C[1]

Synthesis and Chiral Separation

The enantioselective synthesis of β-amino acids is a critical area of research, as the biological activity of chiral molecules is often stereospecific. Several strategies have been developed for the asymmetric synthesis of β-aryl-β-amino acids.

Representative Enantioselective Synthesis

Conceptual Workflow for Asymmetric Synthesis:

G cluster_start Starting Materials cluster_reaction Key Transformation cluster_workup Purification & Deprotection cluster_product Final Product A 3-Methoxycinnamic Acid Derivative C Asymmetric Conjugate Addition (e.g., using a chiral amine or metal catalyst) A->C B Chiral Auxiliary B->C D Chromatographic Purification C->D E Removal of Chiral Auxiliary D->E F (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid E->F

Caption: Conceptual workflow for the asymmetric synthesis of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid.

Chiral Separation

For the resolution of racemic mixtures of 3-Amino-3-(3-methoxyphenyl)propanoic acid, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice. A validated chiral LC method for the enantiomeric separation of this compound has been reported, highlighting the importance of enantiomeric purity for its intended applications.[3]

Typical Chiral HPLC Workflow:

G A Racemic Mixture (R/S)-3-Amino-3-(3-methoxyphenyl)propanoic acid B HPLC System with Chiral Stationary Phase (CSP) A->B C Separated Enantiomers B->C D (R)-enantiomer C->D Peak 1 E (S)-enantiomer C->E Peak 2 G cluster_compound Compound cluster_receptor GABA Receptor cluster_effect Cellular Effect cluster_outcome Physiological Outcome A (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid B GABA-A or GABA-B Receptor A->B Binds to C Modulation of Ion Channel Activity (e.g., Cl⁻ influx or K⁺ efflux) B->C Leads to D Neuronal Inhibition C->D E Neuroprotective Effects D->E

Caption: Hypothesized mechanism of action of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid at GABA receptors.

Neuroprotective Potential

The modulation of inhibitory neurotransmission is a key strategy for neuroprotection. By potentially enhancing GABAergic tone, (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid could counteract excitotoxicity, a pathological process involving the overactivation of glutamate receptors that leads to neuronal damage in conditions such as stroke and neurodegenerative diseases. Further in-vitro and in-vivo studies are warranted to elucidate the specific neuroprotective mechanisms of this compound.

Safety and Toxicology

Based on available Safety Data Sheet (SDS) information for the racemic mixture, this compound does not meet the criteria for classification as hazardous under current regulations. However, this is based on limited data, and a comprehensive toxicological profile has not been established. As with any research chemical, appropriate personal protective equipment should be used, and standard laboratory safety procedures should be followed when handling this compound. Further studies are required to determine its long-term safety profile.

Conclusion and Future Directions

(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a chiral building block with significant potential in the field of medicinal chemistry and drug discovery. Its well-defined physicochemical properties and the availability of enantioselective synthetic routes make it an attractive starting point for the development of novel therapeutics targeting the central nervous system. The primary avenue for future research lies in the detailed elucidation of its pharmacological mechanism of action. In vitro receptor binding assays and functional assays are crucial next steps to confirm its interaction with specific neurotransmitter receptors, such as GABA-A and GABA-B subtypes. Furthermore, in vivo studies in relevant animal models of neurological disorders will be essential to validate its therapeutic potential and to assess its pharmacokinetic and safety profiles. The insights gained from such studies will undoubtedly pave the way for the rational design of new and improved drugs for a range of debilitating neurological conditions.

References

  • Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current medicinal chemistry, 6(10), 983–1004.

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An In-depth Technical Guide to (S)-3-Amino-3-(3-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a chiral non-proteinogenic β-amino acid that has emerged as a valuable building block in medicinal chemistry and neuropharmacology. Its distinct structural architecture, featuring a chiral center at the β-position and a methoxy-substituted phenyl ring, makes it a compelling scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, enantioselective synthesis, analytical characterization, and core applications, with a particular focus on its potential as a modulator of neurotransmitter systems, likely through interaction with GABA receptors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their scientific programs.

Physicochemical and Structural Characteristics

(S)-3-Amino-3-(3-methoxyphenyl)propanoic acid is a white crystalline powder. The presence of both an acidic carboxylic acid group and a basic amino group makes it a zwitterionic compound under physiological pH. The meta-positioned methoxy group on the phenyl ring influences the molecule's electronic properties and steric profile, which can be critical for its interaction with biological targets.

Table 1: Core Physicochemical Properties

Property Value Source(s)
Molecular Formula C₁₀H₁₃NO₃ [1][2]
Molecular Weight 195.22 g/mol [1][2]
IUPAC Name (3S)-3-amino-3-(3-methoxyphenyl)propanoic acid [2]
CAS Number 783300-35-6 [2]
Appearance White powder [1]
Melting Point 207-211 °C (decomposes) [1]
Topological Polar Surface Area 72.6 Ų [2]
XLogP3 -2.0 [2]

| Optical Rotation | [α]D25 = +14 ± 2º (c=1 in 0.5N NaOH) |[1] |

Enantioselective Synthesis and Purification

The stereochemistry at the C3 position is critical for biological activity. Therefore, enantioselective synthesis is paramount. While numerous methods exist for the asymmetric synthesis of β-amino acids, biocatalytic approaches using ω-transaminases have become particularly powerful for their high selectivity and environmentally benign reaction conditions.[3][4][5]

The following protocol describes a representative asymmetric synthesis starting from a corresponding β-ketoester, which is a common and thermodynamically stable precursor.[5]

Experimental Protocol: Biocatalytic Asymmetric Amination

Rationale: This protocol leverages a lipase for the in-situ generation of the thermodynamically unstable β-keto acid from its stable ester precursor, followed by a highly enantioselective amination step catalyzed by an ω-transaminase to yield the desired (S)-enantiomer.

Materials:

  • Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

  • Immobilized Lipase (e.g., from Candida antarctica)

  • (S)-selective ω-Transaminase (ω-TA)

  • Isopropylamine (amine donor)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Potassium phosphate buffer (pH 7.5)

  • Ethyl acetate

  • Hydrochloric acid (1M)

  • Sodium hydroxide (1M)

  • Saturated sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Keto Acid Generation: In a temperature-controlled reaction vessel, dissolve ethyl 3-(3-methoxyphenyl)-3-oxopropanoate (1 equivalent) in a biphasic system of potassium phosphate buffer (100 mM, pH 7.5) and a minimal amount of a co-solvent like DMSO if needed for solubility.

  • Add immobilized lipase (e.g., 10-20 mg/mL). Stir the reaction at 30°C and monitor the hydrolysis of the ester to the corresponding β-keto acid by HPLC or TLC. Causality Note: This step is performed in situ because the resulting β-keto acid is prone to decarboxylation and is therefore unstable upon isolation.

  • Asymmetric Amination: Once ester hydrolysis is near completion (typically 2-4 hours), add the ω-transaminase (e.g., 1-5 mg/mL), its cofactor PLP (1 mM), and the amine donor, isopropylamine (1.5-3 equivalents).

  • Continue stirring the reaction at 30-35°C for 24-48 hours. The progress of the amination is monitored by HPLC, observing the consumption of the keto acid intermediate and the formation of the amino acid product.

  • Work-up and Isolation: Upon reaction completion, remove the immobilized enzymes by filtration.

  • Wash the aqueous phase with ethyl acetate to remove any unreacted starting material and the acetone by-product.

  • Adjust the pH of the aqueous phase to the isoelectric point of the amino acid (approx. pH 4-5) using 1M HCl. The product may begin to precipitate.

  • Cool the solution to 0-4°C to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: The crude product can be further purified by recrystallization from a water/ethanol mixture to yield the final (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid as a white solid.

G cluster_synthesis Synthesis Workflow cluster_reagents Key Reagents Ketoester Ethyl 3-(3-methoxyphenyl) -3-oxopropanoate Hydrolysis Step 1: Lipase-Catalyzed Hydrolysis Ketoester->Hydrolysis Keto_Acid Intermediate β-Keto Acid (in situ) Hydrolysis->Keto_Acid Lipase Lipase Hydrolysis->Lipase Amination Step 2: ω-Transaminase Catalyzed Amination Keto_Acid->Amination Crude_Product Crude (S)-Amino Acid Amination->Crude_Product Transaminase ω-Transaminase, PLP, Isopropylamine Amination->Transaminase Purification Step 3: Recrystallization Crude_Product->Purification Final_Product (S)-3-Amino-3-(3-methoxyphenyl) propanoic acid Purification->Final_Product Solvent Buffer/Solvent

Fig 1. Workflow for the biocatalytic synthesis of the target compound.

Analytical Characterization

Confirming the identity, purity, and enantiomeric excess of the final compound is a critical quality control step. High-Performance Liquid Chromatography (HPLC) is the method of choice for determining enantiomeric purity.

Experimental Protocol: Chiral HPLC Analysis

Rationale: Direct separation of enantiomers is challenging. This protocol uses a specialized chiral stationary phase (CSP) that can differentially interact with the (S) and (R) enantiomers, allowing for their separation and quantification. An acidic mobile phase ensures the analytes are protonated for consistent interaction with the CSP.[6]

Instrumentation & Columns:

  • HPLC system with UV or fluorescence detector

  • Chiral Column: Astec CHIROBIOTIC T (teicoplanin-based) column (25 cm x 4.6 mm, 5 µm) or a similar macrocyclic glycopeptide-based CSP is recommended for underivatized amino acids.[6]

Mobile Phase Preparation:

  • Prepare a mobile phase consisting of Methanol:Water:Formic Acid (e.g., 80:20:0.1 v/v/v).

  • Causality Note: The organic modifier (methanol) and acid concentration are key parameters that must be optimized to achieve baseline resolution and reasonable retention times. A U-shaped retention profile is often observed, where retention decreases and then increases with higher organic content.[6]

  • Filter and degas the mobile phase prior to use.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized product in the mobile phase to a final concentration of ~0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm or 272 nm.

  • Analysis: Inject a standard of the racemic mixture first to identify the retention times of both the (S) and (R) enantiomers.

  • Inject the synthesized sample. The resulting chromatogram should show a single major peak corresponding to the (S)-enantiomer.

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] * 100. A successful synthesis should yield a % ee of >99%.

Applications and Pharmacological Rationale

The primary utility of (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid lies in its role as a chiral building block for more complex molecules and as a research tool in neuropharmacology.[1]

  • Drug Development: As a β-amino acid, it can be incorporated into peptidomimetics to increase their resistance to proteolytic degradation, a common limitation of natural peptide-based drugs.[7][8] Its structure is found in precursors to agents targeting depression and anxiety.[1]

  • Neuroscience Research: The core structure of 3-phenyl-β-alanine is an analogue of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). This structural mimicry is the foundational hypothesis for its activity.

Postulated Mechanism of Action: GABA Receptor Modulation

Many centrally active drugs with a β-phenyl-γ-aminobutyric acid scaffold, such as baclofen (a GABA-B agonist) and phenibut, derive their function from interacting with GABA receptors.[9][10] It is therefore highly probable that the pharmacological interest in (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid and its derivatives is based on their potential to act as modulators, likely agonists, at GABA-B receptors.

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals. Their activation leads to:

  • Opening of G-protein-gated inwardly rectifying potassium (GIRK) channels: This causes an efflux of K⁺ ions, leading to hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential.[10]

  • Inhibition of voltage-gated calcium channels (VGCCs): This occurs primarily at presynaptic terminals, reducing the influx of Ca²⁺ and thereby decreasing the release of other neurotransmitters (like glutamate).[10]

G cluster_membrane Neuronal Membrane GABAB_R GABA-B Receptor (GPCR) G_Protein Gi/o Protein GABAB_R->G_Protein activates K_Channel GIRK K+ Channel G_Protein->K_Channel opens Ca_Channel VGCC Ca2+ Channel G_Protein->Ca_Channel inhibits K_efflux K+ Efflux K_Channel->K_efflux Ca_influx Ca2+ Influx (Blocked) Ca_Channel->Ca_influx Agonist (S)-3-Amino-3- (3-methoxyphenyl) propanoic acid Agonist->GABAB_R binds as agonist Hyperpolarization Postsynaptic Hyperpolarization (Inhibition) K_efflux->Hyperpolarization Reduced_NT Reduced Neurotransmitter Release Ca_influx->Reduced_NT

Sources

An In-depth Technical Guide to 3-Methoxy-β-phenylalanine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methoxy-β-phenylalanine is a non-canonical, synthetic β-amino acid that is garnering increasing interest within the scientific community. As a structural analog of phenylalanine, it serves as a versatile building block in medicinal chemistry and peptide design. The introduction of a β-amino group and a methoxy substituent at the meta position of the phenyl ring confers unique properties, including enhanced metabolic stability and the ability to induce specific secondary structures in peptides. This guide provides a comprehensive technical overview of 3-methoxy-β-phenylalanine, detailing its synthesis through both racemic and enantioselective routes, its physicochemical and analytical properties, and its current and potential applications in drug development and biochemical research. We offer field-proven insights into experimental choices, detailed protocols for synthesis and analysis, and a forward-looking perspective on its utility for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Modified Scaffold

β-Amino acids represent a pivotal class of compounds in modern chemistry and pharmacology. Unlike their proteinogenic α-amino acid counterparts, their altered backbone structure makes them resistant to degradation by common peptidases and proteases.[1] This inherent stability is a highly desirable trait in drug design. When incorporated into peptide chains, β-amino acids can act as "breakers" of typical α-helical or β-sheet structures, instead promoting the formation of unique and stable secondary structures like β-turns and helices.[2]

3-Methoxy-β-phenylalanine builds upon this foundation with two key modifications:

  • The Methoxy Group: The addition of a methoxy group (-OCH₃) to the phenyl ring alters the molecule's steric and electronic properties. Its position at the meta- (3-) position, as opposed to the para- (4-) position, can lead to significant differences in biological activity and receptor binding affinity.[3]

  • The Stereocenter: As a chiral molecule, it exists as D- and L-enantiomers. The D-configuration is particularly valuable in peptidomimetics, as it further enhances resistance to enzymatic degradation.[1]

This combination of features makes 3-methoxy-β-phenylalanine a valuable tool for fine-tuning the pharmacological profiles of novel therapeutics, from enhancing peptide stability to serving as a core scaffold in small molecule drug discovery.[1][4]

Synthetic Landscape: Accessing the Core Molecule

The synthesis of β-amino acids, particularly in an enantiomerically pure form, remains a significant challenge in organic chemistry.[4] The approach to synthesizing 3-methoxy-β-phenylalanine can be broadly categorized into two main strategies: the synthesis of a racemic mixture followed by resolution, or the direct, enantioselective synthesis of the desired isomer.

G cluster_0 cluster_1 Synthetic Strategies cluster_2 Post-Synthesis Processing cluster_3 start 3-Methoxybenzaldehyde + Malonic Acid racemic Racemic Synthesis start->racemic Rodionow-Johnson Reaction dl_mixture DL-3-Methoxy-β-phenylalanine (Racemate) racemic->dl_mixture asymmetric Direct Asymmetric Synthesis target_d Target D-Enantiomer asymmetric->target_d e.g., Chiral Lewis Acid or Cu-Catalyzed Methods resolution Chiral Resolution dl_mixture->resolution d_enantiomer D-Enantiomer resolution->d_enantiomer l_enantiomer L-Enantiomer resolution->l_enantiomer G Diagram: Proteolytic Stability of D-Amino Acid Incorporation cluster_0 Standard L-Peptide cluster_1 Modified D-Peptide peptide_L L-Ala L-Val L-Phe L-Lys protease_L Protease cleavage Cleavage peptide_D L-Ala L-Val 3-MeO-D-Phe L-Lys protease_D Protease block Blocked protease_D->block

Sources

An In-depth Technical Guide to the Biological Activity of 3-Amino-3-(3-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3-methoxyphenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. As a derivative of β-phenylalanine and a structural analog of the principal inhibitory neurotransmitter in the central nervous system (CNS), γ-aminobutyric acid (GABA), this compound presents a compelling scaffold for the development of novel therapeutics targeting neurological and psychiatric disorders.[1][2] Its unique chemical architecture, featuring a chiral center and a methoxy-substituted phenyl ring, offers opportunities for stereoselective interactions with biological targets and modulation of its pharmacokinetic and pharmacodynamic properties.

This technical guide provides a comprehensive overview of the biological activity of this compound, with a primary focus on its role as a modulator of the GABAergic system. We will delve into its chemical properties, enantioselective synthesis, structure-activity relationships, and the experimental protocols used to elucidate its biological function. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to understand and leverage the therapeutic potential of this intriguing molecule.

Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug discovery and development.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₃[3]
Molecular Weight 195.22 g/mol [3]
CAS Number 68208-19-5[3]
Appearance White powder[1]
Melting Point 207-211 °C (decomposes)[1]
Solubility Sparingly soluble in water[3]
Chirality Exists as (R) and (S) enantiomers[1][4]

Synthesis of Enantiomers

The stereochemistry of this compound is a critical determinant of its biological activity. The differential interaction of its (R) and (S) enantiomers with chiral biological targets necessitates their stereoselective synthesis. A common strategy for obtaining enantiomerically pure β-amino acids involves the use of chiral auxiliaries or enzymatic resolution. While a specific synthesis for the 3-methoxy derivative is not detailed in the provided results, a general and widely applicable method for the synthesis of enantiomerically pure β-amino acids can be adapted.

Biological Activity: A Focus on the GABAergic System

As a structural analog of GABA, the primary hypothesis for the biological activity of this compound centers on its interaction with the GABAergic system.[5][6] This system, comprising GABA receptors (GABA-A and GABA-B) and GABA transporters, is a major target for therapeutic intervention in conditions such as anxiety, epilepsy, and spasticity.[6]

Interaction with GABA-A Receptors

The GABA-A receptor is a ligand-gated ion channel that mediates fast inhibitory neurotransmission.[7] Its modulation by various therapeutic agents, including benzodiazepines and barbiturates, is well-established.[7] Given its structural similarity to GABA, this compound is predicted to interact with the GABA-A receptor.

While direct binding data for the 3-methoxy derivative is not available in the provided search results, a study on the closely related compound, 3-amino-3-phenylpropionic acid , provides a crucial point of reference. This parent compound was found to be an inhibitor of GABA-A receptor binding with an IC50 of 35 µM .[8] This finding strongly suggests that the β-phenylalanine scaffold is recognized by the GABA-A receptor.

The presence of the 3-methoxy group on the phenyl ring is expected to influence the binding affinity and functional activity at the GABA-A receptor. The methoxy group can alter the electronic and steric properties of the molecule, potentially leading to enhanced or diminished interactions with the receptor's binding pocket.

Diagram of Proposed Interaction with the GABA-A Receptor

GABAA_interaction cluster_receptor GABA-A Receptor Binding Pocket cluster_subunits Receptor Subunits receptor_site GABA Binding Site alpha_subunit α subunit receptor_site->alpha_subunit beta_subunit β subunit receptor_site->beta_subunit compound This compound compound->receptor_site Competitive Binding Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Measurement cluster_analysis Data Analysis prep_membranes Prepare Brain Membranes incubation Incubate Membranes, [³H]GABA, and Test Compound prep_membranes->incubation prep_ligand Prepare [³H]GABA prep_ligand->incubation prep_compound Prepare Test Compound Dilutions prep_compound->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a promising scaffold for the development of novel CNS-active agents. Its structural analogy to GABA and the known activity of its parent compound, 3-amino-3-phenylpropionic acid, at GABA-A receptors provide a strong rationale for its investigation as a modulator of the GABAergic system. The presence of the 3-methoxy group is a key structural feature that likely influences its pharmacological profile.

Further research, including direct binding and functional assays for both GABA-A and GABA-B receptors, is necessary to fully elucidate the biological activity of its individual enantiomers. The experimental protocols and structure-activity relationship insights provided in this guide offer a framework for the continued exploration of this compound and its potential as a therapeutic agent for neurological and psychiatric disorders.

References

  • Wikipedia. GABA analogue. [Link]
  • PubMed. Novel GABA analogues as hypotensive agents. [Link]
  • PubMed.
  • ACS Publications. Structure–Activity Relationship, Drug Metabolism and Pharmacokinetics Properties Optimization, and in Vivo Studies of New Brain Penetrant Triple T-Type Calcium Channel Blockers. [Link]
  • PubMed. Three classes of propofol binding sites on GABAA receptors. [Link]
  • Hilaris Publisher. β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link]
  • PubMed. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. [Link]
  • ResearchGate. β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5.
  • PubChem. (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid. [Link]
  • ResearchGate.
  • MDPI. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl)
  • PubMed. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. [Link]
  • ResearchGate. β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5.
  • PubMed. An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA)
  • NIH. Unnatural Amino Acid Mutagenesis of the GABAA Receptor Binding Site Residues Reveals a Novel Cation–π Interaction between GABA and β2Tyr97. [Link]
  • PMC. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)
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An In-Depth Technical Guide to 3-Amino-3-(3-methoxyphenyl)propanoic Acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for CNS Drug Discovery

3-Amino-3-(3-methoxyphenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant attention in the field of neuroscience research and medicinal chemistry. Its unique structural features, particularly the presence of a methoxy-substituted phenyl ring, make it a valuable building block for the synthesis of novel compounds targeting the central nervous system (CNS).[1][2] This guide provides a comprehensive overview of its chemical properties, its established role as a synthetic intermediate, its hypothesized mechanism of action, and detailed protocols for its investigation in neuroscience research.

Both the (S)- and (R)-enantiomers of this compound are utilized as key intermediates in the development of potential therapeutics for neurological and psychiatric disorders, including anxiety and depression.[1][2] Its structural similarity to endogenous neurotransmitters and its amenability to chemical modification allow for the exploration of a wide range of chemical space in the pursuit of potent and selective CNS-active agents.

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C10H13NO3[3]
Molecular Weight 195.22 g/mol [3]
Appearance White solid/powder[1][2]
CAS Number 68208-19-5 (racemate)[4]
(S)-enantiomer CAS 783300-35-6[1]
(R)-enantiomer CAS 765895-65-6[2]
Solubility Sparingly soluble in water[4]

Established Role as a Synthetic Precursor in Neuropharmacology

The primary application of this compound in neuroscience is as a versatile scaffold for the synthesis of more complex molecules.[1][2] Its propanoic acid backbone, combined with the substituted phenyl ring, provides a framework that can be elaborated to interact with various CNS targets. Medicinal chemists utilize this compound to:

  • Introduce conformational constraints: The β-amino acid structure can induce specific secondary structures in peptidomimetics, which can enhance binding affinity and selectivity for target receptors.

  • Modulate lipophilicity: The methoxy group and the overall structure contribute to the molecule's lipophilicity, a critical factor for blood-brain barrier penetration.

  • Explore structure-activity relationships (SAR): By serving as a constant core, modifications can be systematically made to other parts of the molecule to understand how structural changes affect biological activity.

The Fmoc-protected derivative of the (R)-enantiomer, Fmoc-(R)-3-amino-3-(2-methoxyphenyl)propionic acid, is a commercially available building block specifically designed for solid-phase peptide synthesis, further highlighting its importance in the creation of novel peptide-based therapeutics for neurological disorders.[5]

Hypothesized Mechanism of Action: A Plausible GABAB Receptor Antagonist?

While direct experimental evidence for the intrinsic pharmacological activity of this compound is limited in the current literature, a study on a closely related analog, 3-amino-3-(4-chlorophenyl)propanoic acid, provides a compelling hypothesis. This chloro-substituted compound was found to be a weak but specific antagonist of the GABAB receptor. Given the structural similarity, it is plausible that this compound may also interact with GABAB receptors, potentially as an antagonist or a modulator.

The following diagram illustrates the hypothesized interaction at a GABAB receptor, which is a G-protein coupled receptor (GPCR).

GABAB_receptor_hypothesis cluster_membrane Cell Membrane GABAB GABAB1 GABAB2 G_protein G-protein (Gi/o) GABAB->G_protein Activation Compound This compound Compound->GABAB:gbr1 Hypothesized Antagonist Binding GABA GABA GABA->GABAB:gbr1 Agonist Binding AC Adenylate Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Patch_Clamp_Workflow A Prepare Neuronal Culture or Brain Slice B Obtain Whole-Cell Patch-Clamp Recording A->B C Record Baseline Synaptic Activity B->C D Apply GABA (Agonist) C->D H Apply Test Compound Alone C->H E Record GABA-Evoked Current D->E F Apply Test Compound + GABA E->F G Record Modulated Current F->G J Data Analysis G->J I Record for Agonist Activity H->I I->J

Caption: Workflow for patch-clamp electrophysiology experiments.

In Vivo Assays

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.

Objective: To evaluate the anxiolytic or anxiogenic potential of this compound.

Methodology:

  • Apparatus: An elevated, plus-shaped maze with two open and two enclosed arms.

  • Acclimation: Allow the animals to acclimate to the testing room.

  • Drug Administration: Administer the test compound or vehicle to the animals via an appropriate route (e.g., intraperitoneal injection).

  • Testing: Place the animal in the center of the maze and allow it to explore for a set period (e.g., 5 minutes).

  • Data Collection: Record the time spent in and the number of entries into the open and closed arms.

  • Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.

The FST is a common screening tool for antidepressant-like activity.

Objective: To assess the potential antidepressant effects of this compound.

Methodology:

  • Apparatus: A cylindrical container filled with water.

  • Acclimation: A pre-test session is often conducted 24 hours before the test session.

  • Drug Administration: Administer the test compound or vehicle.

  • Testing: Place the animal in the water-filled cylinder for a set period (e.g., 6 minutes).

  • Data Collection: Record the duration of immobility.

  • Data Analysis: A significant decrease in immobility time is interpreted as an antidepressant-like effect.

Key Research Findings (Hypothetical)

As direct experimental data is not yet widely published, the following table presents hypothetical findings that could be generated from the protocols described above. This serves as a template for organizing future research outcomes.

AssayParameter MeasuredHypothetical Finding for (S)-enantiomerHypothetical Finding for (R)-enantiomer
GABAB Binding Ki (nM)> 10,000~500
GABAA Binding Ki (nM)> 10,000> 10,000
Patch-Clamp GABA-evoked current modulationNo significant effectCompetitive antagonist of GABA-induced currents
Elevated Plus Maze % Time in Open ArmsNo significant change vs. vehiclePotential increase at specific doses
Forced Swim Test Immobility Time (s)No significant change vs. vehiclePotential decrease at specific doses

Conclusion and Future Directions

This compound stands as a molecule of significant interest in neuroscience drug discovery. Its established role as a versatile synthetic scaffold has paved the way for the development of novel CNS-active compounds. While its intrinsic pharmacological profile remains to be fully elucidated, preliminary evidence from structurally related molecules suggests a potential interaction with the GABABergic system. The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically investigate its neuropharmacological properties. Future studies focusing on its direct receptor interactions, in vivo efficacy in animal models of neurological disorders, and pharmacokinetic/pharmacodynamic profiling will be crucial in determining its full potential as either a standalone therapeutic agent or a continued source of inspiration for the next generation of neuroscience-targeted drugs.

References

  • (S)-3-Amino-3-(3-methoxyphenyl)propionic acid. Chem-Impex. [Link]
  • (R)-3-Amino-3-(3-methoxyphenyl)propionic acid. Chem-Impex. [Link]
  • (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3 | CID 715793. PubChem. [Link]
  • (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid | C10H13NO3 | CID 684096. PubChem. [Link]

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The Strategic Role of 3-Amino-3-(3-methoxyphenyl)propanoic Acid in CNS Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold for Neurological Drug Development

In the landscape of medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds" – structures that can be readily modified to interact with a variety of biological targets. 3-Amino-3-(3-methoxyphenyl)propanoic acid represents one such scaffold, a cornerstone in the design of novel therapeutics for neurological disorders. This technical guide provides an in-depth exploration of its significance, from its fundamental chemical properties to its application in the synthesis of potent and selective modulators of the central nervous system, with a particular focus on the γ-aminobutyric acid (GABA) system. For researchers and drug development professionals, understanding the nuances of this molecule is key to unlocking new avenues for treating conditions such as anxiety, epilepsy, and neuropathic pain.

Physicochemical Properties and Stereochemistry: The Foundation of Biological Activity

This compound is a non-proteinogenic β-amino acid. Its structure, characterized by a phenyl ring, an amino group, and a carboxylic acid moiety, provides a versatile platform for chemical modification. The methoxy group at the meta-position of the phenyl ring is a critical feature, influencing the molecule's electronic properties and its interactions with biological targets.

PropertyValueReference
Molecular Formula C10H13NO3[1][2][3]
Molecular Weight 195.22 g/mol [1][2][3]
CAS Number 68208-19-5[1][2][3]
Appearance White solid[1]
Solubility Sparingly soluble in water[3]

The presence of a chiral center at the C3 position means that this compound exists as two enantiomers: (R) and (S). This stereochemistry is of paramount importance in drug design, as biological systems are inherently chiral. The spatial arrangement of the functional groups dictates the molecule's ability to bind to its target receptor with high affinity and specificity. Often, one enantiomer exhibits significantly greater potency than the other, a principle that is well-established for β-phenyl-GABA analogs.[4][5]

The GABAergic System: A Prime Target for Neuromodulation

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. GABA receptors, broadly classified into GABA-A and GABA-B subtypes, are crucial for regulating neuronal excitability. Dysregulation of GABAergic signaling is implicated in a wide range of neurological and psychiatric disorders, making these receptors attractive targets for therapeutic intervention.

  • GABA-A Receptors: These are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its firing rate.[6][7]

  • GABA-B Receptors: These are G-protein coupled receptors that mediate slower and more prolonged inhibitory signals through the modulation of adenylyl cyclase and calcium and potassium channels.[4][5]

The 3-amino-3-phenylpropanoic acid scaffold has proven to be a particularly effective starting point for the development of GABA-B receptor modulators.

GABA_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Exocytosis Ca_channel Ca2+ Channel Ca_channel->GABA_release Ca2+ influx GABA_A GABA-A Receptor (Ion Channel) GABA_release->GABA_A Binds to GABA_B GABA-B Receptor (GPCR) GABA_release->GABA_B Binds to Cl_influx Cl- Influx GABA_A->Cl_influx K_efflux K+ Efflux GABA_B->K_efflux Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization K_efflux->Hyperpolarization caption Simplified GABAergic Synapse.

Figure 1: Simplified diagram of a GABAergic synapse.

Structure-Activity Relationship (SAR) and the Significance of the 3-Methoxy Group

The development of potent and selective GABA receptor modulators from the 3-amino-3-phenylpropanoic acid scaffold is a testament to the power of medicinal chemistry. Structure-activity relationship (SAR) studies have revealed key insights into the molecular features required for activity.

One of the most well-known analogs is Phenibut (β-phenyl-γ-aminobutyric acid), which acts as a GABA-mimetic, primarily at GABA-B receptors.[4][5] Another important analog is Baclofen , a p-chloro derivative of Phenibut, which is a clinically used muscle relaxant and antispasmodic agent that also acts as a GABA-B receptor agonist.[4][5] The position of the substituent on the phenyl ring is crucial for activity.

While direct comparative studies on the 3-methoxy derivative are not as extensively published, the introduction of a methoxy group at the meta-position can be expected to influence several key properties:

  • Lipophilicity: The methoxy group can increase the lipophilicity of the molecule, which may affect its ability to cross the blood-brain barrier.

  • Electronic Effects: The electron-donating nature of the methoxy group can alter the electron density of the phenyl ring, potentially influencing its interaction with the receptor binding pocket.

  • Metabolic Stability: The presence of the methoxy group can provide a site for metabolism, but it can also block metabolism at other positions, potentially altering the pharmacokinetic profile of the compound.

The exploration of different substituents on the phenyl ring is a common strategy in drug discovery to fine-tune the potency, selectivity, and pharmacokinetic properties of a lead compound.

Synthetic Strategies: Accessing the Core Scaffold and its Derivatives

The synthesis of 3-amino-3-arylpropanoic acids can be achieved through various synthetic routes. A common and efficient one-pot synthesis involves the reaction of an aromatic aldehyde, a malonic acid derivative, and an ammonium salt. This approach allows for the generation of a diverse library of analogs for screening.

Experimental Protocol: One-Pot Synthesis of 3-Amino-3-arylpropionic Acids

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a solution of the desired aromatic aldehyde (e.g., 3-methoxybenzaldehyde) (1.0 eq) in a suitable solvent (e.g., ethanol) is added malonic acid (1.1 eq) and ammonium acetate (1.5 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux for a specified period (typically 4-8 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired 3-amino-3-arylpropanoic acid.

For the synthesis of enantiomerically pure compounds, chiral auxiliaries or asymmetric catalytic methods are employed.

Synthesis_Workflow Start Starting Materials (Aldehyde, Malonic Acid, Ammonium Acetate) Reaction One-Pot Reaction (Reflux in Ethanol) Start->Reaction Workup Workup (Solvent Removal) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Final Product (3-Amino-3-arylpropanoic acid) Purification->Product caption General workflow for the synthesis of 3-amino-3-arylpropanoic acids.

Figure 2: General workflow for the synthesis of 3-amino-3-arylpropanoic acids.

Biological Evaluation: In Vitro and In Vivo Assays

The biological activity of compounds derived from the this compound scaffold is typically evaluated using a battery of in vitro and in vivo assays.

In Vitro Assays: Receptor Binding and Functional Activity

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for its target receptor.

Experimental Protocol: GABA-B Receptor Radioligand Binding Assay

This protocol is adapted from established methods and serves as a general guideline.

  • Membrane Preparation: Rat brain tissue is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the GABA-B receptors. The membranes are washed multiple times to remove endogenous GABA.

  • Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand (e.g., [3H]-Baclofen) and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radiolabel.

  • Quantification: The amount of radioactivity on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data is analyzed to determine the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 value.

Functional assays, such as GTPγS binding assays, are used to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at the GABA-B receptor.

In Vivo Models: Assessing Therapeutic Potential

Promising compounds from in vitro assays are further evaluated in animal models of neurological disorders. For example, the anticonvulsant activity of a compound can be assessed in rodent models of seizures, such as the maximal electroshock (MES) test or the pentylenetetrazole (PTZ) seizure model. Anxiolytic effects can be evaluated using models like the elevated plus-maze or the light-dark box test.

Therapeutic Applications and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of new drugs for neurological disorders. Its versatility allows for the fine-tuning of pharmacological properties to achieve desired therapeutic effects. Future research in this area will likely focus on:

  • Development of Subtype-Selective GABA Receptor Modulators: The heterogeneity of GABA receptors offers the opportunity to develop drugs with improved side-effect profiles by targeting specific receptor subtypes.

  • Exploration of Allosteric Modulation: Positive allosteric modulators (PAMs) that enhance the effect of endogenous GABA are a promising therapeutic strategy with the potential for a more nuanced and safer pharmacological profile compared to direct agonists.

  • Application in Other Therapeutic Areas: While the primary focus has been on neurological disorders, the scaffold may also have applications in other areas, such as pain management and the treatment of substance abuse disorders.

Conclusion

This compound is a privileged scaffold in medicinal chemistry with a proven track record in the development of CNS-active compounds. Its value lies in its synthetic accessibility, its amenability to chemical modification, and its ability to serve as a template for the design of potent and selective modulators of the GABAergic system. For drug discovery professionals, a deep understanding of the chemistry, pharmacology, and structure-activity relationships of this scaffold is essential for the continued development of innovative therapies for a range of debilitating neurological and psychiatric conditions.

References

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481. [Link]
  • Owen, D. R., & Owen, J. M. (2019). Phenibut (β-Phenyl-γ-aminobutyric Acid): A Descriptive Review of the Literature and Reports to the UK's National Poisons Information Service. Journal of substance use, 24(6), 639–645.
  • Chebib, M., & Johnston, G. A. (1999). The ‘GABA-C’ receptors of the vertebrate retina. Trends in pharmacological sciences, 20(5), 193–198.
  • Johnston, G. A. (2013). GABA A receptor pharmacology. Pharmacology & therapeutics, 140(3), 244–250.

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The Strategic Incorporation of 3-Amino-3-(3-methoxyphenyl)propanoic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the use of non-canonical amino acids as building blocks for novel therapeutics offers a powerful strategy to overcome the limitations of traditional peptide and small molecule scaffolds. Among these, β-amino acids have garnered significant attention for their ability to impart unique conformational constraints and enhanced proteolytic stability to bioactive molecules.[1][2][3] This in-depth technical guide focuses on a particularly valuable building block: 3-Amino-3-(3-methoxyphenyl)propanoic acid. We will explore its synthesis, inherent chemical properties, and strategic applications in medicinal chemistry, providing field-proven insights and detailed protocols for its effective utilization. This guide is intended to serve as a comprehensive resource for researchers aiming to leverage the unique attributes of this versatile scaffold in the design and development of next-generation therapeutics.

The β-Amino Acid Advantage: A Paradigm Shift in Drug Design

β-amino acids, structural isomers of the canonical α-amino acids, feature an additional carbon atom between the carboxyl and amino groups. This seemingly subtle alteration has profound implications for the secondary structure of peptides and the overall architecture of small molecules. The incorporation of β-amino acids into peptide backbones can induce stable, well-defined secondary structures, such as helices and turns, that are resistant to degradation by proteases. This enhanced enzymatic stability is a critical attribute for improving the pharmacokinetic profile and in vivo efficacy of peptide-based drugs.[4]

Furthermore, the diverse array of possible side chains and stereochemical configurations of β-amino acids provides a rich chemical space for medicinal chemists to explore. These building blocks are instrumental in the development of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved drug-like properties.[1][3]

Physicochemical Properties and Synthesis of this compound

The subject of this guide, this compound, is a chiral β-amino acid distinguished by the presence of a methoxy-substituted phenyl ring at the β-position.

PropertyValue
Molecular Formula C10H13NO3[5][6]
Molecular Weight 195.22 g/mol [5][6]
CAS Number 68208-19-5[5][7]
Appearance White solid[5]

The methoxy group at the meta position of the phenyl ring is a key feature, influencing the molecule's electronic properties and potential interactions with biological targets. It can act as a hydrogen bond acceptor and its presence can modulate the lipophilicity and metabolic stability of the final drug candidate.[8]

Synthetic Strategies

One of the most powerful and versatile methods for the asymmetric synthesis of β-amino acids is the Mannich-type reaction . This one-pot, three-component reaction involves the condensation of an aldehyde (3-methoxybenzaldehyde), an amine (ammonia or a protected equivalent), and a ketone or its enolate equivalent.[3][9] The use of chiral catalysts or auxiliaries can direct the stereochemical outcome of the reaction, yielding the desired enantiomer with high purity.

Mannich_Reaction Aldehyde 3-Methoxybenzaldehyde Intermediate Chiral Imine Intermediate Aldehyde->Intermediate Amine Amine Source (e.g., Ammonia) Amine->Intermediate Enolate Ketene Silyl Acetal (Enolate Equivalent) Product (S)-3-Amino-3-(3-methoxyphenyl) propanoic acid ester Enolate->Product Nucleophilic Addition Catalyst Chiral Catalyst Catalyst->Intermediate Asymmetric Induction Intermediate->Product Final_Product Final Product (after hydrolysis) Product->Final_Product Hydrolysis

Caption: Generalized workflow for the asymmetric Mannich-type synthesis.

Another prevalent strategy is the asymmetric hydrogenation of a suitable prochiral enamine or β-aminoacrylate precursor . This method often employs chiral transition metal catalysts, such as those based on rhodium or ruthenium, to achieve high enantioselectivity.[10][11][12]

Experimental Protocol: A Plausible Mannich-Type Synthesis

The following is a generalized, illustrative protocol based on established methodologies for similar β-amino acids.

  • Imine Formation: In a nitrogen-flushed round-bottom flask, dissolve 3-methoxybenzaldehyde (1.0 eq) and a chiral amine auxiliary (e.g., (R)-phenylglycinol, 1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane). Add a dehydrating agent (e.g., anhydrous MgSO4) and stir at room temperature for 2-4 hours. Filter to remove the dehydrating agent.

  • Nucleophilic Addition: Cool the solution of the chiral imine to -78 °C. In a separate flask, generate the enolate of a suitable acetate equivalent (e.g., by reacting tert-butyl acetate with lithium diisopropylamide). Add the enolate solution dropwise to the imine solution. Allow the reaction to proceed at -78 °C for several hours.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent. The combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

  • Deprotection: The chiral auxiliary is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl-type auxiliary) to yield the desired β-amino ester.

  • Hydrolysis: The ester is hydrolyzed using standard conditions (e.g., aqueous lithium hydroxide followed by acidic workup) to afford the final product, this compound.

Applications in Medicinal Chemistry: A Case Study of Neprilysin Inhibitors

The utility of this compound and related structures is exemplified by the development of inhibitors of neprilysin (NEP) , a zinc-dependent metalloprotease. NEP is responsible for the degradation of several endogenous vasoactive peptides, including natriuretic peptides, which play a crucial role in regulating blood pressure and cardiovascular homeostasis.[13][14][15] Inhibition of NEP leads to an increase in the levels of these beneficial peptides, making it an attractive therapeutic strategy for the treatment of heart failure and hypertension.[13][14]

A prominent example is sacubitril , the active component of the blockbuster drug Entresto® (sacubitril/valsartan).[2][16] Sacubitril is a prodrug that is metabolized in vivo to its active form, sacubitrilat (LBQ657). While sacubitril itself does not contain the 3-methoxyphenyl moiety, its core structure features a γ-amino acid with a biphenyl substituent, a close structural relative of our building block. The design of sacubitril and other NEP inhibitors highlights the importance of the aryl-substituted amino acid scaffold in achieving potent and selective inhibition.

The general pharmacophore for NEP inhibitors includes a group that coordinates with the zinc atom in the active site, a hydrophobic moiety that occupies the S1' subsite, and another hydrophobic group that interacts with the S2' subsite. The aryl group of this compound is well-suited to occupy one of these hydrophobic pockets.

NEP_Inhibition Building_Block 3-Amino-3-(3-methoxyphenyl) propanoic acid Peptide_Coupling Peptide Coupling or Amide Bond Formation Building_Block->Peptide_Coupling Inhibitor NEP Inhibitor Candidate Peptide_Coupling->Inhibitor Binding Binding to Hydrophobic Pockets Inhibitor->Binding NEP Neprilysin (NEP) Active Site NEP->Binding Inhibition Inhibition of Peptide Degradation Binding->Inhibition

Caption: Conceptual workflow for the design of NEP inhibitors.

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS) Protocols

The integration of this compound into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) requires careful consideration due to its steric bulk. Standard coupling conditions may result in incomplete reactions and the formation of deletion sequences. Therefore, the use of more potent coupling reagents and optimized protocols is highly recommended.

Recommended Coupling Reagents for Sterically Hindered Amino Acids

ReagentEquivalents (AA:Reagent:Base)Typical Coupling TimeNotes
HATU 4 : 3.9 : 8 (DIPEA)45-60 min (first coupling)Highly effective for hindered couplings with low racemization risk. A second coupling is recommended.
HCTU 3 : 2.9 : 6 (DIPEA)1-2 hoursMore reactive than HBTU, a good alternative to HATU.
COMU 3 : 2.9 : 6 (DIPEA)1-2 hoursOffers coupling efficiencies comparable to HATU with a better safety profile.

Detailed SPPS Protocol for Incorporation

This protocol assumes the use of Fmoc-based SPPS.

  • Resin Preparation: Start with a suitable Fmoc-protected amino acid pre-loaded resin. Swell the resin in an appropriate solvent (e.g., DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-3-Amino-3-(3-methoxyphenyl)propanoic acid (Double Coupling):

    • First Coupling: In a separate vessel, pre-activate the Fmoc-protected building block (4 equivalents relative to resin loading) with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 1-5 minutes. Add the activated amino acid solution to the deprotected resin and agitate for 45-60 minutes. Drain the coupling solution and wash the resin with DMF.

    • Second Coupling: Prepare a fresh solution of the activated amino acid as described above. Add this solution to the resin and agitate for another 45-60 minutes. Drain and wash the resin thoroughly with DMF and DCM.

  • Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), an additional coupling step may be necessary.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Isolation: Precipitate the crude peptide in cold diethyl ether, and isolate by centrifugation. The peptide can then be purified by reverse-phase HPLC.

SPPS_Workflow Start Start: Fmoc-AA-Resin Swell Swell Resin (DMF) Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Double Coupling with Fmoc-3-Amino-3-(3-methoxyphenyl)propanoic acid + HATU/DIPEA Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Couple Positive Repeat Repeat for next AA Kaiser->Repeat Negative Cleave Cleavage from Resin (TFA Cocktail) Kaiser->Cleave Final AA Repeat->Deprotect Isolate Precipitate & Isolate Peptide Cleave->Isolate Purify Purify (RP-HPLC) Isolate->Purify End Final Peptide Purify->End

Caption: Step-by-step workflow for SPPS incorporation.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for medicinal chemists. Its inherent properties as a β-amino acid, combined with the electronic and steric influence of the meta-methoxy-phenyl substituent, provide a unique scaffold for the design of novel therapeutics with enhanced stability and tailored pharmacological profiles. The successful application of related structures in approved drugs like sacubitril underscores the potential of this chemical class. As the demand for more sophisticated and effective drug candidates continues to grow, the strategic use of custom-designed building blocks such as this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Unprotected β‐amino acid synthesis via (Mukaiyama) Mannich‐type reactions. (n.d.). Wiley Online Library.
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  • Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. (2016). Der Pharma Chemica, 8(1), 177-182.
  • Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors. (2019). ACS Medicinal Chemistry Letters, 10(9), 1311–1316.
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  • 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. (2019). Molecules, 24(16), 2974.
  • Asymmetric Synthesis of (S)-3-Amino-4-methoxy-butan-1-ol by Way of Reductive Amination. (2011). Organic Process Research & Development, 15(1), 134-140.
  • Design and synthesis of 2- and 3-substituted-3-phenylpropyl analogs of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: role of amino, fluoro, hydroxyl, methoxyl, methyl, methylene, and oxo substituents on affinity for. (2008). Journal of Medicinal Chemistry, 51(9), 2795-2806.
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An In-depth Technical Guide to the Therapeutic Potential of 3-Amino-3-(3-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 3-Amino-3-(3-methoxyphenyl)propanoic acid, a synthetic β-amino acid with significant, yet largely untapped, therapeutic potential. By examining its structural analogy to the neurotransmitter γ-aminobutyric acid (GABA) and comparing it to established pharmaceuticals, we delineate a strategic roadmap for its investigation as a novel therapeutic agent. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of the current, albeit limited, knowledge and proposing detailed experimental workflows to rigorously evaluate its neuro-modulatory, anti-inflammatory, and analgesic properties. We will delve into the hypothesized mechanisms of action, propose robust preclinical evaluation pathways, and discuss the scientific rationale behind each potential application, thereby providing a self-validating framework for future research and development.

Introduction: Unveiling a Promising Scaffold

This compound is a chiral, non-proteinogenic β-amino acid.[1][2] Its core structure, a β-phenyl-β-alanine, is of significant interest in medicinal chemistry. The presence of a methoxy group on the phenyl ring and the stereochemistry of the chiral center are key features that are expected to influence its biological activity and pharmacokinetic profile.[3] The structural similarity of this compound to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), positions it as a compelling candidate for modulating GABAergic neurotransmission.[4][5] Specifically, its architecture bears a resemblance to known GABA-B receptor agonists like baclofen, suggesting a potential mechanism of action and a range of therapeutic applications.[6]

Commercial availability of both the (R)- and (S)-enantiomers underscores its relevance in research, with suppliers highlighting its utility in neuroscience for studying synaptic transmission and developing novel therapeutics for neurological disorders.[1][3][7] The (S)-enantiomer, in particular, has been suggested as a promising starting point for the development of treatments for conditions such as depression and anxiety.[7]

This guide will systematically explore the therapeutic avenues for this compound, grounding its potential in established neuropharmacological principles and providing detailed, actionable experimental protocols for its validation.

Core Therapeutic Hypothesis: A Novel GABA-B Receptor Modulator

The primary hypothesis for the therapeutic action of this compound centers on its potential to act as a modulator of the GABA-B receptor. GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects in the CNS.[6] Their activation leads to the opening of potassium channels and the inhibition of adenylyl cyclase, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[8] Dysregulation of GABA-B receptor signaling is implicated in a variety of neurological and psychiatric disorders, making them a key therapeutic target.[6]

The structural parallels between this compound and baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), the only FDA-approved drug that selectively targets GABA-B receptors, are striking.[6] It is plausible that the 3-methoxyphenyl moiety of our compound of interest could engage with the same or a similar binding pocket on the GABA-B receptor as the 4-chlorophenyl group of baclofen.

Proposed Signaling Pathway

The anticipated mechanism of action involves the binding of this compound to the GABA-B receptor, initiating a downstream signaling cascade that ultimately leads to neuronal inhibition. A diagrammatic representation of this proposed pathway is provided below.

GABAB_Signaling cluster_membrane Cell Membrane receptor GABA-B Receptor (G-Protein Coupled) g_protein G-Protein (Gi/o) receptor->g_protein Activates k_channel K+ Channel g_protein->k_channel Opens ac Adenylyl Cyclase g_protein->ac Inhibits inhibition Neuronal Inhibition (Hyperpolarization) k_channel->inhibition K+ Efflux camp cAMP (decreased) ac->camp compound 3-Amino-3- (3-methoxyphenyl)propanoic acid compound->receptor Binds as Agonist camp->inhibition Reduced PKA activity

Caption: Proposed GABA-B receptor signaling cascade initiated by this compound.

Potential Therapeutic Applications in Neuroscience

Based on its hypothesized action as a GABA-B receptor modulator, this compound presents a compelling case for investigation in several CNS disorders.

Anxiolytic and Antidepressant Effects

The GABAergic system plays a crucial role in regulating mood and anxiety.[9] The anxiolytic effects of benzodiazepines, which are positive allosteric modulators of GABA-A receptors, are well-established.[9][10] While acting on a different receptor subtype, GABA-B receptor agonists have also shown anxiolytic potential.[9] Furthermore, given that chronic anxiety is often comorbid with depression, a compound that can modulate the primary inhibitory system of the brain could have significant therapeutic value for both conditions.[11] The (S)-enantiomer of this compound is particularly noted for its potential in developing treatments for depression and anxiety.[7]

Neuropathic Pain and Spasticity

Baclofen is clinically used for the treatment of spasticity associated with multiple sclerosis and spinal cord injuries.[6] Its analgesic effects in certain types of neuropathic pain are also recognized.[6] By mimicking the action of GABA at the spinal cord level, it presynaptically inhibits the release of excitatory neurotransmitters, leading to muscle relaxation and pain reduction. Given the structural similarity, this compound could potentially offer a similar therapeutic benefit, possibly with an improved side-effect profile.

A Strategic Workflow for Preclinical CNS Evaluation

To systematically validate the neuro-modulatory potential of this compound, a multi-tiered preclinical evaluation is proposed. This workflow ensures a logical progression from in vitro target engagement to in vivo behavioral efficacy.

CNS_Workflow cluster_invitro Phase 1: In Vitro Characterization cluster_invivo Phase 2: In Vivo Behavioral Models (Rodents) cluster_pkpd Phase 3: Pharmacokinetics & Safety a1 Radioligand Binding Assays (GABA-A and GABA-B receptors) a2 [35S]GTPγS Binding Assay (Functional activity at GABA-B) a1->a2 a3 Electrophysiology (Patch-clamp on cultured neurons) a2->a3 b1 Anxiety Models (Elevated Plus Maze, Open Field Test) a3->b1 Proceed if active and selective b2 Depression Models (Forced Swim Test, Tail Suspension Test) b1->b2 b3 Neuropathic Pain Model (Chronic Constriction Injury & Von Frey Test) b2->b3 c1 PK Studies (Oral Bioavailability, Half-life) b3->c1 Proceed if efficacious c2 Preliminary Toxicology (Acute toxicity, rotarod test for sedation) c1->c2

Caption: A strategic workflow for the preclinical evaluation of this compound.

Detailed Experimental Protocols
  • Objective: To determine the binding affinity (Ki) of racemic this compound and its individual (R)- and (S)-enantiomers for the GABA-B receptor.

  • Materials:

    • Rat brain cortical membranes (prepared fresh or frozen).

    • [3H]-CGP54626 (a high-affinity GABA-B antagonist radioligand).

    • Unlabeled GABA (for non-specific binding determination).

    • Test compounds (racemate and enantiomers of this compound).

    • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.

    • Glass fiber filters (GF/B).

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, combine rat brain membranes (100-200 µg protein), [3H]-CGP54626 (final concentration 1-2 nM), and either assay buffer (for total binding), unlabeled GABA (100 µM, for non-specific binding), or the test compound at various concentrations.

    • Incubate at room temperature for 60 minutes.

    • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity.

    • Calculate specific binding and determine the IC50 value for each test compound. Convert IC50 to Ki using the Cheng-Prusoff equation.

  • Objective: To assess the antidepressant-like effects of this compound in mice.

  • Materials:

    • Male C57BL/6 mice.

    • Test compound, vehicle control, and a positive control (e.g., imipramine).

    • A transparent cylindrical tank (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Pre-test session (Day 1): Place each mouse individually in the cylinder for 15 minutes. This is to induce a state of behavioral despair.

    • Drug Administration (Day 2): Administer the test compound, vehicle, or positive control (e.g., via oral gavage) at appropriate doses 60 minutes before the test session.

    • Test session (Day 2): Place the mice back into the water-filled cylinder for a 6-minute session.

    • Data Analysis: Record the duration of immobility during the last 4 minutes of the 6-minute session. A significant decrease in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.[5]

Investigation of Anti-inflammatory and Analgesic Properties

Some reports suggest that this compound may possess anti-inflammatory and analgesic properties.[1] While the mechanism for these potential effects is less clear and may be independent of GABA-B receptor modulation, it warrants investigation. The analgesic activity could be peripherally mediated, and the anti-inflammatory action may involve the modulation of inflammatory mediators.

Proposed Experimental Evaluation

Standard preclinical models can be employed to assess these potential activities.

  • Objective: To evaluate the peripheral analgesic activity of the compound.

  • Materials:

    • Swiss albino mice.

    • Test compound, vehicle, and a positive control (e.g., acetylsalicylic acid).

    • 0.6% acetic acid solution.

  • Procedure:

    • Administer the test compound, vehicle, or positive control orally to different groups of mice.

    • After 60 minutes, inject 0.6% acetic acid intraperitoneally (10 ml/kg).[12]

    • Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.[12]

    • A significant reduction in the number of writhes compared to the vehicle group indicates analgesic activity.[13]

  • Objective: To assess the acute anti-inflammatory effect of the compound.

  • Materials:

    • Wistar rats.

    • Test compound, vehicle, and a positive control (e.g., indomethacin).

    • 1% carrageenan solution.

    • Plethysmometer.

  • Procedure:

    • Measure the initial paw volume of the rats using a plethysmometer.

    • Administer the test compound, vehicle, or positive control orally.

    • After 1 hour, inject 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

    • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group. A significant reduction indicates anti-inflammatory activity.[13]

Summary of Physicochemical Properties and Pharmacokinetic Considerations

For effective drug development, understanding the physicochemical and pharmacokinetic properties is crucial.

PropertyValue/ConsiderationSource
Molecular Formula C10H13NO3[1][2]
Molecular Weight 195.22 g/mol [1][2]
CAS Number 68208-19-5[1]
Topological Polar Surface Area 72.6 Ų[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 4[1]
Predicted Oral Bioavailability The moderate polar surface area and number of rotatable bonds suggest that oral bioavailability is plausible, but this must be experimentally determined.N/A
Blood-Brain Barrier Penetration As a potential CNS-acting agent, the ability to cross the blood-brain barrier is critical. This needs to be assessed in preclinical pharmacokinetic studies.N/A

Pharmacokinetic studies on a related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), have shown that it is rapidly absorbed and metabolized in rats after oral administration, with a maximum plasma concentration reached within 15 minutes.[14][15] While HMPA has an additional hydroxyl group, these findings suggest that the core phenylpropanoic acid scaffold can be orally bioavailable.

Conclusion and Future Directions

This compound stands out as a molecule of significant therapeutic promise, primarily due to its structural analogy to GABA and its potential to modulate GABA-B receptors. The proposed applications in anxiety, depression, neuropathic pain, and spasticity are grounded in a strong scientific rationale. Furthermore, the potential for anti-inflammatory and analgesic effects adds another layer to its therapeutic profile.

The key to unlocking the potential of this compound lies in rigorous, systematic preclinical evaluation. The experimental workflows and protocols detailed in this guide provide a clear and robust framework for such an investigation. A critical next step will be to perform the outlined in vitro assays to confirm its interaction with GABA receptors and to determine the relative activities of its (R)- and (S)-enantiomers. Positive results from these studies would provide a strong impetus for advancing the compound into in vivo models of disease.

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  • Kavaliauskas, P. et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules (Basel, Switzerland), 29(13), 3020.
  • Kavaliauskas, P. et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules (Basel, Switzerland), 29(13), 3020.
  • PubChem. 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid.
  • Miller, P. S., & Aricescu, A. R. (2019). Amino acid substitutions in the human homomeric β3 GABAA receptor that enable activation by GABA. The Journal of biological chemistry, 294(7), 2478–2492.
  • Olpe, H. R. et al. (1993). The actions of orally active GABAB receptor antagonists on GABAergic transmission in vivo and in vitro. European journal of pharmacology, 233(2-3), 179–186.
  • Mott, D. D. et al. (1990). 3-Aminopropanephosphinic acid is a potent agonist at peripheral and central presynaptic GABAB receptors. Brain research, 526(1), 138–142.
  • ResearchGate. (2025). Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid.
  • Olsen, R. W., & Sieghart, W. (2009). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry: Principles of Molecular, Cellular, and Medical Neurobiology (8th ed.). Elsevier.
  • Pin, J. P., & Prezeau, L. (2007). Allosteric modulators of GABAB receptors: mechanism of action and therapeutic perspective. Current neuropharmacology, 5(3), 195–201.
  • Abe, A. et al. (2023). Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats. Bioscience, biotechnology, and biochemistry, 87(5), 516–524.
  • Luscher, B. et al. (2011). GABAA Receptor Dynamics and Constructing GABAergic Synapses. Neuron, 70(3), 393–409.
  • Ziemba, A. J., & Forman, S. A. (2019). Analysis of GABAA Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites. Molecular pharmacology, 95(3), 309–318.
  • Yamada, Y. et al. (2023). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Medicina (Kaunas, Lithuania), 59(12), 2118.
  • Kyushu University. (2023). Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats.
  • An, H. et al. (2021). GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators. In GABA and Glutamate - New Developments and Achievements. IntechOpen.
  • Periodikos. (2015). Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid.
  • Maccioni, P. et al. (2018). GABAB receptor positive allosteric modulators with different efficacies affect neuroadaptation to and self-administration of alcohol and cocaine. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 43(12), 2419–2429.
  • Tong, Y. et al. (2025). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. Nutrients, 17(3), 668.
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An In-depth Technical Guide to 3-Amino-3-(3-methoxyphenyl)propanoic Acid Derivatives: Synthesis, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-amino-3-(3-methoxyphenyl)propanoic acid and its derivatives, a class of compounds with significant potential in the field of neuropharmacology and beyond. As structural analogs of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), these molecules are of considerable interest to researchers, scientists, and drug development professionals. This document delves into the synthetic strategies for accessing these compounds, explores their biological functions with a focus on GABA receptor modulation, and provides detailed experimental protocols for their synthesis and evaluation. Furthermore, we will discuss the structure-activity relationships that govern their pharmacological profiles and consider their emerging therapeutic applications.

Introduction: The Significance of the 3-Amino-3-arylpropanoic Acid Scaffold

The 3-amino-3-arylpropanoic acid backbone represents a privileged scaffold in medicinal chemistry. Its structural resemblance to GABA allows for interaction with GABAergic systems, which play a crucial role in regulating neuronal excitability throughout the central nervous system (CNS).[1][2] Dysregulation of GABAergic signaling is implicated in a multitude of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders.

The prototypical examples of pharmacologically active 3-amino-3-arylpropanoic acids are phenibut and baclofen. Phenibut (β-phenyl-γ-aminobutyric acid) is known for its anxiolytic and nootropic effects and acts as a GABA mimetic, primarily at GABAB receptors and to a lesser extent at GABAA receptors.[1][2] Baclofen, a p-chloro derivative of phenibut, is a potent and selective GABAB receptor agonist used clinically as a muscle relaxant.[1]

The focus of this guide, this compound, introduces a methoxy substituent on the phenyl ring. This modification is a common strategy in medicinal chemistry to alter the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, which can in turn influence its pharmacokinetic and pharmacodynamic profile. The position of this substituent is critical in determining the compound's interaction with its biological targets. This guide will explore the known and potential implications of this structural feature.

Synthetic Strategies for this compound and Its Derivatives

The synthesis of β-amino acids, particularly those with a chiral center, has been an area of intense research. Several robust methods have been developed for the asymmetric synthesis of 3-amino-3-arylpropanoic acids.

Asymmetric Hydrogenation

One of the most efficient methods for the enantioselective synthesis of β-amino acids is the asymmetric hydrogenation of β-enamino esters. This approach often utilizes chiral rhodium-based catalysts to achieve high enantiomeric excess (ee).

A general workflow for this process is illustrated below:

Asymmetric_Hydrogenation Start m-Methoxycinnamic Acid Derivative Enamino_Ester β-Enamino Ester Start->Enamino_Ester Amidation Hydrogenation Asymmetric Hydrogenation (Chiral Rhodium Catalyst, H2) Enamino_Ester->Hydrogenation Chiral_Ester Chiral β-Amino Ester Hydrogenation->Chiral_Ester Hydrolysis Ester Hydrolysis Chiral_Ester->Hydrolysis Final_Product Enantiomerically Pure This compound Hydrolysis->Final_Product

Caption: General workflow for the asymmetric synthesis of this compound via rhodium-catalyzed hydrogenation.

Mannich-Type Reactions

The Mannich reaction is a classic carbon-carbon bond-forming reaction that can be adapted for the synthesis of β-amino acids. Modern variations of this reaction employ chiral catalysts or auxiliaries to achieve high levels of stereocontrol.

Detailed Synthetic Protocol: (R)-3-Amino-3-(p-methoxyphenyl)propanoic Acid

The following protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for reliable and detailed experimental methods. While this specific example is for the para-methoxy isomer, the principles are directly applicable to the synthesis of the meta-methoxy target of this guide.

Experimental Protocol: Synthesis of (R)-3-Amino-3-(p-methoxyphenyl)propanoic Acid [3]

  • Step A: Preparation of (S)-2-tert-Butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone.

    • A 1-L, three-necked, round-bottomed flask is equipped with two electrodes, a thermometer, and a magnetic stirring bar.

    • The flask is charged with a solution of 60.0 g of (S)-2-tert-butyl-2,3-dihydro-4(1H)-pyrimidinone in 620 mL of methanol and 3.2 mL of triethylamine.

    • The temperature is maintained at ≤20°C with a circulating water bath, while a current of 0.60 A is applied for 26 hours.

    • The solvent is evaporated under reduced pressure to yield the product as a clear, colorless syrup.

  • Step B: Preparation of (R)-2-tert-Butyl-6-(4-methoxyphenyl)-5,6-dihydro-4(1H)-pyrimidinone.

    • The product from Step A (5.00 g), 4-iodoanisole (5.52 g), diethylamine (2.68 mL), and tetrakis(triphenylphosphine)palladium(0) (273 mg) are dissolved in 25 mL of dimethylformamide.

    • The solution is transferred to a thick-walled Pyrex pressure tube and purged with argon.

    • The sealed tube is suspended in a boiling water bath for 48 hours in the dark.

    • The tube is cooled in liquid nitrogen before opening. The reaction mixture is then worked up to isolate the product.

  • Step C: Preparation of (R)-3-Amino-3-(p-methoxyphenyl)propanoic Acid.

    • A 125-mL Erlenmeyer flask containing a magnetic stirring bar is charged with 20 mL of tetrahydrofuran, 20 mL of 95% ethanol, and the product from Step B (2.39 g).

    • The mixture is stirred and cooled to -35°C to -45°C with an acetone-dry ice bath.

    • Aqueous 9 N hydrochloric acid is added dropwise until a pH of approximately 7 is obtained.

    • A solution of sodium borohydride is added, and the reaction mixture is stirred at -35°C for 1 hour, maintaining a pH of 7.

    • The reaction is quenched and worked up to yield the final product.

Biological Functions and Mechanisms of Action

The primary biological targets of 3-amino-3-arylpropanoic acid derivatives are GABA receptors. There are two main subtypes of GABA receptors: GABAA and GABAB.

  • GABAA Receptors: These are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect.[4][5][6]

  • GABAB Receptors: These are G-protein coupled receptors that mediate slower and more prolonged inhibitory signals through the modulation of calcium and potassium channels.

The following diagram illustrates the GABAergic signaling pathway and the potential points of intervention for 3-amino-3-arylpropanoic acid derivatives.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_A GABAA Receptor (Ion Channel) GABA_vesicle->GABA_A GABA Release GABA_B GABAB Receptor (GPCR) GABA_vesicle->GABA_B GABA Release Cl_channel Cl- Influx GABA_A->Cl_channel K_channel K+ Efflux GABA_B->K_channel Ca_channel Ca2+ Influx (Inhibition) GABA_B->Ca_channel Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization K_channel->Hyperpolarization Ca_channel->Hyperpolarization Derivative 3-Amino-3-(3-methoxyphenyl) propanoic acid Derivative Derivative->GABA_A Modulation Derivative->GABA_B Modulation

Caption: Simplified diagram of GABAergic signaling and potential modulation by this compound derivatives.

While direct pharmacological data for this compound derivatives are not extensively available in the public domain, we can infer their likely activity based on structurally similar compounds. The presence of the β-phenyl-GABA scaffold strongly suggests an interaction with GABA receptors. The nature and position of the substituent on the phenyl ring are critical for determining receptor affinity and selectivity (GABAA vs. GABAB).

Structure-Activity Relationship (SAR) Insights

The SAR for β-phenyl-GABA analogs can be summarized as follows:

CompoundPhenyl Ring SubstitutionPrimary TargetActivityReference
PhenibutNoneGABAB >> GABAAGABAB agonist[1][2]
Baclofenp-ChloroGABABPotent GABAB agonist[1]
Hypothetical Derivative m-Methoxy GABAA / GABAB To be determined

The introduction of a methoxy group at the meta-position is expected to modulate the electronic and steric properties of the phenyl ring, which could influence its binding to GABA receptors. Further research is needed to fully elucidate the SAR of these specific derivatives.

Experimental Protocols for Biological Evaluation

To determine the pharmacological profile of novel this compound derivatives, a series of in vitro assays are required. A fundamental first step is to assess their binding affinity for GABA receptors.

GABAA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GABAA receptor.

Objective: To determine the binding affinity (Ki) of this compound derivatives for the GABAA receptor.

Materials:

  • Rat brain membranes (prepared as described below)

  • [3H]Muscimol (radioligand)

  • Binding buffer (50 mM Tris-HCl, pH 7.4)

  • GABA (for non-specific binding determination)

  • Test compounds

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Protocol:

  • Membrane Preparation:

    • Homogenize rat brains in 20 ml/g of homogenization buffer (0.32 M sucrose, pH 7.4).[5]

    • Centrifuge at 1,000 x g for 10 min at 4°C.[5]

    • Centrifuge the supernatant at 140,000 x g for 30 min at 4°C.[5]

    • Resuspend the pellet in binding buffer and repeat the centrifugation step twice.[5]

    • Store the final pellet at -70°C until use.[5]

  • Binding Assay:

    • Thaw the membrane preparation and wash twice with binding buffer.[5]

    • Set up assay tubes containing:

      • Binding buffer

      • [3H]Muscimol (e.g., 5 nM final concentration)[5]

      • Test compound (at various concentrations) or vehicle

      • For non-specific binding, add a high concentration of GABA (e.g., 10 µM).[5]

    • Add the membrane preparation (0.1-0.2 mg of protein per tube).[5]

    • Incubate at 4°C for 45 minutes.[5]

    • Terminate the reaction by rapid filtration over glass fiber filters and wash with ice-cold buffer.

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.[5][6]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value for each test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Emerging Therapeutic Applications

Beyond their potential as modulators of GABAergic neurotransmission for the treatment of CNS disorders, β-amino acid derivatives are being explored for other therapeutic applications.

  • Antimicrobial Activity: Some β-amino acid derivatives have shown promising antimicrobial activity, potentially through mechanisms involving the disruption of bacterial cell membranes.

  • Anti-inflammatory Effects: There is emerging evidence that some arylpropanoic acid derivatives possess anti-inflammatory properties.

Further research is warranted to investigate whether this compound derivatives exhibit these activities and to elucidate their mechanisms of action.

Future Directions and Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutics. Future research should focus on:

  • Synthesis of diverse libraries of derivatives: Exploring a wide range of substitutions on the phenyl ring and modifications to the amino acid backbone will be crucial for developing a comprehensive SAR.

  • In-depth pharmacological characterization: Detailed studies are needed to determine the receptor subtype selectivity, functional activity (agonist, antagonist, allosteric modulator), and mechanism of action of these compounds.

  • Evaluation in preclinical models of disease: Promising candidates should be advanced into in vivo studies to assess their efficacy and safety in relevant animal models of neurological and other disorders.

References

  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol.
  • Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481.
  • Owen, D. R., & Wood, M. D. (2009). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug. Drugs of the Future, 34(9), 723.

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An In-Depth Technical Guide to the Safe Handling of 3-Amino-3-(3-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 3-Amino-3-(3-methoxyphenyl)propanoic acid. As a valued building block in medicinal chemistry and a tool in neuroscience research, understanding its safety profile is paramount for protecting laboratory personnel and ensuring experimental integrity.[1][2] This document moves beyond a simple recitation of standard procedures to explain the scientific rationale behind each recommendation, empowering researchers to cultivate a proactive safety culture.

Section 1: Compound Identification and Physicochemical Properties

A foundational aspect of safe handling is the unambiguous identification of the chemical substance. This compound is an amino acid derivative utilized in the synthesis of bioactive molecules.[1] Its key identifiers and properties are summarized below.

Table 1: Key Identifiers and Physicochemical Properties

Property Value Source(s)
IUPAC Name This compound [3][4]
CAS Number 68208-19-5 [5][6][7][8]
Molecular Formula C10H13NO3 [1][6][7][8][9]
Molecular Weight 195.22 g/mol [1][3][6][8]
Appearance White solid [1]
Melting Point 216 °C (decomposes) [10]
Boiling Point 350.2 ± 37.0 °C at 760 mmHg [10]

| Density | 1.2 ± 0.1 g/cm³ |[10] |

Caption: Chemical structure of this compound.

Section 2: Hazard Assessment and Risk Mitigation

A thorough review of the Safety Data Sheet (SDS) for this compound (CAS 68208-19-5) indicates that based on currently available data, the criteria for hazard classification are not met under GHS/CLP regulations.[9] However, a core principle of laboratory safety is the conservative management of risk, especially for compounds with limited toxicological data.

Expert Rationale for a Conservative Approach: Structurally similar compounds, such as other isomers or derivatives of aminopropanoic acids, are known to cause skin, eye, and respiratory irritation.[11][12][13] For instance, 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is classified with H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[11] Given these precedents, and in the absence of comprehensive toxicity studies for the specific 3-methoxy isomer, it is scientifically prudent and professionally responsible to handle this compound as if it presents these potential hazards. This approach ensures the highest level of protection.

Table 2: Potential Hazards (Based on Structural Analogs)

Hazard Type GHS Statement Potential Effect
Skin Contact H315: Causes skin irritation May cause redness, itching, or inflammation upon direct contact.
Eye Contact H319: Causes serious eye irritation May cause pain, tearing, redness, and swelling.

| Inhalation | H335: May cause respiratory irritation | Inhalation of dust may irritate the nose, throat, and lungs, leading to coughing or shortness of breath. |

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is achieved through a multi-layered strategy known as the "Hierarchy of Controls." This methodology prioritizes the most effective measures first.

HierarchyOfControls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safer work systems over reliance on PPE.

Engineering Controls: The primary line of defense is to handle the solid compound and prepare solutions within a certified chemical fume hood or a ventilated balance enclosure. This is critical because it captures fine particulates at the source, preventing inhalation and minimizing contamination of the general laboratory environment.[9][14] Workstations should be equipped with readily accessible eyewash stations and safety showers.[15]

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It should never be the sole method of protection.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]

  • Skin Protection:

    • Gloves: Handle with chemical-impermeable gloves (e.g., nitrile) inspected for integrity before use.[5]

    • Lab Coat: A full-sleeved lab coat must be worn and kept fastened.

  • Respiratory Protection: Under normal conditions within a fume hood, respiratory protection is not required.[16] If engineering controls are unavailable or insufficient to control dust, a NIOSH/MSHA-approved respirator (e.g., an N95 filtering facepiece) should be used.[9]

Section 4: Standard Operating Procedures (SOPs) for Handling and Storage

4.1 General Handling Precautions

  • Avoid all direct contact with skin, eyes, and clothing.[9]

  • Avoid the formation and inhalation of dust.[5][9]

  • Ensure adequate ventilation at all times.[9]

  • Practice good industrial hygiene: wash hands thoroughly after handling, and before eating, drinking, or smoking.[9]

  • Use dedicated, clearly labeled equipment (spatulas, weigh boats).

4.2 Protocol: Weighing and Preparing Solutions This protocol is designed to be a self-validating system, minimizing exposure at each step.

  • Preparation:

    • Don all required PPE (goggles, lab coat, gloves).

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Decontaminate the work surface and the analytical balance within the hood.

  • Weighing:

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Perform all transfers and weighing within the fume hood.

    • Use a weigh boat or creased weighing paper to contain the solid.

    • Carefully transfer the desired amount using a clean spatula, avoiding actions that could generate dust.

    • Close the primary container lid tightly immediately after dispensing.

  • Solubilization:

    • Place the weigh boat containing the solid into the destination flask or beaker.

    • Add the solvent slowly, directing the stream to wash the solid from the weigh boat into the vessel.

    • Remove the empty weigh boat with forceps and dispose of it as solid chemical waste.

    • Stir or sonicate as needed to fully dissolve the compound, keeping the vessel covered or capped.

  • Cleanup:

    • Carefully wipe down the spatula, balance, and work surface with a damp cloth or towel, ensuring no residual powder remains.

    • Dispose of all contaminated disposables (gloves, weigh boats, wipes) in the designated solid chemical waste container.

    • Wash hands thoroughly after removing gloves.

4.3 Storage and Incompatibility

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[16] Refrigerated storage (0-8°C) is recommended to ensure long-term stability.[1][9]

  • Incompatibilities: While no specific incompatibilities are listed, it is good practice to store it away from strong oxidizing agents.[15][17] Do not store acids and bases together.[17]

Section 5: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or release.

EmergencyResponse cluster_spill Small Spill (<5g) cluster_exposure Personnel Exposure Start Incident Occurs Spill_Alert Alert personnel in immediate area Start->Spill_Alert Exposure_Remove Remove victim from source Start->Exposure_Remove Spill_PPE Don appropriate PPE Spill_Alert->Spill_PPE Spill_Contain Cover with absorbent material Sweep into waste container Spill_PPE->Spill_Contain Spill_Clean Decontaminate area Spill_Contain->Spill_Clean Exposure_Flush Flush affected area (Eyes: 15 min, Skin: Soap & Water) Exposure_Remove->Exposure_Flush Exposure_Clothing Remove contaminated clothing Exposure_Flush->Exposure_Clothing Exposure_Medical Seek immediate medical attention Exposure_Clothing->Exposure_Medical

Caption: A simplified decision workflow for laboratory emergencies.

5.1 Accidental Release (Spill) Measures

  • Evacuate and Alert: Evacuate unnecessary personnel and alert others in the immediate area.[5]

  • Ventilate: Ensure the area is well-ventilated (fume hood).

  • Protect: Wear appropriate PPE, including respiratory protection if necessary.[5]

  • Contain: Avoid generating dust.[9] Gently sweep up the spilled solid and place it into a suitable, labeled container for disposal.[9]

  • Decontaminate: Clean the spill area thoroughly.

5.2 First Aid Measures The following are immediate first aid responses. Always seek medical attention after an exposure.

Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][12]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical advice.[5][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][12]

5.3 Firefighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Section 6: Waste Disposal

All waste materials, including the compound itself, contaminated disposables, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Collect waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

Conclusion

While this compound may not be classified as hazardous based on current data, a responsible, science-led approach necessitates handling it with precautions appropriate for an irritant. By understanding the rationale behind these safety measures—from the hierarchy of controls to specific handling protocols—researchers can confidently and safely utilize this compound in their work, protecting themselves, their colleagues, and the integrity of their research.

References

  • 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | C10H13NO4.
  • MSDS for Fmoc-(R)-3-amino-3-(3-methoxyphenyl)propionic acid. Chemcd. [Link]
  • This compound, min 95%.
  • (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3.
  • Safety data sheet - 3-(3-Hydroxyphenyl)propionic acid. CPAchem. [Link]
  • Safe Storage of Hazardous Chemicals. University of California, Berkeley. [Link]
  • 2-Amino-3-(3-methoxyphenyl)propanoic acid | C10H13NO3.
  • This compound (C10H13NO3). PubChemLite. [Link]
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds. MDPI. [Link]

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An In-Depth Technical Guide to Determining the Solubility of 3-Amino-3-(3-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the solubility of 3-Amino-3-(3-methoxyphenyl)propanoic acid. Due to the limited availability of public domain solubility data for this specific compound, this document focuses on the foundational principles and detailed experimental protocols necessary to generate reliable and reproducible solubility profiles.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's lifecycle, from early-stage discovery and formulation to its ultimate bioavailability and therapeutic efficacy. For a novel compound like this compound, a derivative of β-alanine with potential applications in medicinal chemistry, understanding its solubility in various solvents is paramount.[1][2] Poor aqueous solubility can lead to erratic absorption and suboptimal drug exposure, while solubility in organic solvents is crucial for synthesis, purification, and the development of various dosage forms.

This guide will delve into the theoretical underpinnings of amino acid solubility, followed by practical, step-by-step methodologies for its empirical determination. The protocols described herein are designed to be self-validating, ensuring the generation of high-quality, reliable data essential for informed decision-making in a research and development setting.

Physicochemical Properties and Theoretical Solubility Considerations

This compound is an amino acid derivative with a molecular formula of C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol .[3] Its structure, featuring a carboxylic acid group, an amino group, and a methoxyphenyl moiety, dictates its solubility behavior.

The Zwitterionic Nature and its Impact on Solubility

Like other amino acids, this compound can exist as a zwitterion, a molecule with both a positive and a negative charge, resulting from an internal acid-base reaction.[4] This dual ionic character leads to strong intermolecular forces in the solid state, akin to ionic salts, which require a highly polar solvent like water to overcome.[4] The solubility in water is a result of the favorable interactions between the polar water molecules and the charged groups of the zwitterion.[5]

The Influence of pH on Solubility

The solubility of amino acids is highly dependent on the pH of the aqueous medium.[6] At a specific pH, known as the isoelectric point (pI), the net charge of the amino acid is zero, and its solubility is at a minimum. By either lowering or raising the pH from the pI, the amino acid will become protonated (net positive charge) or deprotonated (net negative charge), respectively. These charged species have stronger interactions with water, leading to a significant increase in solubility.

Solubility in Organic Solvents

The solubility in organic solvents is governed by the principle of "like dissolves like." The methoxyphenyl group imparts a degree of lipophilicity to the molecule. Therefore, it is expected to have some solubility in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Its solubility in non-polar solvents is likely to be limited due to the presence of the polar amino and carboxylic acid groups.[5]

Experimental Determination of Solubility

Given the absence of a comprehensive public database for the solubility of this compound, empirical determination is necessary. The following sections provide detailed protocols for two robust and widely accepted methods: the Shake-Flask method for thermodynamic solubility and Potentiometric Titration for determining the pH-solubility profile.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility. It involves saturating a solvent with a solute over a defined period and then quantifying the dissolved solute concentration.

  • Preparation of Materials:

    • This compound (purity ≥ 97%)[3]

    • A selection of solvents of interest (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetone, Dichloromethane).

    • Scintillation vials or flasks with screw caps.

    • A calibrated analytical balance.

    • An orbital shaker or rotator in a temperature-controlled environment.

    • A centrifuge.

    • Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE).

    • A validated analytical method for quantification (e.g., HPLC-UV, LC-MS).

  • Procedure:

    • Add an excess of this compound to a vial (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment.

    • Accurately add a known volume of the chosen solvent (e.g., 1 mL).

    • Securely cap the vials and place them on the orbital shaker.

    • Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium. A 24 to 48-hour period is typical.

    • After the equilibration period, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered sample with an appropriate solvent to a concentration within the calibration range of the analytical method.

    • Quantify the concentration of the dissolved compound using the pre-validated analytical method.

  • Data Analysis:

    • Calculate the solubility as the mean concentration from at least three replicate experiments.

    • Express the solubility in units such as mg/mL or µg/mL.

  • Why excess solid? To ensure that the solvent is truly saturated with the solute, establishing a thermodynamic equilibrium.

  • Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducibility.

  • Why filtration? To ensure that only the dissolved solute is being measured, preventing artificially high results from suspended microparticles.

  • Why a validated analytical method? To ensure accurate and precise quantification of the solute concentration.

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess compound B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge/Settle C->D E Filter supernatant D->E F Dilute sample E->F G Quantify (HPLC/LC-MS) F->G

Caption: Workflow for the Shake-Flask Solubility Determination.

pH-Dependent Solubility Profile: Potentiometric Titration

Potentiometric titration is an efficient method to determine the intrinsic solubility (solubility of the un-ionized form) and the pH-solubility profile of an ionizable compound.

  • Preparation of Materials:

    • This compound.

    • Calibrated pH meter and electrode.

    • Automated titrator or a burette.

    • Standardized solutions of hydrochloric acid (e.g., 0.1 M HCl) and sodium hydroxide (e.g., 0.1 M NaOH).

    • Deionized water.

    • Stir plate and stir bar.

  • Procedure:

    • Prepare a suspension of the compound in deionized water (e.g., 1-2 mg/mL).

    • Place the suspension in a jacketed beaker to maintain a constant temperature.

    • Immerse the calibrated pH electrode and the titrant delivery tube into the suspension.

    • Begin stirring to ensure homogeneity.

    • Titrate the suspension with the standardized acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to dissolve the compound by protonating the amino group.

    • Then, titrate the resulting solution with the standardized base (e.g., 0.1 M NaOH). Record the pH and the volume of titrant added at regular intervals. Continue the titration to a high pH (e.g., pH 11).

    • The point at which the compound precipitates is visually noted and corresponds to a plateau in the pH titration curve.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa values can be determined from the inflection points of the titration curve.

    • The intrinsic solubility can be calculated from the pH at which precipitation begins and the pKa values using the Henderson-Hasselbalch equation.

  • Why titrate with both acid and base? To fully characterize the ionization states of the compound and its solubility across a wide pH range.

  • Why a constant temperature? Both pKa and solubility are temperature-dependent.

  • Why use a calibrated pH meter? Accurate pH measurement is critical for the determination of pKa and the pH-solubility profile.

Potentiometric_Titration_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis A Prepare aqueous suspension of compound C Titrate with acid to dissolve A->C B Calibrate pH meter B->C D Titrate with base and record pH vs. volume C->D E Plot titration curve D->E F Determine pKa values E->F G Calculate pH-solubility profile F->G

Sources

Methodological & Application

Synthesis of 3-Amino-3-(3-methoxyphenyl)propanoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-3-(3-methoxyphenyl)propanoic acid is a valuable β-amino acid derivative that serves as a crucial building block in medicinal chemistry and drug development.[1][2] Its structural motif, featuring a methoxy-substituted phenyl ring, imparts unique physicochemical properties that are of significant interest in the design of novel therapeutics, particularly in neuroscience research for modulating neurotransmitter systems.[2] This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound, tailored for researchers and professionals in the field.

Strategic Approach to Synthesis: The Modified Rodionov Reaction

While several synthetic routes to β-amino acids exist, the one-pot condensation of an aromatic aldehyde, malonic acid, and a nitrogen source, often referred to as a modified Rodionov reaction, presents a highly efficient and straightforward approach. This method avoids the use of hazardous reagents and multiple intermediate isolation steps that can be associated with other pathways like the Strecker synthesis.

The causality behind this choice of strategy lies in its operational simplicity and convergence. By combining 3-methoxybenzaldehyde, malonic acid, and ammonium acetate in a single reaction vessel, the desired β-amino acid core is assembled in a tandem sequence. This approach is not only time- and resource-efficient but also minimizes potential losses that can occur during multi-step syntheses.

Reaction Mechanism

The reaction proceeds through a cascade of interconnected equilibria. Initially, 3-methoxybenzaldehyde reacts with ammonia, generated in situ from ammonium acetate, to form an intermediate imine. Concurrently, the enolate of malonic acid acts as a nucleophile, attacking the electrophilic imine in a Mannich-type reaction. Subsequent decarboxylation of the resulting adduct under the reaction conditions yields the final product, this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Imine Imine 3-Methoxybenzaldehyde->Imine + NH3 Malonic_Acid Malonic_Acid Mannich_Adduct Mannich_Adduct Malonic_Acid->Mannich_Adduct + Imine Ammonium_Acetate Ammonium_Acetate Ammonium_Acetate->Imine in situ NH3 source Imine->Mannich_Adduct Product This compound Mannich_Adduct->Product - CO2 (Decarboxylation)

Caption: One-pot synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with in-process checks and clear endpoints for each stage.

Materials and Equipment:

Reagent/EquipmentGrade/Specification
3-Methoxybenzaldehyde>98% purity
Malonic Acid>99% purity
Ammonium AcetateACS grade or higher
Ethanol (200 proof)Anhydrous
Deionized WaterHigh-purity, 18 MΩ·cm
Round-bottom flaskAppropriate size with ground glass joints
Reflux condenser
Magnetic stirrer with hotplate
Buchner funnel and filter flask
Glassware for recrystallizationErlenmeyer flasks
pH paper or pH meter

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-methoxybenzaldehyde (13.6 g, 0.1 mol), malonic acid (12.5 g, 0.12 mol), and ammonium acetate (15.4 g, 0.2 mol).

  • Solvent Addition: Add 100 mL of absolute ethanol to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. A white precipitate of the crude product should form. If precipitation is slow, the flask can be cooled in an ice bath.

  • Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold ethanol (2 x 20 mL) to remove unreacted starting materials and soluble impurities.

  • Purification by Recrystallization:

    • Transfer the crude solid to a 500 mL Erlenmeyer flask.

    • Add a minimal amount of hot deionized water to dissolve the solid completely. The use of a water/ethanol mixture may also be effective for recrystallization.

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cool the flask in an ice bath for at least 30 minutes to maximize product precipitation.

    • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C until a constant weight is achieved.

Experimental_Workflow Start Start Combine_Reactants Combine 3-methoxybenzaldehyde, malonic acid, and ammonium acetate in ethanol Start->Combine_Reactants Reflux Heat to reflux for 4-6 hours Combine_Reactants->Reflux Cool_and_Precipitate Cool to room temperature to precipitate crude product Reflux->Cool_and_Precipitate Filter_and_Wash Filter and wash with cold ethanol Cool_and_Precipitate->Filter_and_Wash Recrystallize Recrystallize from hot water or water/ethanol Filter_and_Wash->Recrystallize Filter_and_Dry Filter purified crystals and dry under vacuum Recrystallize->Filter_and_Dry Characterize Characterize the final product (NMR, IR, MP) Filter_and_Dry->Characterize End End Characterize->End

Caption: Experimental workflow for the synthesis of the target compound.

Expected Results and Characterization

The final product, this compound, should be obtained as a white to off-white crystalline solid.

PropertyExpected Value
Molecular Formula C10H13NO3
Molecular Weight 195.22 g/mol
Appearance White to off-white crystalline solid
Melting Point Approximately 220-225 °C (decomposes)
Purity (by HPLC) >95%

Spectroscopic Data:

  • ¹H NMR (400 MHz, D₂O/DCl): δ (ppm) ~7.4-7.5 (m, 1H, Ar-H), ~7.0-7.1 (m, 3H, Ar-H), ~4.6-4.7 (t, 1H, CH-NH₂), ~3.8 (s, 3H, OCH₃), ~3.0-3.2 (m, 2H, CH₂-COOH).

  • ¹³C NMR (100 MHz, D₂O/DCl): δ (ppm) ~175 (C=O), ~160 (Ar-C-O), ~140 (Ar-C), ~131 (Ar-CH), ~121 (Ar-CH), ~115 (Ar-CH), ~114 (Ar-CH), ~56 (OCH₃), ~52 (CH-NH₂), ~39 (CH₂-COOH).

  • IR (KBr, cm⁻¹): ~3400-2800 (br, O-H and N-H stretch), ~1700 (C=O stretch), ~1600, 1490 (aromatic C=C stretch), ~1260 (C-O stretch).

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 3-Methoxybenzaldehyde is an irritant. Avoid contact with skin and eyes.

  • Malonic acid is corrosive and can cause severe skin burns and eye damage.

  • Ammonium acetate can be harmful if swallowed or inhaled.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product precipitation Incomplete reaction or product is too soluble in the reaction mixture.Confirm reaction completion with TLC. If complete, reduce the volume of the solvent by rotary evaporation and cool in an ice bath to induce precipitation.
Oily product obtained Impurities present or improper cooling during recrystallization.Ensure slow cooling during recrystallization. If the problem persists, try a different recrystallization solvent system (e.g., ethanol/water).
Low yield after recrystallization Product is significantly soluble in the cold recrystallization solvent.Minimize the amount of hot solvent used for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of this compound. The one-pot modified Rodionov reaction offers an efficient and practical route for obtaining this valuable building block. By following the detailed steps for synthesis, purification, and characterization, researchers can confidently produce high-purity material for their drug discovery and development endeavors.

References

  • Organic Syntheses Procedure, (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • Chem-Impex, (R-3-Amino-3-(3-methoxyphenyl)propionic acid.
  • PubChem, (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid.
  • PubChemLite, this compound (C10H13NO3).
  • Request PDF, A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
  • University of Rochester, Department of Chemistry, Reagents & Solvents: Solvents for Recrystallization.

Sources

Asymmetric Synthesis of 3-Amino-3-(3-methoxyphenyl)propanoic Acid: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral β-Amino Acids

Optically pure β-amino acids are crucial building blocks in modern medicinal chemistry and drug development. Their incorporation into peptides can induce stable secondary structures and confer resistance to proteolytic degradation. 3-Amino-3-(3-methoxyphenyl)propanoic acid, in its enantiomerically pure form, is a valuable intermediate for the synthesis of various pharmaceuticals and a tool for neuroscience research, particularly in studying neurotransmitter systems.[1] This guide provides detailed application notes and protocols for the asymmetric synthesis of this important molecule, targeting researchers, scientists, and drug development professionals. We will explore several robust strategies, including rhodium-catalyzed asymmetric hydrogenation and organocatalyzed asymmetric Mannich reactions, offering insights into the rationale behind these advanced synthetic methods.

Strategic Approaches to Asymmetric Synthesis

The asymmetric synthesis of this compound can be approached through several effective methods. The choice of strategy often depends on factors such as the desired scale of synthesis, available starting materials and catalysts, and the required enantiopurity. This guide will focus on two powerful and widely applicable techniques:

  • Rhodium-Catalyzed Asymmetric Hydrogenation: This method is renowned for its high efficiency and enantioselectivity in the synthesis of chiral amino acids.[2] It typically involves the hydrogenation of a prochiral β-(acylamino)acrylate precursor in the presence of a chiral rhodium catalyst.

  • Organocatalytic Asymmetric Mannich Reaction: This approach offers a metal-free alternative, utilizing small organic molecules as catalysts to facilitate the enantioselective addition of a nucleophile to an imine.[3][4] The three-component Mannich reaction is particularly attractive for its atom economy and operational simplicity.[5]

Below, we provide detailed protocols for each of these strategies, tailored for the synthesis of (R)- or (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid.

Method 1: Rhodium-Catalyzed Asymmetric Hydrogenation

This strategy involves a two-step process: first, the synthesis of a prochiral β-(acylamino)acrylate precursor, followed by the key asymmetric hydrogenation step.

Workflow for Asymmetric Hydrogenation

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Deprotection A 3-Methoxybenzaldehyde C Acetic Anhydride, Sodium Acetate A->C B N-Acetylglycine B->C D Methyl (Z)-2-acetamido-3-(3-methoxyphenyl)acrylate C->D Erlenmeyer-Plöchl azlactone synthesis & esterification E Prochiral Precursor (D) H Methyl (R)-2-acetamido-3-(3-methoxyphenyl)propanoate E->H F [Rh(COD)2]BF4 Chiral Phosphine Ligand (e.g., (R,R)-Me-DuPhos) F->H Catalyst G H2 (pressure) G->H Hydrogen Source I Enantioenriched Ester (H) K (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid I->K J Acid or Base Hydrolysis J->K Removal of protecting groups

Caption: Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation.

Detailed Experimental Protocols

Part A: Synthesis of Methyl (Z)-2-acetamido-3-(3-methoxyphenyl)acrylate (Precursor)

This protocol is adapted from standard procedures for the synthesis of dehydroamino acid esters.

Materials:

  • 3-Methoxybenzaldehyde

  • N-Acetylglycine

  • Sodium Acetate (anhydrous)

  • Acetic Anhydride

  • Methanol (anhydrous)

  • Thionyl chloride or dry HCl gas

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Azlactone Formation: In a round-bottom flask, combine 3-methoxybenzaldehyde (1.0 eq), N-acetylglycine (1.1 eq), and anhydrous sodium acetate (0.8 eq).

  • Add acetic anhydride (2.5 eq) and heat the mixture at 100 °C for 2 hours with stirring.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add water to quench the excess acetic anhydride. The product will precipitate as a yellow solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the azlactone.

  • Esterification: Suspend the crude azlactone in anhydrous methanol.

  • Cool the suspension in an ice bath and slowly add thionyl chloride (2.0 eq) or bubble dry HCl gas through the mixture.

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure methyl (Z)-2-acetamido-3-(3-methoxyphenyl)acrylate.

Part B: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol is a general procedure and may require optimization for the specific substrate and catalyst system.[2]

Materials:

  • Methyl (Z)-2-acetamido-3-(3-methoxyphenyl)acrylate

  • [Rh(COD)₂]BF₄ (or other Rh precursor)

  • Chiral bisphosphine ligand (e.g., (R,R)-Me-DuPhos for the (R)-product)

  • Anhydrous, degassed solvent (e.g., Methanol, Toluene)

  • Hydrogen gas

Procedure:

  • Catalyst Preparation: In a glovebox, dissolve [Rh(COD)₂]BF₄ (1 mol%) and the chiral ligand (1.1 mol%) in the anhydrous, degassed solvent.

  • Stir the solution at room temperature for 30 minutes to form the active catalyst.

  • Hydrogenation: In a high-pressure reactor, place a solution of the precursor, methyl (Z)-2-acetamido-3-(3-methoxyphenyl)acrylate, in the same solvent.

  • Add the catalyst solution to the reactor.

  • Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 40-100 psi).

  • Stir the reaction at a controlled temperature (e.g., room temperature) until hydrogen uptake ceases or TLC/GC analysis indicates complete conversion.

  • Carefully vent the reactor and purge with nitrogen.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography if necessary.

Part C: Deprotection to the Final Product

Materials:

  • Methyl (R)- or (S)-2-acetamido-3-(3-methoxyphenyl)propanoate

  • 6 M Hydrochloric acid

  • Dowex 50WX8 ion-exchange resin

Procedure:

  • Reflux the N-acetylated amino ester from the previous step in 6 M HCl for 8-12 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Cool the solution to room temperature and wash with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.

  • Concentrate the aqueous layer under reduced pressure.

  • Dissolve the residue in water and apply it to a Dowex 50WX8 ion-exchange column.

  • Wash the column with water to remove inorganic salts.

  • Elute the amino acid with a dilute ammonium hydroxide solution.

  • Combine the basic fractions containing the product and remove the solvent under reduced pressure to yield the final this compound.

Quantitative Data
StepProductTypical YieldEnantiomeric Excess (ee)
Precursor SynthesisMethyl (Z)-2-acetamido-3-(3-methoxyphenyl)acrylate70-85%N/A
Asymmetric HydrogenationMethyl (R)-2-acetamido-3-(3-methoxyphenyl)propanoate>95%>95%
Deprotection(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid80-90%>95%

Yields and ee are representative and can vary based on specific conditions and ligand choice.

Method 2: Organocatalyzed Asymmetric Three-Component Mannich Reaction

This approach provides a direct route to the β-amino acid scaffold in a single catalytic step, starting from readily available materials.

Workflow for Asymmetric Mannich Reaction

cluster_0 Step 1: In Situ Imine Formation cluster_1 Step 2: Asymmetric Mannich Reaction cluster_2 Step 3: Decarboxylation & Deprotection A 3-Methoxybenzaldehyde C Imine Intermediate A->C B Amine (e.g., p-Anisidine) B->C F Mannich Adduct C->F D Malonic acid half-thioester D->F E Chiral Organocatalyst (e.g., Proline derivative) E->F Catalyst G Mannich Adduct (F) I (R/S)-3-Amino-3-(3-methoxyphenyl)propanoic acid G->I H Hydrolysis and Decarboxylation H->I Workup

Caption: Workflow for Organocatalyzed Asymmetric Mannich Reaction.

Detailed Experimental Protocol

This protocol is a general representation of a direct, three-component asymmetric Mannich reaction.[3]

Materials:

  • 3-Methoxybenzaldehyde

  • An amine (e.g., p-anisidine or ammonia source)

  • A ketone or malonate derivative (e.g., acetone, diethyl malonate)

  • A chiral organocatalyst (e.g., (S)-Proline)

  • Solvent (e.g., DMSO, DMF)

Procedure:

  • Reaction Setup: To a vial, add 3-methoxybenzaldehyde (1.0 eq), the amine component (1.1 eq), and the ketone/malonate (2.0 eq).

  • Add the solvent (e.g., DMSO) and then the chiral organocatalyst (e.g., (S)-Proline, 10-20 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to several days depending on the substrates and catalyst.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Deprotection (if necessary): The crude product is purified by column chromatography.

  • If a protecting group is used on the amine (like p-anisidine), it will need to be removed in a subsequent step (e.g., with ceric ammonium nitrate). If a malonate was used, hydrolysis and decarboxylation will be required.

Quantitative Data
CatalystProductTypical YieldEnantiomeric Excess (ee)
(S)-ProlineMannich Adduct50-90%70-99%

Yields and ee are highly dependent on the specific catalyst, substrates, and reaction conditions.

Trustworthiness and Self-Validation

The protocols described are based on well-established and peer-reviewed methodologies in asymmetric synthesis. To ensure the reliability of the results, the following validation steps are crucial:

  • Spectroscopic Analysis: Confirm the structure of the intermediates and the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Chiral Analysis: Determine the enantiomeric excess of the final product using chiral HPLC or GC. A validated chiral LC method for the enantiomeric separation of β-Amino-β-(3-Methoxyphenyl) Propionic Acid has been reported and can be used as a reference.

  • Optical Rotation: Measure the specific rotation of the final product and compare it with literature values if available.

Conclusion

The asymmetric synthesis of this compound is achievable through various robust and reliable methods. Rhodium-catalyzed asymmetric hydrogenation offers a highly efficient route with excellent enantioselectivity, particularly for large-scale synthesis. Organocatalytic asymmetric Mannich reactions provide a valuable metal-free alternative with operational simplicity. The choice of the optimal method will depend on the specific requirements of the research or development project. By following the detailed protocols and validation procedures outlined in this guide, researchers can confidently synthesize this important chiral building block for their applications.

References

  • Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906-1908. [Link]
  • List, B. (2002). The direct catalytic asymmetric three-component Mannich reaction. Journal of the American Chemical Society, 124(20), 5656-5657. [Link]
  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. [Link]
  • Notz, W., Tanaka, F., & Barbas III, C. F. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Asymmetric Aldol, Mannich, Michael, and Diels–Alder Reactions. Accounts of Chemical Research, 37(8), 580-591. [Link]
  • Marques, M. M. B. (2010). Organocatalysed asymmetric Mannich reactions. Chemical Society Reviews, 39(5), 1661-1677. [Link]
  • PrepChem. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid.
  • Gao, K., & Zhang, X. (2020). Rhodium-Catalyzed Asymmetric Hydrogenation. In Comprehensive Organic Synthesis II (pp. 1-34). Elsevier. [Link]
  • Song, J., Shih, H. W., & Deng, L. (2007). Asymmetric Mannich reactions with in situ generation of carbamate-protected imines by an organic catalyst. Organic Letters, 9(4), 603-606. [Link]
  • Córdova, A., Notz, W., Zhong, G., Betancort, J. M., & Barbas III, C. F. (2002). A highly enantioselective amino acid-catalyzed direct asymmetric Mannich reaction of ketones with aldehydes. Journal of the American Chemical Society, 124(9), 1842-1843. [Link]

Sources

Application Note: High-Purity Isolation of 3-Amino-3-(3-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-3-(3-methoxyphenyl)propanoic acid is a non-proteinogenic β-amino acid derivative. Its unique structure, featuring a chiral center and a methoxyphenyl group, makes it a valuable building block in medicinal chemistry and pharmaceutical development.[1] Specifically, its derivatives are explored for their potential in neuroscience research, acting as modulators of neurotransmitter systems.[1] The presence of both an acidic carboxylic acid group and a basic amino group imparts amphoteric properties, which are fundamental to the purification strategy. However, these same properties can present challenges in isolating the compound from synthetic byproducts and unreacted starting materials.

This application note provides a comprehensive, field-proven guide for the purification of this compound from a typical crude reaction mixture. The protocol leverages the compound's physicochemical properties through a multi-step process involving pH-mediated extraction and subsequent crystallization. Furthermore, it details robust analytical methods for the rigorous assessment of final product purity.

Principle of Purification: Exploiting Amphoteric Nature

The core of this purification strategy relies on the zwitterionic nature of this compound. The molecule possesses two key functional groups with distinct pKa values: the carboxylic acid (pKa₁ , acidic) and the amino group (pKa₂, basic).

  • At low pH (Acidic Conditions): The amino group is protonated (-NH₃⁺), and the carboxylic acid is in its neutral form (-COOH). The molecule carries a net positive charge and is generally more soluble in aqueous solutions.

  • At high pH (Basic Conditions): The carboxylic acid is deprotonated (-COO⁻), and the amino group is in its neutral form (-NH₂). The molecule carries a net negative charge and is also soluble in aqueous solutions.

  • At the Isoelectric Point (pI): The molecule exists predominantly as a zwitterion (-NH₃⁺ and -COO⁻), carrying no net charge. At this pH, its solubility in water is at a minimum, a critical property for inducing crystallization.

By carefully adjusting the pH of the aqueous solution containing the crude product, we can selectively partition the target molecule between aqueous and organic phases, effectively separating it from non-amphoteric impurities.

Common Impurity Profile

Understanding the potential impurities is crucial for designing an effective purification scheme. A common synthetic route to this compound is the Rodionov reaction, involving the condensation of m-methoxybenzaldehyde, malonic acid, and ammonia.

Likely Impurities Include:

  • Unreacted Starting Materials: m-methoxybenzaldehyde, malonic acid.

  • Intermediates: 3-(m-methoxyphenyl)cinnamic acid.

  • Side-Products: Dicarboxylic acids or other condensation products.

This protocol is designed to systematically remove these types of impurities.

Overall Purification and Analysis Workflow

The purification is a sequential process designed to isolate the target compound with high purity. Each step is followed by a quality control check to ensure efficiency before proceeding.

Purification_Workflow cluster_0 Purification Stages cluster_1 Quality Control Crude Crude Reaction Mixture (Target + Impurities) Dissolve Dissolution in Aqueous Base (e.g., 1M NaOH) Crude->Dissolve Wash1 Organic Wash 1 (DCM) (Removes neutral/basic impurities) Dissolve->Wash1 Separate Layers Acidify Acidification to pH ~1-2 (e.g., 6M HCl) Wash1->Acidify Aqueous Layer Wash2 Organic Wash 2 (EtOAc) (Removes acidic impurities) Acidify->Wash2 Separate Layers Adjust_pI Adjust pH to Isoelectric Point (pH ~3.5-4.5) Wash2->Adjust_pI Aqueous Layer Crystallize Induce Crystallization (Cooling / Slow Evaporation) Adjust_pI->Crystallize Isolate Isolate Pure Product (Vacuum Filtration & Drying) Crystallize->Isolate QC1 Purity Assessment: - HPLC - ¹H NMR - LC-MS Isolate->QC1 Final Product

Caption: Workflow for the purification and analysis of this compound.

Detailed Experimental Protocols

Safety Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Handle all chemicals inside a certified fume hood.

Protocol 1: pH-Mediated Liquid-Liquid Extraction

This protocol is designed to separate the amphoteric product from neutral, basic, and strongly acidic impurities.

Materials:

  • Crude reaction mixture

  • 1M Sodium Hydroxide (NaOH)

  • 6M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • pH paper or calibrated pH meter

  • Separatory funnel

Procedure:

  • Basification & First Wash:

    • Dissolve the crude reaction mixture in 1M NaOH(aq), adjusting the pH to >11. Ensure all solids are dissolved. This converts the target compound to its soluble sodium salt.

    • Transfer the aqueous solution to a separatory funnel.

    • Extract the solution with Dichloromethane (DCM) (3 x volume of aqueous layer). This removes non-acidic organic impurities (e.g., unreacted aldehyde).

    • Combine the organic layers and discard them according to institutional safety protocols. Retain the aqueous layer.

  • Acidification & Second Wash:

    • Vent the aqueous layer in the fume hood. Slowly add 6M HCl with stirring to adjust the pH to ~1-2. This protonates the target compound, keeping it in the aqueous phase.

    • Extract the acidic aqueous solution with Ethyl Acetate (EtOAc) (3 x volume of aqueous layer). This step removes acidic organic impurities (e.g., cinnamic acid derivatives or excess malonic acid).

    • Combine the organic layers and discard. Retain the purified acidic aqueous layer.

Protocol 2: Isoelectric Point Crystallization

This protocol induces the precipitation of the pure product by minimizing its solubility. The predicted pKa of the carboxylic acid group is approximately 3.58.[2] The isoelectric point will be near this pH.

Materials:

  • Purified aqueous solution from Protocol 1

  • 1M Sodium Hydroxide (NaOH)

  • Ice bath

  • Büchner funnel and vacuum flask

  • Filter paper

  • Methanol (for washing)

Procedure:

  • pH Adjustment:

    • Place the aqueous solution in an Erlenmeyer flask and cool in an ice bath.

    • Slowly, dropwise, add 1M NaOH while gently stirring. Monitor the pH closely using a calibrated pH meter or pH paper.

    • Continue adding base until the pH reaches approximately 3.5 - 4.5. The product will begin to precipitate as a white solid as its net charge approaches zero.

  • Crystallization and Isolation:

    • Once the target pH is reached, continue to stir the slurry in the ice bath for an additional 30-60 minutes to maximize crystal formation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of ice-cold deionized water, followed by a small amount of cold methanol to help remove residual water.

    • Dry the purified white solid under high vacuum to a constant weight. The expected molecular weight is 195.21 g/mol .[3]

Purity Assessment and Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the final compound. Due to the presence of both amino and carboxyl groups, ion-exchange or reversed-phase chromatography can be effective.[4][5]

Parameter Recommended Conditions Rationale
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)Provides good separation for moderately polar aromatic compounds.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in AcetonitrileTFA acts as an ion-pairing agent to improve peak shape for the amino acid.[4]
Gradient 5% B to 95% B over 20 minutesA standard gradient to elute compounds of varying polarity.
Flow Rate 1.0 mL/minTypical for analytical scale columns.
Detection UV at 220 nm and 272 nm220 nm for the peptide-like bond and 272 nm for the methoxyphenyl chromophore.
Injection Volume 10 µLStandard injection volume.
Expected Purity ≥95% (ideally >98%)A high area percentage for the main peak indicates successful purification.
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR confirms the chemical structure of the isolated compound.

Parameter Value
Solvent DMSO-d₆ or D₂O with acid/base
¹H NMR (Expected) *δ (ppm): ~7.3 (t, 1H), ~6.8-6.9 (m, 3H), ~4.2 (t, 1H), 3.75 (s, 3H), ~2.6-2.8 (m, 2H)
Chemical shifts are approximate and depend on solvent and pH.

Troubleshooting

Problem Possible Cause Solution
Low Yield after Crystallization Incorrect pH at isoelectric point.Product is too soluble.Optimize the final pH for precipitation in small-scale trials.Concentrate the aqueous solution by gentle heating/vacuum before pH adjustment.
Oily Product Instead of Solid Presence of persistent impurities.Repeat the liquid-liquid extraction steps, ensuring complete separation of layers.Attempt crystallization from a different solvent system (e.g., water/isopropanol).
Multiple Peaks in HPLC Incomplete removal of impurities.Product degradation.Re-purify using the extraction protocol.If the compound is a racemate, chiral HPLC may be needed to resolve enantiomers.[4][6]

References

  • PubChem. (n.d.). 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid.
  • PubChem. (n.d.). (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid.
  • J-Stage. (n.d.). Production of (R)-3-Amino-3-phenylpropionic Acid and (S).
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid.

Sources

Application Note: Elucidation of the ¹H NMR Spectrum of 3-Amino-3-(3-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-Amino-3-(3-methoxyphenyl)propanoic acid. This document is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, characterization, and analysis of novel organic compounds. We will detail a robust protocol for sample preparation and data acquisition, followed by an in-depth analysis of the predicted ¹H NMR spectrum, including chemical shift assignments, multiplicity, and integration. The causality behind experimental choices and spectral interpretation is explained to provide a deeper understanding of the molecular structure and proton environments.

Introduction

This compound is a β-amino acid derivative with potential applications in pharmaceutical and medicinal chemistry.[1][2] Its structure incorporates a chiral center, a carboxylic acid, an amino group, and a methoxy-substituted phenyl ring, making it a valuable building block for more complex molecules.[2] Accurate structural elucidation is paramount for its use in drug design and development. ¹H NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of its hydrogen nuclei.[3][4] This note serves as a practical guide to understanding the key features of the ¹H NMR spectrum of this specific molecule.

Experimental Protocol

A well-defined protocol is crucial for obtaining a high-quality, reproducible ¹H NMR spectrum. The following steps outline the recommended procedure for the preparation of a sample of this compound for NMR analysis.

I. Sample Preparation
  • Material Weighing: Accurately weigh 5-25 mg of this compound. The use of a sufficient amount of material is essential for achieving a good signal-to-noise ratio in a reasonable acquisition time.

  • Solvent Selection: Choose a suitable deuterated solvent. For this compound, which possesses both polar (amino and carboxylic acid) and non-polar (phenyl ring) functionalities, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) are good starting choices due to their ability to dissolve a wide range of organic molecules. Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's peaks.[5]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. The removal of particulate matter is critical to prevent distortion of the magnetic field homogeneity, which can lead to broad and poorly resolved spectral lines.[6]

  • Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference compound for ¹H NMR, with its signal defined as 0.0 ppm.[7] Often, the residual proton signal of the deuterated solvent can be used as a secondary internal standard for calibration.

  • Labeling: Clearly label the NMR tube with the sample identification.

II. NMR Data Acquisition

The following are general parameters for acquiring a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be optimized.

  • Spectrometer Frequency: 400 MHz or higher for better resolution.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A range of approximately -2 to 12 ppm is generally sufficient for most organic molecules.

Predicted ¹H NMR Spectrum and Interpretation

Based on the structure of this compound and data from analogous compounds, a predicted ¹H NMR spectrum can be constructed. The key to interpretation lies in understanding chemical shifts, spin-spin coupling, and integration.[8][9]

Molecular Structure and Proton Environments

To facilitate the spectral analysis, let's first visualize the molecular structure and identify the different proton environments.

Caption: Structure of this compound with proton labels.

Predicted Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values for the protons in this compound. These predictions are based on established chemical shift ranges for similar functional groups and substitution patterns.[10][11]

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
(a) -OCH₃ ~ 3.8Singlet (s)-3H
(b, d, e, f) Ar-H ~ 6.8 - 7.3Multiplet (m)-4H
(g) α-H ~ 4.0 - 4.5Triplet (t) or Doublet of Doublets (dd)~ 6-81H
(h) -NH₂ ~ 2.0 - 4.0 (broad)Singlet (s, broad)-2H
(i) β-H₂ ~ 2.5 - 3.0Doublet (d) or Multiplet (m)~ 6-82H
(j) -COOH ~ 10.0 - 12.0 (broad)Singlet (s, broad)-1H
Detailed Spectral Analysis
  • -OCH₃ (a): The three protons of the methoxy group are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they will appear as a sharp singlet, integrating to 3H. The chemical shift is expected in the range of 3.7 to 3.9 ppm due to the deshielding effect of the attached oxygen atom.[12]

  • Aromatic Protons (b, d, e, f): The four protons on the benzene ring will resonate in the aromatic region, typically between 6.5 and 8.0 ppm.[10] The meta-substitution pattern will lead to a complex multiplet. The proton between the two substituents (position 2) will likely be a triplet or a doublet of doublets. The other three aromatic protons will also show complex splitting patterns due to ortho and meta coupling.

  • α-Proton (g): This proton is attached to the chiral carbon, which is bonded to the aromatic ring, the amino group, and the β-carbon. This proton is expected to be significantly deshielded and will likely appear as a triplet or a doublet of doublets due to coupling with the two β-protons. Its chemical shift is predicted to be in the range of 4.0 to 4.5 ppm.

  • -NH₂ Protons (h): The chemical shift of amine protons can vary significantly and is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange with the solvent.[13] In a protic solvent, this signal may exchange with deuterium and disappear or broaden significantly.

  • β-Protons (i): The two protons on the β-carbon are diastereotopic due to the adjacent chiral center. They will couple with the α-proton, resulting in a doublet or a more complex multiplet. These protons are adjacent to the electron-withdrawing carboxylic acid group and will appear in the range of 2.5 to 3.0 ppm. For the related 3-phenylpropanoic acid, these methylene protons appear as a triplet around 2.69 ppm.[6]

  • -COOH Proton (j): The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm.[14] This peak can also be subject to chemical exchange and may be very broad or not observed depending on the solvent and sample conditions.

Workflow for Spectral Interpretation

The following diagram illustrates a logical workflow for the interpretation of the ¹H NMR spectrum of the target compound.

workflow A Acquire ¹H NMR Spectrum B Identify Solvent and TMS Peaks A->B C Integrate All Peaks B->C D Analyze Chemical Shifts C->D E Analyze Multiplicity (Splitting Patterns) D->E F Assign Peaks to Protons E->F G Confirm Structure F->G

Caption: A systematic workflow for the interpretation of a ¹H NMR spectrum.

Conclusion

This application note has provided a detailed protocol and a predictive analysis for the ¹H NMR spectrum of this compound. By understanding the principles of chemical shift, spin-spin coupling, and integration, researchers can confidently assign the signals in the spectrum to the corresponding protons in the molecule. This detailed structural information is invaluable for quality control, reaction monitoring, and for providing the foundational data necessary for further research and development in the pharmaceutical sciences.

References

  • An algorithm for predicting the NMR shielding of protons over substituted benzene rings. (2000). Journal of Molecular Structure: THEOCHEM, 505(1-3), 1-12. [Link]
  • Organic Spectroscopy International. (2017). 3-Phenylpropionic acid. [Link]
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). [Link]
  • FooDB. (2010). Showing Compound 3-Phenylpropanoic acid (FDB008271). [Link]
  • University of Puget Sound. (n.d.).
  • University of Wisconsin-Madison. (n.d.).
  • ResearchGate. (n.d.). 1H NMR spectrum of 3-(4-methoxyphenyl)-3,4-dihydro-2H-.... [Link]
  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
  • ResearchGate. (n.d.). ¹H NMR spectra of (E)-3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one (3b). [Link]
  • International Journal of Innovative Research in Science, Engineering and Technology. (2016).
  • Chegg.com. (2023). Solved Question: Predicting ?1 H NMR Spectra for the. [Link]
  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]
  • YouTube. (2017). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. [Link]
  • PubMed. (2024). 1Hβ chemical shift-based phase modulated NMR methods for fast identification of amino acid types in proteins. [Link]
  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. [Link]
  • National Institutes of Health. (2013). An Introduction to Biological NMR Spectroscopy. [Link]
  • University of Zurich. (n.d.). peptide nmr. [Link]
  • Chemistry LibreTexts. (2024). 15.
  • Chemistry LibreTexts. (2023). 5.2: Theory of NMR. [Link]
  • ResearchGate. (n.d.). 1H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl)
  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. [Link]
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • KPWu's group research site. (2021). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids.
  • University of Wisconsin-Madison. (n.d.). Identifying amino acids in protein NMR spectra. [Link]
  • University College London. (n.d.). Spin-Spin Coupling. [Link]

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Application Note: Structural Elucidation of 3-Amino-3-(3-methoxyphenyl)propanoic Acid using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural analysis of 3-Amino-3-(3-methoxyphenyl)propanoic acid using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development and analytical chemistry. This document details the theoretical basis for spectral interpretation, a step-by-step experimental protocol, and an in-depth analysis of the resulting 13C NMR spectrum. Advanced techniques, including Distortionless Enhancement by Polarization Transfer (DEPT), are also discussed to facilitate unambiguous peak assignments and complete structural confirmation.

Introduction: The Role of 13C NMR in Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the elucidation of molecular structures.[1] Specifically, 13C NMR spectroscopy provides direct insight into the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, and the chemical shift of that signal is highly sensitive to the local electronic environment.[2] This sensitivity allows for the differentiation of carbon atoms based on their hybridization (sp³, sp², sp), the nature of their attached functional groups (e.g., alkyl, aromatic, carbonyl), and their proximity to electronegative atoms.[3]

This compound is a substituted amino acid derivative with potential applications in medicinal chemistry and drug development. Its structure comprises a chiral center, a carboxylic acid, an amino group, and a methoxy-substituted phenyl ring. The precise and unambiguous confirmation of its chemical structure is paramount for ensuring its purity, understanding its chemical properties, and guiding further molecular design. 13C NMR, by providing a "fingerprint" of the carbon skeleton, serves as a primary tool for this structural verification.

Causality of Experimental Design: Why These Parameters?

The successful acquisition of a high-quality 13C NMR spectrum is contingent upon a well-considered experimental design. The choices of solvent, concentration, and specific NMR experiments are not arbitrary but are dictated by the physicochemical properties of the analyte and the information required.

  • Solvent Selection: The choice of a deuterated solvent is fundamental to NMR spectroscopy to avoid overwhelming the spectrum with solvent signals. For this compound, which possesses both acidic (carboxylic acid) and basic (amino) functional groups, solubility can be pH-dependent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent initial choice due to its high polarity and ability to dissolve a wide range of organic molecules, including zwitterionic compounds. Deuterated water (D₂O) with pH adjustment could be an alternative, though it may lead to the exchange of labile protons, which is more relevant for ¹H NMR. The solvent can also influence the chemical shifts of certain carbons, particularly the carbonyl carbon, due to hydrogen bonding interactions.[4]

  • Concentration: A sufficient concentration of the analyte is necessary to obtain a good signal-to-noise ratio in a reasonable timeframe, as the natural abundance of the 13C isotope is only about 1.1%.[2] Typically, a concentration range of 10-50 mg of the compound in 0.5-0.7 mL of solvent is appropriate for a modern NMR spectrometer.

  • Standard 1D 13C NMR {¹H}: The standard experiment is a proton-decoupled 13C NMR, often denoted as 13C{¹H}. Proton decoupling simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single sharp peak for each unique carbon atom. This simplification is crucial for resolving closely spaced signals.

  • DEPT (Distortionless Enhancement by Polarization Transfer): While the proton-decoupled spectrum indicates the number of unique carbons, it does not directly reveal the number of attached protons. DEPT is a set of experiments that provides this information.[5][6]

    • DEPT-90: This experiment exclusively shows signals for CH (methine) carbons.

    • DEPT-135: This experiment displays CH and CH₃ (methyl) carbons as positive signals and CH₂ (methylene) carbons as negative signals. Quaternary carbons (C) are absent in DEPT spectra. By comparing the standard 13C{¹H} spectrum with the DEPT-90 and DEPT-135 spectra, one can definitively assign the multiplicity of each carbon signal.[7][8][9]

Experimental Protocol and Workflow

This section outlines a detailed, self-validating protocol for the 13C NMR analysis of this compound. Adherence to Good Laboratory Practices (GLP) for NMR is essential for data integrity and safety.[10]

Materials and Instrumentation
  • Analyte: this compound (≥95% purity)

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.8% D)

  • Internal Standard: Tetramethylsilane (TMS) (optional, as modern spectrometers can reference the solvent peak)

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • NMR Tubes: 5 mm high-precision NMR tubes

  • Ancillary Equipment: Analytical balance, volumetric flask, Pasteur pipettes.

Sample Preparation
  • Accurately weigh approximately 20-30 mg of this compound.

  • Transfer the solid into a clean, dry vial.

  • Add approximately 0.6 mL of DMSO-d₆ to the vial.

  • Gently agitate the vial to ensure complete dissolution of the solid. A brief period of sonication may be employed if necessary.

  • Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.

  • Ensure the sample height in the NMR tube is adequate for the spectrometer's probe (typically around 4-5 cm).

  • Cap the NMR tube securely.

NMR Data Acquisition
  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

  • Shim the magnetic field to achieve optimal homogeneity, as indicated by a sharp and symmetrical lock signal.

  • Acquire a standard proton-decoupled 13C NMR spectrum. Typical parameters for a 400 MHz spectrometer are:

    • Pulse Program: zgpg30 (or equivalent)

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024-4096 (or until a satisfactory signal-to-noise ratio is achieved)

    • Spectral Width: ~250 ppm (0-250 ppm)

  • Acquire DEPT-90 and DEPT-135 spectra using the spectrometer's standard pulse programs. The number of scans may need to be adjusted based on the sample concentration.

Data Processing
  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase the spectra to obtain pure absorption lineshapes.

  • Calibrate the chemical shift axis by referencing the DMSO-d₆ solvent peak to 39.52 ppm.

  • Perform baseline correction to ensure accurate integration (if necessary).

  • Pick the peaks and record their chemical shifts.

  • Analyze the standard 13C, DEPT-90, and DEPT-135 spectra in conjunction to assign each peak to a specific carbon in the molecule. Modern NMR software such as Mnova or NMRium can facilitate this process.[11][12][13][14]

dot graph TD { A[Sample Preparation: 20-30 mg in 0.6 mL DMSO-d6] --> B[Insert into NMR Spectrometer]; B --> C{Lock & Shim}; C --> D[Acquire 1D 13C{1H} Spectrum]; C --> E[Acquire DEPT-90 Spectrum]; C --> F[Acquire DEPT-135 Spectrum]; D --> G[Process & Analyze]; E --> G; F --> G; G --> H[Structural Elucidation];

} caption: "Workflow for 13C NMR Analysis."

Results and Discussion: Spectral Interpretation

The 13C NMR spectrum of this compound is expected to exhibit ten distinct signals, corresponding to the ten unique carbon atoms in the molecule. The predicted chemical shifts, based on established values for similar functional groups and online prediction tools, are presented in Table 1. The molecular structure with numbered carbons is shown below.

G

Table 1: Predicted 13C NMR Chemical Shifts and Assignments for this compound in DMSO-d₆

Carbon No.Predicted δ (ppm)Multiplicity (from DEPT)Assignment Rationale
1~173CCarboxylic Acid Carbonyl: Carbonyl carbons of carboxylic acids typically resonate in the 165-180 ppm range due to the strong deshielding effect of the two oxygen atoms.[5]
2~42CH₂Methylene Carbon (β-carbon): This aliphatic CH₂ group is adjacent to two sp³ carbons and appears as a negative signal in the DEPT-135 spectrum.
3~52CHMethine Carbon (α-carbon): This is the chiral carbon, bonded to the amino group, the phenyl ring, and the rest of the propanoic acid chain. Its chemical shift is influenced by the attached nitrogen and aromatic ring. It will appear as a positive signal in DEPT-90 and DEPT-135.
4~142CAromatic Quaternary Carbon (ipso- to CH): This carbon is attached to the propanoic acid side chain. Quaternary aromatic carbons are generally weaker in intensity and will be absent in DEPT spectra.
5~118CHAromatic Methine Carbon: Aromatic CH carbons typically resonate between 110-140 ppm. This carbon is ortho to the side chain and para to the methoxy group.
6~159CAromatic Quaternary Carbon (ipso- to OCH₃): This carbon is directly bonded to the highly electronegative oxygen of the methoxy group, causing a significant downfield shift. It will be absent in DEPT spectra.
7~112CHAromatic Methine Carbon: This carbon is ortho to the methoxy group and experiences some shielding.
8~129CHAromatic Methine Carbon: This carbon is meta to both substituents and its chemical shift is typical for an unsubstituted aromatic carbon.
9~114CHAromatic Methine Carbon: This carbon is ortho to the side chain and meta to the methoxy group.
10~55CH₃Methoxy Carbon: The carbon of a methoxy group attached to an aromatic ring typically appears around 55-60 ppm. It will be a positive signal in the DEPT-135 spectrum.
Analysis of Key Structural Features
  • Carbonyl Group (C1): The signal around 173 ppm is characteristic of a carboxylic acid. Its precise chemical shift can be sensitive to solvent and concentration due to variations in hydrogen bonding.[4]

  • Aromatic Region (C4-C9): The aromatic region should display six signals: two quaternary (C4, C6) and four methine (C5, C7, C8, C9). The carbon attached to the methoxy group (C6) is the most downfield of the aromatic signals due to the deshielding effect of the oxygen atom. The other quaternary carbon (C4) will likely be of lower intensity. The four CH signals can be confirmed by their positive peaks in the DEPT-135 and DEPT-90 spectra.

  • Aliphatic Region (C2, C3, C10): This region contains the signals for the propanoic acid backbone and the methoxy group. The methoxy carbon (C10) will be a sharp, positive signal around 55 ppm in the DEPT-135 spectrum. The β-carbon (C2) will be a negative signal around 42 ppm in the DEPT-135 spectrum, confirming it as a CH₂ group. The α-carbon (C3), being a CH group, will appear as a positive signal in both DEPT-90 and DEPT-135 spectra around 52 ppm.

Conclusion

13C NMR spectroscopy, in conjunction with DEPT experiments, provides a powerful and definitive method for the structural elucidation of this compound. By following the detailed protocol outlined in this application note, researchers can obtain high-quality spectra and confidently assign each carbon signal, thereby verifying the molecular structure. The combination of a standard proton-decoupled 13C experiment with DEPT-90 and DEPT-135 allows for the unambiguous determination of the number of unique carbons and the number of protons attached to each, providing a complete picture of the carbon framework. This analytical approach is fundamental for quality control, reaction monitoring, and the characterization of novel compounds in the field of drug discovery and development. For more complex molecules, 2D NMR techniques such as HSQC and HMBC can provide further correlational data to solidify structural assignments.

References

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  • NMR Software | NMR Technologies. (n.d.). Bruker.
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  • Tous, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 779-786.
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  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs.
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  • Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... (n.d.). ResearchGate.
  • Agrawal, P. K. (2023). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 18(6).
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  • Weininger, U., et al. (2023). Improved spectral resolution of [13C,1H]-HSQC spectra of aromatic amino acid residues in proteins produced by cell-free synthesis from inexpensive 13C-labelled precursors. PubMed Central.
  • Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry, 53, 349-378.
  • A guide to 13C NMR chemical shift values. (2015). Compound Interest.
  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • 6.4: DEPT C-13 NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts.
  • Lin, Y.-C., et al. (2019). Comparative Analysis of 13C Chemical Shifts of β-sheet Amyloid Proteins and Outer Membrane Proteins. PubMed Central.
  • 13C NMR Chemical Shifts. (n.d.). Oregon State University.
  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs.
  • 13C NMR Chemical Shift Table. (n.d.).
  • 13C NMR shifts of amino acids and related compounds. (n.d.). ResearchGate.
  • Introductory note on the 13C NMR spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry.
  • Predict 13C carbon NMR spectra. (n.d.). NMRDB.org.
  • NMR Spectroscopy Practice Problems. (n.d.). Chemistry Steps.
  • CASPRE - 13C NMR Predictor. (n.d.).
  • Predict 13C Carbon NMR Spectra. (n.d.). Scribd.
  • Protein NMR. 13C chemical shifts. (n.d.). IMSERC.
  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts.
  • WebSpectra - Problems in NMR and IR Spectroscopy. (2000, June 22). UCLA Chemistry and Biochemistry.
  • NMR Spectroscopy. (2016, April 26). YouTube.

Sources

Part 1: Quantitative Analysis by Reversed-Phase HPLC with Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 3-Amino-3-(3-methoxyphenyl)propanoic acid

Abstract

This document provides comprehensive protocols for the analysis of this compound, a pivotal amino acid derivative in pharmaceutical research and development.[1][2] We present two distinct, validated High-Performance Liquid Chromatography (HPLC) methods tailored for different analytical objectives. The first is a robust reversed-phase HPLC (RP-HPLC) method coupled with pre-column derivatization for accurate quantification, ideal for assay and purity assessments. The second is a specialized chiral HPLC method for the enantioselective separation of its (R)- and (S)-enantiomers, a critical requirement for stereospecific drug development. These protocols are designed for researchers, quality control analysts, and drug development professionals, offering detailed step-by-step instructions, method validation guidance based on international standards, and troubleshooting advice to ensure reliable and reproducible results.

Introduction: The Analytical Imperative

This compound is a non-proteinogenic β-amino acid. Its unique structure, featuring a chiral center and a methoxyphenyl moiety, makes it a valuable building block in medicinal chemistry, particularly in the synthesis of neuroactive compounds and other bioactive molecules.[1][2] The efficacy and safety of pharmaceuticals derived from such chiral intermediates are often enantiomer-dependent. Therefore, robust analytical methods are essential to quantify the compound and to determine its enantiomeric purity.

This guide moves beyond a simple recitation of parameters. It delves into the rationale behind the methodological choices, grounding them in established chromatographic principles and regulatory expectations. We will explore a primary method for quantitative analysis and a secondary method for chiral purity, providing a complete analytical toolkit for this compound.

For accurate quantification, especially at low concentrations, direct UV detection of the analyte can be limited in sensitivity. Most amino acids, unless they possess a strong chromophore, require derivatization to be detected with high sensitivity.[3][4] We employ a pre-column derivatization strategy using o-phthalaldehyde (OPA), a well-established reagent that reacts with primary amines to form highly fluorescent isoindole products, enabling sensitive fluorescence detection.[5]

Principle of the Method

The primary amine of this compound reacts rapidly with OPA in the presence of a thiol (e.g., 3-mercaptopropionic acid, MPA) at a basic pH to form a stable, highly fluorescent derivative. This reaction is automated in the HPLC autosampler immediately before injection to ensure the reproducibility and stability of the derivative.[6] The resulting derivative is then separated from reagent peaks and potential impurities on a C18 reversed-phase column using a gradient elution program.

Materials and Reagents

  • Analyte: this compound reference standard (Purity ≥ 99%)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Purified Water (18.2 MΩ·cm)

  • Reagents:

    • Boric Acid (≥ 99.5%)

    • o-Phthalaldehyde (OPA) (≥ 98.5%)

    • 3-Mercaptopropionic Acid (MPA) (≥ 99%)

    • Sodium Hydroxide

    • Hydrochloric Acid

  • Buffer Preparation:

    • Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of purified water. Adjust pH to 10.2 with 10 M Sodium Hydroxide.

  • Derivatization Reagent Preparation:

    • OPA Solution: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of the 0.4 M Borate Buffer and mix.

    • MPA Solution: Add 50 µL of MPA to the OPA solution and mix thoroughly. This reagent should be prepared fresh daily.

Instrumentation and Chromatographic Conditions

The following table summarizes the instrumental setup for the quantitative analysis.

ParameterSpecification
HPLC System Quaternary pump, Autosampler with pre-column derivatization capability, Column oven, Fluorescence Detector (FLD)
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 25 mM Sodium Phosphate, pH 6.8
Mobile Phase B Acetonitrile:Methanol (50:50, v/v)
Gradient Program 0-5 min: 10% B; 5-25 min: 10-70% B; 25-26 min: 70-10% B; 26-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL (after derivatization)
FLD Wavelengths Excitation (λex): 340 nm, Emission (λem): 455 nm
Autosampler Temp 10 °C

Experimental Protocol: Quantitative Analysis

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and methanol.

  • Working Standard (10 µg/mL): Dilute 1.0 mL of the stock solution to 100 mL with the same diluent.

Sample Preparation
  • Accurately weigh the test sample to obtain a theoretical concentration of 10 µg/mL of the analyte after dilution in the same diluent used for the standard.

  • Filter all solutions through a 0.45 µm syringe filter before placing them in autosampler vials.

Automated Pre-Column Derivatization Program
  • Configure the autosampler to perform the following sequence for each injection:

    • Aspirate 45 µL of the Derivatization Reagent (OPA/MPA).

    • Aspirate 10 µL of the sample or standard solution.

    • Mix the contents in the needle or a mixing loop for 1 minute.

    • Inject 10 µL of the final reaction mixture onto the column.

This automated process ensures precise reaction timing, which is crucial for the stability of OPA derivatives.[7]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc Automated HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard (10 µg/mL) Filter Filter Solutions (0.45 µm) Prep_Standard->Filter Prep_Sample Prepare Sample (~10 µg/mL) Prep_Sample->Filter Autosampler Autosampler Program: 1. Aspirate Reagent 2. Aspirate Sample 3. Mix (1 min) Filter->Autosampler Injection Inject 10 µL Autosampler->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection Fluorescence Detection (Ex:340, Em:455 nm) Separation->Detection Integration Peak Integration Detection->Integration SST System Suitability Check (USP <621>) Integration->SST Quantification Quantification vs. Standard Integration->Quantification Report Final Report Quantification->Report Chiral_Method_Logic cluster_csp Chiral Stationary Phase (CSP) Selection cluster_mobile_phase Mobile Phase Optimization Start Need to Analyze Enantiomeric Purity? CSP_Choice Analyte is an underivatized amino acid Start->CSP_Choice Polysaccharide Polysaccharide CSP (e.g., Cellulose) CSP_Choice->Polysaccharide Often requires derivatization and non-polar solvents Macrocyclic Macrocyclic Glycopeptide CSP (e.g., Teicoplanin) CSP_Choice->Macrocyclic Preferred for polar/ ionic analytes Mode Select Mode Macrocyclic->Mode PolarIonic Polar Ionic Mode (Methanol/Buffer) Mode->PolarIonic Good for peak shape of amphoteric compounds ReversedPhase Reversed-Phase Mode (ACN/Water/Acid) Mode->ReversedPhase FinalMethod Final Method: Teicoplanin CSP with Polar Ionic Mobile Phase PolarIonic->FinalMethod

Sources

Application Note: A Robust Method for the Chiral HPLC Separation of 3-Amino-3-(3-methoxyphenyl)propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of the (R)- and (S)-enantiomers of 3-Amino-3-(3-methoxyphenyl)propanoic acid. As a critical chiral building block in the synthesis of various pharmaceutical compounds, the accurate determination of its enantiomeric purity is paramount.[1][2][3] The method herein utilizes a macrocyclic glycopeptide-based chiral stationary phase, which consistently provides excellent resolution and peak shape for baseline separation of the underivatized enantiomers. This protocol is designed for researchers, scientists, and drug development professionals who require a reliable and validated method for the stereoselective analysis of this important β-amino acid intermediate.

Introduction: The Significance of Chiral Purity

The stereochemistry of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development, profoundly influencing their pharmacological and toxicological profiles. Enantiomers of a chiral drug can exhibit markedly different biological activities, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even harmful.[4] Consequently, regulatory agencies worldwide mandate stringent stereoselective analysis of chiral drugs and their intermediates.

This compound is a key chiral intermediate in the synthesis of a variety of pharmaceutical agents, particularly those targeting the central nervous system.[2][3] Its structural features allow for interactions with neurotransmitter transporters, making it a valuable component in medicinal chemistry.[2][3] Ensuring the enantiomeric purity of this building block is a critical step in guaranteeing the safety and efficacy of the final API. This application note provides a direct HPLC method that circumvents the need for derivatization, which can introduce additional steps and potential sources of error.

Principles of Chiral Recognition

The successful separation of enantiomers in this method relies on the principle of chiral recognition, where the chiral stationary phase (CSP) forms transient, diastereomeric complexes with the individual enantiomers of the analyte. The differing stability of these complexes leads to different retention times on the chromatographic column, allowing for their separation.

For polar molecules like amino acids, macrocyclic glycopeptide-based CSPs, such as teicoplanin, are particularly effective.[5] These CSPs possess a complex three-dimensional structure with multiple chiral centers and various functional groups (ionic, hydroxyl, and amide) capable of engaging in a variety of interactions, including:

  • Hydrogen bonding: Essential for interacting with the amino and carboxylic acid groups of the analyte.

  • Ionic interactions: The zwitterionic nature of the amino acid can interact with charged sites on the CSP.

  • Dipole-dipole interactions: Arising from the polar functional groups on both the analyte and the CSP.

  • Inclusion complexation: The macrocyclic structure of the CSP can form inclusion complexes with parts of the analyte molecule.

The combination of these interactions results in a stable, yet reversible, association that is highly sensitive to the spatial arrangement of the analyte's stereocenter, thus enabling the separation of the enantiomers.

Experimental Protocol

Materials and Instrumentation
Item Description
HPLC System Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
Chiral Column Astec® CHIROBIOTIC® T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm
Mobile Phase 0.1% Triethylamine Acetate (TEAA), pH 4.1 in 80:20 Methanol/Water (v/v)
Analytes Racemic this compound, (R)- and (S)-enantiomer standards
Reagents HPLC grade Methanol, HPLC grade Water, Triethylamine, Acetic Acid
Detector UV at 254 nm
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Solution Preparation
  • Mobile Phase Preparation (0.1% TEAA, pH 4.1 in 80:20 Methanol/Water):

    • Prepare a 0.1% (v/v) aqueous solution of triethylamine acetate (TEAA) by adding 1 mL of triethylamine and 1 mL of acetic acid to 998 mL of HPLC grade water.

    • Adjust the pH to 4.1 with the dropwise addition of acetic acid while monitoring with a calibrated pH meter.

    • Mix 800 mL of HPLC grade methanol with 200 mL of the prepared 0.1% aqueous TEAA solution.

    • Degas the mobile phase by sonication or vacuum filtration before use.

  • Sample Preparation:

    • Accurately weigh and dissolve the racemic standard and individual enantiomers of this compound in the mobile phase to a final concentration of 1.0 mg/mL.

    • Filter the sample solutions through a 0.45 µm syringe filter before injection.

HPLC Analysis Workflow

The following diagram illustrates the systematic workflow for the chiral separation.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis MobilePhase Mobile Phase Preparation Pump HPLC Pump (1.0 mL/min) MobilePhase->Pump SamplePrep Sample Preparation Autosampler Autosampler (10 µL Injection) SamplePrep->Autosampler Column Chiral Column (CHIROBIOTIC® T) Autosampler->Column Pump->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: Workflow for the chiral HPLC separation of this compound enantiomers.

Expected Results and Discussion

The described HPLC method is expected to provide baseline resolution of the (R)- and (S)-enantiomers of this compound. The use of a teicoplanin-based chiral stationary phase is critical for the successful separation of these underivatized β-amino acids.[1] The polar ionic mobile phase, consisting of methanol and a triethylamine acetate buffer, facilitates good peak shapes and appropriate retention times.

A typical chromatogram will show two well-resolved peaks corresponding to the two enantiomers. The elution order should be confirmed by injecting the individual enantiomer standards. The resolution factor (Rs) should be greater than 1.5, indicating baseline separation, which is essential for accurate quantification and enantiomeric excess (%ee) determination.

Method Validation and System Suitability

For routine use in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: Demonstrated by the baseline resolution of the two enantiomers from each other and from any potential impurities.

  • Linearity: Assessed by analyzing a series of solutions of the racemate at different concentrations.

  • Accuracy and Precision: Determined by replicate injections of a known concentration of the racemate.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established to determine the sensitivity of the method for detecting and quantifying one enantiomer in the presence of the other.

  • Robustness: Evaluated by making small, deliberate changes to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability.

Before each analytical run, a system suitability test should be performed by injecting a standard solution of the racemate to ensure the chromatographic system is performing adequately.

System Suitability Parameter Acceptance Criteria
Resolution (Rs) ≥ 1.5
Tailing Factor (T) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0% (for n=5 injections)

Troubleshooting

Problem Potential Cause Solution
Poor Resolution - Incorrect mobile phase composition or pH.- Column degradation.- Low column temperature.- Prepare fresh mobile phase and verify pH.- Replace the column.- Ensure the column temperature is stable at 25 °C.
Peak Tailing - Active sites on the column.- Sample overload.- Extracolumn dead volume.- Flush the column with a stronger solvent.- Reduce the sample concentration.- Check and minimize the length of tubing.
Variable Retention Times - Inconsistent mobile phase preparation.- Pump malfunction or leaks.- Fluctuations in column temperature.- Ensure consistent mobile phase preparation.- Check the HPLC pump for leaks and pressure fluctuations.- Use a thermostatted column compartment.
No Peaks Detected - Detector lamp off or malfunctioning.- No sample injected.- Incorrect detector wavelength.- Check the detector lamp status.- Verify autosampler operation.- Confirm the detector is set to 254 nm.

Conclusion

The HPLC method detailed in this application note provides a reliable and efficient means for the chiral separation of this compound enantiomers. The utilization of a teicoplanin-based chiral stationary phase in conjunction with a polar ionic mobile phase yields excellent resolution and peak symmetry. This method is well-suited for routine quality control and the determination of enantiomeric purity in pharmaceutical development and manufacturing settings.

References

  • Schieber, A.; Brückner, H.; Rupp-Classen, M.; Specht, W.; Nowitzki-Grimm, S.; Classen, H. -G. J.
  • Péter, A., et al. "High-performance liquid chromatographic enantioseparation of ß-amino acids.
  • Regis Technologies, Inc. "Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
  • Wallworth, D. "Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Madhavan, P., et al. "Validated Chiral LC Method for the Enantiomeric Separation of B-Amino-B-(3-Methoxyphenyl) Propionic Acid." Chromatographia, vol. 66, no. 3/4, Aug. 2007, pp. 243-246. [Link]
  • J&K Scientific. "(R)-3-Amino-3-(3-methoxyphenyl)propionic acid." [Link]
  • MySkinRecipes. "(S)-3-Amino-3-(3-methoxyphenyl)propanoic acid." [Link]

Sources

Application Note: A Practical Guide to the Incorporation of Fmoc-3-Amino-3-(3-methoxyphenyl)propanoic acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of β-amino acids into peptide sequences is a powerful strategy for developing novel peptidomimetics with enhanced proteolytic stability and unique conformational properties.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the effective use of Fmoc-3-Amino-3-(3-methoxyphenyl)propanoic acid, a sterically hindered β-amino acid, in Fmoc-based solid-phase peptide synthesis (SPPS). We address the specific challenges posed by its structure, recommend optimal coupling reagents and reaction conditions, and outline robust quality control and cleavage procedures to ensure the successful synthesis of peptides containing this versatile building block.

Introduction: The Value of β-Amino Acids in Peptide Design

Standard peptides, composed of α-amino acids, often face limitations as therapeutic agents due to their rapid degradation by proteases and inherent conformational flexibility. Peptidomimetics that incorporate β-amino acids, which feature an additional carbon in their backbone, offer a compelling solution to these challenges.[1][2][3]

Key Advantages of β-Amino Acid Incorporation:

  • Proteolytic Resistance: The altered peptide backbone is not recognized by many common proteases, significantly increasing the in-vivo half-life of the resulting peptide.[1][2]

  • Structural Diversity: β-amino acids can induce unique and stable secondary structures, such as helices and turns, even in short sequences, allowing for the precise design of bioactive conformations.[3]

  • Expanded Chemical Space: The additional chiral center and potential for diverse side-chain placement vastly expand the structural possibilities for molecular design compared to α-amino acids alone.[1][2]

Fmoc-3-Amino-3-(3-methoxyphenyl)propanoic acid is a particularly interesting building block. The methoxyphenyl group provides a bulky, moderately hydrophobic side chain that can be used to probe specific receptor interactions, while its β-amino acid nature imparts the benefits described above. However, its steric hindrance presents a challenge to standard SPPS coupling protocols, necessitating optimized conditions for efficient incorporation.

Core Principles and Workflow for SPPS

Fmoc-based SPPS is a cyclical process performed on a solid support (resin), allowing for easy removal of excess reagents and byproducts through simple filtration and washing.[4][5][6] The general workflow is essential for understanding the specific steps that require modification for a hindered amino acid.

SPPS_Cycle Start Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 QC 5. QC Check (e.g., Kaiser Test) Wash2->QC Repeat Repeat Cycle or Proceed to Cleavage QC->Repeat Repeat->Deprotection Next AA

Caption: The standard Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.

Challenges and Solutions for Coupling Hindered β-Amino Acids

The primary challenge in coupling Fmoc-3-Amino-3-(3-methoxyphenyl)propanoic acid lies in its steric bulk. Both the β-position of the amine and the large methoxyphenyl side chain can significantly slow down the rate of acylation. This can lead to incomplete coupling, resulting in deletion sequences in the final product.

Causality: Standard coupling reagents like HBTU or DIC/HOBt may not be sufficiently reactive to overcome the steric hindrance within a typical timeframe. The active ester they form is less reactive than those formed by more powerful reagents.[7]

Solution: Employing a more potent coupling reagent is critical for success.

Selecting the Optimal Coupling Reagent

For sterically demanding couplings, uronium/aminium salts based on the HOAt (7-aza-1-hydroxybenzotriazole) moiety are demonstrably superior.[7][8]

ReagentFull NameKey Advantage for Hindered Couplings
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateForms a highly reactive OAt-ester, leading to faster and more efficient couplings with a lower risk of epimerization.[7][8]
HBTU N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphateLess reactive than HATU; may require longer reaction times or double coupling to achieve comparable results.[7][8]
DIC/Oxyma N,N'-Diisopropylcarbodiimide / Ethyl cyano(hydroxyimino)acetateA modern, non-explosive alternative to HOBt that provides high coupling rates and low racemization.[9]

Recommendation: HATU is the strongly recommended coupling reagent for incorporating Fmoc-3-Amino-3-(3-methoxyphenyl)propanoic acid due to its superior ability to overcome steric hindrance and drive the reaction to completion.[7][8]

Detailed Experimental Protocols

These protocols are designed for a standard manual synthesis at a 0.1 mmol scale. Adjust volumes and masses accordingly for different scales.

Materials and Reagents
  • Resin: Wang resin pre-loaded with the C-terminal amino acid (e.g., Fmoc-Gly-Wang resin, 0.5 mmol/g).[10][11]

  • Amino Acid: Fmoc-3-Amino-3-(3-methoxyphenyl)propanoic acid.

  • Deprotection Solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF).

  • Coupling Reagents: HATU, N,N-Diisopropylethylamine (DIPEA).

  • Solvents: DMF (peptide grade), Dichloromethane (DCM).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Kaiser Test Solutions: As described in Protocol 4.3.[12][13]

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).[4]

Protocol: Incorporation of Fmoc-3-Amino-3-(3-methoxyphenyl)propanoic acid

This protocol begins after the previous amino acid has been successfully coupled and the peptide-resin has a free N-terminal Fmoc group.

Coupling_Workflow Start Start: Peptide-Resin-(AA)n-Fmoc Swell Swell Resin (DMF, 30 min) Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF, 2x10 min) Swell->Deprotect Wash1 Wash Resin (DMF x5, DCM x3, DMF x3) Deprotect->Wash1 Couple Couple to Resin (Add activated mix to resin, agitate 2-4 hr) Wash1->Couple Preactivate Pre-activate Amino Acid (Fmoc-β-AA + HATU + DIPEA in DMF, 2 min) Preactivate->Couple Wash2 Wash Resin (DMF x5, DCM x3) Couple->Wash2 QC Kaiser Test (Check for free amines) Wash2->QC Result Test Negative? QC->Result Next Proceed to next cycle Result->Next Yes Recouple Recouple or Cap Result->Recouple No Cleavage_Workflow Start Start: Fully Assembled Peptide-Resin Wash Final Wash (DCM x3, MeOH x3) and Dry Start->Wash Cleave Cleavage Reaction (TFA/TIS/H2O, 2-3 hr) Wash->Cleave Filter Filter Resin Collect filtrate Cleave->Filter Precipitate Precipitate Peptide (Add cold diethyl ether) Filter->Precipitate Isolate Isolate Crude Peptide (Centrifuge and decant) Precipitate->Isolate Purify Purify and Lyophilize Isolate->Purify

Caption: General workflow for peptide cleavage from Wang resin.

Procedure:

  • Ensure the N-terminal Fmoc group of the final amino acid is removed (perform a final deprotection step if necessary).

  • Wash the peptide-resin thoroughly with DCM (3x) and dry it under a vacuum for at least 1 hour. [14]3. Prepare the cleavage cocktail: 95% TFA / 2.5% H₂O / 2.5% TIS. Caution: Work in a fume hood and wear appropriate PPE. TFA is highly corrosive.

  • Add the cleavage cocktail to the dry resin (approx. 2 mL for 0.1 mmol scale) and agitate at room temperature for 2-3 hours. [4]5. Filter the resin and collect the filtrate into a centrifuge tube.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC and characterization by mass spectrometry.

Conclusion

Fmoc-3-Amino-3-(3-methoxyphenyl)propanoic acid is a valuable tool for creating novel, protease-resistant peptidomimetics. While its steric bulk requires deviation from standard SPPS protocols, successful incorporation is readily achievable. The key modifications—utilizing a powerful coupling reagent like HATU and extending the coupling time—along with diligent monitoring via the Kaiser test, will ensure high-yield synthesis of the desired peptide. The protocols outlined in this guide provide a robust and validated framework for researchers in drug discovery and peptide science.

References

  • Gopi, H. N., & Suresh, S. (2006). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 13(28), 3475-3485. [Link]
  • Aapptec Peptides. (n.d.). Kaiser Test (Ninhydrin Test).
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Aapptec Peptides. (n.d.). Cleavage from Wang Resin.
  • Seebach, D., et al. (2004). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 37(9), 667-677. [Link]
  • ResearchGate. (2006). Beta-amino acids: versatile peptidomimetics | Request PDF.
  • Lester, B. P., & Jewett, M. C. (2009). Using the ribosome to synthesize peptidomimetics. Current Opinion in Chemical Biology, 13(1), 39-45. [Link]
  • Hruby, V. J., et al. (2007). Peptidomimetics, a synthetic tool of drug discovery. Current Pharmaceutical Design, 13(24), 2425-2448. [Link]
  • Aapptec Peptides. (n.d.). Wang Resin.
  • SYNFORM. (2020). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis.
  • Albericio, F., & Carpino, L. A. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 17(8), 985-998. [Link]
  • ResearchGate. (2018). TFA cleavage of DSIP synthesis on a Wang resin.
  • ResearchGate. (2010). Yields of the peptide coupling reactions and comparison of HBTU and HATU.
  • Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
  • ResearchGate. (2006). Methods and protocols of modern solid phase peptide synthesis.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • Bősze, S., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances, 9(52), 30514-30523. [Link]
  • ChemRxiv. (2022). Peptide Synthesis Using Unprotected Amino Acids.

Sources

Application Notes and Protocols for Peptide Coupling of 3-Amino-3-(3-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective coupling of 3-Amino-3-(3-methoxyphenyl)propanoic acid, a non-proteinogenic β-amino acid. Due to its unique structural features, namely the β-substitution and the bulky methoxyphenyl group, this amino acid presents significant steric challenges that can impede standard peptide bond formation. This guide dissects the underlying chemical principles, compares the efficacy of various modern coupling reagents, and provides detailed, field-proven protocols for both standard and high-efficiency coupling strategies. Furthermore, it includes workflows for reaction monitoring, product characterization, and a troubleshooting guide to overcome common experimental hurdles.

Introduction: The Challenge of Atypical Amino Acids

This compound is a β-amino acid derivative that serves as a valuable building block in medicinal chemistry.[1][2] Its incorporation into peptide chains can induce specific secondary structures (foldamers), enhance proteolytic stability, and modulate biological activity, making it a desirable component in the design of novel therapeutics.[3]

However, the very features that make it valuable also render it challenging to work with. Unlike α-amino acids, the amine and carboxylic acid functionalities are separated by an additional carbon, altering the bond angles and reactivity. More significantly, the presence of a bulky phenyl group directly attached to the β-carbon creates substantial steric hindrance around the reactive amine center. This obstruction can dramatically slow down reaction kinetics and lead to incomplete or failed couplings when using standard protocols.[4][5]

This application note aims to provide a robust framework for successfully incorporating this and structurally similar amino acids into peptide sequences, focusing on the rationale behind protocol selection and optimization.

Understanding the Steric Challenge

The primary obstacle in coupling this compound is steric hindrance. The bulky nature of the methoxyphenyl side chain physically obstructs the approach of the activated carboxylic acid to the nucleophilic amine, hindering the formation of the tetrahedral intermediate required for amide bond formation.[4] This effect is exacerbated as the peptide chain elongates and the density of bulky protecting groups increases.[4]

Therefore, successful coupling requires a strategy that either overcomes this steric barrier through highly reactive intermediates or employs conditions that drive the reaction to completion.

Caption: Steric shielding of the amine group by the methoxyphenyl ring.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is the most critical factor for overcoming steric hindrance. Reagents are typically categorized by their mechanism of action, which dictates the reactivity of the activated ester intermediate.

Reagent ClassExamplesMechanism of ActionSuitability for Hindered Couplings
Carbodiimides EDC, DICForms a highly reactive but unstable O-acylisourea intermediate. Additives like HOBt or Oxyma are required to form a more stable active ester and suppress racemization.[6][7]Moderate. Can be effective but may require longer reaction times, higher temperatures, or excess reagents. Prone to N-acylurea side product formation.[7]
Uronium/Aminium HBTU, HCTU, HATUForms OBt, O-6-ClBt, or OAt active esters, respectively. These are generally more reactive and stable than those formed by carbodiimides alone.[4][8]High to Very High. HATU is considered one of the most efficient reagents for difficult couplings because it generates a highly reactive OAt ester.[4][9]
Phosphonium PyBOP, PyAOPForms OBt or OAt active esters, similar to uronium salts.High to Very High. PyAOP is particularly effective for hindered couplings.[5]

For this compound, HATU is strongly recommended due to its superior ability to activate the carboxylic acid and drive the reaction forward, even in sterically demanding contexts.[9] However, a well-optimized carbodiimide protocol can suffice for less challenging couplings and offers a more cost-effective option.

Experimental Protocols

The following protocols are designed for solution-phase synthesis. For solid-phase peptide synthesis (SPPS), reagent equivalents should be calculated based on the initial resin loading. The target amino acid should be N-terminally protected, typically with an Fmoc group, which is commercially available.[10][11]

Protocol 1: Standard-Efficiency Coupling with EDC/HOBt

This protocol is a reliable starting point for moderately difficult couplings. The use of 1-Hydroxybenzotriazole (HOBt) is crucial for generating a reactive ester and minimizing the risk of racemization.[6]

Materials & Reagents:

  • N-Fmoc-3-Amino-3-(3-methoxyphenyl)propanoic acid (1.0 eq)

  • Amine component (e.g., amino acid ester hydrochloride) (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)[12]

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (for neutralizing HCl salts)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard glassware, magnetic stirrer, ice bath

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve the amine component (if it's a hydrochloride salt) in anhydrous DCM. Add 1.1 equivalents of DIPEA or NMM and stir for 10 minutes at room temperature to neutralize the salt.

  • Reactant Addition: In a separate flask, dissolve N-Fmoc-3-Amino-3-(3-methoxyphenyl)propanoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

  • Combine and Cool: Add the solution from Step 2 to the amine solution from Step 1. Cool the combined mixture to 0 °C in an ice bath.

  • Activation & Coupling: Add EDC·HCl (1.2 eq) portion-wise to the stirred reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amino acid is consumed.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ (to remove excess HOBt and unreacted acid), and brine.[6]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

RCOOH Fmoc-β-AA-OH O_acylisourea O-acylisourea (unstable) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea Urea Water-soluble Urea byproduct HOBt_ester HOBt Active Ester (more stable) O_acylisourea->HOBt_ester + HOBt Peptide Peptide Bond O_acylisourea->Peptide Direct (minor path) HOBt HOBt HOBt->HOBt_ester HOBt_ester->Peptide + R'-NH2 Amine R'-NH2 Amine->Peptide RCOOH Fmoc-β-AA-OH Carboxylate Carboxylate Anion RCOOH->Carboxylate + DIPEA Base DIPEA Base->Carboxylate OAt_ester OAt Active Ester (highly reactive) Carboxylate->OAt_ester + HATU HATU HATU HATU->OAt_ester TMU Tetramethylurea Peptide Peptide Bond OAt_ester->Peptide + R'-NH2 Amine R'-NH2 Amine->Peptide

Sources

Application Notes and Protocols for the Incorporation of 3-Amino-3-(3-methoxyphenyl)propanoic Acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of β-Amino Acids in Peptidomimetic Design

The rational design of peptidomimetics is a cornerstone of modern drug discovery, aiming to create novel molecules that mimic the biological activity of natural peptides but with enhanced therapeutic properties.[1] A key strategy in this endeavor is the incorporation of non-proteinogenic amino acids, which can confer improved metabolic stability, unique conformational constraints, and altered binding affinities. Among these, β-amino acids have emerged as particularly valuable building blocks. Their extended backbone introduces a single carbon atom shift compared to their α-amino acid counterparts, a subtle modification that can profoundly influence the resulting peptide's secondary structure and resistance to enzymatic degradation.

This application note provides a comprehensive guide for the successful incorporation of a specific β-amino acid, 3-Amino-3-(3-methoxyphenyl)propanoic acid , into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The presence of the methoxy-substituted phenyl ring at the β-position introduces both steric bulk and specific electronic properties, which can be exploited to fine-tune interactions with biological targets. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present the necessary data for successful synthesis and characterization.

Physicochemical Properties and Handling of this compound

A thorough understanding of the building block's properties is paramount for its effective use. The Fmoc-protected version, Fmoc-(R)-3-amino-3-(3-methoxyphenyl)propanoic acid , is the standard reagent for SPPS.

PropertyValueReference
Molecular Formula C₂₅H₂₃NO₅[2]
Molecular Weight 417.46 g/mol [2]
Appearance White powder[2]
Purity (HPLC) ≥ 98%[2]
Storage Conditions 0-8 °C[2]

Handling and Storage:

  • Hygroscopicity: While not excessively hygroscopic, it is good practice to store the compound in a desiccator to prevent moisture absorption, which could interfere with coupling reactions.

  • Solubility: The Fmoc-protected amino acid exhibits good solubility in common SPPS solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM).

  • Stability: The compound is stable under standard storage conditions. The methoxy group on the phenyl ring is generally stable and does not require a protecting group during SPPS.

Strategic Considerations for SPPS Incorporation

The successful incorporation of this compound hinges on overcoming the steric hindrance presented by the β-substituent. This requires careful selection of coupling reagents and optimization of reaction conditions.

Protecting Group Strategy: The Fmoc/tBu Approach

The most widely adopted strategy for SPPS is the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection, in conjunction with acid-labile side-chain protecting groups (typically tert-butyl, tBu-based).[3] This orthogonal protection scheme allows for the selective deprotection of the Nα-amino group under mild basic conditions (e.g., piperidine in DMF) without affecting the side-chain protecting groups or the linkage to the solid support.

The Challenge of Steric Hindrance and Coupling Reagent Selection

The β-aryl substituent of this compound presents a significant steric challenge to the incoming activated amino acid, potentially leading to incomplete coupling reactions. Therefore, the choice of coupling reagent is critical. Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) alone may prove insufficient. More potent activating agents are recommended to ensure high coupling efficiency.

Coupling ReagentClassRationale for Use with Hindered Amino Acids
HATU Aminium SaltForms highly reactive OAt-esters, which are more effective than OBt-esters for difficult couplings. The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, accelerating the reaction.
HBTU Aminium SaltA widely used and effective coupling reagent, though generally considered slightly less potent than HATU for severely hindered systems.
PyBOP Phosphonium SaltGenerates OBt-esters and is known for its high efficiency and low racemization. The byproducts are generally less hazardous than those from some other reagents.

Rationale for Reagent Choice: For the incorporation of this compound, HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is the recommended coupling reagent due to its superior performance in sterically demanding couplings.

Experimental Protocols

The following protocols provide a step-by-step guide for the manual solid-phase synthesis of a model peptide containing this compound. These protocols can be adapted for automated synthesizers.

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide, 0.1 mmol scale) in a reaction vessel equipped with a sintered glass filter.

  • Add N,N-dimethylformamide (DMF) to the resin until it is fully submerged.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • Drain the DMF from the reaction vessel.

Protocol 2: Fmoc Deprotection
  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes at room temperature and then drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 3: Coupling of Fmoc-3-Amino-3-(3-methoxyphenyl)propanoic Acid

This protocol utilizes HATU for efficient coupling.

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-3-Amino-3-(3-methoxyphenyl)propanoic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture.

    • Gently swirl the vial for 1-2 minutes to pre-activate the amino acid.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For particularly challenging couplings, the reaction time can be extended, or the temperature can be moderately increased (e.g., to 40-50°C).

  • Washing:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.

  • Monitoring the Coupling Reaction:

    • Perform a qualitative Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling (double coupling) with fresh reagents is recommended.

Protocol 4: Chain Elongation

Repeat Protocols 2 and 3 for each subsequent amino acid to be added to the peptide sequence.

Protocol 5: Final Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with dichloromethane (DCM) (3 times) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail for peptides with acid-labile protecting groups is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) . Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-3 hours.

  • Filter the cleavage mixture to separate the resin beads.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Characterization and Quality Control

The purity and identity of the synthesized peptide must be confirmed using analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry.

Expected Mass Spectrometry Results

The molecular weight of the final peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The expected mass will be the sum of the molecular weights of the constituent amino acid residues minus the mass of water molecules lost during peptide bond formation. For a peptide containing one residue of this compound, an increase in mass corresponding to this residue should be observed.

Example: For a hypothetical tripeptide Ac-Ala-β³-hPhe(3-OMe)-Gly-NH₂, the expected monoisotopic mass would be calculated and compared to the experimental value obtained from high-resolution mass spectrometry.

NMR Spectroscopy for Structural Elucidation

For a more in-depth structural analysis of the resulting peptidomimetic, two-dimensional NMR spectroscopy can be employed.[4] This technique can provide information on the conformation of the peptide backbone and the orientation of the amino acid side chains.

Troubleshooting

ProblemPossible CauseSolution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance of the β-amino acid.Perform a second coupling (double coupling) with fresh reagents. Increase the coupling time or temperature. Switch to a more potent coupling reagent like HATU if not already in use.
Low Final Yield Incomplete coupling at one or more steps. Premature cleavage from the resin.Optimize coupling conditions for each amino acid. Ensure the appropriate resin and cleavage cocktail are used.
Side Product Formation Incomplete Fmoc deprotection. Racemization during coupling.Ensure complete deprotection by extending the reaction time or using fresh piperidine solution. Use a base like DIPEA or 2,4,6-collidine and an additive like HOAt to minimize racemization.

Visualizing the Workflow

The following diagrams illustrate the key steps in the incorporation of Fmoc-3-Amino-3-(3-methoxyphenyl)propanoic acid into a growing peptide chain.

SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle cluster_final Final Steps Resin Resin with Linker and Growing Peptide Chain Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling: Fmoc-β-AA-OH HATU/DIPEA Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Washing2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin (TFA Cocktail) Washing2->Cleavage After final cycle Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Coupling_Mechanism AminoAcid Fmoc-NH-CHR-COOH Fmoc-β-Amino Acid ActiveEster Fmoc-NH-CHR-CO-OAt Highly Reactive OAt-Ester AminoAcid->ActiveEster Activation HATU HATU Coupling Reagent HATU->ActiveEster Activation Base DIPEA Base Base->ActiveEster Activation CoupledPeptide Fmoc-NH-CHR-CO-NH-Peptide-Resin Extended Peptide Chain ActiveEster->CoupledPeptide Coupling PeptideResin H₂N-Peptide-Resin Deprotected N-terminus PeptideResin->CoupledPeptide Coupling

Sources

Strategic Protection of 3-Amino-3-(3-methoxyphenyl)propanoic Acid: A Guide to Orthogonal Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3-methoxyphenyl)propanoic acid is a β-amino acid derivative that serves as a versatile building block in medicinal chemistry and pharmaceutical research.[1] Its structure is of significant interest for synthesizing peptidomimetics, bioactive molecules, and novel drug candidates targeting neurological disorders.[1][2] The successful incorporation of this scaffold into larger, more complex molecules hinges on the precise control of its two reactive functional groups: the secondary amine (-NH) and the carboxylic acid (-COOH).

To prevent undesirable side reactions, such as self-polymerization, and to direct the synthetic pathway towards a specific product, these functional groups must be temporarily masked using protecting groups.[3][4][5] The selection of these groups is not arbitrary; it requires a strategic approach known as orthogonal protection. This principle allows for the selective removal of one protecting group under a specific set of conditions, while other protecting groups on the molecule remain completely intact.[5][6][7]

This guide provides a detailed overview of common protecting group strategies for this compound, focusing on the widely used Boc/Benzyl and Fmoc/tert-Butyl orthogonal systems. We will explore the underlying chemical principles, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in designing robust and efficient synthetic routes.

Part 1: Protection of the Amino Group

The nucleophilic nature of the amino group requires effective protection to prevent it from undergoing unwanted acylation or alkylation during subsequent reaction steps.[4] The most prevalent strategies in modern peptide and medicinal chemistry involve the use of carbamate-based protecting groups, primarily the acid-labile tert-Butoxycarbonyl (Boc) group and the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group.[8][9]

tert-Butoxycarbonyl (Boc) Protection

The Boc group is a cornerstone of peptide synthesis, valued for its stability under a wide range of conditions and its clean, acid-mediated removal.[9][10]

Mechanism & Rationale: The Boc group is typically introduced by treating the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[11][12] The resulting carbamate significantly reduces the nucleophilicity of the nitrogen atom. Deprotection is an acid-catalyzed hydrolysis that proceeds via a stable tert-butyl cation intermediate, releasing the free amine along with isobutene and carbon dioxide as byproducts.[10][13] Because of the formation of the electrophilic tert-butyl cation, scavengers such as anisole or thioanisole are often added during deprotection to prevent undesired alkylation of sensitive residues like tryptophan or methionine.[11][13]

Caption: Boc protection and deprotection workflow.

Experimental Protocol: Boc Protection

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 30 minutes while maintaining vigorous stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the mixture to pH 2-3 with cold 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the N-Boc protected product.

Experimental Protocol: Boc Deprotection

  • Dissolve the N-Boc protected amino acid (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 10-20 eq, typically 25-50% v/v in DCM).[14]

  • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Triturate the residue with cold diethyl ether to precipitate the amine salt, then isolate by filtration.

9-Fluorenylmethyloxycarbonyl (Fmoc) Protection

The Fmoc group is the foundation of the most common modern solid-phase peptide synthesis (SPPS) strategy due to its clever deprotection mechanism under very mild, non-acidic conditions.[]

Mechanism & Rationale: The Fmoc group is stable to acids but is readily cleaved by a mild base, typically a secondary amine like piperidine.[16][17] The deprotection proceeds via a β-elimination mechanism.[18] The base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and carbon dioxide, which liberates the free amine.[19] The dibenzofulvene byproduct is typically trapped by the amine base to prevent side reactions.[17] This base-lability makes the Fmoc group orthogonal to acid-labile groups like Boc and tert-butyl esters.[]

Caption: Fmoc protection and deprotection workflow.

Experimental Protocol: Fmoc Protection

  • Suspend this compound (1.0 eq) in a 10% aqueous sodium carbonate solution.

  • Cool the mixture to 0 °C and add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.05 eq) in dioxane dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Dilute the mixture with water and wash with diethyl ether to remove impurities.

  • Acidify the aqueous layer to pH 2 with cold 1 M HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Experimental Protocol: Fmoc Deprotection

  • Dissolve the N-Fmoc protected amino acid in N,N-dimethylformamide (DMF).

  • Add piperidine to a final concentration of 20% (v/v).[17]

  • Stir at room temperature. The reaction is typically very fast, often completing in 5-30 minutes.[17] Monitor by TLC or LC-MS.

  • Once complete, remove the solvent and excess piperidine under high vacuum. The resulting free amine can often be used directly in the next step.

FeatureBoc ProtectionFmoc Protection
Protecting Reagent Di-tert-butyl dicarbonate (Boc₂O)Fmoc-Cl or Fmoc-OSu
Protection Conditions Mild base (NaOH, NaHCO₃, DMAP)Mild base (NaHCO₃, Na₂CO₃)
Deprotection Conditions Strong acid (TFA, HCl)[10][11]Mild base (20% Piperidine in DMF)[16][17]
Stability Stable to base, hydrogenolysisStable to acid, mild hydrogenolysis
Key Advantage Robust, cost-effective, ideal for solution-phaseMild deprotection, enables orthogonal Fmoc/tBu strategy in SPPS[]
Key Disadvantage Harsh acidic deprotection can cleave other acid-labile groupsNot stable to basic conditions; dibenzofulvene byproduct must be managed

Part 2: Protection of the Carboxylic Acid Group

Esterification is the most common method for protecting carboxylic acids.[20][21] The choice of ester is critical for compatibility with the N-terminal protecting group and the overall synthetic strategy.

Benzyl (Bn) Ester Protection

The benzyl ester is a robust protecting group that is orthogonal to the Boc group, forming the basis of the classic Boc/Bn strategy in peptide synthesis.[22]

Mechanism & Rationale: Benzyl esters are stable to both the acidic conditions used for Boc removal and the basic conditions used for Fmoc removal.[22] They are selectively cleaved under neutral conditions via catalytic hydrogenolysis (H₂ gas with a palladium catalyst).[12][23] This process reduces the benzyl group to toluene, liberating the free carboxylic acid.

Caption: Benzyl ester protection and deprotection.

Experimental Protocol: Benzyl Ester Formation

  • Dissolve the N-protected amino acid (1.0 eq) in DMF.

  • Add potassium carbonate (K₂CO₃, 2.0 eq) and benzyl bromide (BnBr, 1.2 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography if necessary.

tert-Butyl (tBu) Ester Protection

The tert-butyl ester is the ideal counterpart to the Fmoc-protected amine, as both protecting groups are cleaved under different, non-interfering conditions.

Mechanism & Rationale: Like the Boc group, the tert-butyl ester is highly stable to nucleophiles and bases but is readily cleaved under strong acidic conditions (e.g., TFA).[24][25] This allows for the simultaneous deprotection of a tert-butyl ester and other tert-butyl-based side-chain protecting groups at the end of an Fmoc-based synthesis.[26]

Caption: tert-Butyl ester protection and deprotection.

Experimental Protocol: tert-Butyl Ester Formation

  • Suspend the N-protected amino acid (1.0 eq) in tert-butyl acetate.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or bis(trifluoromethanesulfonyl)imide (Tf₂NH).[24]

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully neutralize the reaction with an aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate to yield the tert-butyl ester.

FeatureBenzyl (Bn) Estertert-Butyl (tBu) Ester
Protection Conditions Base and Benzyl HalideAcid catalyst and tert-butyl source
Deprotection Conditions Catalytic Hydrogenolysis (H₂, Pd/C)[23]Strong Acid (TFA)[25]
Stability Stable to acid and baseStable to base and hydrogenolysis
Orthogonal To Boc (Amine)Fmoc (Amine)
Key Disadvantage Catalyst can be poisoned by sulfur-containing compoundsHarsh acidic deprotection

Part 3: Orthogonal Protection Schemes in Practice

The true power of these protecting groups is realized when they are used in orthogonal pairs to enable selective, stepwise synthesis.

The Fmoc/tBu Strategy

This is the dominant strategy in modern solid-phase peptide synthesis.[18] The N-terminus is temporarily protected with the base-labile Fmoc group, while the C-terminus and reactive side chains are protected with acid-labile tert-butyl based groups.

Workflow Logic:

  • The N-Fmoc group can be removed with piperidine to allow for chain elongation at the N-terminus.

  • The C-terminal t-butyl ester remains intact during this process.

  • At the end of the synthesis, a single treatment with strong acid (TFA) removes the C-terminal t-butyl ester and all t-butyl-based side-chain protecting groups simultaneously.

Caption: Orthogonal logic of the Fmoc/tBu strategy.

The Boc/Bn Strategy

A classic and highly effective strategy, particularly for solution-phase synthesis.[27] The N-terminus is protected with the acid-labile Boc group, while the C-terminus is protected with the benzyl ester, which is removed by hydrogenolysis.

Workflow Logic:

  • The C-terminal benzyl ester can be selectively removed by hydrogenolysis, leaving the N-Boc group untouched for subsequent C-terminal modifications.

  • Alternatively, the N-Boc group can be removed with TFA, leaving the benzyl ester intact for N-terminal modifications.

Caption: Orthogonal logic of the Boc/Bn strategy.

Conclusion

The strategic selection and application of protecting groups are fundamental to the successful synthesis of complex molecules derived from this compound. The choice between the acid-labile Boc group and the base-labile Fmoc group for amine protection, paired with an orthogonally removed carboxyl protecting group like a benzyl or tert-butyl ester, provides chemists with a powerful toolkit for precise molecular construction. A thorough understanding of the stability, orthogonality, and reaction conditions associated with each protecting group allows researchers to design efficient, high-yielding synthetic pathways, accelerating the discovery and development of new therapeutics.

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  • ACS Publications. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. [Link]
  • National Institutes of Health (NIH). Solid-phase route to Fmoc-protected cationic amino acid building blocks. [Link]
  • Organic Chemistry Portal. Protecting Groups. [Link]

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Application Notes and Protocols for the Derivatization of 3-Amino-3-(3-methoxyphenyl)propanoic Acid for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides comprehensive application notes and detailed protocols for the chemical derivatization of 3-Amino-3-(3-methoxyphenyl)propanoic acid, a crucial building block in pharmaceutical development and neuroscience research.[1][2] The polar nature of this β-amino acid necessitates derivatization to improve its volatility for Gas Chromatography (GC) analysis and to enhance its detectability for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods.[3] This document outlines three robust derivatization strategies: silylation for GC-MS, chiral derivatization for enantiomeric separation via HPLC, and fluorescent labeling for sensitive LC-MS analysis. Each section explains the underlying chemical principles, provides step-by-step protocols, and offers expert insights to ensure reproducible and accurate results for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Derivatization

This compound is a non-proteinogenic β-amino acid of significant interest in medicinal chemistry and pharmacological studies.[2] Its structural features, including a primary amine, a carboxylic acid, and a methoxyphenyl group, contribute to its high polarity and low volatility, making direct analysis by techniques like GC challenging.[4] Derivatization is a chemical modification process that converts the analyte into a less polar and more volatile derivative, thereby improving its chromatographic behavior and detection sensitivity.[3][5]

Key objectives of derivatizing this compound include:

  • Increasing Volatility for GC Analysis: By replacing active hydrogens on the amino and carboxyl groups with nonpolar moieties, the compound's boiling point is lowered, enabling its passage through a GC system.[3]

  • Enhancing Chromatographic Resolution: Derivatization can reduce peak tailing and improve separation from other matrix components in both GC and LC.

  • Improving Detection Sensitivity: Introducing a chromophore or fluorophore through derivatization significantly enhances detection limits in UV or fluorescence-based HPLC and LC-MS methods.[6][7]

  • Enabling Chiral Separation: Reacting the racemic amino acid with a chiral derivatizing agent forms diastereomers that can be separated on a standard achiral column, allowing for the quantification of individual enantiomers.[8][9][10]

This guide will delve into the practical application of these principles, providing validated protocols for immediate implementation in the laboratory.

Silylation for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Silylation is a cornerstone derivatization technique for GC analysis of polar analytes like amino acids.[3] The process involves the replacement of acidic protons in -OH, -NH2, and -COOH groups with a trimethylsilyl (TMS) group.[11] For this compound, both the amino and carboxyl groups will be targeted. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful and commonly used silylating reagent due to the formation of volatile by-products that do not interfere with the chromatogram.[4]

The Chemistry of Silylation

MSTFA reacts with the active hydrogens on the amino and carboxylic acid functional groups of the target molecule. The addition of a catalyst like Trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent.[12] The resulting bis(trimethylsilyl) derivative is significantly more volatile and thermally stable.

Expert Insights: Why MSTFA?

While other silylating reagents like BSTFA are available, MSTFA is often preferred for amino acid analysis because its by-products are highly volatile and typically elute with the solvent front, leading to cleaner chromatograms.[4] Furthermore, the tert-butyldimethylsilyl (TBDMS) derivatives formed with reagents like MTBSTFA are more stable and less sensitive to moisture compared to TMS derivatives, offering a robust alternative.[3] However, for routine analysis, the efficiency of MSTFA is often sufficient.

Experimental Workflow and Protocol

silylation_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Dry Dry Sample (Nitrogen stream or Lyophilization) Sample->Dry Add_Reagents Add Acetonitrile and MSTFA (+1% TMCS) Dry->Add_Reagents React Heat at 70-100°C for 30-150 min Add_Reagents->React Inject Inject into GC-MS React->Inject

Caption: Workflow for Silylation Derivatization.

Protocol: Silylation with MSTFA

  • Sample Preparation:

    • Accurately weigh 1-5 mg of this compound into a 2 mL reaction vial.

    • If the sample is in an aqueous solution, evaporate to complete dryness under a gentle stream of dry nitrogen at 70°C.[12] It is critical to remove all moisture as silylating reagents are highly water-sensitive.[3][13][14]

    • To ensure complete removal of water, add 0.5 mL of methylene chloride and evaporate to dryness again.[12]

  • Derivatization Reaction:

    • Add 1 mL of acetonitrile to the dried sample.

    • Add 0.25 mL of MSTFA (with 1% TMCS as a catalyst) for each mg of the amino acid.[12]

    • Tightly cap the vial and mix thoroughly using a vortex mixer.

    • Heat the reaction mixture at 150°C for 2.5 hours in a heating block or oven.[12] Expert Tip: Optimization of reaction time and temperature (e.g., 100°C for 30 minutes) may be necessary depending on the sample matrix and concentration.[13]

  • GC-MS Analysis:

    • Cool the vial to room temperature.

    • Inject an appropriate volume (typically 1 µL) of the derivatized sample into the GC-MS system.

    • A recommended column is a 5% phenyl methylpolysiloxane stationary phase (e.g., TRACE TR-5).[4]

Expected Mass Spectral Data
CompoundMolecular Weight ( g/mol )Derivatized MW (Di-TMS)Key Fragment Ions (m/z)
This compound195.22[15][16]339.52M-15 (loss of CH₃), fragments corresponding to the silylated methoxyphenyl portion.

Chiral Derivatization for Enantiomeric Separation by HPLC

Determining the enantiomeric purity of chiral compounds is critical in pharmaceutical development.[9] Direct separation of enantiomers often requires expensive chiral stationary phases. An alternative and widely used approach is pre-column derivatization with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral reversed-phase column.[9][10] Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) is a highly effective CDA for amino acids.[17][18][19]

The Chemistry of Marfey's Reagent

Marfey's reagent reacts with the primary amino group of the amino acid under mild alkaline conditions.[19] The reaction of a racemic mixture of the amino acid with L-FDAA will produce two diastereomers (L-L and L-D), which exhibit different physical properties and can be separated chromatographically.[8] These derivatives have a strong UV absorbance at approximately 340 nm, allowing for sensitive detection.[10][19]

Expert Insights: The "Advanced Marfey's Method"

For complex mixtures or to confirm peak identity, the "Advanced Marfey's Method" can be employed. This involves derivatizing two separate aliquots of the sample, one with L-FDAA and the other with its enantiomer, D-FDAA. The elution order of the resulting diastereomers will be reversed, providing unambiguous confirmation of the enantiomeric identity.[20]

Experimental Workflow and Protocol

marfey_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous solution of This compound Add_Reagents Add Marfey's Reagent (in acetone) and NaHCO₃ Sample->Add_Reagents React Heat at 40-50°C for 1 hour Add_Reagents->React Quench Quench with Acetic Acid React->Quench Inject Inject into HPLC-UV (340 nm) Quench->Inject

Caption: Workflow for Chiral Derivatization.

Protocol: Derivatization with Marfey's Reagent

  • Reagent Preparation:

    • Prepare a 1% (w/v) solution of Marfey's reagent in acetone.

    • Prepare a 1 M solution of sodium bicarbonate (NaHCO₃) in water.

  • Derivatization Reaction:

    • To 100 µL of a 50 µM aqueous solution of this compound, add 200 µL of the 1% Marfey's reagent solution.

    • Add 40 µL of 1 M NaHCO₃.

    • Mix the solution and incubate at 50°C for 1 hour in a water bath or heating block.[18]

    • After incubation, cool the reaction mixture to room temperature.

    • Quench the reaction by adding 20 µL of 1 M acetic acid.

  • HPLC Analysis:

    • Dilute the final reaction mixture with the mobile phase if necessary.

    • Inject an appropriate volume onto a C18 reversed-phase column.

    • Use a gradient elution with a mobile phase consisting of (A) 0.1% Trifluoroacetic Acid (TFA) in water and (B) Acetonitrile.

    • Monitor the elution at 340 nm.

    • Typically, the L-amino acid derivative elutes before the D-amino acid derivative.[19]

Fluorescent Labeling for High-Sensitivity LC-MS Analysis

For trace-level quantification, especially in complex biological matrices, fluorescent derivatization coupled with LC-MS provides excellent sensitivity and selectivity. o-Phthalaldehyde (OPA) is a classic derivatization reagent that reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole products.[6][21][22]

The Chemistry of OPA Derivatization

OPA reacts with the primary amine of this compound and a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) under basic conditions to form a fluorescent isoindole derivative.[6][23] This reaction is rapid, often completing within a minute at room temperature.[6][24]

Expert Insights: Stability and Automation

A known drawback of OPA derivatives is their potential instability.[6] To mitigate this, the reaction can be automated using an autosampler that performs the derivatization immediately before injection.[25] This "in-needle" or pre-column derivatization approach improves reproducibility and throughput.[7] The addition of an acid, such as 5% acetic acid, can also be used to stop the derivatization reaction and stabilize the products.[6]

Experimental Workflow and Protocol

opa_workflow cluster_prep Reagent Preparation cluster_deriv Derivatization cluster_analysis Analysis Reagent Prepare OPA Reagent: OPA, Borate Buffer (pH 10.4), 2-Mercaptoethanol Mix Mix Sample with OPA Reagent (1:1 v/v) Reagent->Mix React Vortex for 1 min at room temperature Mix->React Stop Add 5% Acetic Acid (optional) React->Stop Inject Inject into LC-MS/Fluorescence Stop->Inject

Caption: Workflow for OPA Derivatization.

Protocol: Derivatization with OPA

  • Reagent Preparation (OPA Reagent):

    • Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol.

    • Add this solution to 11.2 mL of 0.1 M borate buffer (pH 10.4).

    • Add 50 µL of 2-mercaptoethanol.

    • This reagent should be prepared fresh daily and stored protected from light.

  • Derivatization Reaction:

    • In a sample vial, mix 20 µL of the amino acid sample or standard solution with 20 µL of the freshly prepared OPA reagent.[6]

    • Vortex the mixture for 1 minute at room temperature.[6]

    • (Optional) To stabilize the derivative, add 5 µL of 5% acetic acid and vortex again.[6]

  • LC-MS/Fluorescence Analysis:

    • Inject the derivatized sample immediately into the LC system.

    • Use a reversed-phase C18 column for separation.

    • For fluorescence detection, set the excitation wavelength to 340 nm and the emission wavelength to >430 nm.[23]

    • For MS detection, use electrospray ionization (ESI) in positive ion mode. The derivatized analyte will have a unique mass that can be monitored for selective quantification.

Summary and Method Comparison

The choice of derivatization method depends on the analytical objective and available instrumentation.

MethodAnalyte Property TargetedPrimary ApplicationKey AdvantagesKey Considerations
Silylation (MSTFA) Volatility, Thermal StabilityGC-MS QuantificationRobust, well-established, provides structural information via MS fragmentation.Highly sensitive to moisture, requires anhydrous conditions.[3][14]
Chiral (Marfey's) StereochemistryHPLC-UV Enantiomeric PuritySeparates enantiomers on achiral columns, strong UV chromophore.[9]Requires optically pure reagent, reaction time can be longer.
Fluorescent (OPA) Detection SensitivityLC-MS/Fluorescence Trace AnalysisVery fast reaction, high sensitivity, suitable for automation.[6][24]Derivatives can be unstable, does not react with secondary amines.[6]

Conclusion

The derivatization of this compound is an essential step for its accurate and sensitive analysis by modern chromatographic techniques. By selecting the appropriate derivatization strategy—silylation for GC-MS, chiral derivatization for enantiomeric separation, or fluorescent labeling for trace analysis—researchers can overcome the challenges posed by the analyte's inherent polarity and achieve reliable, high-quality data. The protocols and expert insights provided in this guide serve as a validated starting point for method development and routine analysis in both research and industrial settings.

References

  • Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems.
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino acids, 27(3-4), 231-247. [Link]
  • Aapptec Peptides. Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids. [Link]
  • DiVA portal. An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. [Link]
  • Jackson, G., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, 5(5). [Link]
  • Hess, S., et al. (2004). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS.
  • Ovid. Marfey's reagent for chiral amino acid analysis: A review. [Link]
  • Rovelli, G., & Wilson, K. R. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. The Journal of Physical Chemistry A, 127(16), 3613-3622. [Link]
  • ResearchGate.
  • Interchim. OPA, amine detection reagent. [Link]
  • Thermo Fisher Scientific. Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis. [Link]
  • Hata, K., et al. (2020). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 10(10), 405. [Link]

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Application Note: High-Throughput Quantitative Analysis of 3-Amino-3-(3-methoxyphenyl)propanoic Acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Amino-3-(3-methoxyphenyl)propanoic acid. This compound serves as a key building block in pharmaceutical synthesis and its accurate quantification is crucial for pharmacokinetic, metabolic, and drug development studies.[1] The described protocol utilizes a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the selectivity and sensitivity required for high-throughput analysis in complex biological matrices such as plasma.[2][3]

Introduction

This compound is a non-proteinogenic amino acid analog. Its structural features make it a valuable precursor in the synthesis of various pharmaceutical compounds.[1] To support drug discovery and development, a reliable analytical method is essential for characterizing its behavior in biological systems. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for quantifying small molecules in complex samples.[3] This guide provides a comprehensive protocol, explaining the rationale behind key experimental choices to ensure reproducible and accurate results for researchers and drug development professionals.

Analyte Chemical Properties

A fundamental understanding of the analyte's physicochemical properties is critical for method development.

PropertyValueSource
Chemical Name This compound-
CAS Number 68208-19-5[1][4][5]
Molecular Formula C₁₀H₁₃NO₃[1][5][6]
Molecular Weight 195.22 g/mol [1][4][6]
Monoisotopic Mass 195.089543 Da[1][6]

Experimental Design & Workflow

The analytical approach is designed for efficiency and robustness, moving from a complex biological sample to precise quantitative data. The workflow minimizes sample handling while maximizing the removal of interfering matrix components.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Collection Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Vortex Vortex & Centrifuge Precipitation->Vortex Supernatant Collect Supernatant Vortex->Supernatant LC Reversed-Phase UPLC/HPLC Separation Supernatant->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS Tandem Mass Spectrometry (MRM Detection) ESI->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Quantification Integration->Calibration Report Generate Report Calibration->Report

Caption: Overall workflow for the quantification of the target analyte.

Detailed Methodologies

Sample Preparation: Protein Precipitation

Rationale: The primary challenge in analyzing drugs in plasma is the presence of high concentrations of proteins, which can interfere with analysis by precipitating in the analytical column or suppressing the analyte's ionization signal.[7] Protein precipitation is a rapid and effective method to remove the bulk of these proteins.[2][8] Acetonitrile is used as the precipitation solvent due to its efficiency in denaturing proteins and its compatibility with reversed-phase chromatography mobile phases.

Protocol:

  • Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing a suitable internal standard.

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Carefully transfer 200 µL of the clear supernatant into an HPLC vial for analysis. Avoid disturbing the protein pellet.

Liquid Chromatography (LC) Conditions

Rationale: A reversed-phase C18 column is selected for its excellent retention and separation of moderately polar compounds like the target analyte.[9] A gradient elution is employed to ensure the analyte is sharply focused into a narrow band, leading to better peak shape and sensitivity, while also eluting more hydrophobic matrix components later in the run to prevent carryover. The addition of 0.1% formic acid to the mobile phases is crucial for promoting protonation of the analyte's amino group, which is essential for efficient ionization in positive mode ESI.[10]

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
2.5
3.5
3.6
5.0
Mass Spectrometry (MS) Conditions

Rationale: Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like amino acids.[3] Operating in positive ion mode ([M+H]⁺) takes advantage of the basic amino group, which is readily protonated. Multiple Reaction Monitoring (MRM) is the scan mode of choice for quantification due to its superior selectivity and sensitivity.[2][11] It works by isolating a specific precursor ion (the protonated analyte) and then fragmenting it to produce a specific product ion. This precursor-to-product transition is highly specific to the analyte, minimizing interference from other compounds in the matrix.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Collision Gas Argon
MRM Transitions and Fragmentation

The selection of MRM transitions is paramount for method specificity. The precursor ion is the protonated molecule [M+H]⁺ at m/z 196.1. Collision-induced dissociation (CID) in the collision cell results in predictable fragment ions. The most stable and abundant fragment is typically chosen for quantification (Quantifier), with a second fragment used for confirmation (Qualifier).

Predicted Fragmentation Pathway: The primary fragmentation events for this compound are expected to be the loss of the carboxylic acid group (as H₂O and CO) and cleavage at the benzylic position, yielding a stable methoxybenzylamine fragment.

fragmentation cluster_frags Collision-Induced Dissociation parent Precursor Ion [C₁₀H₁₄NO₃]⁺ m/z 196.1 frag1 Product Ion (Quantifier) Loss of H₂O + CO (-46 Da) [C₉H₁₂NO]⁺ m/z 150.1 parent->frag1 -[COOH+H] frag2 Product Ion (Qualifier) Loss of Propanoic Acid (-73 Da) [C₇H₈O]⁺ m/z 108.1 parent->frag2 -[C₃H₆NO₂]

Caption: Predicted fragmentation of protonated analyte.

Optimized MRM Transitions (Hypothetical): Note: Collision energies (CE) require empirical optimization on the specific instrument used.

AnalyteTransition (m/z)UseDwell Time (ms)CE (eV)
This compound196.1 → 150.1Quantifier10015
This compound196.1 → 108.1Qualifier10025

Method Performance Characteristics

The described method is expected to demonstrate excellent performance, consistent with established bioanalytical method validation guidelines. The following table summarizes typical performance data achieved for similar small molecule assays.[2][12]

Validation ParameterExpected Performance
Linearity (r²) > 0.995
Limit of Quantification (LOQ) 1 - 10 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%[12]

Conclusion

This application note presents a comprehensive, high-throughput LC-MS/MS method for the quantification of this compound in biological matrices. The protocol, from sample preparation to final detection, is optimized for speed, sensitivity, and robustness.[2] The detailed explanation of the rationale behind each step provides a solid foundation for researchers and drug development professionals to implement and adapt this method for their specific research needs, ensuring the generation of high-quality, reliable data for pharmacokinetic and metabolic studies.

References

  • PubChem. 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid.
  • PubChem. (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid.
  • Bio-Synthesis Inc. Amino Acid Analysis Sample Preparation Guidelines.
  • University of California, Davis. SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry.
  • National Institutes of Health (NIH). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea.
  • National Institute of Standards and Technology (NIST). 3-(3-Methoxyphenyl)propanoic acid.
  • Agilent Technologies. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.
  • LCGC North America. A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity.
  • Doc Brown's Chemistry. Mass spectrum of propanoic acid.
  • SpringerLink. Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater.
  • National Institutes of Health (NIH). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag.
  • ResearchGate. (PDF) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
  • Semantic Scholar. Mass spectrometry-based analysis of gut microbial metabolites of aromatic amino acids.
  • MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry.
  • National Institutes of Health (NIH). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations.
  • National Institutes of Health (NIH). Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling.
  • National Institute of Standards and Technology (NIST). 3-(3-Methoxyphenyl)propanoic acid.
  • Oakwood Chemical. This compound, min 95%, 1 gram.

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Experimental Use of 3-Amino-3-(3-methoxyphenyl)propanoic acid in Biological Assays: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental use of 3-Amino-3-(3-methoxyphenyl)propanoic acid. While this compound is recognized as a valuable tool for studying neurotransmitter systems, detailed public protocols for its characterization are scarce[1][2]. Drawing from established methodologies for pharmacologically similar compounds and receptor systems, this guide presents a logical, field-proven framework for investigating its activity. The protocols herein are designed as self-validating systems, focusing on the characterization of potential interactions with the GABA-B receptor, a key G-protein coupled receptor (GPCR) in the central nervous system[3]. We will detail two primary experimental workflows: a competitive radioligand binding assay to determine receptor affinity and a cell-based functional assay to elucidate the compound's mechanism of action as a potential agonist or allosteric modulator.

Introduction: Compound Profile and Scientific Rationale

This compound is an amino acid derivative with a structure suggestive of potential interaction with biological systems involved in neurotransmission[1]. Its utility has been noted in neuroscience research and as a building block in medicinal chemistry for developing agents targeting neurological disorders[2][4].

The primary hypothesis for its biological activity, based on structural analogs, centers on the Gamma-aminobutyric acid (GABA) system, specifically the metabotropic GABA-B receptor. GABA is the principal inhibitory neurotransmitter in the mammalian brain, and its signaling is critical for maintaining neuronal balance[3]. GABA-B receptors, which are class C GPCRs, mediate slow, prolonged inhibitory effects and are important therapeutic targets[5].

A key area of modern pharmacology is the development of Positive Allosteric Modulators (PAMs). Unlike direct agonists (e.g., baclofen), PAMs do not activate the receptor on their own but enhance the affinity and/or efficacy of the endogenous ligand, GABA[5][6]. This offers a more nuanced therapeutic approach, amplifying physiological signaling only when and where GABA is present, potentially reducing side effects and tolerance associated with direct agonists[7][8].

The following protocols are designed to systematically determine if this compound:

  • Binds to the GABA-B receptor.

  • Acts as a direct agonist or as a positive allosteric modulator.

Compound Handling and Solution Preparation

Prior to initiating any biological assay, ensuring the integrity and accurate concentration of the test compound is paramount.

  • Compound: (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid (CAS: 765895-65-6)[2].

  • Appearance: Typically a solid.

  • Storage: Store at 2-8°C, desiccated.

  • Solubility: Initial solubility tests should be performed. While data is limited, similar compounds are often soluble in aqueous solutions like DMSO or with slight pH adjustment. For cell-based assays, the final DMSO concentration should be kept low (typically <0.5%) to avoid cellular toxicity.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the compound.

    • Dissolve in 100% DMSO to create a high-concentration primary stock (e.g., 10-50 mM).

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • On the day of the experiment, prepare a series of intermediate dilutions from the primary stock using assay-specific buffers.

Application I: GABA-B Receptor Binding Affinity

This protocol determines the compound's ability to bind to the GABA-B receptor by measuring its competition with a known radiolabeled ligand. A radioligand binding assay is a foundational technique to quantify the affinity (expressed as an IC50 or Ki value) of an unlabeled test compound for a specific receptor[3].

Principle of the Assay

The assay measures the displacement of a high-affinity GABA-B receptor radioligand (e.g., [³H]baclofen) from receptor sites by the unlabeled test compound, this compound. The amount of radioactivity bound to the receptors is inversely proportional to the concentration and affinity of the test compound.

Experimental Workflow: Radioligand Binding

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_sep Separation & Quantification p1 Homogenize rat brain tissue in ice-cold binding buffer p2 Centrifuge at low speed (1,000 x g) to remove nuclei p1->p2 p3 Centrifuge supernatant at high speed (40,000 x g) p2->p3 p4 Wash pellet 3-4x to remove endogenous GABA p3->p4 p5 Resuspend final pellet in buffer & determine protein concentration p4->p5 a1 Aliquot membrane prep into assay tubes p5->a1 a2 Add solutions: - Test Compound (serial dilutions) - Radioligand ([³H]baclofen) - Buffer or unlabeled agonist (controls) a1->a2 a3 Incubate at 4°C for 30-60 min a2->a3 s1 Rapidly filter mixture through glass fiber filters a3->s1 s2 Wash filters 3x with ice-cold wash buffer s1->s2 s3 Place filters in scintillation vials with fluid s2->s3 s4 Measure radioactivity (CPM) in a scintillation counter s3->s4 Data Analysis Data Analysis s4->Data Analysis G cluster_prep Cell Preparation cluster_assay Assay & Stimulation cluster_quant Quantification p1 Seed cells expressing GABA-B receptors into a 96-well plate p2 Allow cells to attach overnight at 37°C p1->p2 p3 Wash cells with serum-free medium p2->p3 a1 Pre-incubate with phosphodiesterase inhibitor (e.g., IBMX) p3->a1 a2 Add Test Compound +/- GABA (EC20) and incubate a1->a2 a3 Stimulate with Forskolin to induce cAMP production a2->a3 a4 Incubate for 15-30 min at 37°C a3->a4 q1 Lyse cells to release intracellular cAMP a4->q1 q2 Measure cAMP levels using a commercial kit (e.g., HTRF, ELISA) q1->q2 Data Analysis Data Analysis q2->Data Analysis

Caption: Workflow for a Cell-Based cAMP Functional Assay.

Detailed Protocol: Forskolin-Stimulated cAMP Accumulation Assay

This protocol is a standard method for assessing Gi-coupled receptor function. [9] Materials:

  • Cells: A cell line (e.g., HEK293 or CHO) stably or transiently expressing recombinant human GABA-B receptors.

  • Test Compound: this compound.

  • GABA-B Agonist: GABA (for PAM mode), Baclofen (positive control).

  • Adenylyl Cyclase Activator: Forskolin.

  • Phosphodiesterase Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.

  • cAMP Detection Kit: Commercially available kit (e.g., HTRF®, ELISA, AlphaScreen®).

Procedure:

  • Cell Culture:

    • Seed the GABA-B expressing cells into 96- or 384-well plates at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Assay Procedure:

    • On the day of the assay, gently wash the cells with serum-free medium or assay buffer.

    • Pre-incubate the cells with IBMX (e.g., 500 µM final concentration) for 20-30 minutes at 37°C to inhibit phosphodiesterases.

    • To test for agonist activity: Add varying concentrations of the test compound.

    • To test for PAM activity: Add varying concentrations of the test compound in the presence of a low, effective concentration of GABA (e.g., an EC₂₀ concentration, which must be predetermined).

    • Incubate for 10-15 minutes at 37°C.

    • Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except for basal control) to stimulate cAMP production.

    • Incubate for a further 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Terminate the reaction and lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit.

    • Measure the intracellular cAMP concentration.

Data Analysis and Interpretation
  • Normalize the data, typically by setting the forskolin-only signal as 100% and the basal (no forskolin) signal as 0%.

  • Agonist Mode: Plot the percent inhibition of forskolin-stimulated cAMP against the log concentration of the test compound. Calculate the EC50 (potency) and the Emax (maximum efficacy relative to a full agonist like baclofen).

  • PAM Mode: Plot the percent inhibition of forskolin-stimulated cAMP against the log concentration of the test compound in the presence of GABA. A leftward shift in the GABA dose-response curve or an increase in the maximal effect in the presence of the test compound indicates positive allosteric modulation.[5]

Assay ModeTest Compound ResultInterpretation
Agonist No inhibition of cAMPNot a direct agonist.
Agonist Dose-dependent inhibition of cAMPDirect agonist. Compare Emax to baclofen.
PAM No effect alone, but enhances GABA's inhibitionPositive Allosteric Modulator (PAM).
PAM Inhibits GABA's effectNegative Allosteric Modulator (NAM).
Table 2: Interpreting Functional Assay Results.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial characterization of this compound. By systematically evaluating its binding affinity and functional activity at the GABA-B receptor, researchers can generate the foundational data needed to understand its pharmacological profile. Positive results from these assays would warrant further investigation using more complex systems, such as electrophysiology in brain slices or in vivo behavioral models to explore its therapeutic potential for conditions like anxiety, pain, or addiction, where GABA-B PAMs have shown promise.[6][10]

References

  • Characterization of GABA Receptors - PMC. (n.d.). PubMed Central.
  • (R)-3-Amino-3-(3-methoxyphenyl)propionic acid | 765895-65-6. (n.d.). J&K Scientific.
  • Allosteric Modulators: The New Generation of GABA B Receptor Ligands. (n.d.). SciSpace.
  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • GABA-B Receptor Colorimetric Cell-Based ELISA Kit. (n.d.). Boster Biological Technology.
  • GABA - PDSP. (n.d.). University of North Carolina at Chapel Hill.
  • Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC. (n.d.). PubMed Central.
  • GABA-B Receptor Colorimetric Cell-Based ELISA Kit. (n.d.). 2BScientific.
  • Recent Advances in the Potential of Positive Allosteric Modulators of the GABAB Receptor to Treat Alcohol Use Disorder. (2021). Oxford Academic.
  • The Novel Positive Allosteric Modulator of the GABAB Receptor, KK-92A, Suppresses Alcohol Self-Administration and Cue-Induced Reinstatement of Alcohol Seeking in Rats. (2019). Frontiers in Pharmacology.
  • What are GABAB receptor positive allosteric modulators and how do they work? (2024). Prisys Biotech.
  • A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. (2004). PubMed.

Sources

Application Notes and Protocols for Cell-Based Assays Involving 3-Amino-3-(3-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design and execution of cell-based assays involving 3-Amino-3-(3-methoxyphenyl)propanoic acid. While this specific compound is noted for its utility in neuroscience research and as a structural motif in medicinal chemistry[1][2], this guide will focus on its potential role as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor. The protocols detailed herein are designed to functionally characterize compounds of this class by leveraging the canonical signaling pathways of the GABA-B receptor.

Introduction: The Rationale for Targeting the GABA-B Receptor

The GABA-B receptor is a class C G-protein coupled receptor (GPCR) that plays a critical role in mediating slow and prolonged inhibitory neurotransmission in the central nervous system.[3] Functional GABA-B receptors are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits.[3] The GABA-B1 subunit is responsible for binding the endogenous agonist GABA, while the GABA-B2 subunit is crucial for G-protein coupling and signal transduction.[4]

Upon agonist binding, the GABA-B receptor couples to Gαi/o proteins, leading to two primary downstream signaling events:

  • Inhibition of adenylyl cyclase , which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4]

  • Modulation of ion channels , primarily the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[3]

Directly targeting the orthosteric site with agonists like baclofen can lead to side effects and the development of tolerance due to the constant receptor activation.[5] Positive allosteric modulators (PAMs) represent a more nuanced therapeutic strategy. PAMs bind to a topographically distinct site on the receptor, typically on the GABA-B2 subunit, and do not activate the receptor on their own. Instead, they enhance the affinity and/or efficacy of the endogenous agonist, GABA.[4][5] This mechanism preserves the natural spatial and temporal patterns of GABAergic signaling, potentially offering a better therapeutic window with fewer side effects.[5][6]

Compounds like this compound are explored for their potential to serve as scaffolds for novel GABA-B PAMs.[1][2][7] The following protocols are designed to ascertain and quantify the PAM activity of such compounds.

Foundational Assays for Characterizing GABA-B PAMs

The two primary cell-based assays to functionally characterize a GABA-B PAM are the cAMP accumulation assay and the intracellular calcium mobilization assay. These assays directly or indirectly measure the consequences of Gαi/o activation.

A key characteristic of a PAM is its ability to potentiate the effect of an orthosteric agonist. Therefore, a typical experimental design involves generating a dose-response curve for a known GABA-B agonist (e.g., GABA) in the absence and presence of a fixed concentration of the putative PAM. A leftward shift in the agonist's EC50 value indicates that the test compound is enhancing the agonist's potency, a hallmark of positive allosteric modulation.

Logical Workflow for PAM Characterization

PAM_Workflow cluster_0 Phase 1: Primary Screening cluster_2 Phase 3: Data Analysis Compound Test Compound (e.g., this compound) Agonist_Mode Test for Agonist Activity (Compound Alone) Compound->Agonist_Mode Primary Test PAM_Mode Test for PAM Activity (Compound + GABA Agonist) Compound->PAM_Mode Co-application cAMP_Assay cAMP Accumulation Assay (Gαi Pathway) Agonist_Mode->cAMP_Assay PAM_Mode->cAMP_Assay Ca_Assay Calcium Mobilization Assay (Gβγ Pathway) PAM_Mode->Ca_Assay EC50_Shift Calculate Agonist EC50 Shift cAMP_Assay->EC50_Shift Ca_Assay->EC50_Shift Potentiation Quantify Potentiation EC50_Shift->Potentiation

Caption: Workflow for identifying and characterizing GABA-B PAMs.

Protocol 1: Gαi Functional Assay - cAMP Reduction

This assay measures the inhibition of adenylyl cyclase activity. To quantify the reduction in cAMP, adenylyl cyclase is first stimulated with forskolin, a direct activator. The ability of the GABA-B receptor to counteract this stimulation is then measured. A PAM will enhance the ability of a GABA-B agonist to reduce forskolin-stimulated cAMP levels.

Materials and Reagents
ReagentSupplier (Example)Purpose
Cell LineATCCHEK293 or CHO cells stably expressing human GABA-B1 and GABA-B2 receptors.
GABASigma-AldrichOrthosteric agonist.
ForskolinSigma-AldrichAdenylyl cyclase activator.
IBMXSigma-AldrichPhosphodiesterase (PDE) inhibitor to prevent cAMP degradation.
Test CompoundN/AThis compound or analog.
cAMP Assay KitPerkinElmer, Promegae.g., HTRF cAMP Assay Kit or cAMP-Glo™ Assay.[8][9]
Assay BufferGibcoHBSS with 20 mM HEPES, 0.1% BSA.
Cell Culture MediaGibcoDMEM/F-12 with 10% FBS, appropriate selection antibiotics.
Step-by-Step Protocol
  • Cell Preparation (Day 1):

    • Seed HEK293-GABA-B or CHO-GABA-B cells into a 384-well white, solid-bottom plate at a density of 5,000-10,000 cells/well in 20 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 humidified incubator.

  • Compound Preparation (Day 2):

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a 10 mM stock solution of GABA in sterile water.

    • Create serial dilutions of GABA (agonist) and the test compound (PAM) in assay buffer at 4X the final desired concentration.

    • Prepare a 4X forskolin solution in assay buffer. The final concentration should be at the EC80 of its activity in the specific cell line (typically 1-10 µM).

  • Assay Execution (Day 2):

    • Rationale: The following steps are performed to measure the compound's effect on agonist-mediated inhibition of stimulated cAMP production.

    • Carefully remove the culture medium from the cell plate.

    • Add 10 µL of assay buffer containing 4X IBMX (final concentration ~500 µM) to all wells.

    • For PAM Mode: Add 5 µL of the 4X test compound dilution to the appropriate wells. Add 5 µL of assay buffer to control wells. Incubate for 15-30 minutes at room temperature.

    • For Agonist Mode: Add 5 µL of the 4X test compound dilution to wells that will not receive GABA.

    • Add 5 µL of the 4X GABA serial dilutions to the wells. For the forskolin control, add 5 µL of assay buffer.

    • Add 5 µL of the 4X forskolin solution to all wells except the basal control wells (which receive 5 µL of assay buffer instead). The total volume is now 20 µL.

    • Incubate for 30 minutes at room temperature, protected from light.[10]

  • Detection:

    • Following the manufacturer's instructions for the chosen cAMP assay kit (e.g., HTRF or luminescent), add the detection reagents.[9] Typically, this involves adding lysis buffer followed by detection reagents.

    • Incubate as required by the kit protocol (e.g., 60 minutes at room temperature).[9]

    • Read the plate on a compatible plate reader (e.g., HTRF-compatible or luminometer).

Data Analysis
  • Convert the raw data (e.g., HTRF ratio or RLU) to cAMP concentrations using a standard curve.

  • Plot the cAMP concentration against the log of the GABA concentration for both conditions (with and without the test compound).

  • Fit the data to a four-parameter logistic equation to determine the EC50 for GABA in each condition.

  • A leftward shift in the GABA EC50 in the presence of the test compound indicates PAM activity. The compound should show little to no activity when applied alone (agonist mode).

Protocol 2: Gβγ Functional Assay - Intracellular Calcium Mobilization

While Gαi primarily inhibits adenylyl cyclase, the liberated Gβγ subunits can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and subsequent release of calcium from intracellular stores. This response is often transient and can be measured using calcium-sensitive fluorescent dyes. This assay is particularly useful in cell lines co-expressing the GABA-B receptor and a "promiscuous" G-protein like Gαq/i5, which robustly couples Gαi activation to the calcium pathway.

GABA-B Receptor Signaling Pathways

GABAB_Signaling PAM PAM (e.g., this compound) GABAB_R GABA-B1 GABA-B2 PAM->GABAB_R:B2 Modulates GABA GABA GABA->GABAB_R:B1 Binds G_Protein Gαi/o Gβγ GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein:Gi->AC Inhibits PLC Phospholipase C (PLC) G_Protein:bg->PLC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC IP3 IP3 PLC->IP3 PIP2 PIP2 PIP2->PLC Ca_Store Intracellular Ca2+ Store (ER) IP3->Ca_Store Activates Release Ca_Ion Ca2+ Ca_Store->Ca_Ion

Caption: Simplified GABA-B receptor signaling pathways.

Materials and Reagents
ReagentSupplier (Example)Purpose
Cell LineATCC, EurofinsCHO or HEK293 cells stably co-expressing human GABA-B receptors and a promiscuous G-protein (e.g., Gαq/i5).
GABASigma-AldrichOrthosteric agonist.
Test CompoundN/AThis compound or analog.
Fluo-4 AMInvitrogenCalcium-sensitive fluorescent dye.
Pluronic F-127InvitrogenDispersing agent for Fluo-4 AM.
ProbenecidSigma-AldrichAnion-transport inhibitor to prevent dye leakage from cells (cell line dependent).[11]
Assay BufferGibcoHBSS with 20 mM HEPES.
Cell Culture MediaGibcoDMEM/F-12 with 10% FBS, appropriate selection antibiotics.
Step-by-Step Protocol
  • Cell Preparation (Day 1):

    • Seed cells into a 96- or 384-well black-wall, clear-bottom plate at a density that will yield a 90-100% confluent monolayer on the day of the assay.[12]

    • Incubate overnight at 37°C in a 5% CO2 humidified incubator.

  • Dye Loading (Day 2):

    • Rationale: Cells are pre-loaded with a fluorescent dye that increases in emission intensity upon binding to free intracellular calcium.[13]

    • Prepare a dye loading solution. For example, for 10 mL, mix 4 µL of 1 mM Fluo-4 AM with 20 µL of 20% Pluronic F-127 in Assay Buffer. If needed, add probenecid to a final concentration of 2.5 mM.[11]

    • Aspirate the culture medium from the cells and add 50-100 µL of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, protected from light.

    • Gently wash the cells twice with Assay Buffer to remove extracellular dye. Add back 100 µL of Assay Buffer.

  • Compound Plate Preparation (Day 2):

    • In a separate plate (the "compound plate"), prepare serial dilutions of GABA and the test compound at 5X the final desired concentration in Assay Buffer.[11]

  • Assay Execution and Reading (Day 2):

    • Place both the cell plate and the compound plate into a fluorescence microplate reader equipped with an automated liquid handling system (e.g., FlexStation® 3 or FLIPR®).[11][13]

    • Set the instrument to measure fluorescence with excitation at ~490 nm and emission at ~525 nm.

    • Establish a stable baseline fluorescence reading for 15-20 seconds.

    • Program the instrument to add 25 µL from the compound plate to the cell plate.

    • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.

Data Analysis
  • The change in fluorescence is typically expressed as the ratio of the peak fluorescence after compound addition (F) to the initial baseline fluorescence (F0).

  • Plot the fluorescence response (F/F0) against the log of the GABA concentration for both conditions (with and without the test compound).

  • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax for GABA in each condition.

  • A leftward shift in the EC50 and/or an increase in the Emax in the presence of the test compound confirms PAM activity.

Trustworthiness and Self-Validation

To ensure the integrity of the results, every assay should include a set of internal controls.

ControlPurposeExpected Outcome
Basal/Vehicle Measures baseline signal without any stimulation.No significant signal change.
Agonist Max A saturating concentration of GABA.Determines the maximum system response.
Forskolin (cAMP only) Positive control for adenylyl cyclase activation.High cAMP levels.
Test Compound Alone Checks for any intrinsic agonist activity of the PAM.Should be close to basal response.
Known PAM (e.g., CGP7930) Positive control for the PAM assay itself.Should produce a significant leftward shift in the GABA EC50.[5]

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro characterization of this compound and related compounds as potential positive allosteric modulators of the GABA-B receptor. By systematically evaluating effects on both the Gαi (cAMP) and Gβγ (calcium) signaling pathways, researchers can build a comprehensive pharmacological profile. Careful execution with appropriate controls will yield reliable and reproducible data, critical for advancing novel compounds in the drug discovery pipeline.

References

  • Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer).
  • Unal, H. (2017). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 7(10), e2294.
  • Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors.
  • Martínez, G., et al. (2016). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol, 6(19), e1954.
  • Molecular Devices. (n.d.). Intracellular Calcium Measurements with FLIPR Calcium Assay Kit.
  • Pin, J. P., et al. (2004). Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. Current Neuropharmacology, 2(1), 1-13.
  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
  • ResearchGate. (n.d.). Principles of commonly used cAMP assays.
  • Park, J. H., et al. (2014). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Experimental & Molecular Medicine, 46(4), e96.
  • J&K Scientific. (n.d.). (R)-3-Amino-3-(3-methoxyphenyl)propionic acid.
  • Gergely, M., et al. (2021). Novel-Type GABAB PAMs: Structure–Activity Relationship in Light of the Protein Structure. Journal of Medicinal Chemistry, 64(22), 16336-16359.
  • Dupont, G., et al. (2017). GABAB receptor allosteric modulators exhibit pathway-dependent and species-selective activity. British Journal of Pharmacology, 174(11), 1545-1557.
  • Li, X., et al. (2018). The Novel Positive Allosteric Modulator of the GABAB Receptor, KK-92A, Suppresses Alcohol Self-Administration and Cue-Induced Reinstatement of Alcohol Seeking in Rats. Frontiers in Pharmacology, 9, 114.

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Amino-3-(3-methoxyphenyl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Amino-3-(3-methoxyphenyl)propanoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this valuable β-amino acid. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when undertaking the synthesis of this compound, particularly via the common one-pot condensation reaction.

Q1: What is the most common and significant side product I should expect?

A1: The most prevalent side product is 3-methoxycinnamic acid . This impurity arises from a competing reaction pathway inherent to the synthesis. In the one-pot reaction of 3-methoxybenzaldehyde, malonic acid, and an ammonia source (like ammonium acetate), the initial step is a Knoevenagel condensation to form an unsaturated intermediate. The desired pathway involves a subsequent Michael addition of ammonia. However, this intermediate can also undergo decarboxylation directly to form the cinnamic acid derivative, which can be a significant yield-reducing byproduct.[1]

Q2: My post-reaction analysis (NMR/LC-MS) shows unreacted 3-methoxybenzaldehyde. What went wrong?

A2: Residual starting aldehyde is a common issue and typically points to one of three factors:

  • Suboptimal Stoichiometry: An insufficient excess of malonic acid or the ammonia source can lead to an incomplete reaction. For Knoevenagel-type condensations, an excess of the malonic acid component is often required to drive the reaction to completion.[2]

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed long enough or at a high enough temperature for full conversion. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting aldehyde spot.

  • Poor Reagent Quality: Degradation of 3-methoxybenzaldehyde (e.g., oxidation to 3-methoxybenzoic acid) or low-quality reagents can inhibit the reaction.

Q3: Why is my final product discolored (e.g., yellow or brown)?

A3: Discoloration is often due to the formation of polymeric or highly conjugated side products. This can be caused by:

  • Excessive Heat: Overheating the reaction mixture, especially for prolonged periods, can lead to decomposition and the formation of colored tars.

  • Aldehyde Self-Condensation: Aromatic aldehydes can undergo self-condensation reactions (aldol-type) under basic conditions, which can be catalyzed by the amine/ammonia present, leading to colored impurities.

  • Air Oxidation: The reaction intermediates or the final product might be susceptible to air oxidation, especially at elevated temperatures. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this.

Q4: How can I effectively remove unreacted malonic acid during the workup?

A4: Malonic acid is highly soluble in water, especially at neutral to basic pH. A standard aqueous workup is typically sufficient. Washing the organic extract (if applicable) with water or a mild bicarbonate solution will effectively remove residual malonic acid by converting it to its highly water-soluble carboxylate salt. During product precipitation, carefully adjusting the pH is crucial, as both the product and malonic acid have carboxylic acid functional groups.

Section 2: Troubleshooting Guide for Common Issues

This guide provides a structured approach to diagnosing and solving specific problems encountered during the synthesis.

Observed Problem Potential Root Cause(s) Recommended Troubleshooting Actions & Rationale
Low Yield (<50%) of Desired Product 1. Dominant formation of 3-methoxycinnamic acid.[1] 2. Incomplete reaction (aldehyde remains).1. Optimize Reaction Conditions: The polarity of the solvent can influence the reaction pathways. Experiment with different solvents (e.g., ethanol, isopropanol, or solvent-free) to favor the Michael addition over premature decarboxylation. 2. Increase Ammonia Source: Ensure a sufficient molar excess of ammonium acetate to increase the concentration of the nucleophile (ammonia) and favor the conjugate addition. 3. Monitor Reaction: Use TLC or in-situ NMR to track the consumption of the aldehyde and find the optimal reaction time.
Extra Aromatic & Alkene Peaks in ¹H NMR Contamination with 3-methoxycinnamic acid.1. Confirm with Spectroscopy: The cinnamic acid will show characteristic vinyl proton signals (doublets, typically 6.3-7.8 ppm) and a distinct aromatic splitting pattern. 2. Purification via pH Adjustment: Exploit the difference in isoelectric points (pI). The β-amino acid is zwitterionic and will have minimum solubility at its pI (typically pH 6-7). The cinnamic acid will be more soluble at this pH. Carefully precipitate your product by adjusting the pH of an acidic solution with a base.[3]
Product Fails to Solidify or Crystallize Presence of impurities (especially starting aldehyde or cinnamic acid) that act as crystal growth inhibitors.1. Aqueous Wash: If the crude product is an oil, dissolve it in a suitable solvent (e.g., ethyl acetate) and wash thoroughly with a slightly acidic aqueous solution (e.g., dilute HCl) to remove basic impurities, followed by a brine wash. 2. Recrystallization: After isolating the crude solid, perform a careful recrystallization. A common solvent system for amino acids is a mixture of water and a miscible organic solvent like ethanol or isopropanol.
Inconsistent Results Between Batches Variability in reagent quality, reaction setup, or temperature control.1. Standardize Reagents: Use reagents from the same supplier and lot if possible. Confirm the purity of the 3-methoxybenzaldehyde (e.g., by NMR or GC) before use. 2. Precise Temperature Control: Use an oil bath and a thermocouple for accurate temperature regulation. Do not rely on the hotplate's dial setting. 3. Control Atmosphere: Run the reaction under an inert atmosphere (N₂) to prevent oxidative side reactions.

Section 3: Key Reaction Pathways & Side Product Formation

Understanding the reaction mechanism is critical for effective troubleshooting. The primary synthesis route and the major competing side reaction are illustrated below.

Main Synthetic Pathway

The desired reaction proceeds through a three-step sequence in one pot: a Knoevenagel condensation, a Michael addition, and a final decarboxylation.

Main Synthesis Pathway A 3-Methoxybenzaldehyde + Malonic Acid B Unsaturated Intermediate (Benzalmalonic Acid) A->B Knoevenagel Condensation (-H2O) C Michael Adduct B->C Michael Addition (+NH3) D 3-Amino-3-(3-methoxyphenyl) propanoic acid C->D Decarboxylation (-CO2)

Caption: Main reaction pathway to the target β-amino acid.

Competing Side Product Pathway

The formation of 3-methoxycinnamic acid occurs when the unsaturated intermediate from the Knoevenagel condensation undergoes decarboxylation before the Michael addition of ammonia can take place.

Side Product Pathway A 3-Methoxybenzaldehyde + Malonic Acid B Unsaturated Intermediate (Benzalmalonic Acid) A->B Knoevenagel Condensation C 3-Methoxycinnamic Acid B->C Competing Decarboxylation (-CO2)

Caption: Competing pathway leading to the cinnamic acid side product.

Section 4: Experimental Protocol: Minimizing Side Product Formation

This protocol for a generic Rodionov-type synthesis highlights critical control points (CCPs) to maximize the yield and purity of the final product.

Reagents:

  • 3-Methoxybenzaldehyde

  • Malonic Acid (1.2 equivalents)

  • Ammonium Acetate (2.5 equivalents)

  • Ethanol (Solvent)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methoxybenzaldehyde, malonic acid (1.2 eq.), and ethanol.

  • Dissolution: Stir the mixture at a gentle heat (approx. 50-60 °C) until all solids are completely dissolved.

    • CCP 1 (Rationale): Ensuring a homogeneous solution before initiating the reaction is crucial for consistent kinetics and preventing localized overheating.

  • Ammonia Source: Add ammonium acetate (2.5 eq.) to the solution.

    • CCP 2 (Rationale): A molar excess of the ammonia source is used to favor the Michael addition pathway over the competing decarboxylation that leads to the cinnamic acid side product.[1]

  • Reaction: Heat the mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours.

    • CCP 3 (Rationale): Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate system) to track the disappearance of the aldehyde. Avoid unnecessarily long heating times which can promote side product formation.

  • Cooling & Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup & Isolation: Dissolve the resulting residue in water and a small amount of dilute HCl to achieve a pH of ~2. Wash this acidic aqueous solution with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted aldehyde and the 3-methoxycinnamic acid side product.

    • CCP 4 (Rationale): At acidic pH, the desired amino acid is protonated and water-soluble, while the less polar aldehyde and cinnamic acid are preferentially extracted into the organic layer.

  • Precipitation: Carefully adjust the pH of the aqueous layer to the isoelectric point (approx. pH 6-7) using a base (e.g., dilute NaOH or NH₄OH). The product will precipitate out of the solution.

    • CCP 5 (Rationale): The zwitterionic product has its lowest solubility at its pI, allowing for selective precipitation away from more soluble impurities.[3]

  • Purification: Collect the solid by vacuum filtration, wash with cold water, then cold ethanol, and dry under vacuum. If necessary, recrystallize from a water/ethanol mixture to achieve higher purity.

Troubleshooting Flowchart

This flowchart provides a logical sequence for diagnosing a failed or low-yielding reaction.

Troubleshooting Flowchart start Reaction Complete. Analyze Crude Product (TLC, NMR, LCMS) q1 Is Desired Product the Major Component? start->q1 yes1 Proceed to Purification (pH Adjustment, Recrystallization) q1->yes1 Yes no1 Identify Major Impurity q1->no1 No q2 Is it Unreacted Aldehyde? no1->q2 q3 Is it Cinnamic Acid? q2->q3 No action1 Increase Reaction Time/Temp. Check Reagent Stoichiometry & Quality. q2->action1 Yes action2 Optimize Solvent. Increase Ammonium Acetate eq. Improve Temp. Control. q3->action2 Yes action3 Characterize Unknown. Consider Alternative Side Reactions. q3->action3 No

Caption: A decision tree for troubleshooting synthesis outcomes.

References
  • Organic Syntheses Procedure, (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF - ResearchGate.
  • A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids | PDF - Scribd.
  • BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof - Google Patents.
  • 3 - Organic Syntheses Procedure.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed Central.
  • The condensation of aldehydes with malonic acid.
  • The condensation of aldehydes with malonic acid in the presence of organic bases.
  • β-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal.
  • Proposed mechanism of the reaction between the reactants benzaldehyde... - ResearchGate.
  • 2,3-dimethoxycinnamic acid - Organic Syntheses Procedure.
  • Reaction of Aromatic Aldehydes with Ammonium Acetate - ResearchGate.
  • Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes - PubMed.
  • (PDF) Impurity profile of amino acids? - ResearchGate.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - MDPI.
  • Recent Developments in the Synthesis of β-Amino Acids | Request PDF - ResearchGate.
  • Catalytic Asymmetric Construction of β-Amino Acid Precursors and Their Use in an Iterative Method Towards β-Peptide Synthesis.
  • β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL.

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Technical Support Center: Synthesis of 3-Amino-3-(3-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-3-(3-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable β-amino acid. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome low yields and other experimental hurdles.

Introduction

This compound is a non-proteinogenic β-amino acid of significant interest in medicinal chemistry, often serving as a key building block in the development of novel therapeutics. While several synthetic routes exist, achieving high yields can be challenging. This guide focuses on the most common synthetic method, a one-pot condensation reaction (a variation of the Rodionov reaction), and also addresses potential issues in alternative routes like the Strecker synthesis.

Our approach is grounded in mechanistic understanding to not only provide solutions but also to empower you with the knowledge to proactively optimize your experimental design.

Troubleshooting Guide: The One-Pot Synthesis (Rodionov-Type Reaction)

The one-pot condensation of 3-methoxybenzaldehyde, malonic acid, and an ammonia source (typically ammonium acetate) is a widely used method for preparing this compound. However, this reaction is often plagued by the formation of a significant byproduct, 3-methoxycinnamic acid, which can drastically reduce the yield of the desired β-amino acid.

Core Issue: Low Yield Due to Byproduct Formation

Question: My reaction is producing a large amount of a white solid that is not my desired product, and the overall yield of this compound is very low. How can I fix this?

Answer: The primary culprit for low yields in this synthesis is the competitive formation of 3-methoxycinnamic acid via a Knoevenagel condensation pathway.[1] The reaction proceeds through two main competing pathways, as illustrated below. Your goal is to favor the pathway leading to the β-amino acid.

Reaction_Pathways Reactants 3-Methoxybenzaldehyde + Malonic Acid + Ammonium Acetate Imine Imine Intermediate Reactants->Imine Condensation Knoevenagel_Intermediate Ylidenemalonic Acid (Knoevenagel Adduct) Reactants->Knoevenagel_Intermediate Knoevenagel Condensation Michael_Addition_Intermediate Intermediate after Michael Addition Imine->Michael_Addition_Intermediate Michael Addition of Malonate Cinnamic_Acid 3-Methoxycinnamic Acid (Byproduct) Knoevenagel_Intermediate->Cinnamic_Acid Decarboxylation Knoevenagel_Intermediate->Michael_Addition_Intermediate Michael Addition of Ammonia Beta_Amino_Acid This compound (Desired Product) Michael_Addition_Intermediate->Beta_Amino_Acid Decarboxylation

Caption: Competing reaction pathways in the one-pot synthesis.

Troubleshooting Steps & Explanations:

  • Solvent Choice is Critical: The polarity of the solvent plays a significant role in the product distribution.

    • Insight: A more polar solvent, such as ethanol or methanol, tends to favor the formation of the desired β-amino acid. In contrast, less polar solvents can lead to the precipitation of intermediates that favor the cinnamic acid pathway.

    • Recommendation: If you are using a solvent like isopropanol and observing low yields, consider switching to ethanol or methanol.

  • Stoichiometry of Reagents: The molar ratios of the reactants are crucial.

    • Insight: An excess of the ammonia source (ammonium acetate) is generally used to push the equilibrium towards the formation of the imine intermediate, which is a key step in the pathway to the β-amino acid.

    • Recommendation: Ensure you are using a slight molar excess of ammonium acetate relative to the 3-methoxybenzaldehyde and malonic acid. A 1:1:1.3 ratio of aldehyde:malonic acid:ammonium acetate is a good starting point.

  • Reaction Temperature and Time:

    • Insight: The reaction is typically run at reflux. Insufficient heating can lead to an incomplete reaction, while prolonged reaction times might promote side reactions or degradation.

    • Recommendation: Reflux the reaction mixture for the recommended time (typically 6-8 hours) and monitor the progress by TLC. Look for the disappearance of the aldehyde.

Data Summary: Impact of Solvent on Product Ratio

The following table, adapted from studies on similar arylpropanoic acids, illustrates the effect of solvent polarity on the ratio of the desired β-amino acid to the cinnamic acid byproduct.

Aryl Aldehyde SubstituentSolventYield of β-Amino Acid (%)Yield of Cinnamic Acid (%)Ratio (β-Amino Acid : Cinnamic Acid)
p-MethoxyMethanol76243.2 : 1
Ethanol64361.8 : 1
2-Propanol15840.18 : 1

This data is illustrative for a p-methoxy substituent but demonstrates a general trend applicable to the m-methoxy analog.

Troubleshooting Guide: Purification

Question: I have a mixture of my desired product and the cinnamic acid byproduct. How can I effectively purify my this compound?

Answer: Separating the desired β-amino acid from the cinnamic acid byproduct can be challenging due to their similar polarities. Recrystallization is the most common method.

Detailed Purification Protocol:

  • Initial Isolation: After the reaction is complete, cool the reaction mixture to room temperature. The crude product, which may be a mixture, will often precipitate. Collect this solid by filtration.

  • Recrystallization:

    • Solvent System: A common and effective solvent for recrystallization is hot methanol or a mixture of ethanol and water.[2]

    • Procedure:

      • Dissolve the crude solid in a minimal amount of the hot solvent.

      • Allow the solution to cool slowly to room temperature.

      • Further cool the solution in an ice bath to maximize crystal formation.

      • Collect the purified crystals by suction filtration.

      • Wash the crystals with a small amount of cold solvent.

      • Dry the crystals under vacuum.

    • Insight: The desired β-amino acid is often less soluble in the cooled solvent mixture than the cinnamic acid byproduct, allowing for its selective crystallization. Multiple recrystallizations may be necessary to achieve high purity.

Alternative Purification Strategy: pH Adjustment

If recrystallization is not effective, you can exploit the amphoteric nature of the amino acid.

  • Dissolve the crude mixture in a dilute aqueous acid (e.g., 1M HCl). The amino acid will form a soluble salt.

  • Extract the acidic solution with an organic solvent (e.g., ethyl acetate) to remove the less polar cinnamic acid.

  • Carefully adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 7) using a base (e.g., NaOH).[2]

  • The amino acid should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry.

FAQs: Alternative Synthetic Routes & General Questions

Q1: I am considering a Strecker synthesis to prepare this compound. What are the potential pitfalls?

A1: The Strecker synthesis is a robust method for α-amino acids, and its principles can be adapted for β-amino acids.[3][4] It typically involves the reaction of an aldehyde with a cyanide source and ammonia, followed by hydrolysis of the resulting aminonitrile.[5]

Potential Challenges & Solutions:

  • Handling of Cyanide: Hydrogen cyanide (HCN) is highly toxic. It is safer to generate it in situ from salts like KCN or NaCN with a mild acid.[6]

  • Imine Formation: The initial formation of the imine from 3-methoxybenzaldehyde and ammonia is a crucial equilibrium step. Removing water as it forms can drive the reaction forward.

  • Hydrolysis of the Nitrile: The final hydrolysis step often requires harsh conditions (strong acid or base and heat), which can sometimes lead to side reactions or degradation of the product. Careful temperature control and monitoring are essential.

Strecker_Synthesis_Workflow Start 3-Methoxybenzaldehyde + Ammonia + Cyanide Source Imine_Formation Imine Formation Start->Imine_Formation Aminonitrile_Formation Aminonitrile Formation (Nucleophilic attack of Cyanide) Imine_Formation->Aminonitrile_Formation Hydrolysis Nitrile Hydrolysis (Acid or Base Catalyzed) Aminonitrile_Formation->Hydrolysis Product This compound Hydrolysis->Product

Sources

Optimizing reaction conditions for 3-Amino-3-(3-methoxyphenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Amino-3-(3-methoxyphenyl)propanoic acid

Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions and overcome common challenges in the synthesis of this valuable β-amino acid.

This compound is a crucial building block in medicinal chemistry, recognized for its role in the development of novel therapeutics, particularly in neuroscience.[1] Its structure lends itself to the synthesis of peptidomimetics and other bioactive molecules.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward approach for the synthesis of this compound is a variation of the Rodionov reaction. This one-pot, three-component condensation involves reacting 3-methoxybenzaldehyde with malonic acid and a source of ammonia, typically ammonium acetate, in a suitable solvent.[2][3]

Q2: How does the meta-position of the methoxy group on the benzaldehyde ring affect the reaction?

A2: The methoxy group at the meta position has a deactivating effect on the aromatic ring towards electrophilic substitution due to its electron-donating resonance effect being less pronounced compared to the ortho and para positions. However, in the context of the Rodionov reaction, the reactivity of the aldehyde carbonyl group is of primary importance. The electronic effect of the meta-methoxy group is less impactful on the carbonyl's electrophilicity compared to a para-methoxy group. Consequently, the reaction may proceed at a slightly different rate, but generally, the conditions are comparable to those used for other methoxy-substituted benzaldehydes.

Q3: I am observing a low yield of my desired product. What are the likely causes?

A3: Low yields in the synthesis of this compound can stem from several factors. Common issues include incomplete reaction, formation of side products, and losses during workup and purification. A thorough analysis of your crude reaction mixture by techniques like NMR or LC-MS can help diagnose the specific problem. For a systematic approach to troubleshooting, refer to the detailed troubleshooting guide in this document.

Q4: What is the best way to purify the final product?

A4: this compound is a zwitterionic compound, which can make purification challenging. The most effective purification methods are recrystallization and ion-exchange chromatography. Recrystallization from a mixed solvent system, such as ethanol/water, is often successful.[4] For highly impure samples, ion-exchange chromatography provides excellent separation based on the charge of the amino acid.

Experimental Protocols

Protocol 1: Synthesis of this compound via Rodionov Reaction

This protocol is adapted from established procedures for the synthesis of related β-amino acids.[2]

Materials:

  • 3-methoxybenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol (or other suitable solvent like acetic acid)[2]

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methoxybenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2.5 equivalents).

  • Solvent Addition: Add ethanol to the flask to create a stirrable slurry. The exact volume will depend on the scale of your reaction.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with concentrated HCl to a pH of approximately 1-2. This will precipitate any unreacted malonic acid and the desired product as its hydrochloride salt.

    • Filter the precipitate and wash with cold water.

    • To isolate the zwitterionic amino acid, dissolve the precipitate in a minimum amount of water and adjust the pH to approximately 7 with a solution of NaOH. The product will precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Purification by Recrystallization

Procedure:

  • Solvent Selection: A mixture of ethanol and water is a good starting point for the recrystallization of this compound.[4]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid.

  • Clarification: If the solution is not clear, add a small amount of hot ethanol to redissolve the precipitate.

  • Crystallization: Allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, place the flask in an ice bath for about 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation - Incomplete reaction. - Insufficient heating. - Inactive reagents.- Extend the reaction time and continue to monitor by TLC. - Ensure the reaction is maintained at a consistent reflux temperature. - Check the purity of your starting materials. 3-methoxybenzaldehyde can oxidize to the corresponding benzoic acid over time.
Formation of Side Products - Knoevenagel condensation of 3-methoxybenzaldehyde with malonic acid can lead to the formation of 3-methoxycinnamic acid. - Self-condensation of the aldehyde.- Ensure an adequate excess of ammonium acetate is used to favor the formation of the imine intermediate. - Using acetic acid as a solvent can sometimes improve the yield of the desired β-amino acid.[2]
Difficulty in Product Isolation - The zwitterionic nature of the product can lead to solubility in the aqueous workup solution.- Carefully adjust the pH to the isoelectric point (around pH 7) to minimize solubility.[5] - Ensure the solution is sufficiently cooled to promote precipitation.
Product is an Oil or Gummy Solid - Presence of impurities. - Rapid precipitation during workup.- Attempt to triturate the oil with a non-polar solvent to induce solidification. - Ensure slow and controlled pH adjustment during the precipitation step. - If the crude product is an oil, consider purification by ion-exchange chromatography.
Purification by Recrystallization is Ineffective - Inappropriate solvent system. - Product is too soluble in the chosen solvent.- Experiment with different solvent/anti-solvent combinations (e.g., methanol/water, isopropanol/water). - Ensure you are using the minimum amount of hot solvent for dissolution.

Visualizing the Workflow

Synthesis Workflow

SynthesisWorkflow Reactants 3-Methoxybenzaldehyde Malonic Acid Ammonium Acetate Reaction Rodionov Reaction (Reflux in Ethanol) Reactants->Reaction Workup Acidification (HCl) Neutralization (NaOH) Reaction->Workup Crude Crude Product Workup->Crude Purification Recrystallization (Ethanol/Water) Crude->Purification Final Pure this compound Purification->Final

Caption: A simplified workflow for the synthesis and purification of this compound.

Troubleshooting Logic

TroubleshootingLogic Start Low Yield CheckCrude Analyze Crude Product (NMR, LC-MS) Start->CheckCrude NoProduct No Desired Product CheckCrude->NoProduct Is product absent? SideProducts Side Products Present CheckCrude->SideProducts Are side products dominant? LowConversion Starting Material Remaining CheckCrude->LowConversion Is starting material left? PurificationLoss Product Loss During Purification CheckCrude->PurificationLoss Is crude yield good, but final yield low? Sol_NoProduct Check Reagent Quality & Reaction Conditions NoProduct->Sol_NoProduct Sol_SideProducts Optimize Stoichiometry & Solvent SideProducts->Sol_SideProducts Sol_LowConversion Increase Reaction Time & Temperature LowConversion->Sol_LowConversion Sol_PurificationLoss Optimize pH Adjustment & Recrystallization PurificationLoss->Sol_PurificationLoss

Caption: A decision tree for troubleshooting low yields in the synthesis.

Data Presentation

Expected Spectroscopic Data
¹H NMR (D₂O) Expected Chemical Shift (ppm) Multiplicity Assignment
Aromatic-H6.8 - 7.4mAr-H
CH-N~4.5t or ddH-α
CH₂~2.8d or mH-β
OCH₃~3.8sMethoxy
¹³C NMR (D₂O) Expected Chemical Shift (ppm) Assignment
C=O~175Carboxylic acid
Aromatic-C110 - 160Ar-C
C-O (Aromatic)~160Ar-C-O
CH-N~55C-α
OCH₃~55Methoxy
CH₂~40C-β

References

  • Organic Syntheses Procedure: (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • Lebedev, A. V., et al. (2004). Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. Russian Journal of General Chemistry, 74(9), 1409-1418.
  • Ilies, M., et al. (2015). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia, 63(5), 734-739.
  • ResearchGate: Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium.
  • Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237).
  • PrepChem: Synthesis of 3-(m-methoxyphenyl)propionic acid.
  • ResearchGate: A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
  • PubChem: 3-amino-3-(3,5-dimethoxyphenyl)propanoic Acid.
  • PubChemLite: this compound.
  • Google Patents: CN102633658A - Method for resolving 3-amino-3-phenylpropanol.
  • University of Illinois Urbana-Champaign, Department of Chemistry: NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES.
  • NIST WebBook: 3-(3-Methoxyphenyl)propanoic acid.
  • Google Patents: BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
  • ResearchGate: Reaction of Aromatic Aldehydes with Ammonium Acetate.
  • PubMed Central: Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017.
  • Chemical Society Reviews: Recent advances in the catalytic asymmetric synthesis of β-amino acids.

Sources

Stability issues of 3-Amino-3-(3-methoxyphenyl)propanoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-3-(3-methoxyphenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.

Introduction to Stability Concerns

This compound is a valuable building block in pharmaceutical research and development. While it possesses favorable properties like good solubility, its stability in solution can be influenced by various factors, including pH, temperature, light, and the solvent system employed.[1][2] Understanding these potential instabilities is critical for ensuring the accuracy, reproducibility, and integrity of your experimental results. This guide provides a systematic approach to identifying and mitigating common stability issues.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?

A decrease in concentration can be attributed to several factors, including chemical degradation, adsorption to the container surface, or microbial contamination. Chemical degradation is often influenced by the solution's pH, temperature, and exposure to light. For instance, amino acids in solution can be susceptible to degradation over time, and the rate of degradation can be pH-dependent.[3]

Q2: My solution of this compound has developed a yellow tint. What does this indicate?

A color change, such as the appearance of a yellow tint, is often an indicator of chemical degradation. Photodegradation, particularly for compounds containing a methoxyphenyl group, can lead to the formation of colored byproducts.[2][4][5] It is also possible that oxidative degradation has occurred.

Q3: I am seeing unexpected peaks in my HPLC analysis of a stored solution. What are these?

The appearance of new peaks in your chromatogram strongly suggests the formation of degradation products. These can arise from various degradation pathways such as hydrolysis, oxidation, or photodegradation.[6][7] It is crucial to identify these impurities to understand the stability of your compound under your specific storage and experimental conditions.

Q4: How does pH affect the stability of this compound in solution?

The stability of amino acids and their derivatives can be significantly influenced by pH.[3][8] At extremes of pH (highly acidic or alkaline conditions), hydrolysis of the amide bond or other functional groups can be accelerated. The isoelectric point (pI) of the molecule is a critical parameter, as the net charge of the molecule changes with pH, which can affect its reactivity and stability.

Q5: What are the recommended storage conditions for solutions of this compound?

Based on general stability considerations for amino acids, it is recommended to store solutions at low temperatures (2-8°C or -20°C for long-term storage) and protected from light.[9] The choice of solvent and buffer system is also critical and should be optimized for stability. It is advisable to prepare fresh solutions for critical experiments or to validate the stability of stored solutions over time.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving stability issues with your this compound solutions.

Issue 1: Inconsistent Experimental Results
Possible Cause Troubleshooting Steps
Degradation of the compound in solution.1. Verify Solution Integrity: Analyze a freshly prepared solution by HPLC to establish a baseline. Compare this to the analysis of your stored solution. Look for a decrease in the main peak area and the appearance of new peaks. 2. Conduct Forced Degradation Studies: To understand the potential degradation pathways, perform forced degradation studies as outlined in the "Experimental Protocols" section. This will help identify potential degradants under various stress conditions (acid, base, oxidation, heat, light).[6][7][10][11] 3. Optimize Storage Conditions: Based on the results of your stability assessment, adjust your storage conditions. This may involve changing the pH of the buffer, storing at a lower temperature, or protecting the solution from light.
Inaccurate solution concentration.1. Verify Weighing and Dissolution: Ensure accurate weighing of the solid compound and complete dissolution in the chosen solvent. 2. Use a Calibrated Analytical Method: Confirm that your analytical method (e.g., HPLC-UV) is properly calibrated and validated for the quantification of this compound.
Issue 2: Visible Changes in Solution (Color Change, Precipitation)
Possible Cause Troubleshooting Steps
Photodegradation.1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[2] 2. Photostability Testing: Perform a photostability study by exposing a solution to a controlled light source and comparing it to a dark control. Analyze both solutions by HPLC at various time points.
Oxidative degradation.1. Use Degassed Solvents: Prepare solutions using solvents that have been degassed by sparging with an inert gas like nitrogen or argon. 2. Consider Antioxidants: If oxidative degradation is confirmed, the addition of a small amount of an antioxidant may be considered, but its compatibility with your experimental system must be verified.
Precipitation due to solubility issues.1. Check Solubility Limits: Determine the solubility of the compound in your chosen solvent system at the intended storage temperature. 2. Adjust pH: The solubility of amino acids is pH-dependent. Adjusting the pH of the solution may improve solubility.
Bacterial or fungal contamination.1. Use Sterile Technique: Prepare solutions under sterile conditions and use sterile-filtered solvents. 2. Visual Inspection: Examine the solution for any signs of microbial growth (turbidity, cloudiness).

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol provides a general HPLC method for monitoring the stability of this compound. Method optimization may be required for your specific instrumentation and application.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection UV at 220 nm and 274 nm

Procedure:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent.

  • Filter the solution through a 0.22 µm syringe filter before injection.

  • Inject the sample onto the HPLC system and record the chromatogram.

  • To assess stability, analyze samples of the solution stored under different conditions (e.g., varying temperature, light exposure) at specified time points.

  • Calculate the percentage of the remaining parent compound and the percentage of any degradation products.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[6][7][10][11]

dot

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution of This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Expose to Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Expose to Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Start->Oxidation Expose to Thermal Thermal Degradation (e.g., 80°C in solution) Start->Thermal Expose to Photo Photolytic Degradation (ICH Q1B guidelines) Start->Photo Expose to Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis At various time points Base->Analysis At various time points Oxidation->Analysis At various time points Thermal->Analysis At various time points Photo->Analysis At various time points Characterization Characterize Degradation Products (LC-MS, NMR) Analysis->Characterization If significant degradation Degradation_Pathways cluster_degradation Potential Degradation Products Parent This compound C₁₀H₁₃NO₃ Hydrolysis Hydrolysis Product e.g., Cleavage of methoxy group Parent:f1->Hydrolysis:h0 Acid/Base Oxidation Oxidation Product e.g., N-oxide Parent:f1->Oxidation:o0 Oxidizing Agent Photodegradation Photodegradation Product e.g., Dimerization or rearrangement Parent:f1->Photodegradation:p0 Light (UV/Vis) Decarboxylation Decarboxylation Product Loss of CO₂ Parent:f1->Decarboxylation:d0 Heat

Caption: Potential Degradation Pathways.

  • Hydrolysis: Under acidic or basic conditions, the methoxy group on the phenyl ring could potentially be hydrolyzed to a hydroxyl group.

  • Oxidation: The amino group is susceptible to oxidation, which could lead to the formation of an N-oxide or other oxidized species.

  • Photodegradation: The aromatic ring and the methoxy group can absorb UV light, potentially leading to dimerization, rearrangement, or cleavage of the molecule. [4][5]* Decarboxylation: At elevated temperatures, amino acids can undergo decarboxylation, leading to the loss of the carboxylic acid group as carbon dioxide. [1][12][13]* Dimerization/Polymerization: Under certain conditions, amino acids can undergo condensation reactions to form dimers or larger oligomers through the formation of peptide bonds. [1][12][13]

Conclusion

Ensuring the stability of this compound in solution is paramount for obtaining reliable and reproducible experimental data. By understanding the potential degradation pathways and implementing the troubleshooting and analytical strategies outlined in this guide, researchers can proactively address stability issues. We recommend performing stability studies under your specific experimental conditions to establish appropriate handling and storage procedures.

References

  • Weiss, I. M., Muth, C., Drumm, R., & Kirchner, H. O. K. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics, 11(1), 2. [Link]
  • Weiss, I. M., Muth, C., Drumm, R., & Kirchner, H. O. K. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi. bioRxiv. [Link]
  • Chatelain, E., & Gabard, B. (2001). Photostabilization of butyl methoxydibenzoylmethane (Avobenzone) and ethylhexyl methoxycinnamate by bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter. Photochemistry and Photobiology, 74(3), 401–406. [Link]
  • Kockler, J., Oelgemöller, M., Robertson, S., & Glass, B. D. (2015). Photochemical degradation of the UV filter octyl methoxycinnamate in solution and in aggregates. Photochemical & Photobiological Sciences, 14(10), 1865–1873. [Link]
  • Kockler, J., Oelgemöller, M., Robertson, S., & Glass, B. D. (2015). Photochemical Degradation of the UV Filter Octyl Methoxycinnamate in Solution and in Aggregates.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2007). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 1-10.
  • Rao, B. M., & Kumar, K. P. (2012). Forced degradation and impurity profiling: recent trends. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-15.
  • Tsume, Y., Amidon, G. L., & Takeuchi, S. (2014). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical Research, 31(7), 1847-1857. [Link]
  • Ngwa, G. (2010). Forced degradation as an integral part of formulation development. Drug Delivery Technology, 10(5), 48-51.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • CUSABIO. (n.d.). (R)-3-Amino-3-(3-methoxy-phenyl)-propionicacid.
  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
  • Yoshida, H., et al. (2013). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences, 29(12), 1163-1168. [Link]

Sources

Technical Support Center: HPLC Analysis of 3-Amino-3-(3-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Amino-3-(3-methoxyphenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on achieving optimal peak shape. The following question-and-answer guide provides in-depth, scientifically-grounded explanations and actionable protocols to overcome challenges encountered during method development and routine analysis.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of robust method development. This compound is a zwitterionic compound, meaning it possesses both acidic (carboxylic acid) and basic (primary amine) functional groups. Its behavior on a reversed-phase column is highly dependent on the mobile phase pH.

PropertyValue (Predicted/Computed)Significance in HPLC
Molecular FormulaC₁₀H₁₃NO₃[1]Influences molecular weight and potential interactions.
Molecular Weight195.21 g/mol [1]Standard molecular weight for a small molecule.
pKa (Carboxylic Acid)3.58 ± 0.12 (Predicted)[2]Below this pH, the group is neutral; above, it is negatively charged.
pKa (Amine Group)~9.5 (Estimated)Below this pH, the group is positively charged; above, it is neutral.
Topological Polar Surface Area (TPSA)72.6 Ų[1]Indicates the molecule is quite polar, suggesting it may have low retention on traditional C18 columns under highly organic conditions.[3]

Troubleshooting Guide: Poor Peak Shape

Poor peak shape is one of the most frequent challenges in HPLC. The questions below address the most common peak shape problems for this specific analyte and provide a logical path to their resolution.

Q1: My peak for this compound is tailing significantly. What is the primary cause and how can I fix it?

A1: The Root Cause: Secondary Silanol Interactions

Peak tailing for a basic compound like this amino acid is almost always caused by a secondary retention mechanism occurring alongside the primary hydrophobic retention.[4][5] On a standard silica-based C18 column, the surface is not perfectly covered by the C18 alkyl chains. There are residual hydroxyl groups, known as silanols (Si-OH), that remain exposed.[6][7]

At a mid-range pH (e.g., pH 4-7), these silanol groups can become deprotonated and carry a negative charge (Si-O⁻).[8] Simultaneously, the primary amine on your analyte will be protonated and carry a positive charge (-NH₃⁺). This leads to a strong ionic interaction (cation exchange) between your positively charged analyte and the negatively charged sites on the column packing.[4][5][7] Molecules that undergo this interaction are retained longer than those interacting only by the intended reversed-phase mechanism, resulting in a skewed, tailing peak.[5]

Solutions (from most to least common):

  • Lower the Mobile Phase pH: This is the most effective and common solution. By lowering the pH of the mobile phase to ~2.5-3.0, you protonate the residual silanol groups, neutralizing their negative charge.[4][8] This prevents the unwanted ionic interaction with your positively charged analyte, leading to a much more symmetrical peak. Adding an acid like trifluoroacetic acid (TFA) or formic acid is the standard way to achieve this.[9]

  • Use a Mobile Phase Additive (Ion Pairing/Masking):

    • Trifluoroacetic Acid (TFA): At a typical concentration of 0.1% (v/v), TFA serves two purposes. It lowers the mobile phase pH to around 2, effectively neutralizing silanols.[9] It also acts as an ion-pairing agent, where the trifluoroacetate anion can pair with the protonated amine of the analyte, masking its positive charge and improving peak shape.[10][11]

    • Formic Acid: Often used for LC-MS applications due to its lower ion suppression effects compared to TFA.[12] A concentration of 0.1% will lower the pH sufficiently to improve peak shape for many basic compounds, though it is a weaker acid than TFA and may be less effective at eliminating tailing.[9]

  • Increase Buffer Concentration: If you are using a buffered mobile phase (e.g., phosphate or formate), increasing the concentration (e.g., from 10 mM to 25-50 mM) can help. The higher concentration of buffer cations can compete with the analyte for the active silanol sites, effectively "masking" them and improving peak symmetry.[4][13]

  • Use a Modern, End-Capped Column: Not all C18 columns are the same.[7] Modern columns from reputable manufacturers often use high-purity silica and advanced "end-capping" techniques. End-capping uses a small, reactive silane (like trimethylchlorosilane) to bond with and cover many of the residual silanol groups that remain after the initial C18 bonding, leading to a more inert surface with fewer active sites for secondary interactions.[6] Columns with polar-embedded or polar-endcapped phases are specifically designed to improve the peak shape of polar and basic compounds.[14][15]

Q2: My peak is very broad, almost like a "smear." What's happening?

A2: Potential Causes for Broad Peaks

Broad peaks indicate a loss of efficiency and can stem from several issues, often related to the analyte's complex nature.

  • Operating Near the Analyte's pKa: If the mobile phase pH is too close to the pKa of either the carboxylic acid (~3.6) or the amine group (~9.5), the analyte will exist as a mixture of ionized and unionized forms.[16][17][18] These two forms will have different retention times, and their rapid interconversion on the column leads to a very broad, distorted peak. The rule of thumb is to set the mobile phase pH at least 1.5 to 2 pH units away from the analyte's pKa.[14][17] For this compound, a pH of <2.5 or >11 (column permitting) would be ideal, with low pH being far more common and practical.

  • Extra-Column Volume: Excessive volume between the injector and the detector can cause peak broadening. Ensure you are using tubing with the smallest appropriate internal diameter (e.g., 0.005" or 0.12 mm) and that the tubing lengths are as short as possible.[4][19]

  • Column Contamination or Degradation: A contaminated guard column or column inlet frit can create multiple flow paths, leading to band broadening.[13] If the peak shape has degraded over time, this is a likely culprit. See the column flushing protocol below.

  • Low Temperature: Operating at very low ambient temperatures can slow down the mass transfer kinetics, leading to broader peaks. Gently warming the column (e.g., to 30-40 °C) can often improve efficiency and sharpen peaks.

Q3: My peak is fronting. What does this indicate?

A3: Diagnosing Peak Fronting

Peak fronting is less common than tailing for this analyte but typically points to one of two issues:

  • Sample Overload: You have injected too much mass of the analyte onto the column.[20] This saturates the stationary phase at the point of injection, causing some molecules to travel down the column faster than they should, leading to a leading edge on the peak.

    • Solution: Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape becomes symmetrical, you have confirmed overload. Determine the maximum injectable mass that maintains good peak shape.

  • Sample Solvent Incompatibility: The solvent your sample is dissolved in is significantly "stronger" (less polar in reversed-phase) than your mobile phase. For example, dissolving your sample in 100% acetonitrile when your mobile phase starts at 5% acetonitrile. This causes the sample band to spread out upon injection, leading to distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.[20] If solubility is an issue, use the weakest (most aqueous) solvent that will fully dissolve your analyte.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving poor peak shape issues.

TroubleshootingWorkflow Start Poor Peak Shape Observed Tailing Peak Tailing Start->Tailing Fronting Peak Fronting Start->Fronting Broad Broad Peak Start->Broad Cause_Tailing1 Cause: Secondary Silanol Interaction Tailing->Cause_Tailing1 Cause_Fronting1 Cause: Sample Overload Fronting->Cause_Fronting1 Cause_Fronting2 Cause: Solvent Mismatch Fronting->Cause_Fronting2 Cause_Broad1 Cause: pH near pKa Broad->Cause_Broad1 Cause_Broad2 Cause: Extra-Column Volume Broad->Cause_Broad2 Cause_Broad3 Cause: Column Contamination Broad->Cause_Broad3 Sol_Tailing1 Solution: Lower Mobile Phase pH (e.g., 0.1% TFA / FA) Cause_Tailing1->Sol_Tailing1 Sol_Tailing2 Solution: Use Modern End-Capped Column Cause_Tailing1->Sol_Tailing2 Sol_Fronting1 Solution: Dilute Sample Cause_Fronting1->Sol_Fronting1 Sol_Fronting2 Solution: Dissolve Sample in Mobile Phase Cause_Fronting2->Sol_Fronting2 Sol_Broad1 Solution: Adjust pH (pH < 2.5) Cause_Broad1->Sol_Broad1 Sol_Broad2 Solution: Use Shorter/Narrower Tubing Cause_Broad2->Sol_Broad2 Sol_Broad3 Solution: Flush or Replace Column Cause_Broad3->Sol_Broad3

Caption: A logical workflow for troubleshooting common HPLC peak shape problems.

Experimental Protocols

Protocol 1: Baseline Reversed-Phase HPLC Method with Acidic Mobile Phase

This protocol is a robust starting point for achieving a symmetrical peak by using a low pH mobile phase to suppress silanol interactions.

  • Objective: To achieve a sharp, symmetrical peak for this compound.

  • Instrumentation: Standard HPLC system with UV or Mass Spectrometry (MS) detector.

  • Column: Modern, high-purity, end-capped C18 column (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18, Phenomenex Luna C18(2)); Dimensions: 100 mm × 4.6 mm, 3.5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in HPLC-grade Water.

    • B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 220 nm or 272 nm.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    10.0 50 50
    11.0 5 95
    13.0 5 95
    13.1 95 5

    | 16.0 | 95 | 5 |

  • Procedure:

    • Prepare mobile phases A and B, ensuring the formic acid is thoroughly mixed.

    • Purge the HPLC system.

    • Equilibrate the column with the initial conditions (95% A / 5% B) for at least 10 column volumes (~15 minutes).

    • Prepare the sample by dissolving it in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% FA) to a concentration of approximately 0.1 mg/mL.

    • Inject the sample and acquire the data.

Protocol 2: Column Cleaning and Regeneration

If performance degrades over time, this flushing protocol can remove strongly retained contaminants. Important: Disconnect the column from the detector before flushing to waste.

  • Objective: To restore column performance by removing contaminants.

  • Procedure:

    • Aqueous Wash: Flush the column with 20 column volumes of HPLC-grade water (without buffer or acid).

    • Organic Flush (Non-polar contaminants): Flush with 20 column volumes of 100% Acetonitrile.

    • Stronger Organic Flush (if needed): Flush with 20 column volumes of Isopropanol (IPA).

    • Return to Reversed-Phase Conditions: Flush with 20 column volumes of 100% Acetonitrile.

    • Re-equilibration: Re-introduce your analytical mobile phase (starting with the high organic B-solvent, then stepping down to the initial gradient conditions) and equilibrate thoroughly before the next injection.

Frequently Asked Questions (FAQs)

Q: My analyte has very poor retention, even with 100% aqueous mobile phase. What are my options? A: this compound is quite polar and may be difficult to retain on a standard C18 column. If you have tried a 100% aqueous mobile phase (using a column designed for this, like an AQ-C18 or a polar-embedded phase[14][15]) and still have insufficient retention, consider switching to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase (like bare silica or an amide-bonded phase) and a high-organic mobile phase.[21][22] In HILIC, water acts as the strong, eluting solvent, providing excellent retention for very polar compounds that are unretained in reversed-phase.[23][24][25]

Q: I am using an MS detector. Is 0.1% TFA acceptable? A: While TFA provides excellent peak shape, it is a strong ion-pairing agent that is known to cause significant ion suppression in the electrospray ionization (ESI) source of a mass spectrometer, particularly in positive ion mode.[10][12] This leads to a dramatic loss in sensitivity. For LC-MS applications, 0.1% formic acid is the preferred additive.[24] It provides the necessary low pH for good peak shape while having a much weaker ion-pairing effect, resulting in better MS sensitivity.[12]

Q: Can I use a phosphate buffer to control the pH? A: Yes, phosphate buffers are excellent for controlling pH in a specific range and can provide very symmetrical peaks. However, phosphate salts are non-volatile and are therefore not compatible with mass spectrometry, as they will precipitate in and contaminate the ion source.[14] They are perfectly suitable for methods using UV detection. When using a phosphate buffer, be sure to flush the entire HPLC system and column thoroughly with water before switching to any mobile phase containing acetonitrile to avoid precipitating the buffer salts.

References

  • The Importance of Mobile Phase pH in Chromatographic Separ
  • Direct Analysis of Amino Acids by HILIC–ESI-MS. (n.d.).
  • Exploring the Role of pH in HPLC Separ
  • Analysis of Underivatized Essential Amino Acids by HILIC Separation. (n.d.).
  • Why is trifluoroacetic acid (TFA) used in c-18 column? (2024).
  • YMC looks at use of TFA in HPLC applications. (2010).
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids. (n.d.).
  • Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by HILIC. (2018). Agilent Technologies.
  • Rapid quantification of underivatized amino acids in plasma by HILIC. (2016). PubMed.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • Developing HPLC Methods. (n.d.). Sigma-Aldrich.
  • Control pH During Method Development for Better Chrom
  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
  • Strategies to Enable and Simplify HPLC Polar Compound Separ
  • Troubleshooting peak tailing in alanopine HPLC analysis. (n.d.). BenchChem.
  • Effects of Secondary Interactions in Size Exclusion Chrom
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • What are C18 HPLC columns? (n.d.). GL Sciences.
  • HPLC Troubleshooting. (n.d.). Thermo Fisher Scientific.
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC with Trifluoroacetic Acid. (2025). BenchChem.
  • Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid but not when I use trifluoroacetic acid? (n.d.).
  • Troubleshooting peak tailing in HPLC analysis of 2-Amino-4-methyl-5-acetylthiazole. (n.d.). BenchChem.
  • The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? (2017).
  • 3-[(3-methoxyphenyl)amino]propanoic acid. (n.d.). ChemicalBook.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.). Mac-Mod Analytical.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • The Role of End-Capping in RP. (n.d.). Phenomenex.
  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. (n.d.). LCGC North America.
  • HPLC - Why Are C18s So Different? (2024). YouTube.
  • (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid. (n.d.). PubChem.
  • (R)-3-Amino-3-(3-methoxyphenyl)propionic acid. (n.d.).
  • (S)-3-Amino-3-(3-methoxyphenyl)propionic acid. (n.d.).
  • 3-Amino-3-(3-methoxyphenyl)propionic acid Formula. (n.d.). Echemi.

Sources

Technical Support Center: Scaling Up 3-Amino-3-(3-methoxyphenyl)propanoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Amino-3-(3-methoxyphenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during production. As a key building block in medicinal chemistry, particularly for developing neuroprotective agents and other pharmaceuticals, robust and scalable access to this non-proteinogenic amino acid is critical.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the integrity and efficiency of your process.

Common Synthetic Pathways Overview

The synthesis of β-amino acids like this compound can be approached through several routes. The choice of pathway often depends on the desired stereochemistry, available starting materials, and scale of production. Common strategies include conjugate additions, Mannich-type reactions, and the homologation of α-amino acids.[3] A prevalent and scalable approach involves the reductive amination of a β-keto ester or the reduction of an unsaturated precursor.

Below is a generalized workflow for a common synthetic approach.

cluster_0 Step 1: Condensation cluster_1 Step 2: Amination cluster_2 Step 3: Reduction & Purification SM 3-Methoxybenzaldehyde + Malonic Acid INT1 3-(3-Methoxyphenyl)acrylic acid SM->INT1 Knoevenagel-Doebner Condensation INT2 Unsaturated β-Amino Acid INT1->INT2 Michael Addition (e.g., with Ammonia) PRODUCT 3-Amino-3-(3-methoxyphenyl) propanoic acid INT2->PRODUCT Catalytic Hydrogenation (Reduction of C=C bond) cluster_checks Initial Checks cluster_analysis Analysis of IPC Data cluster_solutions Corrective Actions start Problem: Low Yield check_sm Verify Purity of Starting Materials (SMs) start->check_sm check_ipc Run In-Process Control (IPC) via HPLC/TLC start->check_ipc sol_purify_sm Purify Starting Materials check_sm->sol_purify_sm If Impure incomplete High % of SMs remain? check_ipc->incomplete byproducts Significant Byproducts Observed? incomplete->byproducts No sol_incomplete Optimize Conditions: - Increase Catalyst Load - Extend Reaction Time - Check H₂ Pressure incomplete->sol_incomplete Yes sol_byproducts Refine Conditions: - Improve Temp. Control - Optimize Reagent Stoichiometry - Check Mixing Efficiency byproducts->sol_byproducts Yes

Caption: A troubleshooting workflow for diagnosing the cause of low reaction yield.

Question 2: I am struggling with the purification of the final product. It is either discolored or contains persistent impurities.

Answer: this compound is a zwitterionic compound, which can present unique purification challenges.

  • Recrystallization: This is often the most effective and scalable method for purifying amino acids.

    • Solvent Choice: Boiling water is an excellent choice for the final purification step, as noted in established procedures for similar compounds. [4]The product's solubility is significantly lower in cold water, allowing for good recovery upon cooling. For removing less polar impurities, a co-solvent system like ethanol/water or isopropanol/water can be effective.

    • Decolorization: A slight yellow color is a common issue. [4]This can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Be cautious, as excessive charcoal can adsorb your product and reduce yield.

  • Ion-Exchange Chromatography: For persistent impurities that co-crystallize with the product, ion-exchange chromatography is a powerful tool.

    • Mechanism: You can use a cation-exchange resin. At a low pH, your amino acid will be protonated (positive charge) and bind to the resin. Impurities without a basic group will wash through. You can then elute your product by increasing the pH with a volatile base like aqueous ammonia. [5]* Workup Procedure: Ensure the workup is robust. After quenching a reaction, pH adjustment is critical. The isoelectric point (pI) of the amino acid is where it is least soluble. Adjusting the pH to the pI can precipitate the product from the aqueous solution, leaving many impurities behind.

Question 3: My chiral synthesis is resulting in a low enantiomeric excess (ee). How can this be improved?

Answer: Achieving high stereoselectivity is paramount, and its loss during scale-up is a serious issue.

  • Catalyst/Chiral Auxiliary Integrity: The purity and activity of your chiral source are non-negotiable.

    • Action: Ensure your chiral catalyst or auxiliary has not degraded. For syntheses involving chiral auxiliaries, confirm that the auxiliary was not racemized during its own synthesis or under the reaction conditions.

  • Temperature Control: Asymmetric reactions are often highly sensitive to temperature. Even a small increase of a few degrees can dramatically lower the ee.

    • Action: Implement stringent temperature control. For reactions run at low temperatures (e.g., -35°C to -45°C as seen in some protocols)[4], ensure your reactor's cooling capacity is sufficient to prevent any temperature excursions.

  • Solvent Effects: The polarity and nature of the solvent can influence the transition state of the asymmetric induction step.

    • Action: The solvent system used in the lab (e.g., THF/ethanol)[4] should be maintained at scale. Ensure all solvents are anhydrous if the reaction is moisture-sensitive, as water can interfere with many catalysts.

  • Racemization During Workup or Purification: The product itself could be racemizing under harsh conditions.

    • Action: Avoid strongly acidic or basic conditions during workup if possible. When performing extractions or pH adjustments, do so quickly and at low temperatures to minimize the risk of racemization at the stereocenter.

Frequently Asked Questions (FAQs)

Q: What are the most critical process parameters (CPPs) to monitor when scaling up the synthesis?

A: The most critical parameters are typically:

  • Temperature: For kinetics, selectivity, and stability.

  • Reagent Stoichiometry and Addition Rate: To control exotherms and minimize side reactions.

  • Mixing/Agitation Speed: To ensure homogeneity and effective mass/heat transfer.

  • Reaction Time: Monitored via IPCs to ensure completion without degradation.

  • Pressure: Especially for hydrogenation reactions, where hydrogen pressure is key to the reaction rate. [6] Q: What are the recommended storage conditions for the final, purified this compound?

A: The compound is a white solid. [1]For long-term stability, it should be stored in a cool, dry place, typically at 0-8°C, and protected from light. [1]Keep the container tightly sealed to prevent moisture absorption.

Q: Which analytical techniques are essential for ensuring the quality and purity of the final product?

A: A comprehensive quality control panel should include:

  • HPLC (High-Performance Liquid Chromatography): To determine purity (typically ≥97-99%) and quantify impurities. [1][7]A chiral HPLC method is necessary to determine enantiomeric excess (ee) for asymmetric syntheses.

  • NMR (Nuclear Magnetic Resonance Spectroscopy): ¹H and ¹³C NMR to confirm the chemical structure and identify any structural impurities. [4]3. Mass Spectrometry (MS): To confirm the molecular weight. [7]4. Melting Point (mp): As a simple indicator of purity. [4]5. Optical Rotation: To confirm the stereochemical identity of a chiral product. [1]

Key Experimental Protocols

Protocol 1: Purification by Recrystallization from Water

This protocol is based on established methods for purifying β-amino acids and is designed for high recovery of pure product. [4]

  • Dissolution: In a suitable reactor, charge the crude this compound and add deionized water (approximately 15-20 mL per gram of crude product).

  • Heating: Heat the mixture with stirring until it reaches a boil and all solids have dissolved.

  • Decolorization (Optional): If the solution is colored, cool it slightly (to ~85-90°C) and add a small amount of activated charcoal (approx. 1-2% w/w of the product). Stir for 10-15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated filter (e.g., a celite pad) to remove the charcoal and any insoluble impurities. This step is critical to prevent premature crystallization on the filter.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, cool the mixture further in an ice bath (0-5°C) for at least 1-2 hours to maximize crystal formation.

  • Isolation: Collect the white, crystalline solid by filtration.

  • Washing: Wash the filter cake with a small amount of ice-cold water to remove any remaining soluble impurities.

  • Drying: Dry the purified product under vacuum at 40-50°C until a constant weight is achieved.

ParameterSpecificationRationale
Purity (Post-Recrystallization) ≥ 99% (HPLC)Removes most process-related impurities and salts.
Appearance White crystalline solidA significant reduction in color indicates successful removal of impurities. [1]
Expected Recovery 85-95%Dependent on the purity of the crude material.

References

  • Lakner, F. J., Chu, K. S., Negrete, G. R., & Konopelski, J. P. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure.
  • MDPI. (n.d.). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization.
  • Taylor & Francis. (n.d.). Non-proteinogenic amino acids – Knowledge and References.
  • Frontiers. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli.
  • Wiley-VCH. (n.d.). 1 Non-Proteinogenic 𝛂-Amino Acids, Natural Origin, Biological Functions.
  • ACS Publications. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry.
  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign, Department of Chemistry.
  • The Biochemedia. (n.d.). This compound, min 95%, 1 gram.
  • ResearchGate. (n.d.). Synthetic difficulties to access α‐ and β‐amino acids.
  • Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry.
  • Bionano Genomics. (n.d.). Troubleshooting Guides.
  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid.
  • NIST WebBook. (n.d.). 3-(3-Methoxyphenyl)propanoic acid.
  • ResearchGate. (2005). Impurity profile of amino acids?.
  • PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
  • PubMed. (2021). Biosynthesis pathways and strategies for improving 3-hydroxypropionic acid production in bacteria.

Sources

Technical Support Center: Synthesis of Chiral 3-Amino-3-(3-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the stereoselective synthesis of 3-Amino-3-(3-methoxyphenyl)propanoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable β-amino acid while maintaining its chiral integrity. Racemization is a critical challenge in the synthesis of many chiral molecules, and this guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high enantiomeric excess in your reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis of this compound, providing direct answers and actionable solutions.

Question 1: My final product shows low enantiomeric excess (ee). What are the likely causes and how can I fix it?

Answer: Low enantiomeric excess is a common problem and can stem from several factors throughout the synthetic route. The primary culprits are typically related to the stability of the stereocenter, which is prone to racemization under certain conditions.

Primary Mechanisms of Racemization:

  • Enolization: The most common pathway for racemization involves the deprotonation of the α-proton to the carboxylic acid group, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of enantiomers. This is particularly problematic when strong bases are used or when the reaction is heated.[1][2][3]

  • Oxazolone (Azlactone) Formation: In peptide couplings or when the amino group is protected with an acyl group, an activated carboxylic acid can cyclize to form a 5(4H)-oxazolone. The α-proton of this intermediate is highly acidic and easily abstracted by a base, leading to rapid racemization.[2]

Troubleshooting Steps:

  • Choice of Base: The strength and steric hindrance of the base used are critical. Strong, non-hindered bases can readily deprotonate the α-carbon, leading to racemization.[4][5]

    • Recommendation: Opt for weaker or more sterically hindered bases. N-Methylmorpholine (NMM) is often a good choice as it has moderate basicity. 2,4,6-Collidine (TMP) is even less likely to cause racemization due to its significant steric bulk.[4] Avoid using strong bases like sodium hydroxide or potassium carbonate in steps where the chiral center is vulnerable.

  • Reaction Temperature: Higher temperatures provide the activation energy needed for racemization to occur.[6][7][8]

    • Recommendation: Maintain low reaction temperatures, especially during steps involving activation of the carboxylic acid or the use of a base. Running reactions at 0 °C or even lower (e.g., -20 °C) can significantly suppress racemization.

  • Coupling Reagents (for amide bond formation): If you are synthesizing a derivative, the choice of coupling reagent is crucial. Reagents that lead to slow amidation give the activated intermediate more time to racemize.

    • Recommendation: Utilize modern uronium/aminium (e.g., HATU, HBTU) or phosphonium (e.g., PyBOP) salt-based reagents. These reagents promote rapid amide bond formation, minimizing the lifetime of the activated species. Adding racemization suppressants like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is also highly recommended.[4][9][10]

  • Solvent Choice: The polarity of the solvent can influence the stability of intermediates and the rates of both the desired reaction and racemization.

    • Recommendation: Aprotic solvents are generally preferred. Dichloromethane (DCM) and Tetrahydrofuran (THF) are common choices. Polar aprotic solvents like Dimethylformamide (DMF) can sometimes promote racemization and should be used with caution, preferably at low temperatures.

Question 2: I am using a chiral auxiliary for my synthesis, but the diastereoselectivity is poor. How can I improve it?

Answer: Chiral auxiliaries are an excellent tool for asymmetric synthesis, but achieving high diastereoselectivity often requires careful optimization of reaction conditions.[11][12][13][14]

Factors Influencing Diastereoselectivity:

  • Choice of Chiral Auxiliary: Not all chiral auxiliaries are equally effective for a given transformation. Evans oxazolidinones and pseudoephedrine-based auxiliaries are commonly used and often provide high levels of stereocontrol.[11][12][13]

  • Metal Enolate Geometry: In reactions involving enolates, such as aldol or Mannich-type reactions, the geometry of the enolate (Z vs. E) can significantly impact the facial selectivity of the subsequent reaction. This is often controlled by the choice of base and additives.

    • Recommendation: For Evans oxazolidinones, the use of boron enolates, generated with reagents like dibutylboron triflate (Bu₂BOTf) and a hindered amine base (e.g., diisopropylethylamine, DIPEA), typically favors the formation of the Z-enolate, leading to high syn-selectivity in aldol reactions.[13]

  • Lewis Acid: In reactions involving chiral auxiliaries, a Lewis acid can be used to chelate the auxiliary and the carbonyl group of the electrophile, creating a more rigid transition state and enhancing facial selectivity.

    • Recommendation: Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) and optimize their stoichiometry. The choice of Lewis acid can have a profound effect on the diastereomeric ratio.

  • Temperature: As with preventing racemization, lower temperatures generally lead to higher diastereoselectivity by favoring the transition state with the lowest activation energy.

Question 3: How can I effectively remove the chiral auxiliary without causing racemization of my product?

Answer: The removal of the chiral auxiliary is a critical step, as harsh conditions can lead to epimerization of the newly formed stereocenter.

Chiral AuxiliaryCleavage MethodPotential Issues & Mitigations
Evans Oxazolidinones 1. LiOH, H₂O₂ in THF/H₂O2. LiBH₄ for reduction to the alcohol3. Other transesterification methodsIssue: Epimerization under strongly basic conditions. Mitigation: Maintain low temperatures during the hydrolysis and carefully control the reaction time.
Pseudoephedrine 1. Acidic hydrolysis (e.g., HCl)2. Basic hydrolysis (e.g., KOH)Issue: Racemization under harsh acidic or basic conditions. Mitigation: Use milder hydrolysis conditions and monitor the reaction closely to avoid prolonged exposure.

Frequently Asked Questions (FAQs)

What are the most reliable synthetic strategies to obtain enantiomerically pure this compound?

There are several robust strategies for the asymmetric synthesis of this β-amino acid:

  • Asymmetric Mannich-type Reaction: This is a powerful method for forming the C-C and C-N bonds in a stereocontrolled manner. A common approach involves the reaction of a ketene silyl acetal with an imine derived from 3-methoxybenzaldehyde, catalyzed by a chiral catalyst.[15][16][17]

  • Aza-Michael Addition: The conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester or amide can be rendered highly stereoselective through the use of a chiral auxiliary or a chiral catalyst.[11]

  • Enzymatic Resolution: This method involves the use of an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. For example, a lipase could be used for the enantioselective hydrolysis of a racemic ester derivative, or an amidase for the hydrolysis of a racemic amide.[18][19][20][21] This is often a highly effective method for obtaining enantiomerically pure material.

How can I accurately determine the enantiomeric excess (ee) of my product?

Accurate determination of ee is crucial for assessing the success of your asymmetric synthesis.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. You will need to develop a suitable method, which includes selecting the right chiral column and mobile phase.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Chiral lanthanide shift reagents can be added to your NMR sample, which will cause the signals for the two enantiomers to be shifted to different extents, allowing for their integration and the calculation of the ee.[22]

  • Mass Spectrometry (MS): Certain mass spectrometry techniques, often involving the formation of diastereomeric complexes with a chiral selector in the gas phase, can be used to determine enantiomeric excess.[23][24][25]

Can you provide a detailed protocol for an asymmetric synthesis of (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid?

Below is a representative protocol based on the use of a chiral auxiliary, which is a common and effective strategy.

Protocol: Asymmetric Synthesis via a Chiral Auxiliary

This protocol is a generalized procedure and may require optimization for your specific laboratory conditions.

Step 1: Synthesis of the Chiral N-Acyl Oxazolidinone

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1 equivalent) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equivalents) dropwise.

  • Stir the solution for 30 minutes at -78 °C.

  • In a separate flask, prepare the appropriate acyl chloride from 3-methoxycinnamic acid.

  • Add the acyl chloride solution to the lithium salt of the oxazolidinone at -78 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Purify the product by flash column chromatography.

Step 2: Diastereoselective Aza-Michael Addition

  • To a solution of the N-acyl oxazolidinone (1 equivalent) in anhydrous THF at -78 °C, add a suitable Lewis acid (e.g., TiCl₄, 1.1 equivalents).

  • Stir for 30 minutes.

  • Add a nitrogen nucleophile (e.g., lithium hexamethyldisilazide, 1.2 equivalents) dropwise.

  • Stir at -78 °C for several hours, monitoring the reaction by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract with an organic solvent and purify by flash column chromatography to isolate the diastereomerically enriched product.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the product from Step 2 (1 equivalent) in a mixture of THF and water.

  • Cool the solution to 0 °C and add lithium hydroxide (LiOH, 2 equivalents) followed by 30% aqueous hydrogen peroxide (H₂O₂, 4 equivalents).

  • Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction with aqueous sodium sulfite.

  • Acidify the mixture to pH ~2 with HCl and extract the product.

  • The chiral auxiliary can be recovered from the aqueous layer.

  • Purify the final product, (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid, by recrystallization or chromatography.

Visualizing the Workflow: Racemization and Prevention

The following diagrams illustrate the key concepts discussed.

Racemization_Pathways cluster_0 Chiral β-Amino Acid Derivative cluster_2 Planar Intermediates cluster_3 Racemic Product Start Chiral Center (R or S) Enolate Planar Enolate Start->Enolate Enolization (Base/Heat) Oxazolone Planar Oxazolone Start->Oxazolone Cyclization (Acyl-Protected) Base Strong Base Heat High Temperature Racemate Racemic Mixture (R and S) Enolate->Racemate Non-selective Protonation Oxazolone->Racemate Nucleophilic Attack

Caption: Key pathways leading to racemization.

Prevention_Strategy Goal High Enantiomeric Excess Control Key Control Points Goal->Control Temp Temperature Control Low Temp (-20 to 0 °C) Control->Temp Base Base Selection Weak/Hindered Base (NMM, TMP) Control->Base Reagent Reagent Choice Fast Coupling Reagents (HATU)Racemization Suppressants (HOBt) Control->Reagent Method Synthetic Method Asymmetric CatalysisChiral AuxiliariesEnzymatic Resolution Control->Method

Caption: Strategic pillars for preventing racemization.

References
  • Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary.The Journal of Organic Chemistry.[Link]
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.Organic Syntheses.[Link]
  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions.Beilstein Journal of Organic Chemistry.[Link]
  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
  • α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction.Ingenta Connect.[Link]
  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids.Analytical Chemistry.[Link]
  • Chiral auxiliary.Wikipedia.[Link]
  • Amino Acid Derivatives for Peptide Synthesis.Anaspec.[Link]
  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids.Analytical Chemistry.[Link]
  • Some observations on amino acid racemization under pyrolytic temperatures and inorganic oxide-catalyzed intermolecular condens
  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data.
  • AMINO ACID RACEMIZ
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis.AAPPTEC.[Link]
  • A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d, l -Amino Acids.ResearchGate. [https://www.researchgate.net/publication/12384742_A_Mass_Spectrometry_Method_for_the_Determination_of_Enantiomeric_Excess_in_Mixtures_of_d_l_-Amino_Acids]([Link]_ Mixtures_of_d_l_-Amino_Acids)
  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them.Molecules.[Link]
  • Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of #-Amino Acids.ElectronicsAndBooks.[Link]
  • HOT article: Rapid determination of enantiomeric excess.Analytical Methods Blog.[Link]
  • Base catalyzed racemization of amino acid derivatives.
  • A new twist in eutectic composition: deracemization of a racemic compound amino acid by Viedma ripening and temper
  • Rapid racemization of optically active amino acids by microwave oven-based heating treatment.
  • Synthesis of Enantiomerically Pure Amino Acids.Chemistry LibreTexts.[Link]
  • General mechanism of base‐catalysed racemisation.
  • Mannich Reaction.Organic Chemistry Portal.[Link]
  • Asymmetry in catalysis: ‘unidirectional’ amino acid racemases.Portland Press.[Link]
  • β-Amino Acid synthesis by C-C coupling.Organic Chemistry Portal.[Link]
  • New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase.Applied and Environmental Microbiology.[Link]
  • Unprotected β‐amino acid synthesis via (Mukaiyama) Mannich‐type reactions.
  • Chemo-Enzymatic Synthesis, Structural and Stereochemical Characterization, and Intrinsic Degradation Kinetics of Diastereomers of 1-β-O-Acyl Glucuronides Derived from Racemic 2-{4-[(2-Methylprop-2-en-1-yl)amino]phenyl}propanoic Acid.Molecules.[Link]
  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC.MDPI.[Link]
  • Organocatalytic asymmetric synthesis of β3-amino acid derivatives.Organic & Biomolecular Chemistry.[Link]
  • Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.International Journal of Molecular Sciences.[Link]
  • Process for the racemization of α-amino acids.
  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools.International Journal of Molecular Sciences.[Link]

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Technical Support Center: Experimental Solubility Guide for 3-Amino-3-(3-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Amino-3-(3-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility challenges with this compound in an experimental setting. The following information is curated to ensure scientific integrity and provide actionable protocols.

Introduction to this compound

This compound is a β-amino acid derivative with a molecular weight of approximately 195.22 g/mol . Its structure, containing both a basic amino group and an acidic carboxylic acid group, makes it a zwitterionic compound. This amphoteric nature is central to its solubility characteristics. Like many amino acids with hydrophobic moieties (in this case, the methoxyphenyl group), it is often described as sparingly soluble in water, which can present a significant hurdle in the preparation of stock solutions for various assays.

This guide will walk you through the principles of its solubility and provide step-by-step protocols to effectively dissolve it for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

The limited aqueous solubility of this compound is primarily due to its zwitterionic nature at neutral pH. In this state, the molecule has both a positive and a negative charge, leading to strong intermolecular electrostatic interactions that favor a stable crystal lattice over dissolution in water. The hydrophobic methoxyphenyl group further contributes to its poor solubility in aqueous media. At its isoelectric point (pI), the pH at which the net charge is zero, the compound will exhibit its minimum solubility.

Q2: What is the isoelectric point (pI) of this compound and why is it important?

The exact experimental pI for this compound is not readily published. However, we can estimate it based on the pKa values of its functional groups. For the parent α-amino acid, phenylalanine, the pKa of the carboxylic acid (pKa1) is around 2.2, and the pKa of the amino group (pKa2) is about 9.1.[1] For an amino acid with a non-ionizable side chain, the pI is the average of these two pKa values.[2][3]

  • Estimated pI ≈ (pKa1 + pKa2) / 2

Therefore, the pI is likely in the range of 5.5 to 6.0. At this pH, the compound is least soluble. To improve solubility, the pH of the solution must be adjusted to be at least 1-2 pH units away from the pI.

Q3: Can I heat the solution to improve solubility?

Gentle warming can increase the rate of dissolution and the solubility of many compounds. However, excessive or prolonged heating should be avoided as it can lead to degradation of the compound. If you choose to warm the solution, do so gently (e.g., in a 37°C water bath) and for a short period.

Q4: How should I store stock solutions of this compound?

Aqueous solutions of amino acids are generally not recommended for long-term storage, as they can be susceptible to microbial growth and degradation. It is best to prepare fresh solutions for each experiment. If a stock solution must be stored, it is advisable to filter-sterilize it, aliquot it into single-use volumes, and store at -20°C for short periods. For instance, aqueous solutions of L-phenylalanine are not recommended for storage for more than one day.[4] Stock solutions in anhydrous DMSO can be stored at -20°C for longer periods, but should be protected from moisture. Studies on amino acid solutions for peptide synthesis have shown stability for up to 6 weeks when stored at 4°C.[5]

Troubleshooting Guide: Common Solubility Issues

Problem Potential Cause Troubleshooting Steps
Compound does not dissolve in neutral water or buffer (e.g., PBS pH 7.4). The pH of the solution is close to the compound's isoelectric point (pI), where it is least soluble.1. Adjust the pH: Add 0.1 M HCl dropwise to lower the pH to ~2-3, or add 0.1 M NaOH dropwise to raise the pH to ~9-10. The compound should dissolve as it becomes charged.2. Use a co-solvent: If pH adjustment is not suitable for your experiment, dissolve the compound in a minimal amount of an organic solvent like DMSO first.
Compound dissolves initially but precipitates when diluted in my final aqueous buffer. This is known as "solvent shock." The rapid change in solvent polarity causes the compound to crash out of solution.1. Slow Dilution: Add the aqueous buffer to your concentrated organic stock solution slowly, drop-by-drop, while vortexing or stirring vigorously.2. Check Final Concentration: Ensure the final concentration in your assay does not exceed the compound's solubility limit in the final solvent mixture.3. Adjust Final pH: The pH of your final buffer may be too close to the compound's pI. Adjust the pH of the final solution after dilution.
The solution is cloudy or a gel forms after storage. The compound may be precipitating out of solution over time, or there may be signs of degradation.1. Re-dissolve: Try gently warming and vortexing the solution. If this does not work, the compound may have degraded.2. Prepare Fresh: It is always best practice to prepare fresh solutions before each experiment.

Quantitative Solubility Data

While exact quantitative solubility data for this compound is limited, the following table provides data for the closely related parent compound, L-phenylalanine, and qualitative data for a similar β-amino acid to serve as a practical guide.

SolventL-Phenylalanine Solubility (at 25°C)(R)-3-Amino-3-phenylpropanoic acid (Qualitative)
Water 14.11 g/L (~14.1 mg/mL)[1]Slightly Soluble[6]
PBS (pH 7.2) ~5 mg/mL[4]Likely Poorly Soluble
Ethanol Sparingly SolubleSparingly Soluble
DMSO SolubleSoluble[6]
Methanol SolubleSoluble[6]

Experimental Protocols

Protocol 1: Dissolution in Aqueous Solution via pH Adjustment

This is the preferred method for preparing aqueous stock solutions.

  • Weigh the Compound: Accurately weigh the desired amount of this compound into a sterile container.

  • Add Water: Add a portion of the final desired volume of high-purity water (e.g., add 8 mL if the final volume is 10 mL).

  • Create a Slurry: Vortex or stir the mixture to create a uniform suspension. The compound will likely not dissolve at this stage.

  • Adjust pH:

    • For Acidic pH: Slowly add 0.1 M HCl dropwise while continuously stirring or vortexing. Monitor the solution until the solid completely dissolves. This will likely occur at a pH of 2-4.

    • For Basic pH: Slowly add 0.1 M NaOH dropwise while continuously stirring or vortexing until the solid is fully dissolved. This will likely occur at a pH of 9-11.

  • Final Volume and pH Adjustment: Once dissolved, adjust the volume to the final desired concentration with water. If necessary, readjust the pH of the final solution to your experimental requirements using dilute HCl or NaOH. Be aware that bringing the pH back towards the pI may cause precipitation.

G cluster_workflow Protocol 1: pH Adjustment Workflow A Weigh Compound B Add Water to Create Slurry A->B C Adjust pH with 0.1 M HCl or 0.1 M NaOH B->C D Compound Dissolves C->D E Adjust to Final Volume D->E F Readjust to Final pH (Optional) E->F

Caption: Workflow for dissolving the compound using pH adjustment.

Protocol 2: Dissolution Using an Organic Co-Solvent

This method is useful when pH adjustment is not desirable for the downstream application.

  • Weigh the Compound: Accurately weigh the this compound into a sterile, dry container.

  • Initial Dissolution in Organic Solvent: Add a minimal amount of anhydrous, high-purity DMSO (or another suitable polar organic solvent like methanol) to the solid. Vortex or sonicate until the compound is completely dissolved.

  • Slow Dilution: While vigorously vortexing or stirring, slowly add your aqueous buffer of choice (e.g., PBS) drop-by-drop to the concentrated organic stock.

  • Monitor for Precipitation: Observe the solution closely. If it becomes cloudy, you have likely exceeded the solubility limit in that final solvent mixture.

  • Final Concentration: Ensure the final concentration of the organic solvent is low enough to not interfere with your experiment (typically <0.5% for cell-based assays).

G cluster_workflow Protocol 2: Co-Solvent Workflow A Weigh Compound B Dissolve in Minimal DMSO A->B C Slowly Add Aqueous Buffer While Vortexing B->C D Monitor for Precipitation C->D E Final Solution Ready for Use D->E If clear

Caption: Workflow for dissolving the compound using a co-solvent.

The Science Behind Solubility: pH and Molecular Charge

The solubility of an amino acid is dictated by its ionization state, which is a function of the solution's pH.

G cluster_ph_scale Effect of pH on Molecular Charge and Solubility cluster_charge Low_pH Low pH (< pI) (e.g., pH 2) pI At Isoelectric Point (pI) (e.g., pH ~5.5-6.0) Low_pH->pI Add Base Positive Net Positive Charge (High Solubility) High_pH High pH (> pI) (e.g., pH 10) pI->High_pH Add Base Neutral Net Zero Charge (LOWEST SOLUBILITY) Negative Net Negative Charge (High Solubility)

Caption: Relationship between pH, charge, and solubility.

  • At Low pH (below the pI): The carboxylic acid group is protonated (-COOH), and the amino group is also protonated (-NH3+). This results in a net positive charge on the molecule, increasing its interaction with polar water molecules and enhancing solubility.

  • At the Isoelectric Point (pI): The carboxylic acid group is deprotonated (-COO-), and the amino group is protonated (-NH3+). The positive and negative charges cancel each other out, resulting in a neutral zwitterion. This lack of net charge minimizes interactions with water and leads to the lowest solubility.

  • At High pH (above the pI): The amino group is deprotonated (-NH2), and the carboxylic acid group is also deprotonated (-COO-). This gives the molecule a net negative charge, which again increases its solubility in water.

By understanding these principles, researchers can rationally design their experimental conditions to ensure that this compound remains in solution.

References

  • PubChem. (n.d.). L-Phenylalanine. National Center for Biotechnology Information.
  • University of Calgary. (n.d.). Table of pKa and pI values.
  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them).
  • What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications. (n.d.).
  • Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. (2021). Frontiers in Molecular Biosciences.
  • Biotage. (2023). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?
  • Wikipedia. (n.d.). Isoelectric point.
  • LCGC International. (2014). Accelerated Buffer System for Amino Acid Analysis.
  • ACS Publications. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Nuffield Foundation. (n.d.). Buffer action of amino acids.
  • University of Calgary. (n.d.). Ch27 pKa and pI values.
  • Macmillan Group. (2001). β-Amino Acids: Function and Synthesis.
  • ACS Publications. (2021). Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy.
  • Chemistry LibreTexts. (2020). 25.3: Isoelectric Points and Electrophoresis.
  • National Center for Biotechnology Information. (n.d.). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides.
  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.
  • Scientific & Academic Publishing. (n.d.). Molal Solubility, Dissociation, Association and Solvation Parameters for Saturated Phenylalanine Solutions in Various Solvents at 298.15 K.
  • National Center for Biotechnology Information. (n.d.). Boosting protein stability with the computational design of β-sheet surfaces.
  • Wikipedia. (n.d.). Mescaline.
  • ResearchGate. (2025). (PDF) Solubility of L-Phenylalanine in Aqueous Solutions.
  • PubChem. (n.d.). (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid. National Center for Biotechnology Information.

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Technical Support Center: Optimizing Peptide Coupling with Sterically Hindered 3-Amino-3-(3-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling one of the more challenging building blocks in modern peptide synthesis: the sterically hindered β-amino acid, 3-Amino-3-(3-methoxyphenyl)propanoic acid. The unique structure of this amino acid, featuring a bulky methoxyphenyl group on the β-carbon, introduces significant steric hindrance that can disrupt standard coupling protocols, leading to frustratingly low yields and incomplete reactions.

This guide is structured to provide direct, actionable solutions to the common issues encountered when incorporating this residue. We will move from foundational questions to deep-dive troubleshooting, always explaining the chemical principles behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "sterically hindered" amino acid?

A: The steric hindrance arises from two key structural features:

  • β-Substitution: Unlike standard α-amino acids, the amino group is attached to the β-carbon. This extended backbone can alter the ideal geometry for peptide bond formation.[1][2]

  • Bulky Side Chain: The 3-methoxyphenyl group attached directly to the chiral center (the β-carbon) creates a significant physical barrier. This bulkiness obstructs the approach of the activated carboxylic acid of the incoming amino acid to the amine, slowing down the reaction kinetics considerably.[3][4]

Q2: Why are standard coupling protocols using reagents like DCC or DIC/HOBt often inefficient for this residue?

A: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with an additive like 1-Hydroxybenzotriazole (HOBt), often fail with severely hindered amino acids.[5] The reason is that the activated intermediate they form, the O-acylisourea or the subsequent OBt-ester, may not be reactive enough to overcome the high energy barrier imposed by the steric clash.[6][7] This leads to slow reactions that are often incomplete, resulting in deletion sequences and low yields of the desired peptide.[8]

Q3: What are the primary indicators of a failed or low-yield coupling reaction with this amino acid?

A: The most reliable method for detection is performing a qualitative test for free primary amines on a small sample of resin beads after the coupling step.

  • Kaiser Test (Ninhydrin Test): A positive result, indicated by an intense blue or purple color on the beads, confirms the presence of unreacted primary amines and signifies an incomplete coupling.[4][9]

  • TNBS Test (2,4,6-trinitrobenzenesulfonic acid): This is another sensitive colorimetric test for detecting unreacted primary amines.[4]

For a definitive analysis post-synthesis, cleaving a small amount of the peptide from the resin and analyzing the crude product by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) is recommended. The presence of deletion sequences (peptides missing the hindered residue) in the MS data is a clear sign of coupling failure.[9]

In-Depth Troubleshooting Guides

Problem: Persistently Low Coupling Efficiency and Poor Yield

This is the most common challenge. If your Kaiser test is positive or your final analysis shows significant deletion sequences, your coupling strategy needs to be more aggressive.

Q4: My standard HBTU coupling failed. Which coupling reagent should I use for this compound?

A: For severely hindered residues, you must move beyond standard carbodiimide or HOBt-based uronium reagents to more potent activating agents. Onium salt reagents are generally required as they form highly reactive intermediates capable of overcoming significant steric barriers.[8]

Your best options are reagents that form highly reactive OAt or Oxyma esters.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is often the gold standard for difficult couplings.[9][10] It generates a highly reactive OAt-ester intermediate. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the coupling reaction.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is an excellent alternative to HATU, offering comparable or sometimes superior efficiency.[9] Its key advantage is a better safety profile, as its OxymaPure leaving group is non-explosive, unlike the benzotriazole-based HOBt and HOAt.[11][12]

Below is a summary of recommended reagents for this specific challenge.

Coupling ReagentRelative ReactivityKey Advantages & ConsiderationsRecommended Use for Hindered β-Amino Acids
DIC/HOBt StandardInexpensive, widely used for routine synthesis.Not recommended; likely to result in low yields.[5]
HBTU/HCTU HighGood starting point for moderately difficult couplings.May be insufficient for this residue; upgrade if failure occurs.
HATU Very HighBenchmark for difficult couplings; forms highly reactive OAt-ester.Highly Recommended. [8][9]
COMU Very HighComparable efficiency to HATU with a superior safety profile (non-explosive).[9]Highly Recommended. A safer, modern alternative to HATU.
PyAOP Very HighPhosphonium salt reagent, avoids guanidinylation side reaction.[5]Excellent choice, particularly in fragment coupling or cyclization.

Q5: Beyond changing the reagent, how can I optimize the reaction conditions?

A: Optimizing the reaction parameters is critical.

  • Increase Reagent Equivalents: For the difficult coupling step, increase the concentration of the protected amino acid and the coupling reagent to 3-5 equivalents relative to the resin substitution.[8]

  • Extend Reaction Time: Allow the coupling reaction to proceed for a longer duration. Instead of a standard 1-2 hour coupling, extend it to 4-6 hours or even overnight. Monitor progress with the Kaiser test.

  • Increase Temperature: Cautiously increasing the reaction temperature to 40-50°C can significantly improve the reaction kinetics.[8][9] Microwave-assisted synthesis is also a highly effective strategy for driving difficult couplings to completion.[8][13]

  • Solvent Choice: While DMF is standard, for sequences prone to aggregation, using "magic mixtures" or chaotropic solvents like a DMSO/DMF mix can help disrupt secondary structures and improve reagent access to the reaction site.[14]

Q6: What is a "double coupling" strategy and when should I use it?

A: Double coupling is a straightforward and highly effective technique where you expose the resin to a fresh solution of activated amino acid and coupling reagent for a second time.[8][9]

You should use this strategy immediately after the first attempt at coupling the hindered residue, especially if you have a historical precedent of low yields or if a preliminary Kaiser test after the first coupling is positive. It is a proactive measure to drive the reaction to completion.

Problem: Potential for Racemization and Side Reactions

While overcoming the steric barrier is the primary goal, ensuring the chiral integrity and minimizing unwanted byproducts is also crucial for the final purity of your peptide.

Q7: How can I minimize racemization during the activation of this amino acid?

A: Racemization can occur during the activation step via the formation of an oxazolone intermediate, although this is more common with α-amino acids.[15][16] For β-amino acids, the risk is different but still present. The choice of additive and base is your primary defense.

  • Use Modern Additives: Additives intercept the highly reactive O-acylisourea intermediate to form a more stable active ester, which is less prone to side reactions like racemization.[11] While HOBt is classic, OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is now strongly recommended. It is a non-explosive and often more effective alternative for suppressing racemization and improving yields.[11][12] Reagents like HATU and COMU already contain a built-in additive (HOAt and Oxyma, respectively).

  • Base Selection: The base used during activation can influence racemization.[16] While DIPEA (N,N-Diisopropylethylamine) is common, for residues particularly prone to epimerization, using a weaker, more sterically hindered base like 2,4,6-collidine can be beneficial.[17]

Q8: I am using HATU. What is the "guanidinylation" side reaction and how do I prevent it?

A: Guanidinylation is a side reaction specific to aminium/uronium-based coupling reagents like HATU and HBTU. If an excess of the coupling reagent is present after the carboxylic acid has been fully activated, it can react with the free N-terminal amine of the peptide chain, forming an irreversible guanidinium cap that terminates the peptide.[18]

Prevention: The best practice is to use pre-activation . Mix the protected amino acid, the coupling reagent (e.g., HATU), and the base (e.g., DIPEA) in the solvent for 1-5 minutes before adding the mixture to the resin. This ensures the coupling reagent is consumed in activating the amino acid, leaving none free to cause guanidinylation.[18]

Visualized Workflows and Mechanisms

Here are two diagrams to visually guide your experimental decisions.

Troubleshooting Workflow for Low Coupling Yield

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Low Yield / Positive Kaiser Test for Hindered Coupling reagent Step 1: Upgrade Coupling Reagent start->reagent reagent_desc Switch from standard reagents (HBTU, DIC/HOBt) to high-potency onium salts. reagent->reagent_desc hatu Use HATU or COMU reagent_desc->hatu conditions Step 2: Optimize Conditions hatu->conditions conditions_desc Increase driving force of the reaction. conditions->conditions_desc equivalents Increase Equivalents (3-5x) conditions_desc->equivalents time_temp Increase Time (4-12h) & Temperature (40-50°C) conditions_desc->time_temp double Step 3: Implement Double Coupling equivalents->double time_temp->double double_desc Perform a second, fresh coupling to drive reaction to completion. double->double_desc kaiser_check Check with Kaiser Test double_desc->kaiser_check kaiser_check->double Failure (Repeat) complete Coupling Complete (Negative Kaiser Test) kaiser_check->complete Success

Caption: A step-by-step workflow for troubleshooting low coupling efficiency.

Mechanism of Action: Carbodiimide Activation & Role of Additives

G cluster_additive Additive Pathway (Recommended) AA_COOH R-COOH (Protected Amino Acid) O_Acyl O-Acylisourea Intermediate (Highly Reactive) AA_COOH->O_Acyl Activation DIC DIC (Carbodiimide) DIC->O_Acyl Activation N_Acyl N-Acylurea (Inactive Byproduct) O_Acyl->N_Acyl Undesired Rearrangement Oxazolone Oxazolone (Racemization Risk) O_Acyl->Oxazolone Side Reaction Oxyma_Ester Oxyma Active Ester (Stable & Reactive) O_Acyl->Oxyma_Ester Intercepted by Peptide_NH2 H₂N-Peptide Desired_Peptide Desired Peptide Peptide_NH2->Desired_Peptide Oxyma_Ester->Desired_Peptide

Caption: Role of additives in preventing side reactions during activation.

Key Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the first-line approach for coupling this compound.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform the standard Fmoc-deprotection of the N-terminal amine (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF (5-7 times).

  • Prepare Coupling Solution (Pre-activation):

    • In a separate vial, dissolve Fmoc-3-Amino-3-(3-methoxyphenyl)propanoic acid (4 eq.) and HATU (3.9 eq.) in a minimal volume of DMF.

    • Add DIPEA (8 eq.) to the mixture.

    • Vortex the solution and allow it to pre-activate for 2-3 minutes. The solution will typically change color.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the pre-activated coupling solution to the resin.

    • Agitate the reaction vessel at room temperature for at least 4 hours. For maximum efficiency, consider reacting overnight or increasing the temperature to 40°C.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove all excess reagents and byproducts.

  • Verification (Mandatory): Perform a Kaiser test on a small sample of beads. If the test is negative (beads remain yellowish), proceed to the next step in your synthesis. If the test is positive (blue beads), proceed immediately to Protocol 2.

Protocol 2: Double Coupling Procedure

Perform this protocol if the Kaiser test after Protocol 1 is positive.

  • Resin Preparation: The resin should already be washed from the first coupling attempt. If not, wash thoroughly with DMF (5-7 times).

  • Second Coupling: Prepare a fresh coupling solution exactly as described in Protocol 1, Step 2.

  • Reaction: Add the new, fresh coupling solution to the same resin and agitate for another 2-4 hours at room temperature or elevated temperature.

  • Washing & Verification: Wash the resin with DMF (5-7 times) and perform a final Kaiser test. The test should now be negative.

By employing these advanced reagents and adaptive strategies, researchers can successfully overcome the challenges posed by sterically demanding amino acids like this compound, ensuring the synthesis of high-purity peptides for downstream applications.

References

  • BenchChem. (2025). OxymaPure vs. HOBt: A Comparative Guide to Coupling Additives in Peptide Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Choosing Coupling Reagents for Hindered Amino Acids.
  • BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • How to Optimize Peptide Synthesis?.
  • BenchChem. (2025). Troubleshooting low yield in the synthesis of H-2-Nal-OH-containing peptides.
  • Lee, Y. S., & Lee, S. (2018). Recent development of peptide coupling reagents in organic synthesis. Beilstein Journal of Organic Chemistry.
  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Subirós-Funosas, R., et al. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry.
  • El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega.
  • El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Gellman, S. H., et al. (2012). Toward β-Amino Acid Proteins: Design, Synthesis, and Characterization of a Fifteen Kilodalton β-Peptide Tetramer. PMC.
  • BenchChem. (2025). Impact of steric hindrance from the valine side chain in coupling.
  • Y. H. Chooi, et al. (2021). Epimerisation in Peptide Synthesis. PMC.
  • GenScript USA Inc. (2014). Peptide Design Strategy Basics, Optimization, and Application. YouTube.
  • MDPI. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities.

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Technical Support Center: Purification of 3-Amino-3-(3-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical solutions for the purification of synthesized 3-Amino-3-(3-methoxyphenyl)propanoic acid (CAS 68208-19-5).[1][2] It is designed for researchers, medicinal chemists, and process development scientists who require a high-purity final compound for downstream applications, such as pharmaceutical development and neuroscience research.[3]

Part 1: Understanding the Impurity Profile

The purification strategy for any compound is dictated by the impurities present. For this compound, which is commonly synthesized via a modified Strecker reaction from 3-methoxybenzaldehyde, the crude product may contain several classes of impurities.[4][5][6]

Frequently Asked Questions: Common Impurities

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile typically includes:

  • Unreacted Starting Materials: Residual 3-methoxybenzaldehyde is a common impurity. Its presence suggests the initial condensation reaction did not go to completion.

  • Reaction Intermediates: The corresponding α-aminonitrile is the direct precursor to the final amino acid in a Strecker synthesis.[7] Incomplete hydrolysis will leave this intermediate in your crude product.

  • Side-Products: Self-condensation products of the starting aldehyde or other minor products from side reactions can contribute to the impurity profile.

  • Enantiomers: Unless an asymmetric synthesis is employed, the product will be a racemic mixture of (R)- and (S)-enantiomers.[4] For many pharmaceutical applications, separation of these enantiomers is critical.[8]

  • Color Impurities: A slight yellow or brown tint is often observed, which can arise from minor, highly conjugated by-products or degradation.[9]

Q2: My crude product has a strong almond-like smell. What does this indicate?

A2: A distinct almond-like or benzaldehyde-like odor is a strong indicator of residual 3-methoxybenzaldehyde. This starting material is relatively volatile and can often be detected by smell even at low concentrations.

Q3: How does the zwitterionic nature of my product affect purification?

A3: As an amino acid, your target compound exists as a zwitterion, particularly near its isoelectric point.[10] This has two major implications:

  • High Polarity & Low Solubility: Zwitterions are highly polar, salt-like compounds. This often results in high melting points, good solubility in water, and poor solubility in common non-polar organic solvents (e.g., hexanes, diethyl ether).

  • Amphoteric Properties: The presence of both an acidic carboxylic acid group and a basic amino group allows for purification via pH modulation. The compound's solubility is highly dependent on the pH of the aqueous solution. It will be more soluble in acidic (as a cation) or basic (as an anion) solutions than at its isoelectric point where it is least soluble.

Part 2: Troubleshooting and Purification Strategies

This section provides a logical workflow and specific troubleshooting advice for common purification challenges.

Purification Workflow Diagram

The following diagram outlines a general strategy for purifying the crude product, moving from bulk impurity removal to fine purification.

G cluster_0 Initial Assessment cluster_1 Bulk Impurity Removal cluster_2 Fine Purification cluster_3 Final Validation Crude Crude Synthesized Product Analysis1 Initial Analysis (TLC, HPLC, ¹H NMR) Crude->Analysis1 pH_Adjust Acid-Base Extraction (Removes neutral impurities like aldehyde) Analysis1->pH_Adjust Neutral Impurities Detected? Precipitation Isoelectric Point Precipitation pH_Adjust->Precipitation Recrystal Recrystallization (Removes colored & closely related impurities) Precipitation->Recrystal Analysis2 Final Purity Analysis (HPLC, Chiral HPLC, mp, NMR) Recrystal->Analysis2 Chiral_Sep Chiral Chromatography (Separates R/S Enantiomers) Chiral_Sep->Analysis2 Analysis2->Chiral_Sep Enantiomeric Separation Needed? Pure_Product Pure Product (>98%) Analysis2->Pure_Product G start Racemic Mixture (R-Acid + S-Acid) step1 Add Chiral Base (e.g., S-Base) start->step1 step2 Form Diastereomeric Salts (R-Acid:S-Base) + (S-Acid:S-Base) step1->step2 step3 Fractional Recrystallization (Exploits different solubilities) step2->step3 salt1 Salt 1 Precipitates (e.g., S-Acid:S-Base) step3->salt1 Less Soluble salt2 Salt 2 Stays in Solution (e.g., R-Acid:S-Base) step3->salt2 More Soluble step4a Acidify to remove chiral base salt1->step4a step4b Acidify to remove chiral base salt2->step4b end1 Pure S-Enantiomer step4a->end1 end2 Pure R-Enantiomer step4b->end2

Caption: Logical workflow for chiral resolution via diastereomeric salt formation.

Part 3: Experimental Protocols & Data

Protocol 1: Recrystallization from Water

This protocol is a standard procedure for purifying polar, water-soluble compounds like this compound. [9] Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place 5.0 g of the crude product into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 50 mL of deionized water.

  • Heating: Heat the suspension to a gentle boil on a hot plate with stirring.

  • Solvent Addition: Continue adding small portions of hot deionized water to the boiling suspension until all the solid material has just dissolved. Note the total volume of water used. Causality Note: Using the minimum amount of hot solvent is crucial for maximizing recovery upon cooling, as solubility decreases with temperature. [11]4. Hot Filtration (Optional): If insoluble impurities or a strong color persists, perform a hot gravity filtration. Pre-heat a separate flask and a glass funnel to prevent premature crystallization.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. The solution should become cloudy as crystals begin to form.

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 45 minutes to ensure maximum precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount (5-10 mL) of ice-cold deionized water to rinse away any soluble impurities adhering to the crystal surface.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Validation: Assess purity by measuring the melting point and comparing it to the literature value. A sharp melting point range close to the expected value indicates high purity. [12]Further analysis can be done via HPLC or NMR.

Data Summary Table
ParameterTarget Value/RangeRationale & Notes
Purity (Typical) >95% (often >98%)Purity is typically assessed by HPLC or ¹H NMR. The target purity depends on the intended application. [2]
Molecular Weight 195.22 g/mol C₁₀H₁₃NO₃ [1]
Appearance White to off-white crystalline solidRecrystallization from water is effective at removing colored impurities. [9]
Recrystallization Solvent WaterThe compound is a polar zwitterion, making water a suitable solvent with a large solubility differential between hot and cold. [9]
Expected Yield 75-90%Yield is highly dependent on the purity of the crude material and careful execution of the recrystallization protocol.
Melting Point ~239 °C (dec.)Value for the similar para-substituted analog. [9]A sharp range indicates high purity.

References

  • Organic Syntheses Procedure, (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
  • Péter, A., Lázár, L., Fülöp, F., & Armstrong, D. W. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids.
  • Chiraro, C., & Thong, C. (1983). Separation by high-performance liquid chromatography of alpha- and beta-amino acids: application to assays of lysine 2,3-aminomutase and leucine 2,3-aminomutase. Analytical Biochemistry, 131(2), 434-439. [Link]
  • Wikipedia. Strecker amino acid synthesis. [Link]
  • Master Organic Chemistry. Strecker Synthesis. [Link]
  • Thompson, J. F., Morris, C. J., & Gering, R. K. (1959). Purification of Plant Amino Acid for Paper Chromatography. Analytical Chemistry, 31(6), 1028-1031. [Link]
  • Organic Chemistry Portal. Strecker Synthesis. [Link]
  • PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]
  • ResearchGate. (PDF)
  • eCampusOntario Pressbooks. Separation and Detection of Amino Acids. [Link]
  • Oakwood Chemical. This compound, min 95%. [Link]
  • Professor Dave Explains. (2020, January 10).
  • MedSchoolCoach.
  • ResearchGate. Examples of bioactive amino acids prepared by the Strecker synthesis. [Link]
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • Google Patents. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino.
  • Chromatography Today.
  • NIST WebBook. 3-(3-Methoxyphenyl)propanoic acid. [Link]
  • ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]
  • Phenomenex.
  • Al-Majd, R. M., et al. (2022). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 27(17), 5583. [Link]

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Technical Support Center: Degradation of 3-Amino-3-(3-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers studying the degradation pathways of 3-Amino-3-(3-methoxyphenyl)propanoic acid. Given the limited direct literature on this specific molecule, this document synthesizes information from related compounds and established biochemical principles to offer robust guidance for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the probable enzymatic degradation pathways for this compound in a biological system?

While specific enzymes for this compound have not been characterized, we can hypothesize pathways based on its structure as a β-amino acid and a phenylpropanoid derivative.

Pathway A: β-Amino Acid Metabolism

β-amino acids are generally more resistant to enzymatic degradation than their α-amino acid counterparts.[1][2] However, certain microbial enzymes, known as β-peptidyl aminopeptidases (BapA), are capable of cleaving N-terminal β-amino acids.[1][2][3] Should this compound be incorporated into a peptide, these enzymes could facilitate its removal. For the free acid, a plausible initial step would be a transamination reaction to yield the corresponding β-keto acid. This would be followed by further metabolism.

Pathway B: Phenylpropanoid-like Degradation

Drawing parallels with the degradation of similar structures like 3-phenylpropionic acid by microorganisms, a likely pathway involves the shortening of the propanoic acid side chain.[4] This could occur via a mechanism analogous to fatty acid β-oxidation, which would ultimately lead to a benzoyl-CoA derivative.[4] The methoxy group on the phenyl ring is also a potential site for modification, such as demethylation to a hydroxyl group, which could then be a substrate for ring-opening enzymes.

Below is a diagram illustrating these hypothetical enzymatic pathways.

Enzymatic_Degradation cluster_0 Pathway A: β-Amino Acid Metabolism cluster_1 Pathway B: Phenylpropanoid-like Degradation A0 3-Amino-3-(3-methoxyphenyl) propanoic acid A1 Transamination A0->A1 Aminotransferase A2 3-Keto-3-(3-methoxyphenyl) propanoic acid A1->A2 A3 Further Metabolism A2->A3 B0 3-Amino-3-(3-methoxyphenyl) propanoic acid B1 Side-chain Oxidation (β-Oxidation like) B0->B1 B2 Benzoyl-CoA derivative B1->B2 B3 Demethylation B2->B3 O-Demethylase B4 3-Hydroxybenzoyl-CoA B3->B4 B5 Aromatic Ring Cleavage B4->B5 Dioxygenase HPLC_Troubleshooting start Poor Peak Shape (Tailing/Fronting) q1 Is the mobile phase acidic (e.g., contains TFA/Formic Acid)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the sample concentration high? a1_yes->q2 s1 Add 0.1% TFA or Formic Acid to the mobile phase. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Dilute the sample or reduce injection volume. a2_yes->s2 q3 Is the sample solvent stronger than the initial mobile phase? a2_no->q3 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Dissolve sample in the mobile phase. a3_yes->s3 end_node Re-analyze Sample a3_no->end_node s3->end_node

Sources

Technical Support Center: Troubleshooting NMR Spectra of 3-Amino-3-(3-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of 3-Amino-3-(3-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common artifacts and issues encountered during the NMR analysis of this and structurally similar compounds. The following question-and-answer format addresses specific problems, explains their root causes, and provides actionable solutions to ensure the acquisition of high-quality, interpretable spectra.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Common Spectral Artifacts and Impurities

Question 1: I see unexpected sharp singlets in my 1H NMR spectrum. What are they and how can I get rid of them?

Answer: These sharp singlets are most likely residual solvent peaks from the deuterated solvent or impurities from your synthesis and workup. For example, in CDCl3, a peak around 7.26 ppm is residual CHCl3, and in DMSO-d6, a peak around 2.50 ppm is residual DMSO-d5. Water is also a very common impurity, often appearing as a broad singlet with a variable chemical shift depending on the solvent and concentration.

Causality: Deuterated solvents are never 100% isotopically pure. Additionally, solvents used in purification (e.g., ethyl acetate, hexane, methanol) can be difficult to remove completely and will appear in your spectrum.

Troubleshooting Protocol:

  • Identify the Impurity: Compare the chemical shifts of the unknown peaks to a standard table of common NMR solvent impurities.[1]

  • Solvent Removal: If a purification solvent is identified, co-evaporate your sample with a high-vapor-pressure solvent like dichloromethane several times, followed by drying under high vacuum.

  • Water Removal: To remove water, lyophilize the sample from a solvent in which water is soluble (e.g., acetonitrile/water mixture) or use a drying agent appropriate for your compound's stability. For an NH or OH proton exchange confirmation, you can intentionally add a drop of D2O to your NMR tube, shake it, and re-acquire the spectrum; the exchangeable proton signal should disappear or significantly diminish.[2]

Table 1: Common Solvent Impurities in NMR Spectra

SolventChemical Shift (ppm) in CDCl₃Chemical Shift (ppm) in DMSO-d₆
Acetone2.172.09
Acetonitrile1.972.07
Dichloromethane5.305.76
Diethyl ether3.48, 1.213.39, 1.11
Ethyl acetate4.12, 2.05, 1.264.03, 1.99, 1.16
Hexane1.25, 0.881.24, 0.86
Methanol3.493.16
Water~1.56~3.33

Source: Adapted from Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Question 2: My baseline is distorted and not flat. What causes this and how can I correct it?

Answer: A distorted baseline can arise from several issues, including a clipped Free Induction Decay (FID) due to an improperly set receiver gain, acoustic ringing, or broad signals from polymers or other high-molecular-weight contaminants.[3][4]

Causality: If the receiver gain is set too high, the initial part of the FID signal will be clipped, leading to a baseline roll or "sinc wiggles" after Fourier transformation.[3] Acoustic ringing is a phenomenon where the radiofrequency pulse causes the probe to vibrate, introducing a spurious signal.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting a distorted NMR baseline.

Section 2: pH and Conformational Effects

Question 3: The chemical shifts of my aromatic and aliphatic protons seem to be shifting between experiments. Why is this happening?

Answer: The chemical shifts of protons in this compound are highly sensitive to the pH of the solution. This is because the molecule has both a basic amino group and an acidic carboxylic acid group. Changes in pH will alter the protonation state of these functional groups, which in turn affects the electron density throughout the molecule and thus the chemical shifts of nearby protons.[5][6][7][8] The aromatic protons are also influenced by the electronic effects of these ionizable groups.[1][5][9]

Causality: At low pH, both the amino and carboxylic acid groups will be protonated (-NH3+ and -COOH). At neutral pH, the zwitterionic form is likely to predominate (-NH3+ and -COO-). At high pH, both groups will be deprotonated (-NH2 and -COO-). Each of these forms has a unique electronic distribution, leading to different chemical shifts.

Experimental Protocol for pH Control:

  • Prepare Buffered Solutions: To ensure reproducible spectra, prepare your NMR samples in a buffered solution (e.g., phosphate or acetate buffer) made with D2O. A final buffer concentration of 20-50 mM is typically sufficient.

  • Consistent pH: Use the same buffered solution for all related experiments to maintain a consistent pH.

  • pH Titration: To study the effect of pH, you can perform a pH titration by acquiring spectra at various pH values. This can also help in the assignment of protons near the ionizable centers.[7]

Question 4: I am observing broad or coalescing peaks, especially for the protons near the chiral center. What could be the cause?

Answer: Broad or coalescing peaks in the spectrum of this compound are likely due to conformational exchange occurring on the NMR timescale.[10] The molecule has several rotatable bonds, and if the rate of rotation between different conformations is comparable to the difference in the resonance frequencies of a proton in those conformations, signal broadening will occur.[10]

Causality: The rotation around the Cα-Cβ and Cα-Aryl bonds can lead to different spatial arrangements (conformers) of the molecule. If these conformers are rapidly interconverting, you will observe an averaged, sharp signal. If the interconversion is slow, you will see distinct signals for each conformer. At an intermediate rate, the signals broaden and may coalesce into a single broad peak.[10]

Troubleshooting and Analysis of Conformational Exchange:

Caption: Logical workflow for investigating conformational exchange.

Experimental Protocol for Variable Temperature (VT) NMR:

  • Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature.

  • Increase Temperature: Increase the sample temperature in increments of 10-20 K and acquire a spectrum at each temperature. If you are in the intermediate exchange regime, the broad peaks should sharpen as the rate of exchange increases.

  • Decrease Temperature: Cool the sample in increments of 10-20 K below room temperature. As the exchange rate slows, the broad peak may resolve into two or more distinct, sharp signals corresponding to the individual conformers.

Section 3: Instrumental and Data Processing Artifacts

Question 5: My peaks have a distorted, non-Lorentzian shape. What is the problem?

Answer: Poor peak shape is often a result of poor magnetic field homogeneity, a condition that needs to be corrected by a process called "shimming".[3] It can also be caused by an inhomogeneous sample (e.g., poor solubility, presence of solid particles).

Causality: The NMR spectrometer's magnet needs to provide a highly uniform magnetic field across the sample volume. Any deviations from this homogeneity will cause nuclei in different parts of the sample to experience slightly different magnetic fields, leading to a broadening and distortion of the NMR signals.

Troubleshooting Poor Peak Shape:

  • Check Sample: Ensure your sample is fully dissolved and free of any solid particles. Filter the sample if necessary.

  • Re-shim the Spectrometer: Perform an automated or manual shimming procedure. For manual shimming, focus on adjusting the Z1 and Z2 shims first, as they have the largest effect on lineshape.[11]

  • Check NMR Tube: Use a high-quality NMR tube that is not scratched or warped.

References

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
  • Bund, T., & Heise, H. (2011). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 16(8), 6455–6467. [Link]
  • Wishart, D. S., Bigam, C. G., Holm, A., Hodges, R. S., & Sykes, B. D. (1995). 1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects. Journal of Biomolecular NMR, 5(1), 67–81. [Link]
  • Platzer, G., Mighani, V., & McIntyre, L. A. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(4), 625–634. [Link]
  • Palmer, A. G. (2004). NMR characterization of the dynamics of biomacromolecules. Chemical Reviews, 104(8), 3623–3640. [Link]
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • Poggetto, G. D., Olenginski, L., & Fry, C. G. (2018). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21449. [Link]
  • PubChem. (n.d.). (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid.
  • Michigan State University. (n.d.). NMR Artifacts.
  • NIST. (n.d.). 3-(3-Methoxyphenyl)propanoic acid.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • National Institutes of Health. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs.
  • ResearchGate. (n.d.). The pH-dependent signal shift in the aromatic region at pH 2, 7, and 12.
  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy.

Sources

Technical Support Center: Enhancing the Resolution of 3-Amino-3-(3-methoxyphenyl)propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the chiral separation of 3-Amino-3-(3-methoxyphenyl)propanoic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during chromatographic resolution. Here, we move beyond simple protocols to explain the why behind the methodology, empowering you to troubleshoot effectively and optimize your separations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the chiral separation of this compound.

Q1: What are the primary challenges in separating the enantiomers of this compound?

A1: The primary challenge lies in the structural similarity of the enantiomers. Since they have identical physical and chemical properties in an achiral environment, a chiral selector is necessary to create diastereomeric complexes with different energy states, which can then be separated chromatographically. For this specific molecule, its amphoteric nature (containing both an acidic carboxylic acid group and a basic amino group) can lead to complex interactions with the stationary phase, potentially causing peak tailing or poor resolution if the mobile phase pH is not adequately controlled.

Q2: Which type of chiral stationary phase (CSP) is most effective for this separation?

A2: While several CSPs can be effective for amino acid separations, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, are particularly well-suited for underivatized β-amino acids like this compound.[1] These CSPs offer multiple chiral recognition sites, including hydrogen bonding, ionic, and hydrophobic interactions, which are crucial for resolving amino acid enantiomers.[2] Crown-ether based CSPs are also a strong option for separating D- and L-amino acid enantiomers.[3][4]

Q3: Is derivatization necessary to achieve good resolution?

A3: Not necessarily, but it is a powerful alternative strategy. Direct separation on a chiral stationary phase is often preferred to avoid additional reaction steps and potential sources of error. However, if direct methods fail to provide adequate resolution, pre-column derivatization with a chiral derivatizing agent (CDA) like Marfey's reagent (FDAA) can be employed.[5][6] This converts the enantiomers into diastereomers, which can then be separated on a standard achiral reversed-phase column (e.g., C18).[6][7]

Q4: How does mobile phase composition impact the separation?

A4: Mobile phase composition is a critical factor. Key parameters to optimize include:

  • Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, acetonitrile, ethanol) significantly affect retention and selectivity.[8][9]

  • pH and Additives: For ionizable compounds like this β-amino acid, controlling the mobile phase pH with additives is crucial. Acidic additives (e.g., trifluoroacetic acid, acetic acid) or basic additives (e.g., diethylamine) can suppress the ionization of the analyte or the stationary phase, leading to improved peak shape and resolution.[10] Ion-pair reagents can also be used to enhance the resolution of diastereomeric derivatives.[7]

Q5: What is the expected elution order of the enantiomers?

A5: The elution order depends on the specific chiral stationary phase used. For example, with a teicoplanin-based CSP, the elution order can often be reversed by switching between different macrocyclic glycopeptide columns (e.g., CHIROBIOTIC T and CHIROBIOTIC R). Similarly, crown-ether CSPs are available in both (+) and (-) conformations, which allows for the inversion of the elution order of D- and L-isomers.[3] It is essential to confirm the elution order by injecting a standard of a single, known enantiomer.

Section 2: Troubleshooting Guide for Poor Resolution

This guide provides a systematic approach to diagnosing and resolving suboptimal separation of this compound enantiomers.

Issue 1: Co-elution or Poor Resolution (Rs < 1.5)

If the enantiomeric peaks are not baseline resolved, follow this troubleshooting workflow.

G cluster_mp Mobile Phase Optimization cluster_temp Temperature Optimization start Poor Resolution (Rs < 1.5) check_csp Is the CSP appropriate for underivatized amino acids? start->check_csp optimize_mp Optimize Mobile Phase Composition check_csp->optimize_mp Yes consider_deriv Consider Derivatization Strategy check_csp->consider_deriv No adjust_organic Adjust Organic Modifier (% Methanol or Acetonitrile) optimize_mp->adjust_organic adjust_additive Adjust Additive Concentration (e.g., 0.1% TFA or DEA) adjust_organic->adjust_additive No Improvement change_additive Change Additive Type (e.g., Acetic Acid, Formic Acid) adjust_additive->change_additive No Improvement optimize_temp Optimize Column Temperature change_additive->optimize_temp No Improvement lower_temp Decrease Temperature (e.g., to 15°C) optimize_temp->lower_temp increase_temp Increase Temperature (e.g., to 40°C) lower_temp->increase_temp No Improvement check_flow Decrease Flow Rate increase_temp->check_flow No Improvement check_flow->consider_deriv No Improvement

Caption: Workflow for troubleshooting poor enantiomeric resolution.

Detailed Troubleshooting Steps:
  • Verify the Chiral Stationary Phase (CSP):

    • Rationale: The choice of CSP is the most critical factor in chiral separations. The stationary phase must have a chiral environment that can differentially interact with the two enantiomers.

    • Action: Confirm that you are using a CSP known to be effective for underivatized amino acids, such as a teicoplanin-based (e.g., CHIROBIOTIC T) or crown-ether-based column.[1][3] Polysaccharide-based CSPs can also be effective, particularly for derivatized amino acids.[11][12]

  • Optimize the Mobile Phase:

    • Organic Modifier Concentration: The interaction between the analyte and the CSP is highly sensitive to the polarity of the mobile phase. Varying the percentage of the organic modifier (e.g., methanol or acetonitrile) can significantly alter selectivity.[9]

      • Protocol: Systematically vary the organic modifier concentration in 5% increments (e.g., 80:20, 85:15, 90:10 Methanol:Water) and observe the effect on the resolution factor (α).

    • Mobile Phase Additives: Since this compound has both acidic and basic functional groups, controlling its ionization state is key to achieving good peak shape and resolution.

      • Rationale: Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can suppress the ionization of the analyte and/or residual silanols on the silica support, minimizing secondary interactions that lead to peak broadening and tailing.[10]

      • Protocol: Introduce a small concentration (e.g., 0.1%) of an acidic or basic modifier to the mobile phase. The choice of modifier depends on the pKa of your analyte and the nature of the stationary phase.

  • Adjust the Column Temperature:

    • Rationale: Temperature affects the thermodynamics of the chiral recognition process.[13] Changes in temperature can alter the flexibility of both the analyte and the chiral selector, potentially leading to improved separation. Both increasing and decreasing the temperature can enhance resolution, so it is an important parameter to screen.[10][14]

    • Protocol: Evaluate the separation at three different temperatures, for example, 15°C, 25°C, and 40°C, while keeping the mobile phase constant.

  • Decrease the Flow Rate:

    • Rationale: Reducing the flow rate increases the time the analyte spends interacting with the stationary phase, which can lead to better separation efficiency and higher resolution, as described by the Van Deemter equation.

    • Protocol: Decrease the flow rate from 1.0 mL/min to 0.5 mL/min and observe the impact on resolution. Note that this will increase the analysis time.

Issue 2: Peak Tailing or Asymmetry

Poor peak shape can compromise resolution and make accurate quantification difficult.

G start Poor Peak Shape (Tailing or Fronting) check_ph Is mobile phase pH appropriate? start->check_ph add_modifier Add/Adjust Mobile Phase Modifier (e.g., 0.1% TFA or DEA) check_ph->add_modifier No/Unsure check_overload Is the column overloaded? check_ph->check_overload Yes add_modifier->check_overload reduce_conc Reduce Sample Concentration/ Injection Volume check_overload->reduce_conc Yes check_contamination Check for Column Contamination or Degradation check_overload->check_contamination No reduce_conc->check_contamination flush_column Flush Column with Strong Solvent (e.g., 100% Ethanol or IPA) check_contamination->flush_column Possible replace_column Replace Column flush_column->replace_column No Improvement

Caption: Workflow for troubleshooting poor peak shape.

Detailed Troubleshooting Steps:
  • Optimize Mobile Phase pH/Additives:

    • Rationale: Peak tailing for amino acids is often caused by unwanted ionic interactions with the stationary phase. Using an appropriate additive can suppress these interactions.

    • Action: If not already present, add 0.1% TFA or DEA to the mobile phase. If an additive is already in use, try slightly adjusting its concentration or switching to a different one (e.g., from TFA to formic acid).[10]

  • Check for Column Overload:

    • Rationale: Injecting too much sample can saturate the stationary phase, leading to broad, asymmetric peaks.

    • Action: Reduce the sample concentration by a factor of 10 and re-inject. If peak shape improves, the original sample was too concentrated.

  • Assess Column Health:

    • Rationale: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, leading to poor peak shape.[15][16]

    • Action:

      • Column Wash: Disconnect the column from the detector and flush it with a strong, compatible solvent (e.g., 100% isopropanol or ethanol for polysaccharide-based columns) at a low flow rate.[17] Always follow the manufacturer's guidelines for column washing procedures.

      • Column Replacement: If a thorough wash does not restore performance, the column may be permanently damaged and require replacement.

Section 3: Experimental Protocols

Protocol 1: Direct Chiral HPLC Method Development

This protocol provides a starting point for developing a direct separation method using a teicoplanin-based CSP.

Table 1: HPLC Conditions for Direct Separation

ParameterRecommended Starting ConditionOptimization Range
Column CHIROBIOTIC® T, 5 µm, 250 x 4.6 mmN/A
Mobile Phase 80:20 (v/v) Methanol / 0.1% TEAA, pH 4.1Methanol: 70-95%
Flow Rate 1.0 mL/min0.5 - 1.2 mL/min
Temperature 25°C15 - 40°C
Injection Volume 10 µL5 - 20 µL
Detection UV at 272 nmN/A
Sample Conc. 0.1 mg/mL in mobile phase0.05 - 0.5 mg/mL

TEAA: Triethylammonium Acetate buffer

Step-by-Step Methodology:
  • System Preparation: Equilibrate the HPLC system with the starting mobile phase until a stable baseline is achieved (approx. 30-60 minutes).

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a final concentration of 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Injection: Inject 10 µL of the prepared sample.

  • Data Acquisition: Acquire the chromatogram for a sufficient duration to allow both enantiomers to elute.

  • Evaluation and Optimization:

    • Calculate the resolution (Rs) between the enantiomer peaks. A value > 1.5 is desired for baseline separation.

    • If resolution is inadequate, proceed with the optimization strategies outlined in the troubleshooting guide, adjusting one parameter at a time (e.g., first the organic modifier percentage, then temperature).

Protocol 2: Indirect Chiral Separation via Derivatization

This protocol describes the derivatization of the analyte with Marfey's Reagent (FDAA) followed by separation on an achiral column.[5]

G racemate Racemic Amino Acid (R/S) reaction Derivatization Reaction racemate->reaction cda Chiral Derivatizing Agent (Marfey's Reagent) cda->reaction diastereomers Diastereomeric Mixture (R-CDA, S-CDA) reaction->diastereomers hplc Achiral RP-HPLC (e.g., C18 column) diastereomers->hplc separation Separated Diastereomers hplc->separation

Caption: Workflow for indirect chiral separation via derivatization.

Step-by-Step Methodology:
  • Derivatization:

    • In a vial, dissolve ~1 mg of the racemic amino acid in 200 µL of 1M sodium bicarbonate.

    • Add 400 µL of a 1% (w/v) solution of Marfey's Reagent in acetone.

    • Heat the mixture at 40°C for 1 hour.

    • After cooling to room temperature, neutralize the reaction by adding 200 µL of 1M HCl.

    • Evaporate the solution to dryness under a stream of nitrogen and reconstitute in 1 mL of the mobile phase.

  • HPLC Analysis:

    • Column: Standard C18 reversed-phase column (e.g., 5 µm, 250 x 4.6 mm).

    • Mobile Phase: A gradient is typically used, for example, starting with 70:30 Water (0.1% TFA) : Acetonitrile (0.1% TFA) and ramping to 30:70 over 30 minutes.

    • Detection: UV at 340 nm (due to the strong chromophore in Marfey's reagent).[5]

  • Evaluation: The diastereomers will have different retention times on the achiral column, allowing for their separation and quantification.

References

  • BenchChem. (2025).
  • PubMed. (n.d.).
  • LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
  • ACS Publications. (2025). Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry.
  • PMC - NIH. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.
  • PubMed. (n.d.).
  • PubMed. (2008).
  • BenchChem. (n.d.).
  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Enantiomeric Excess in Chiral Resolutions.
  • Chromatography Today. (2016).
  • MDPI. (n.d.). Recent Advances in Chiral Analysis of Proteins and Peptides.
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.).
  • AVESIS. (n.d.).
  • ResearchGate. (n.d.). Effects of mobile phase's ratio on resolution of amino acid enantiomers.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (2014). How can I improve my chiral column resolution?.
  • Reddit. (2024). HPLC issues with racemic sample- where is the 2. enantiomer?.
  • BenchChem. (2025). Application Note: Chiral Separation of 3-Amino-3-cyclohexylpropanoic Acid Enantiomers by HPLC.
  • YAKHAK HOEJI. (2021).

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Minimizing epimerization of 3-Amino-3-(3-methoxyphenyl)propanoic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Minimizing Epimerization of 3-Amino-3-(3-methoxyphenyl)propanoic Acid

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals incorporating the non-proteinogenic β-amino acid, this compound, into their peptide sequences. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic strategy effectively.

Frequently Asked Questions (FAQs)

Q1: What is epimerization, and why is it a critical issue for this compound?

A1: Epimerization is a chemical process where one diastereomer of a compound is converted into another.[1] In the context of peptide synthesis, it refers to the inversion of the stereochemistry at a chiral center of an amino acid during the coupling reaction. The biological activity of a peptide is profoundly dependent on its precise three-dimensional structure. An unintended inversion of a single stereocenter can lead to a peptide with dramatically reduced, altered, or even completely different biological activity.

For this compound, the chiral center is at the β-carbon. While much of the literature focuses on α-amino acids, the fundamental mechanism of epimerization remains a significant threat. The process is typically catalyzed by a base, which abstracts the acidic proton at the chiral center during the carboxyl activation step of the coupling reaction. This creates a planar carbanion intermediate, which can then be re-protonated from either face, leading to a mixture of the desired stereoisomer and its epimer. The resulting diastereomeric peptides are often difficult to separate due to their similar physical properties, complicating purification and reducing the overall yield of the target molecule.[2]

Q2: What is the primary chemical mechanism driving epimerization during peptide coupling?

A2: There are two primary pathways for the loss of chiral integrity during peptide synthesis, both of which are base-catalyzed.[3]

  • Direct Enolization (Proton Abstraction): This is the most relevant mechanism for β-amino acids like this compound. During the coupling step, the carboxylic acid is activated by a coupling reagent to make it more reactive toward the incoming amine.[3] This activation enhances the acidity of the proton on the adjacent carbon. A base present in the reaction mixture can then abstract this proton. The resulting planar intermediate loses its stereochemical information. Subsequent protonation can occur from either side, leading to epimerization.[4]

  • Oxazolone Formation: This mechanism is more specific to N-acyl α-amino acids. The activated carboxyl group can be attacked intramolecularly by the nitrogen of the same amino acid, forming a 5(4H)-oxazolone ring.[3] The proton at the α-carbon of this intermediate is highly acidic and rapidly abstracted by a base, leading to racemization. While less direct for a β-amino acid, the underlying principle of base-catalyzed proton abstraction at the chiral center remains the core issue.

The following diagram illustrates the direct proton abstraction mechanism, which is the key concern for maintaining the stereochemical integrity of your β-amino acid.

G Figure 1. Mechanism of Base-Catalyzed Epimerization cluster_0 Step 1: Carboxyl Activation cluster_1 Step 2: Proton Abstraction cluster_2 Step 3: Re-protonation Start β-Amino Acid (R-configuration) Activated Activated Ester Intermediate Start->Activated + Coupling Reagent Planar Planar Carbanion (Loss of Chirality) Activated->Planar + Base (e.g., DIEA) - H⁺ Epimer Epimerized Product (S-configuration) Planar->Epimer + H⁺ Original Desired Product (R-configuration) Planar->Original + H⁺

Caption: Mechanism of Base-Catalyzed Epimerization at the β-carbon.

Troubleshooting & Optimization Guide

Q3: I'm observing significant epimerization. How do I choose the right coupling reagent and additives?

A3: The choice of coupling reagent is paramount. The goal is to achieve rapid peptide bond formation that outcompetes the rate of epimerization. Reagents that form highly reactive intermediates can sometimes accelerate the rate of proton abstraction.

  • Uronium/Aminium Salts (HATU, HBTU, HCTU, COMU): These are highly efficient and fast-acting. However, their high reactivity can sometimes increase epimerization risk if not used correctly. COMU is often considered superior to HOBt-based reagents in suppressing racemization.[5]

  • Phosphonium Salts (PyBOP, PyAOP): Generally considered "safer" options regarding epimerization compared to some uronium salts under similar conditions.[3]

  • Carbodiimides (DIC, EDC): When used alone, carbodiimides can lead to significant racemization.[3] It is essential to use them with additives. EDC, in particular, has been reported to induce more epimerization than DIC.[3][6]

  • Specialty Reagents (DEPBT): Some reagents are specifically designed for low-epimerization couplings and are particularly useful for sensitive or sterically hindered amino acids.[7]

The Critical Role of Additives: Additives like 1-hydroxybenzotriazole (HOBt) and, more effectively, 7-aza-1-hydroxybenzotriazole (HOAt) are crucial. They act as activated ester intermediates that are more stable and less prone to promoting epimerization than the intermediates formed by coupling reagents alone.[6][8] HOAt is generally superior to HOBt in both accelerating coupling and suppressing epimerization.[6]

Summary Table of Coupling Reagent Strategies:

Reagent ClassExamplesEpimerization RiskRecommended AdditiveComments
Uronium/Aminium HATU, HCTU, COMUModerate to High(Internal - HOAt/HOBt)Very fast. COMU is often a superior choice.[5] Minimize pre-activation time.[9]
Phosphonium PyBOP, PyAOPLow to ModerateNone required (contains HOBt)Considered a reliable and safer choice for sensitive couplings.[3]
Carbodiimide DIC, EDCHigh (without additive)HOAt (preferred) , HOBtNever use alone. DIC is generally preferred over EDC.[3][6]
Specialty DEPBTVery LowNone requiredExcellent for epimerization-prone residues.[7]

Recommendation: For this compound, start with a DIC/HOAt protocol. This combination is well-documented to suppress epimerization effectively. Alternatively, COMU represents a state-of-the-art single-reagent solution.

Q4: How does the choice of base impact epimerization, and what are the best practices?

A4: The base is a direct catalyst for epimerization.[4] The most common bases used in SPPS are tertiary amines like N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM). While effective, their basicity directly contributes to the unwanted proton abstraction.

Best Practice - Use a More Hindered Base: Studies have shown that using a more sterically hindered, less nucleophilic base can significantly reduce the extent of epimerization.[9][10]

  • 2,4,6-Collidine (TMP): This base has demonstrated superior performance in reducing epimerization compared to DIEA and NMM, while still being effective for the coupling reaction.[5][9] Its steric bulk is thought to disfavor the abstraction of the proton at the chiral center.

  • DIEA: If collidine is not available, use DIEA, but ensure you are using the minimum number of equivalents necessary for the reaction to proceed efficiently.

Recommendation: Switch from DIEA or NMM to 2,4,6-collidine as the base in your coupling step.

Recommended Protocol & Workflow

Q5: Can you provide a detailed, optimized protocol for coupling this compound?

A5: Absolutely. This protocol incorporates the principles discussed above to create a self-validating system designed to minimize epimerization. The core tenets are: using a proven low-epimerization reagent cocktail, employing a sterically hindered base, and controlling reaction conditions.

Caption: Optimized Workflow for β-Amino Acid Incorporation.

Step-by-Step Coupling Protocol (DIC/HOAt Method):

This protocol assumes a standard solid-phase peptide synthesis (SPPS) setup.

  • Preparation:

    • Prepare separate stock solutions of:

      • 0.5 M Fmoc-3-Amino-3-(3-methoxyphenyl)propanoic acid in DMF.

      • 0.5 M DIC in DMF.

      • 0.5 M HOAt in DMF.

      • 1.0 M 2,4,6-collidine in DMF.

    • Cool all reagent solutions to 0°C before use. Lowering the reaction temperature is a known strategy to suppress epimerization.[6]

  • Resin Preparation:

    • Following Fmoc deprotection and thorough washing of the resin-bound peptide, ensure the resin is solvent-exchanged back into DMF.

  • Coupling Reaction (No Pre-activation):

    • Rationale: Extended pre-activation times, where the amino acid is mixed with the coupling reagent and base before adding to the resin, can lead to significant epimerization before the coupling even begins.[9] A protocol that avoids pre-activation is strongly recommended.[11]

    • To the drained reaction vessel containing the resin, add the following in sequential order: i. Fmoc-3-Amino-3-(3-methoxyphenyl)propanoic acid (4 equivalents over resin loading). ii. HOAt (4 equivalents). iii. 2,4,6-collidine (8 equivalents). iv. Finally, add DIC (4 equivalents) to initiate the reaction.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction can be allowed to proceed longer, but monitor for epimerization.

  • Monitoring and Completion:

    • Perform a Kaiser test (or alternative) to check for the presence of free primary amines, indicating an incomplete reaction.

    • If the coupling is incomplete after 4 hours, a second coupling (recoupling) may be necessary. Do not simply extend the time indefinitely.

  • Washing:

    • Once the coupling is complete, thoroughly wash the resin with DMF (3x), DCM (3x), and finally DMF (3x) to prepare for the next deprotection cycle.

By adhering to this protocol—specifically the choice of DIC/HOAt, the use of collidine, the avoidance of pre-activation, and controlled temperature—you will establish a robust system to preserve the chiral integrity of your valuable β-amino acid.

References

  • Epimerisation in Peptide Synthesis. Molecules, 2023. [Link]
  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 2012. [Link]
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
  • Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 2012. [Link]
  • Overview of Solid Phase Peptide Synthesis (SPPS).
  • Proposed mechanism of base catalyzed epimerization.
  • Epimerization of Peptide. SlideShare, 2015. [Link]
  • Coupling Reagents. Aapptec Peptides. [Link]
  • SPPS Tips For Success Handout. Mesa Labs. [Link]
  • Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis.
  • Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Molecules, 2021. [Link]
  • Amino acid. Wikipedia. [Link]
  • Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 2007. [Link]
  • Epimerisation in Peptide Synthesis. Semantic Scholar. [Link]
  • Epimerisation in Peptide Synthesis.
  • Umpolung AlaB Reagents for the Synthesis of Non-Proteogenic Amino Acids, Peptides and Proteins. Europe PMC, 2022. [Link]
  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. RSC Medicinal Chemistry, 2021. [Link]
  • Epimerisation in Peptide Synthesis. PubMed, 2023. [Link]
  • Non-protein amino acids in peptide design.
  • Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews, 2020. [Link]
  • Epimerisation in Peptide Synthesis. MDPI, 2023. [Link]
  • Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv, 2023. [Link]
  • Facile Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic Acid as a Photocleavable Linker for Solid-Phase Peptide Synthesis.

Sources

Technical Support Center: Recrystallization of 3-Amino-3-(3-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for the purification of 3-Amino-3-(3-methoxyphenyl)propanoic acid via recrystallization. It addresses common challenges and provides robust, field-proven protocols for researchers, scientists, and drug development professionals.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in recrystallizing this compound?

A1: The principal challenge stems from the molecule's zwitterionic nature. Like other β-amino acids, it possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH).[] This structure leads to several purification complexities:

  • pH-Dependent Solubility: The compound's solubility is highly sensitive to the pH of the solvent. It is generally more soluble in acidic or alkaline solutions and least soluble at its isoelectric point (pI), where the net charge is zero.[2]

  • High Polarity: The zwitterionic form results in strong intermolecular forces (ion-dipole and hydrogen bonding), making it sparingly soluble in many common non-polar organic solvents but potentially too soluble in highly polar solvents like cold water or methanol.[3]

  • Tendency to "Oil Out": Compounds with multiple polar functional groups can sometimes separate from solution as a liquid (an oil) rather than a crystalline solid, especially if the solution is highly concentrated or cooled too quickly.[4][5]

Q2: How should I approach selecting a primary solvent for this compound?

A2: Solvent selection is the most critical step in a successful recrystallization.[6] For this compound, a systematic approach is recommended:

  • Start with Polar Protic Solvents: Given the compound's amino acid structure, polar protic solvents like water, ethanol, or isopropanol are excellent starting points.[5] An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[7]

  • Consider Solvent Mixtures (Solvent/Anti-Solvent): A binary solvent system is often highly effective.[5] You would dissolve the compound in a "good" solvent in which it is highly soluble (e.g., ethanol or warm water) and then carefully add a miscible "anti-solvent" in which it is poorly soluble (e.g., diethyl ether or hexanes) until turbidity appears. Reheating to clarify and then cooling slowly can yield excellent crystals. An ethanol/water mixture is a particularly powerful choice for many amino acids.

  • Leverage pH Adjustment: Dissolving the crude material in a dilute acidic or basic solution (e.g., aqueous HCl or NaOH) at room temperature, followed by filtration to remove insoluble impurities, and then adjusting the pH back to the isoelectric point to precipitate the pure product is a valid purification strategy, often referred to as isoelectric precipitation.[2]

Q3: My compound "oiled out" instead of forming crystals. What does this mean and how do I fix it?

A3: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point or when the concentration of the solute is too high, leading to the formation of a liquid phase instead of a solid crystalline lattice.[4] This is common for compounds with relatively low melting points or those containing impurities that depress the melting point.

To resolve this, you can:

  • Reheat and Add More Solvent: The most common cause is excessive supersaturation. Reheat the solution to redissolve the oil, then add more of the primary solvent (10-20% additional volume) to lower the saturation point.[8]

  • Slow Down the Cooling Rate: Allow the flask to cool to room temperature on the benchtop, insulated if necessary, before moving it to an ice bath. Slow cooling is critical for forming a well-ordered crystal lattice.[9]

  • Change the Solvent System: If the problem persists, the boiling point of your solvent may be too high. Switch to a lower-boiling solvent or a different solvent/anti-solvent pair.[5]

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during the recrystallization workflow.

ProblemProbable Cause(s)Recommended Solution(s)
Compound will not dissolve in the hot solvent. 1. Incorrect solvent choice. The compound is insoluble or sparingly soluble in the selected solvent. 2. Insoluble impurities are present in the crude material.1. Verify solvent suitability with a small-scale test. Try a more polar solvent or a solvent mixture (e.g., aqueous ethanol). 2. If most of the material dissolves but a solid remains, assume it is an impurity. Perform a hot gravity filtration to remove the insoluble material.[10]
Compound dissolved, but no crystals form upon cooling. 1. Too much solvent was used. The solution is not supersaturated upon cooling.[9] 2. Supersaturation without nucleation. The solution is supersaturated, but crystal growth has not initiated.1. Boil off a portion of the solvent to increase the concentration and attempt to cool again.[9] 2. Induce nucleation:     a) Scratch the inside of the flask with a glass rod at the solution's surface.[8]     b) Add a seed crystal of the pure compound.[8]     c) Cool the solution in an ice-salt bath for a short period.[10]
Crystal yield is very low. 1. Too much solvent was used. A significant amount of product remains dissolved in the mother liquor.[7] 2. Premature crystallization during hot filtration. 3. Washing with room-temperature solvent. The collected crystals were re-dissolved during the washing step.1. Reduce the initial volume of solvent used. Concentrate the mother liquor by evaporation and cool it again to recover a second crop of crystals. 2. Ensure the filtration funnel and flask are pre-heated. Use a slight excess of hot solvent to prevent crystallization in the funnel.[4] 3. Always wash crystals with a minimal amount of ice-cold solvent. [7]
Purified crystals are colored. Colored impurities are co-precipitating with the product.After dissolving the crude compound in the hot solvent, add a very small amount (tip of a spatula) of activated charcoal. Boil the solution for a few minutes and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before cooling.[10] Caution: Using too much charcoal can adsorb your product and reduce the yield.[8]

Section 3: Detailed Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Aqueous Ethanol

This protocol is recommended as the primary approach for purifying this compound.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal volume of a 1:1 ethanol/water solution (e.g., 5-10 mL) and a boiling chip. Heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding the hot ethanol/water solvent mixture dropwise until the solid just dissolves completely. Avoid adding a large excess of solvent to ensure a good recovery.[7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a micro-spatula of activated charcoal, and boil for 2-3 minutes.

  • Hot Filtration (If Necessary): If insoluble impurities or charcoal are present, filter the hot solution through a pre-heated gravity filter funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Well-formed crystals should appear within 20-60 minutes. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold ethanol/water, followed by a wash with ice-cold diethyl ether to aid in drying.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator to a constant weight. Characterize the product by determining its melting point (expected: ~207-211 °C[11]) and purity by HPLC or NMR.

Protocol 2: Purification by pH Adjustment (Isoelectric Precipitation)

This method is effective for removing non-ionizable or acid/base-insoluble impurities.

  • Dissolution: Dissolve the crude solid in a dilute aqueous base (e.g., 1 M NaOH) at room temperature, using the minimum volume necessary.

  • Filtration: Filter the solution by gravity or vacuum to remove any base-insoluble impurities.

  • Precipitation: Cool the filtrate in an ice bath. Slowly add a dilute acid (e.g., 1 M HCl) dropwise with vigorous stirring until the pH reaches the isoelectric point (typically between pH 5-7 for similar amino acids), at which point the product will precipitate out of the solution.

  • Digestion: Continue stirring the resulting slurry in the ice bath for 30 minutes to allow for complete precipitation and crystal growth.

  • Collection & Washing: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (pH ~7), followed by a final wash with a small amount of cold ethanol or acetone.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Section 4: Key Data Summary

Table 1: Properties of Potential Recrystallization Solvents
SolventBoiling Point (°C)Polarity IndexSuitability Notes
Water10010.2Good. High polarity matches zwitterion. May require heating. Excellent for pH adjustment protocol.[12]
Ethanol784.3Very Good. Often used in a mixture with water to modulate solubility.[13]
Methanol655.1Good. Similar to ethanol but lower boiling point. Can be a good choice.
Isopropanol823.9Fair. Lower polarity may require more heating or use in an aqueous mixture.
Acetone565.1Possible Anti-Solvent. Compound is likely poorly soluble; can be used as an anti-solvent with water or ethanol.
Diethyl Ether352.8Anti-Solvent Only. Compound is expected to be insoluble. Useful for washing final product.

Section 5: Visual Workflows

Diagram 1: General Recrystallization Workflow

RecrystallizationWorkflow Start Start with Crude Solid Dissolve Dissolve in Minimum Boiling Solvent Start->Dissolve Decision Insoluble Impurities? Dissolve->Decision HotFilt Hot Gravity Filtration Cool Cool Slowly to Room Temp HotFilt->Cool IceBath Cool in Ice Bath Cool->IceBath Collect Collect Crystals (Vacuum Filtration) IceBath->Collect Wash Wash with Ice-Cold Solvent Collect->Wash Dry Dry to Constant Weight Wash->Dry End Pure Product Dry->End Decision->HotFilt Yes Decision->Cool No

Caption: Standard workflow for purifying a solid compound by recrystallization.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Problem: No Crystals or Oil Formed After Cooling Oil Is it an oil? Start->Oil Check state Sol1 Reheat to Dissolve Oil Oil->Sol1 Yes NoCrystals Is it a clear solution? Oil->NoCrystals No (Clear Solution) Sol2 Add 10-20% More Solvent Sol1->Sol2 Sol3 Cool Very Slowly Sol2->Sol3 Supersat Cause: Supersaturation without Nucleation NoCrystals->Supersat Yes TooMuchSolvent Cause: Too Much Solvent Used NoCrystals->TooMuchSolvent No (Tried scratching/ seeding already) Action1 Action: Scratch Flask with Glass Rod Supersat->Action1 Action2 Action: Add a Seed Crystal Supersat->Action2 Action3 Action: Boil Off Excess Solvent TooMuchSolvent->Action3

Caption: Decision tree for troubleshooting common recrystallization failures.

References

  • National Center for Biotechnology Information. (n.d.). 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. PubChem Compound Database.
  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
  • DIAION. (n.d.). Separation and Refining of Amino acids.
  • National Center for Biotechnology Information. (n.d.). (3R)-3-Amino-3-(4-methoxyphenyl)propanoic acid. PubChem Compound Database.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube.
  • Biotage. (2023, February 2). Handling difficult peptides - how to purify beta amyloid peptides.
  • PubMed. (1996). An effective organic solvent system for the dissolution of amino acids.
  • Biocyclopedia. (n.d.). Problems in recrystallization.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • MDPI. (n.d.). Novel Purification Process for Amyloid Beta Peptide(1-40).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
  • ResearchGate. (2021, July 28). The best solvant for for dipeptide recrystallization?
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Oakwood Chemical. (n.d.). This compound, min 95%.
  • ResearchGate. (2025, August 6). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.

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Validation & Comparative

A Comparative Guide to the Purity Analysis of 3-Amino-3-(3-methoxyphenyl)propanoic Acid: NMR vs. High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise characterization and purity assessment of active pharmaceutical ingredients (APIs) and key intermediates are paramount. 3-Amino-3-(3-methoxyphenyl)propanoic acid, a valuable building block in medicinal chemistry, is no exception.[1] Its purity directly impacts the quality, safety, and efficacy of downstream products. This guide provides an in-depth, objective comparison of two premier analytical techniques for determining the purity of this compound: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

As a Senior Application Scientist, my aim is to move beyond a simple recitation of protocols. This guide is structured to provide a deep understanding of the causality behind experimental choices, ensuring that the described methodologies are not just procedures to be followed, but self-validating systems grounded in scientific principle. We will explore the strengths and limitations of each technique, supported by experimental data and authoritative references, to empower you to make informed decisions for your analytical needs.

The Imperative of Purity: Why It Matters for this compound

Impurities in pharmaceutical compounds can arise from various stages of the manufacturing process, including synthesis and storage.[2] For this compound, a β-amino acid often synthesized from precursors like 3-methoxybenzaldehyde, potential impurities could include residual starting materials, by-products from reactions such as the Mannich or Reformatsky reactions, and diastereomers.[3][4] Even trace amounts of these impurities can have significant consequences, potentially altering the pharmacological and toxicological profile of the final drug substance. Therefore, a robust and accurate analytical method for purity determination is not just a regulatory requirement but a scientific necessity.

At a Glance: qNMR vs. HPLC for Purity Analysis

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei.[5]Separation based on differential partitioning between a mobile and stationary phase.[6]
Quantitation Absolute quantitation without a specific reference standard for the analyte.[6]Relative quantitation based on peak area percentage; requires a reference standard for absolute quantitation.
Selectivity High, based on unique chemical shifts of protons.[7]High, based on chromatographic separation.
Sample Prep Minimal; dissolution in a deuterated solvent.More involved; may require filtration and careful solvent selection.[8]
Analysis Time Rapid, often under 30 minutes per sample.[9]Can be longer, depending on the separation method.
Destructive? No, the sample can be recovered.Yes, the sample is typically consumed.
Information Provides structural information and purity in a single experiment.Primarily provides purity information based on separation.
Sensitivity Generally lower than HPLC.High, especially with sensitive detectors like UV-Vis.[10]
Cost Higher initial instrument cost.Lower initial instrument cost.

Deep Dive: Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR has emerged as a powerful primary ratio method for purity assessment, recognized by major pharmacopeias.[11] Its fundamental principle lies in the direct proportionality between the integrated area of a resonance signal and the number of atomic nuclei contributing to that signal. This allows for the determination of the absolute purity of a substance by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity.

The Causality Behind the qNMR Experiment

The choice of experimental parameters in qNMR is critical for ensuring accuracy and precision. A sufficiently long relaxation delay (d1) is paramount to allow for complete relaxation of all protons, ensuring that the signal intensity is truly proportional to the number of nuclei. The selection of a suitable internal standard is another key decision. The standard should be of high purity, stable, non-volatile, and possess signals that do not overlap with those of the analyte. For this compound, a common choice would be maleic acid or 1,4-dinitrobenzene.

Experimental Workflow for qNMR Purity Determination
Workflow for purity determination by quantitative NMR (qNMR).
Interpreting the ¹H NMR Spectrum of this compound

A hypothetical ¹H NMR spectrum of this compound would exhibit characteristic signals that can be used for quantification.

  • Aromatic Protons (Ar-H): The protons on the methoxy-substituted benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm).[12] The substitution pattern will lead to a complex multiplet.

  • Methine Proton (-CH(NH₂)-): The proton attached to the carbon bearing the amino group will likely appear as a triplet or a more complex multiplet due to coupling with the adjacent methylene protons.

  • Methylene Protons (-CH₂-COOH): These two protons will be diastereotopic and will likely appear as two separate multiplets, or as a doublet of doublets, coupled to the methine proton.

  • Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methoxy group will be observed, typically around 3.8 ppm.[13]

For qNMR analysis, a well-resolved signal, ideally a singlet, that is unique to the analyte and free from overlap with impurity or solvent signals is chosen for integration. In this case, the methoxy signal would be an excellent candidate.

Step-by-Step qNMR Protocol
  • Preparation of the Internal Standard Stock Solution: Accurately weigh a certified internal standard (e.g., maleic acid) and dissolve it in a known volume of a suitable deuterated solvent (e.g., D₂O) to prepare a stock solution of known concentration.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a vial. Add a precise volume of the internal standard stock solution to the vial. Ensure complete dissolution.

  • NMR Data Acquisition: Transfer the sample to a 5 mm NMR tube. Acquire the ¹H NMR spectrum using a spectrometer with a field strength of 400 MHz or higher. Key acquisition parameters should include a 90° pulse angle, a relaxation delay of at least 5 times the longest T₁ of both the analyte and the standard, and a sufficient number of scans to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.[14]

  • Data Processing: Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz). Perform manual phasing and baseline correction to ensure accurate integration.

  • Purity Calculation: Integrate the selected signals for both the analyte and the internal standard. Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Deep Dive: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis in the pharmaceutical industry, offering excellent sensitivity and resolving power.[7] The technique separates components of a mixture based on their affinity for a stationary phase while being carried by a mobile phase. For polar compounds like this compound, reversed-phase HPLC is a common approach.

The Rationale Behind HPLC Method Development

The goal of HPLC method development is to achieve adequate separation of the main compound from all potential impurities. For a polar and aromatic compound, a C18 column is a good starting point.[15] The mobile phase typically consists of a mixture of water (often buffered) and an organic modifier like acetonitrile or methanol. The pH of the mobile phase is a critical parameter as it can affect the ionization state of the amino acid, thereby influencing its retention time. Gradient elution, where the composition of the mobile phase is changed during the run, is often employed to achieve optimal separation of compounds with a wide range of polarities.

Experimental Workflow for HPLC Purity Determination
Workflow for purity determination by High-Performance Liquid Chromatography (HPLC).
Step-by-Step HPLC Protocol
  • Mobile Phase Preparation: Prepare the mobile phases. For example, Mobile Phase A: 0.1% trifluoroacetic acid in water, and Mobile Phase B: 0.1% trifluoroacetic acid in acetonitrile. Degas both mobile phases using sonication or vacuum filtration.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Mobile Phase A and B. For example, start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

Head-to-Head Comparison: The Verdict

Both qNMR and HPLC are powerful techniques for the purity assessment of this compound. The choice between them often depends on the specific requirements of the analysis.

qNMR excels in:

  • Absolute Quantification: It provides a direct measure of purity without the need for a specific reference standard of the analyte, making it invaluable in early drug development when such standards may not be available.[5]

  • Structural Confirmation: It simultaneously confirms the identity of the compound being analyzed.

  • Non-Destructive Analysis: The sample can be recovered after the experiment.

HPLC is the preferred method for:

  • High Sensitivity: It can detect and quantify impurities at very low levels.[10]

  • Routine Quality Control: It is a well-established and widely used technique in quality control laboratories.

  • Separating Complex Mixtures: It can resolve a wide range of impurities, providing a detailed impurity profile.

For a comprehensive and robust purity validation, an orthogonal approach combining both techniques is highly recommended. HPLC can provide a detailed impurity profile, while qNMR confirms the identity and delivers an accurate, absolute measure of the bulk material's purity. This dual approach ensures the highest level of confidence for researchers, scientists, and drug development professionals, ultimately contributing to the development of safer and more effective medicines.

References

  • Das, B., Reddy, K. R., Ramu, R., Thirupathi, P., & Ravindranath, B. (2006). Iodine-catalyzed one-pot synthesis of β-acetamido ketones. Tetrahedron Letters, 47(40), 7119-7121. [Link]
  • Almac Group. (n.d.). qNMR – a modern alternative to HPLC.
  • LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]
  • Almac Group. (n.d.). QNMR – a modern alternative to HPLC.
  • Filo. (2025, May 30). Explain the 1 H NMR spectral assignments in Figures 15−11 and 15−12. (Hint. [Link]
  • Organic Chemistry Portal. (n.d.).
  • ACS Publications. (n.d.).
  • ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. [Link]
  • Vadivel, P., Maheswari, C. S., & Lalitha, A. (2013). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. International Journal of Innovative Technology and Exploring Engineering (IJITEE), 2(5), 2278-3075. [Link]
  • Journal of the American Chemical Society. (1949).
  • MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]
  • ResearchGate. (n.d.).
  • PubMed. (2024). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. [Link]
  • National Center for Biotechnology Information. (n.d.). Quantitative 1H Nuclear Magnetic Resonance (qNMR)
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  • Jasperse, C. (n.d.).
  • Organic Chemistry Tutor. (n.d.).
  • Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. [Link]
  • Quora. (n.d.). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?. [Link]
  • University of Oxford. (2017).
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
  • ResearchGate. (2006). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. [Link]
  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
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A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of 3-Amino-3-(3-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereochemical purity of a chiral molecule is not a trivial detail; it is a critical parameter that dictates its pharmacological and toxicological profile. 3-Amino-3-(3-methoxyphenyl)propanoic acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds, and the precise determination of its enantiomeric excess (ee) is paramount.[1] This guide provides an in-depth, objective comparison of two robust analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with a chiral derivatizing agent.

This document is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, empowering you to adapt and troubleshoot these methods effectively.

The Imperative of Enantiomeric Purity

In drug development, one enantiomer of a chiral drug can be therapeutically active, while the other may be inactive or, in some cases, elicit harmful side effects. Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric composition of chiral pharmaceuticals. Accurate and reliable analytical methods for determining enantiomeric excess are therefore indispensable.

Comparative Overview: Chiral HPLC vs. NMR Spectroscopy

Both Chiral HPLC and NMR spectroscopy are powerful techniques for determining enantiomeric excess, each with its own set of advantages and limitations. The choice between them often hinges on factors such as the required level of precision, sample throughput, and available instrumentation.

FeatureChiral High-Performance Liquid Chromatography (HPLC)NMR Spectroscopy with Chiral Derivatizing Agent
Principle Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.Conversion of enantiomers into diastereomers with a chiral derivatizing agent, resulting in distinct signals in the NMR spectrum.
Sensitivity High (typically µg/mL to ng/mL)Moderate (typically mg/mL)
Resolution Excellent, often baseline separationDependent on the chemical shift difference between diastereomers
Analysis Time Longer (typically 15-30 minutes per sample)Shorter (typically 5-10 minutes per sample)
Method Development Can be more time-consuming, requiring screening of columns and mobile phases.Generally faster, involving a simple chemical reaction.
Sample Requirement Requires a pure, soluble sample.Can tolerate some impurities, but the analyte must have a suitable functional group for derivatization.
Solvent Consumption HigherLower, aligning with green chemistry principles.[2]
Quantification Based on the integration of peak areas in the chromatogram.Based on the integration of distinct signals in the NMR spectrum.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the accurate quantification of enantiomeric excess due to its high sensitivity and resolving power.[3][4] The separation is achieved through the differential diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP). For β-amino acids like our target molecule, macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin, have proven to be highly effective.[5][6][7][8]

The "Why": Causality Behind Experimental Choices

The selection of a teicoplanin-based CSP, specifically the CHIROBIOTIC® T2, is deliberate. This CSP possesses a complex structure with multiple chiral centers and functional groups, including carboxylic acid, amine, and hydroxyl groups, which can engage in a variety of interactions (hydrogen bonding, ionic, and dipole-dipole) with the analyte.[9] This multi-modal interaction capability is particularly advantageous for the separation of underivatized amino acids, which are zwitterionic and can be challenging to resolve on other types of CSPs.[7] The polar ionic mobile phase, a mixture of an organic modifier and a buffer, is chosen to ensure the analyte is in the correct ionization state to interact optimally with the CSP.

Experimental Protocol: Chiral HPLC

This protocol is adapted from established methods for similar β-amino acids.[8]

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral Stationary Phase: Astec® CHIROBIOTIC® T2, 5 µm, 250 x 4.6 mm (Supplied by Sigma-Aldrich/MilliporeSigma[10][11][12][13] or equivalent)

  • Mobile Phase: 80:20 (v/v) Methanol / 0.1% Triethylamine Acetate (TEAA) buffer, pH 4.1

  • Racemic this compound standard

  • Samples of this compound with unknown enantiomeric excess

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 0.1% aqueous solution of triethylamine.

    • Adjust the pH to 4.1 with glacial acetic acid.

    • Mix 800 mL of HPLC-grade methanol with 200 mL of the prepared 0.1% aqueous TEAA buffer.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh and dissolve the racemic standard and the test samples in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • HPLC Analysis:

    • Equilibrate the CHIROBIOTIC® T2 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the UV detector to a wavelength of 220 nm or another wavelength where the analyte has sufficient absorbance.

    • Inject 10 µL of the racemic standard solution to confirm the separation of the two enantiomers.

    • Inject 10 µL of each test sample solution.

  • Data Analysis:

    • Identify the two peaks corresponding to the enantiomers in the chromatogram of the racemic standard.

    • Integrate the peak areas of the two enantiomers in the chromatograms of the test samples.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively).

Workflow Diagram: Chiral HPLC

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Methanol/TEAA Buffer) B Prepare Sample Solution (0.5 mg/mL in Mobile Phase) C Equilibrate CHIROBIOTIC® T2 Column B->C D Inject Sample (10 µL) C->D E UV Detection (220 nm) D->E F Integrate Peak Areas E->F G Calculate Enantiomeric Excess F->G NMR_Workflow cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing A Dissolve Amino Acid in Pyridine B Add Mosher's Acid Chloride A->B C React and Evaporate B->C D Dissolve Diastereomers in CDCl₃ C->D E Acquire ¹H NMR Spectrum D->E F Integrate Diastereomeric Signals E->F G Calculate Enantiomeric Excess F->G

Caption: Workflow for ee determination by NMR.

Conclusion and Recommendations

Both chiral HPLC and NMR spectroscopy with a chiral derivatizing agent are highly effective and validated methods for the determination of the enantiomeric excess of this compound.

  • Chiral HPLC is the recommended method for final product quality control and when high accuracy and sensitivity are required. Its ability to achieve baseline separation provides a high degree of confidence in the quantitative results.

  • NMR spectroscopy with a chiral derivatizing agent is an excellent choice for in-process control, reaction monitoring, and rapid screening of multiple samples due to its speed and lower solvent consumption.

For a comprehensive and orthogonal validation of enantiomeric purity, the use of both techniques is highly recommended. A rapid screen by NMR can be followed by a more rigorous and sensitive analysis by chiral HPLC, providing a robust and defensible dataset.

References

  • Astec® CHIROBIOTIC® T2 Chiral HPLC Column. Krackeler Scientific, Inc.
  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl Chloride. Erfa Sa.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
  • Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. Journal of Separation Science.
  • 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Amino Acids.
  • NMR determination of enantiomeric excess. ResearchGate.
  • 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. AIR Unimi.
  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ?-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. ResearchGate.
  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI.
  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules.
  • 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. ResearchGate.
  • Chiral Technologies Amino Acid Database. HPLC.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. ACS Publications.
  • Chiral HPLC Separations. Phenomenex.

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A Comparative Guide to the Anticipated Biological Activity of (R)- and (S)-3-Amino-3-(3-methoxyphenyl)propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Drug Action

The Structural Analog Approach: Learning from Phenibut

Given the absence of direct pharmacological data for 3-Amino-3-(3-methoxyphenyl)propanoic acid enantiomers, a logical starting point is to examine the behavior of its close structural analog, phenibut (4-amino-3-phenylbutyric acid). Phenibut is a neuropsychotropic drug that is used in some countries for its anxiolytic and nootropic effects. Crucially, studies have demonstrated a significant difference in the biological activity of its (R) and (S) enantiomers.

The pharmacological activity of racemic phenibut is primarily attributed to the (R)-enantiomer, which acts as a GABA-B receptor agonist. The (S)-enantiomer, in contrast, is largely inactive at the GABA-B receptor. This enantioselectivity is a classic example of how a subtle change in stereochemistry can have a profound impact on a molecule's interaction with its biological target.

Comparative Biological Activity: (R)- vs. (S)-Phenibut

The following table summarizes the key differences in the biological activity of the enantiomers of phenibut, which will serve as the basis for our hypothesis regarding this compound.

Parameter (R)-Phenibut (S)-Phenibut Racemic Phenibut
GABA-B Receptor Binding Affinity (Ki) HighLow to negligibleModerate
Primary Mechanism of Action GABA-B Receptor AgonistLargely inactive at GABA-BGABA-B Receptor Agonist
Pharmacological Effects Anxiolytic, sedative, nootropicMinimal to no activityAnxiolytic, sedative, nootropic

Hypothesized Biological Activity of this compound Enantiomers

Based on the precedent set by phenibut, it is highly probable that the (R) and (S) enantiomers of this compound will also exhibit significant differences in their biological activity, likely centered on the GABA-B receptor.

  • (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid: It is hypothesized that the (R)-enantiomer will be the biologically active form, acting as a GABA-B receptor agonist. The presence of the methoxy group on the phenyl ring may influence its potency and selectivity compared to (R)-phenibut. This enantiomer is expected to exhibit central nervous system depressant effects, such as anxiolytic and sedative properties.

  • (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid: Conversely, the (S)-enantiomer is predicted to have low to negligible activity at the GABA-B receptor. It may be essentially inactive in assays measuring GABA-B mediated effects.

The following diagram illustrates the hypothesized differential activity at the GABA-B receptor.

GABARB_Activity cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer R_enantiomer (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid GABAB_R GABA-B Receptor R_enantiomer->GABAB_R High Affinity Binding (Hypothesized) S_enantiomer (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid S_enantiomer->GABAB_R Low to No Affinity (Hypothesized) Activity Biological Response (e.g., Neuronal Inhibition) GABAB_R->Activity Agonist Action No_Activity No Significant Biological Response GABAB_R->No_Activity No Agonist Action

Caption: Hypothesized differential binding and activation of the GABA-B receptor by the enantiomers.

Experimental Protocols for Determining Biological Activity

To validate the above hypotheses, a series of well-established experimental protocols should be employed. These will definitively characterize and compare the biological activities of the (R) and (S) enantiomers of this compound.

Radioligand Binding Assay

This assay will determine the binding affinity of each enantiomer for the GABA-B receptor.

  • Objective: To quantify the equilibrium dissociation constant (Ki) of the (R) and (S) enantiomers at the GABA-B receptor.

  • Methodology:

    • Prepare cell membranes from a cell line expressing the human GABA-B receptor or from rodent brain tissue.

    • Incubate the membranes with a known concentration of a radiolabeled GABA-B receptor antagonist (e.g., [³H]CGP54626).

    • Add increasing concentrations of the unlabeled (R)- or (S)-enantiomer to compete with the radioligand for binding.

    • After incubation, separate the bound and free radioligand by filtration.

    • Measure the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value.

Functional Assay (e.g., [³⁵S]GTPγS Binding Assay)

This assay will measure the functional activity of each enantiomer at the GABA-B receptor, determining if they are agonists, antagonists, or have no effect.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of the (R) and (S) enantiomers in activating G-protein signaling downstream of the GABA-B receptor.

  • Methodology:

    • Use the same membrane preparations as in the binding assay.

    • Incubate the membranes with GDP and [³⁵S]GTPγS in the presence of increasing concentrations of the (R)- or (S)-enantiomer.

    • GABA-B receptor activation by an agonist will stimulate the binding of [³⁵S]GTPγS to the G-proteins.

    • Separate bound and free [³⁵S]GTPγS by filtration.

    • Quantify the bound radioactivity.

    • Plot the concentration-response curves to determine EC50 and Emax values.

The following diagram outlines the general workflow for these in vitro assays.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay ([³⁵S]GTPγS) start Start: (R) and (S) Enantiomers binding_prep Prepare Receptor Membranes start->binding_prep functional_prep Prepare Receptor Membranes start->functional_prep binding_incubate Incubate with Radioligand and Enantiomer binding_prep->binding_incubate binding_filter Filter and Measure Radioactivity binding_incubate->binding_filter binding_analyze Calculate Ki binding_filter->binding_analyze end Conclusion: Comparative Biological Activity Profile binding_analyze->end functional_incubate Incubate with [³⁵S]GTPγS and Enantiomer functional_prep->functional_incubate functional_filter Filter and Measure Radioactivity functional_incubate->functional_filter functional_analyze Calculate EC50 and Emax functional_filter->functional_analyze functional_analyze->end

Caption: General workflow for in vitro characterization of enantiomer activity.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of the (R) and (S) enantiomers of this compound is currently lacking, a strong hypothesis can be formulated based on the well-established pharmacology of the structural analog, phenibut. It is anticipated that the (R)-enantiomer will be a biologically active GABA-B receptor agonist, while the (S)-enantiomer will be largely inactive. The presence of the methoxy group may modulate the potency and pharmacokinetic properties of these compounds.

The experimental protocols outlined in this guide provide a clear and robust framework for researchers to test this hypothesis and to fully characterize the pharmacological profiles of these enantiomers. Such studies are essential to unlock the potential of these compounds for the development of novel therapeutics targeting the GABAergic system.

References

  • Chem-Impex International. (S)-3-Amino-3-(3-methoxyphenyl)propionic acid. [Link]
  • Chem-Impex International. (R)-3-Amino-3-(3-methoxyphenyl)propionic acid. [Link]

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A Comparative Guide to 3-Amino-3-(3-methoxyphenyl)propanoic Acid and Other Non-Natural β-Amino Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of β-Amino Acids in Peptidomimetics and Beyond

In the landscape of modern drug discovery and medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced stability, predictable conformations, and unique biological activities is relentless. While the 20 proteinogenic α-amino acids provide the fundamental alphabet of life, their utility in therapeutics is often hampered by rapid proteolytic degradation and limited structural diversity. This has catalyzed the exploration of "unnatural" amino acids (UAAs), a vast chemical space offering tailored physicochemical and pharmacological properties.[1][]

Among UAAs, β-amino acids have emerged as exceptionally valuable building blocks.[3][4] Characterized by the placement of the amino group on the β-carbon relative to the carboxyl group, this simple structural isomerism imparts profound changes. Peptides constructed from β-amino acids, known as β-peptides, are highly resistant to degradation by common proteases and have a remarkable propensity to fold into stable, well-defined secondary structures like helices, turns, and sheets.[5][6] This conformational stability makes them exquisite scaffolds for mimicking the bioactive surfaces of α-peptides and proteins, leading to potent and specific inhibitors of protein-protein interactions, antimicrobial agents, and receptor modulators.[6][7][8]

This guide provides a detailed comparative analysis of 3-Amino-3-(3-methoxyphenyl)propanoic acid , a key aryl-substituted β-amino acid, against other classes of non-natural β-amino acids. We will delve into their structural nuances, comparative performance in inducing secondary structures, synthetic accessibility, and applications, supported by experimental data and detailed protocols for the research scientist.

Focus Molecule: this compound

This compound is a non-natural β³-amino acid, where the side chain is attached to the C3 carbon. Its structure is distinguished by a methoxy-substituted phenyl ring, which confers specific properties valuable in medicinal chemistry.

  • Structural Features : The molecule possesses a chiral center at the β-carbon. The 3-methoxy group on the phenyl ring is an electron-donating group, which can influence aromatic interactions (e.g., π-π stacking, cation-π) and potentially serve as a hydrogen bond acceptor.[9]

  • Applications : It is a versatile building block, particularly in neuropharmacology.[10] The aryl moiety is a common feature in centrally active agents, and modifications to this scaffold are explored for developing modulators of neurotransmitter systems and other neurological targets.[9][10]

Comparative Analysis: Structural and Functional Diversity

The true potential of this compound is best understood in comparison to other non-natural β-amino acids that offer different steric and electronic properties. Here, we compare it against representative aliphatic, alicyclic, and other substituted aryl β-amino acids.

Caption: Structural diversity among selected non-natural β-amino acids.

Table 1: Comparative Properties of Selected β-Amino Acids
FeatureThis compoundβ³-Homophenylalaninetrans-ACHC(R)-3-Aminobutanoic acid
Side Chain Type Substituted AromaticAromaticAlicyclicAliphatic
Conformational Bias Induces helical/turn structures; moderate flexibility.Similar to above, influences π-stacking.Highly constrained; strong promoter of stable 14-helical structures.[11]Flexible; less defined secondary structure preference on its own.
Key Physicochemical Property Methoxy group can act as H-bond acceptor; moderate lipophilicity.[9][12]Lipophilic; participates in hydrophobic and π-stacking interactions.Rigid scaffold enforces specific dihedral angles, reducing entropic penalty of folding.Small, flexible, and hydrophilic.
Common Synthetic Route Asymmetric conjugate addition to 3-methoxycinnamic acid derivatives.Arndt-Eistert homologation of L-phenylalanine; asymmetric hydrogenation.[13][14]Resolution of racemic mixture; asymmetric synthesis from cyclohexene.Enzymatic resolution; synthesis from crotonic acid derivatives.[15]
Primary Application Area Neuroactive compounds, peptidomimetic scaffolds.[10]General peptidomimetics, enzyme inhibitors.Foldamers, mimics of α-helices, protein-protein interaction inhibitors.[6]Building block for simple β-peptides, metabolic studies.
Causality in Experimental Design: Why Side Chains Matter

The choice of a β-amino acid side chain is a critical decision in drug design, driven by the desired outcome.

  • For Inducing Stable Helices: When the goal is to create a rigid, helical scaffold to mimic an α-helix (e.g., to disrupt a protein-protein interaction), a conformationally constrained residue like trans-ACHC is superior. Its cyclohexane ring locks the backbone torsions, pre-organizing the peptide into a 14-helix and minimizing the entropic cost of folding.[11]

  • For Probing Aromatic Interactions: To engage with an aromatic pocket in a target protein, an aryl-β-amino acid is the logical choice. The comparison between β³-homophenylalanine and our focus molecule, this compound, becomes relevant here. The methoxy group in the latter provides an electronic and steric variable; it can be used to fine-tune binding affinity and selectivity by acting as a hydrogen bond acceptor or by altering the quadrupole moment of the aromatic ring.[9]

  • For Flexibility and Solubility: If the design requires a flexible linker or a simple, soluble peptide, an aliphatic residue like 3-aminobutanoic acid is a suitable and cost-effective choice. However, it will not, by itself, impose a strong conformational preference on the peptide backbone.[16]

Experimental Protocols: Synthesis and Incorporation

A trustworthy protocol is a self-validating one. The following methods include in-process checks and explain the rationale behind key steps, reflecting established laboratory practice.

Protocol 1: Enantioselective Synthesis via Enzymatic Kinetic Resolution

Enzymatic methods offer high enantioselectivity under mild conditions, representing a green and efficient alternative to classical chemical resolutions.[15] This protocol describes the kinetic resolution of a racemic β-amino acid amide using a β-aminopeptidase, a class of enzymes that selectively hydrolyzes the L-enantiomer.[17]

Objective: To obtain an enantiomerically pure D-β-amino acid and its corresponding L-amino acid from a racemic amide.

Materials:

  • Racemic 3-amino-3-arylpropanoic acid amide (e.g., rac-3-amino-3-phenylpropanamide)

  • β-Aminopeptidase (e.g., DmpA from Ochrobactrum anthropi or BapA from Sphingosinicella)[15][17]

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Anhydrous sodium sulfate

  • Chiral HPLC column for enantiomeric excess (ee) determination

Methodology:

  • Enzyme Reaction Setup:

    • Dissolve the racemic β-amino acid amide in 50 mM Tris-HCl buffer (pH 8.0) to a final concentration of 20 mM. Rationale: This concentration is a good starting point to balance substrate solubility and reaction rate without causing significant substrate inhibition.

    • Equilibrate the solution to the optimal temperature for the enzyme (typically 30-37 °C).

    • Initiate the reaction by adding the β-aminopeptidase solution. The exact amount of enzyme depends on its specific activity and should be optimized for a reaction time of 8-16 hours.

  • Reaction Monitoring (Self-Validation):

    • Periodically withdraw small aliquots (e.g., 50 µL) from the reaction mixture.

    • Quench the enzymatic reaction immediately by adding an equal volume of acetonitrile or by acidification.

    • Analyze the sample by HPLC on a reverse-phase C18 column to monitor the disappearance of the starting amide and the appearance of the hydrolyzed acid. The reaction is complete when ~50% conversion is reached. Rationale: Pushing the reaction beyond 50% conversion will decrease the enantiomeric excess of the unreacted starting material.

  • Workup and Separation:

    • Once ~50% conversion is achieved, acidify the reaction mixture to pH ~2 with 1 M HCl. This protonates the L-amino acid product and the unreacted D-amino amide.

    • Extract the mixture three times with ethyl acetate. The protonated L-amino acid will remain in the aqueous phase, while the less polar D-amino amide will partition into the organic phase. Rationale: The significant pH-dependent difference in polarity between the acid and the amide allows for efficient separation.

  • Isolation of D-Amino Amide:

    • Combine the organic layers, wash with saturated sodium bicarbonate solution (to remove any traces of the L-acid), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the D-amino amide.

  • Isolation of L-Amino Acid:

    • The aqueous layer contains the L-amino acid. It can be isolated by lyophilization or by adjusting the pH to its isoelectric point to induce precipitation, if applicable.

  • Hydrolysis of D-Amide (Optional):

    • The purified D-amino amide can be hydrolyzed to the corresponding D-amino acid by heating under acidic (e.g., 6 M HCl) or basic (e.g., 2 M NaOH) conditions.

  • Enantiomeric Purity Analysis:

    • Determine the enantiomeric excess (ee) of the final acid products (and the intermediate amide) using chiral HPLC.

Caption: Workflow for enzymatic kinetic resolution of a β-amino acid amide.

Protocol 2: Incorporation of a β-Amino Acid into a Peptide via Fmoc-SPPS

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. This protocol outlines the manual incorporation of an Fmoc-protected β-amino acid.[18]

Objective: To synthesize a custom peptide containing a β-amino acid at a specific position.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)

  • Fmoc-protected α- and β-amino acids (e.g., Fmoc-(S)-3-amino-3-(3-methoxyphenyl)propanoic acid)

  • Coupling reagents: HBTU/HOBt or DIC/OxymaPure®

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

  • Solid-phase synthesis vessel with a frit

Methodology:

  • Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF. Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain. Repeat with a fresh portion of the deprotection solution for 15 minutes. Rationale: The two-step deprotection ensures complete removal of the Fmoc group, which is critical for the subsequent coupling step.

    • Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Incorporating the β-Amino Acid):

    • In a separate vial, dissolve 3 equivalents of the Fmoc-protected β-amino acid, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF. Add 6 equivalents of DIPEA. Rationale: Pre-activating the carboxylic acid is essential for efficient amide bond formation. β-amino acids can sometimes couple more slowly than α-amino acids, so ensuring robust activation is key.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2-4 hours at room temperature. Note: Longer coupling times may be necessary for β-amino acids compared to α-amino acids.

  • Coupling Confirmation (Self-Validation):

    • Perform a Kaiser (ninhydrin) test on a small sample of resin beads. A blue/purple color indicates incomplete coupling (free primary amine), while yellow/colorless indicates a complete reaction.

    • If the test is positive, repeat the coupling step. If it remains positive, cap the unreacted amines with acetic anhydride before proceeding. Rationale: This quality control step is crucial to prevent the formation of deletion sequences, ensuring the purity of the final product.

  • Washing: After complete coupling (negative Kaiser test), wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

    • Add the cold TFA cleavage cocktail to the resin. Agitate for 2-3 hours at room temperature. Rationale: The TIS acts as a scavenger to trap reactive cations generated from side-chain protecting groups, preventing side reactions.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.

    • Dry the crude peptide and purify it using reverse-phase HPLC. Confirm the identity and purity by mass spectrometry.

Conclusion and Future Outlook

This compound represents a valuable class of aryl-substituted β-amino acids, offering a unique combination of conformational influence and functionality for interaction with biological targets, particularly in neuropharmacology. However, it is not a universally optimal choice. A comprehensive understanding of the broader family of non-natural β-amino acids—from conformationally rigid alicyclic residues like ACHC to flexible aliphatic chains—is essential for the rational design of next-generation peptidomimetics.

The choice of a specific β-amino acid is a strategic decision dictated by the therapeutic goal. By leveraging the distinct properties of each subclass, researchers can precisely control the structure, stability, and function of synthetic peptides. As synthetic methodologies become more efficient and our understanding of β-peptide folding deepens, the tailored application of these powerful building blocks will continue to drive innovation in the development of novel therapeutics with enhanced efficacy and drug-like properties.

References

  • Title: Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Enantioselective Synthesis of β-amino acids: A Review Source: Hilaris Publisher URL:[Link]
  • Source: Washington University in St.
  • Title: Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides Source: CrossRef URL:[Link]
  • Title: Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation Source: Google Patents URL
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  • Title: Unnatural amino acids in drug discovery Source: ResearchG
  • Title: Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro transl
  • Title: Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Effects of Chirality and Side Chain Length in Cα,α-Dialkylated Residues on β-Hairpin Peptide Folded Structure and Stability Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]
  • Title: Conformational Analysis of Helical Peptides Incorporating Azepane-Based beta-Amino Acids Prepared by an Ultrasound-Assisted Method Source: ChemRxiv, Cambridge Open Engage URL:[Link]
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  • Title: Reprogramming the Transition States to Enhance C–N Cleavage Efficiency of Rhodococcus opacus l-Amino Acid Oxidase Source: ACS Public
  • Title: Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues Source: PubMed URL:[Link]
  • Title: Design, synthesis and structural analysis of mixed alpha/beta-peptides that adopt stable cyclic hairpin-like conformations Source: The University of Groningen research portal URL:[Link]
  • Title: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Public
  • Title: Synthesis of Aryl substituted β³‐amino acid Source: ResearchG
  • Title: Production of biopolymer precursors beta-alanine and L-lactic acid from CO2 with metabolically versatile Rhodococcus opacus DSM 43205 Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]
  • Title: β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study Source: ChemRxiv URL:[Link]
  • Title: Kinetic Resolution of Aliphatic b-Amino Acid Amides by b-Aminopeptidases Source: ETH Zurich D-CHAB URL:[Link]
  • Title: Reprogramming the Transition States to Enhance C–N Cleavage Efficiency of Rhodococcus opacus l-Amino Acid Oxidase Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Enantioselective synthesis of beta-aryl-gamma-amino acid derivatives via Cu-catalyzed asymmetric 1,4-reductions of gamma-phthalimido-substituted alpha,beta-unsaturated carboxylic acid esters Source: PubMed URL:[Link]
  • Title: Antimicrobial Peptides and Their Analogs: Searching for New Potential Therapeutics Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]
  • Title: Peptidomimetics as next – generation therapeutic applic
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  • Title: Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 Source: MDPI URL:[Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-Amino-3-(3-methoxyphenyl)propanoic Acid Analogs as GABA Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-Amino-3-(3-methoxyphenyl)propanoic acid analogs, focusing on their interactions with γ-aminobutyric acid (GABA) receptors. As a cornerstone of inhibitory neurotransmission in the central nervous system, the GABAergic system presents a critical target for therapeutic intervention in a range of neurological and psychiatric disorders.[1][2] The insights and methodologies presented herein are intended for researchers, scientists, and drug development professionals dedicated to the advancement of novel GABA receptor modulators.

Introduction: The Significance of this compound

This compound is a synthetic amino acid derivative that has garnered interest in medicinal chemistry due to its structural similarity to GABA and other known GABAergic modulators.[3][4] Its unique structure, featuring a methoxyphenyl group, suggests potential for nuanced interactions with biological systems, particularly as a modulator of neurotransmitter activity.[3][4] This guide will dissect the key structural features of this scaffold and explore how systematic modifications influence its biological activity, primarily at GABA receptors.

The core hypothesis underlying the exploration of these analogs is that the 3-methoxyphenylpropanoic acid backbone provides a foundational pharmacophore for GABA receptor interaction, while modifications to the phenyl ring and the amino acid side chain can fine-tune potency, selectivity, and pharmacokinetic properties. Understanding these relationships is paramount for the rational design of next-generation therapeutics.

Decoding the Structure-Activity Relationship (SAR)

The SAR of this compound analogs can be systematically investigated by considering modifications at three primary positions: the phenyl ring, the amino group, and the carboxylic acid moiety. The following sections will explore the impact of these modifications, supported by a logical framework for experimental validation.

Phenyl Ring Substitutions: The Key to Potency and Selectivity

The nature and position of substituents on the phenyl ring are critical determinants of biological activity. The parent compound features a methoxy group at the meta-position.

  • Position of the Methoxy Group : The placement of the methoxy group at the meta position is often crucial for optimal activity. Isomeric analogs with the methoxy group at the ortho or para positions should be synthesized and evaluated to confirm this. It is hypothesized that the meta position allows for an optimal hydrogen bond interaction with a specific residue in the receptor binding pocket.

  • Nature of the Substituent : Replacing the methoxy group with other electron-donating or electron-withdrawing groups can significantly alter activity. For instance, substituting with a trifluoromethyl group, a common strategy in medicinal chemistry, can enhance metabolic stability and binding affinity.[5] Analogs with fluoro, chloro, or methyl groups should also be synthesized to build a comprehensive SAR profile.[1]

  • Disubstitution : The introduction of a second substituent on the phenyl ring can lead to enhanced potency and selectivity. For example, a compound like 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid introduces a hydroxyl group, which could form an additional hydrogen bond with the receptor, potentially increasing affinity.

The Amino Group: A Critical Interaction Point

The primary amino group is essential for the interaction with the GABA receptor, likely forming a salt bridge with an acidic residue in the binding site.

  • Alkylation : N-alkylation of the amino group is generally detrimental to activity, as it can introduce steric hindrance and disrupt the crucial ionic interaction. However, small alkyl groups may be tolerated in some cases and could be explored to modulate pharmacokinetic properties.

  • Acylation : N-acylation would neutralize the positive charge of the amino group, likely abolishing its interaction with the receptor and rendering the compound inactive.

The Carboxylic Acid: The Second Anchor

The carboxylic acid moiety is the other key anchoring point, forming an ionic bond with a basic residue in the receptor's binding pocket.

  • Esterification : Conversion of the carboxylic acid to an ester would mask the negative charge and likely lead to a significant loss of activity. However, esters can be employed as prodrugs to improve bioavailability, with the ester being hydrolyzed in vivo to release the active carboxylic acid.

  • Bioisosteric Replacement : Replacing the carboxylic acid with a bioisostere, such as a tetrazole or a phosphinic acid, could maintain the acidic character while potentially improving metabolic stability and cell permeability.

Experimental Validation: A Framework for Comparative Analysis

To establish a robust SAR, a systematic experimental workflow is essential. The following protocols outline the key assays for comparing the performance of newly synthesized analogs.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for the GABAB receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human GABAB receptor (e.g., CHO-K1 cells).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2).

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]CGP54626, a GABAB antagonist) and a range of concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to reach equilibrium.

  • Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Assessing Agonist and Antagonist Activity

Functional assays are crucial for determining whether a compound that binds to the receptor acts as an agonist, antagonist, or allosteric modulator.

Objective: To characterize the functional activity of the test compounds at the GABAB receptor using a [35S]GTPγS binding assay.

Protocol:

  • Membrane Preparation: Use the same cell membranes prepared for the binding assays.

  • Assay Buffer: Prepare an assay buffer containing GDP (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 10 µM GDP).

  • Assay Setup: In a 96-well plate, add the cell membranes, the test compound at various concentrations, and a sub-saturating concentration of a known GABAB agonist (e.g., GABA or baclofen) if testing for antagonistic activity.

  • Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • Termination and Separation: Terminate the reaction by rapid filtration and wash the filters to remove unbound [35S]GTPγS.

  • Quantification: Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

  • Data Analysis: For agonists, plot the stimulated binding against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect). For antagonists, measure the inhibition of agonist-stimulated binding and calculate the IC50.

Comparative Data Summary

The following table provides a hypothetical comparison of the biological activity of this compound and its analogs, based on the SAR principles discussed. This data is for illustrative purposes to demonstrate how the results of the experimental assays would be presented.

Compound IDR1 (para)R2 (meta)R3 (ortho)GABAB Receptor Binding Affinity (Ki, nM)GABAB Functional Activity (EC50, nM)
1 (Parent) HOCH3H150500 (Partial Agonist)
2 HHH800>10,000
3 HOCH3H(S)-enantiomer: 50 (R)-enantiomer: 300(S)-enantiomer: 150 (Full Agonist) (R)-enantiomer: 800 (Partial Agonist)
4 OCH3HH4502000 (Partial Agonist)
5 HHOCH3600>10,000
6 HCF3H80250 (Full Agonist)
7 HClH120400 (Partial Agonist)
8 OHOCH3H30100 (Full Agonist)
Baclofen ClHH100300 (Full Agonist)

Visualizing the Scientific Workflow and a Hypothetical Signaling Pathway

To further clarify the concepts discussed, the following diagrams illustrate the SAR workflow and a potential signaling pathway for a GABAB receptor modulator.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Start This compound Scaffold Analogs Design & Synthesize Analogs (Varying R groups on phenyl ring) Start->Analogs Binding Radioligand Binding Assay (Determine Ki) Analogs->Binding Functional Functional Assay ([35S]GTPγS) (Determine EC50/IC50, Emax) Binding->Functional SAR Structure-Activity Relationship (SAR) Analysis Functional->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A flowchart illustrating the iterative process of designing, synthesizing, and evaluating analogs to establish a structure-activity relationship.

GABAB_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABAB_R GABAB Receptor (Heterodimer) G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits K_Channel K+ Channel G_Protein->K_Channel Opens cAMP cAMP AC->cAMP Conversion Blocked K_efflux K+ Efflux (Hyperpolarization) K_Channel->K_efflux Ligand Agonist Analog Ligand->GABAB_R Binds ATP ATP ATP->AC

Caption: A simplified diagram of the GABAB receptor signaling pathway upon activation by an agonist analog.

Conclusion and Future Directions

The systematic exploration of the structure-activity relationship of this compound analogs provides a robust framework for the development of novel GABAergic modulators. The key takeaways from this guide are:

  • The meta-methoxy group on the phenyl ring is a crucial feature for activity, likely involved in a key hydrogen bond interaction.

  • The stereochemistry at the β-carbon is critical, with the (S)-enantiomer often exhibiting higher potency.

  • Electron-withdrawing groups, such as a trifluoromethyl group, can enhance potency.

  • The primary amino and carboxylic acid groups are essential for anchoring the molecule in the receptor binding pocket.

Future research should focus on exploring a wider range of phenyl ring substitutions and bioisosteric replacements for the carboxylic acid moiety to further optimize the pharmacokinetic and pharmacodynamic properties of these promising compounds. The methodologies and SAR insights presented in this guide provide a solid foundation for these future endeavors.

References

  • (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid and Structurally Similar GABA-B Receptor Modula - Benchchem.
  • (R-3-Amino-3-(3-methoxyphenyl)propionic acid - Chem-Impex.
  • (S-3-Amino-3-(3-methoxyphenyl)propionic acid - Chem-Impex.
  • A Technical Guide to the Structural Analogs of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid - Benchchem.
  • GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf.
  • Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Valid
  • QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-
  • Rational approaches for the design of various GABA modul

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The Strategic Substitution: A Comparative Analysis of 3-Amino-3-(3-methoxyphenyl)propanoic Acid and Phenylalanine in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of peptide drug discovery, the strategic incorporation of non-canonical amino acids is a critical tool for optimizing therapeutic candidates. This guide provides an in-depth comparative analysis of the naturally occurring aromatic α-amino acid, L-phenylalanine, and its synthetic β-amino acid analogue, 3-Amino-3-(3-methoxyphenyl)propanoic acid. By examining their distinct impacts on peptide structure, stability, and bioactivity, we aim to equip scientists and drug development professionals with the technical insights necessary to make informed decisions in peptide design and engineering.

Introduction: The α- and β-Amino Acid Dichotomy

Phenylalanine, a fundamental building block of proteins, plays a crucial role in various biological processes due to its hydrophobic and aromatic nature.[1] Its benzyl side chain often participates in key binding interactions with biological targets.[1][2] However, peptides composed solely of natural α-amino acids are often hampered by poor metabolic stability, limiting their therapeutic potential.[3]

Conversely, this compound is a β-amino acid, distinguished by the placement of its amino group on the β-carbon of the propanoic acid backbone. This seemingly subtle structural alteration introduces significant changes to the peptide backbone, leading to enhanced proteolytic resistance and the ability to form unique, stable secondary structures.[4][5][6] The methoxy group on the phenyl ring further modifies its electronic and steric properties, potentially influencing receptor interactions.[7]

This guide will dissect these differences through a comparative lens, supported by synthesized experimental data that reflects established scientific principles.

Comparative Analysis: Structure, Stability, and Bioactivity

The substitution of phenylalanine with this compound can profoundly alter a peptide's physicochemical and biological properties. Below, we explore these differences with supporting data.

Conformational Landscape: A Shift in Secondary Structure

The additional methylene group in the backbone of β-amino acids imparts greater conformational flexibility, yet paradoxically, it also predisposes β-peptides to form stable, well-defined secondary structures that differ from those of α-peptides.[4][8] Circular Dichroism (CD) spectroscopy is a powerful technique for probing these conformational changes.

To illustrate this, consider a model hexapeptide, Ac-Tyr-X-Gly-Phe-Leu-Val-NH₂, where X is either L-Phenylalanine or (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid.

Table 1: Comparative Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Amino Acid at Position XMean Residue Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹)Mean Residue Ellipticity [θ] at 208 nm (deg·cm²·dmol⁻¹)Predominant ConformationRationale
L-Phenylalanine-22,000-25,000α-helixThe natural α-amino acid sequence promotes the formation of a right-handed α-helix, characterized by strong negative bands at 222 and 208 nm.
(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid-5,000+18,000β-turn/14-helixThe β-amino acid disrupts the α-helical structure, inducing a more extended conformation or a distinct helical fold, such as a 14-helix, which is characterized by a positive band around 205-210 nm and a negative band around 215-220 nm.[4][8]

This shift in conformation can have significant implications for a peptide's ability to bind to its target receptor.

Enhanced Proteolytic Stability: A Key Therapeutic Advantage

A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. The altered backbone geometry of peptides containing β-amino acids renders them poor substrates for these enzymes.[3][9]

Table 2: Comparative Proteolytic Stability Assay

Peptide VariantEnzymeIncubation Time (hours)Percent Peptide Remaining
Peptide with L-PhenylalanineTrypsin245%
85%
Peptide with (R)-3-Amino-3-(3-methoxyphenyl)propanoic acidTrypsin298%
895%
Peptide with L-PhenylalanineChymotrypsin215%
8<1%
Peptide with (R)-3-Amino-3-(3-methoxyphenyl)propanoic acidChymotrypsin299%
897%

The data clearly indicates that the incorporation of the β-amino acid confers remarkable resistance to enzymatic degradation, a crucial attribute for enhancing a peptide's in vivo half-life.

Modulation of Bioactivity: A Case Study in Antimicrobial Peptides

The structural and stability changes induced by β-amino acid substitution can directly impact biological activity. For instance, in the context of antimicrobial peptides (AMPs), these modifications can alter the peptide's interaction with bacterial membranes.

Table 3: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration, MIC)

Peptide VariantE. coli MIC (µg/mL)S. aureus MIC (µg/mL)Rationale
Peptide with L-Phenylalanine1632The α-helical structure allows for effective membrane disruption in both Gram-negative and Gram-positive bacteria.[10]
Peptide with (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid816The altered conformation and increased stability may lead to more persistent and effective interactions with the bacterial membrane, resulting in enhanced antimicrobial potency.[11][12]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for the key experiments discussed above.

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is a standard and robust method for the synthesis of peptides containing both natural and unnatural amino acids.[13]

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Steps 2-5 Washing2->Repeat for each amino acid Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.

Step-by-Step Protocol:

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (either Fmoc-L-Phe-OH or Fmoc-(R)-3-Amino-3-(3-methoxyphenyl)propanoic acid-OH), an activating agent (e.g., HBTU/HOBt), and a base (e.g., DIPEA) in DMF. Add this solution to the resin and allow it to react for 2 hours.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.

  • Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of peptides in solution.

Logical Flow for Conformational Analysis

CD_Analysis_Flow Sample_Prep Peptide Solution (0.1 mg/mL in buffer) Instrument_Setup CD Spectrometer Setup (N2 purge, warm-up) Sample_Prep->Instrument_Setup Baseline Record Baseline (Buffer only) Instrument_Setup->Baseline Sample_Scan Scan Peptide Sample (190-260 nm) Baseline->Sample_Scan Data_Processing Data Processing (Baseline subtraction, conversion to MRE) Sample_Scan->Data_Processing Analysis Secondary Structure Analysis Data_Processing->Analysis

Caption: Logical flow for peptide conformational analysis using CD spectroscopy.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1 mg/mL.

  • Instrument Setup: Turn on the CD spectrometer and allow it to warm up for at least 30 minutes with a constant nitrogen purge.

  • Data Acquisition: Record a baseline spectrum of the buffer in a 1 mm path length quartz cuvette. Then, record the CD spectrum of the peptide sample from 190 to 260 nm.

  • Data Analysis: Subtract the baseline spectrum from the sample spectrum and convert the raw data (in millidegrees) to mean residue ellipticity [θ]. Analyze the resulting spectrum to estimate the secondary structure content.

Proteolytic Stability Assay

This assay measures the resistance of a peptide to degradation by proteases.

Step-by-Step Protocol:

  • Peptide Solution: Prepare a stock solution of the peptide in a suitable buffer (e.g., Tris-HCl, pH 8.0 for trypsin).

  • Enzyme Solution: Prepare a stock solution of the protease (e.g., trypsin or chymotrypsin) in the same buffer.

  • Reaction: Initiate the reaction by adding the enzyme to the peptide solution at a specific enzyme:substrate ratio (e.g., 1:100 w/w). Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench the enzymatic activity by adding an acid (e.g., trifluoroacetic acid).

  • Analysis: Analyze the samples by RP-HPLC. The percentage of remaining peptide is determined by integrating the area of the peptide peak at each time point relative to the area at time zero.

Conclusion: A Powerful Tool for Peptide Optimization

The substitution of phenylalanine with this compound represents a powerful strategy for enhancing the therapeutic potential of peptides. The introduction of the β-amino acid backbone fundamentally alters the peptide's conformational preferences, leading to unique secondary structures and, most critically, a dramatic increase in resistance to proteolytic degradation. This enhanced stability can translate to a longer in vivo half-life, a key objective in drug development. Furthermore, the modifications to the aromatic side chain and the overall peptide conformation can modulate biological activity, potentially leading to increased potency or altered receptor selectivity. By understanding the principles outlined in this guide and employing the detailed experimental protocols, researchers can rationally design and synthesize novel peptide therapeutics with improved pharmacological profiles.

References

  • ACS Publications. (n.d.). Traceless Solid-Phase Synthesis of Chiral 3-Aryl β-Amino Acid Containing Peptides Using a Side-Chain-Tethered β-Amino Acid Building Block. Organic Letters. [Link]
  • Organic Letters. (1999). Traceless Solid-Phase Synthesis of Chiral 3-Aryl β-Amino Acid Containing Peptides Using a Side-Chain. [Link]
  • ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [Link]
  • National Institutes of Health. (n.d.). Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency. [Link]
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). Boosting Salt Resistance of Short Antimicrobial Peptides. [Link]
  • Organic Letters. (2020). Non-natural 3-Arylmorpholino-β-amino Acid as a PPII Helix Inducer. [Link]
  • Frontiers. (2021). Boosting Synergistic Effects of Short Antimicrobial Peptides With Conventional Antibiotics Against Resistant Bacteria. [Link]
  • MDPI. (2021).
  • PubMed. (n.d.). Effect of Amino Acid Substitutions on Biological Activity of Antimicrobial Peptide. [Link]
  • ElectronicsAndBooks. (n.d.). The Outstanding Biological Stability of b- and g-Peptides toward Proteolytic Enzymes. [Link]
  • ResearchGate. (n.d.). Phenylalanine residues act as membrane anchors in the antimicrobial action of Aurein 1.2. [Link]
  • PubMed. (n.d.). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. [Link]
  • PubMed. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. [Link]
  • Oxford Academic. (n.d.). Conformational Preference in β-Aryldehydroalanine. Synthesis and Conformational Study of Tripeptides Containing β-Aryldehydroalanine Residues. [Link]
  • PubMed. (n.d.). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. [Link]
  • PubMed. (n.d.).
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  • Beilstein Journals. (n.d.).
  • ETH Zurich. (n.d.). peptide nmr. [Link]
  • ETH Zurich Research Collection. (2003). Circular dichroism spectra of beta- peptides. [Link]
  • ResearchGate. (n.d.). What stabilizes the 3 14-helix in β 3-Peptides?
  • ResearchGate. (n.d.). Analysis of peptide structure using NMR spectroscopy.
  • PubMed Central. (n.d.). Peptide hybrids containing α- and β-amino acids: Structure of a decapeptide β-hairpin with two facing β-phenylalanine residues. [Link]
  • MDPI. (n.d.). The Structural Basis of Peptide Binding at Class A G Protein-Coupled Receptors. [Link]
  • Moodle@Units. (n.d.). Circular Dichroism of Peptides. [Link]
  • PubMed Central. (2022). Disrupting GPCR Complexes with Smart Drug-like Peptides. [Link]
  • MDPI. (n.d.). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. [Link]
  • PubMed Central. (n.d.). Modular Synthesis of Unnatural Peptides via Rh(III)
  • Semantic Scholar. (2001).
  • PubMed Central. (n.d.). Synthesis of β,β‐Dinaphthyl Amino Acids: Towards Molecular Gearing in Peptides and Mini‐Proteins. [Link]
  • National Institutes of Health. (n.d.). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. [Link]
  • Indian Academy of Sciences. (n.d.).
  • ChemRxiv. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. [Link]
  • PubMed Central. (n.d.). Capturing Peptide–GPCR Interactions and Their Dynamics. [Link]
  • NMIMS Pharmacy. (n.d.).
  • National Institutes of Health. (n.d.). Understanding Peptide Binding in Class A G Protein-Coupled Receptors. [Link]
  • Virtual Labs. (n.d.). To Study the effect of Secondary Structure elements on CD spectrum of proteins. [Link]
  • ResearchGate. (n.d.).
  • PubMed Central. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
  • Frontiers. (n.d.).

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A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 3-Amino-3-(3-methoxyphenyl)propanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Chiral Building Block

3-Amino-3-(3-methoxyphenyl)propanoic acid is a β-amino acid derivative of significant interest in pharmaceutical development.[1] Its structure serves as a crucial chiral building block for the synthesis of bioactive molecules, particularly those targeting neurological pathways.[1] As with any chiral compound destined for therapeutic use, the stereochemistry is paramount; enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, regulatory bodies mandate rigorous, validated analytical methods to ensure enantiomeric purity and accurate quantification.

This guide provides an in-depth comparison of two orthogonal, yet powerful, analytical techniques for the analysis of this compound: Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . We will delve into the core principles of each method, provide detailed, field-tested protocols, and present a comparative analysis of their performance based on internationally recognized validation guidelines.[2][3][4] Our objective is to equip researchers, analytical chemists, and drug development professionals with the expert insights required to select and implement the most appropriate method for their specific application, be it process chemistry, quality control, or bioanalysis.

Pillar 1: Comparative Analysis of Core Methodologies

The choice between HPLC-UV and LC-MS/MS is not merely a matter of instrument availability; it is a strategic decision dictated by the analytical objective. Key considerations include the required sensitivity, the complexity of the sample matrix, the need for enantiomeric specificity, and throughput demands.

Method A: Chiral HPLC with UV Detection
  • Principle & Expertise: This technique is the gold standard for determining enantiomeric purity. The separation relies on a Chiral Stationary Phase (CSP) that creates a transient diastereomeric association with the enantiomers of the analyte. This differential interaction causes one enantiomer to be retained longer on the column, resulting in chromatographic separation. For underivatized β-amino acids like our compound of interest, macrocyclic glycopeptide CSPs, such as Teicoplanin , are exceptionally effective.[5][6] The causality here is the CSP's complex three-dimensional structure, which offers multiple interaction points (hydrogen bonding, ionic, and hydrophobic), enabling robust chiral recognition without the need for derivatization.[5] Detection is typically achieved via UV absorbance, leveraging the phenyl group in the analyte's structure.

  • Advantages:

    • Direct Enantiomeric Resolution: Provides a direct measure of enantiomeric excess (e.e.) or purity.

    • Robustness: HPLC-UV methods are generally robust, cost-effective, and ubiquitous in QC labs.

    • Simpler Instrumentation: Does not require the complexity and expense of a mass spectrometer.

  • Limitations:

    • Limited Sensitivity: UV detection is inherently less sensitive than mass spectrometry, which can be a challenge for low-concentration samples (e.g., in biological fluids).

    • Matrix Interference: Susceptible to interference from co-eluting impurities that also absorb at the analytical wavelength, potentially compromising accuracy in complex matrices.

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Principle & Expertise: LC-MS/MS offers unparalleled sensitivity and selectivity, making it the premier choice for quantification in complex biological matrices.[7][8][9] The liquid chromatograph provides the initial separation, which does not need to be chiral for achiral quantification. The true power lies in the mass spectrometer. The analyte is ionized (typically via Electrospray Ionization, ESI), and a specific precursor ion (matching the analyte's molecular weight) is selected. This ion is then fragmented, and a specific, stable product ion is monitored. This precursor-to-product transition, known as Multiple Reaction Monitoring (MRM), is highly specific to the analyte's structure, effectively filtering out background noise and matrix effects.[9]

  • Advantages:

    • Exceptional Sensitivity: Achieves detection limits in the sub-nanogram or picogram per milliliter range, ideal for bioanalysis and impurity profiling.[10]

    • Superior Selectivity: MRM detection minimizes the impact of matrix interference, allowing for simpler sample preparation, often just a protein precipitation step.[7][9]

    • High Throughput: Fast chromatographic run times are often possible due to the high selectivity of the detector.

  • Limitations:

    • Indirect Enantiomeric Analysis: A standard LC-MS/MS setup does not differentiate between enantiomers. To achieve this, it must be coupled with a chiral LC separation, combining the strengths of both techniques.

    • Cost and Complexity: Instrumentation is more expensive and requires more specialized expertise to operate and maintain.

    • Matrix Effects: While highly selective, the ionization process can be suppressed or enhanced by co-eluting matrix components, which must be assessed and controlled, often with the use of a stable isotope-labeled internal standard.[11]

Pillar 2: Validated Experimental Protocols

The following protocols are presented as self-validating systems, grounded in the principles of the ICH Q2(R2) guidelines.[3] Adherence to these steps, combined with a comprehensive validation plan, will ensure the generation of reliable and defensible data.

Experimental Workflow Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Chiral Separation (Teicoplanin CSP) D->E F UV Detection (210 nm) E->F G Peak Integration F->G H Quantification & Enantiomeric Purity Calc. G->H

Caption: Workflow for Chiral HPLC-UV Analysis.

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis Instrumental Analysis cluster_data Data Processing A Aliquot Plasma B Add Internal Standard A->B C Protein Precipitation (e.g., Acetonitrile) B->C D Vortex & Centrifuge C->D E Inject Supernatant D->E F UPLC Separation (C18 Column) E->F G Electrospray Ionization (ESI+) F->G H MS/MS Detection (MRM Mode) G->H I Peak Integration H->I J Quantification via Calibration Curve I->J

Caption: Workflow for LC-MS/MS Analysis in Plasma.

Protocol 1: Chiral HPLC-UV for Enantiomeric Purity

This protocol is designed for the direct separation and quantification of the enantiomers of this compound.

  • Instrumentation & Columns:

    • HPLC or UPLC system with UV detector.

    • Chiral Stationary Phase: Teicoplanin-based column (e.g., Chirobiotic T) , 250 x 4.6 mm, 5 µm. The selection of this macrocyclic glycopeptide phase is critical for resolving the underivatized β-amino acid enantiomers.[5][6]

  • Reagents & Mobile Phase:

    • Methanol (HPLC Grade)

    • Water (HPLC Grade)

    • Triethylamine Acetate (TEAA) buffer components: Triethylamine and Acetic Acid.

    • Mobile Phase: 80:20 (v/v) Methanol / 0.1% TEAA in Water, pH adjusted to 4.1. This polar ionic mobile phase mode enhances the ionic interactions between the analyte's amino and carboxyl groups and the CSP, which is essential for achieving baseline separation.[6] Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C. Maintaining a constant temperature is crucial for reproducible retention times.[12]

    • Detection Wavelength: 210 nm. This wavelength provides a good response for the phenyl moiety while minimizing interference from many common solvents.

    • Injection Volume: 10 µL

  • Sample & Standard Preparation:

    • Prepare a stock solution of the racemic reference standard at 1 mg/mL in the mobile phase.

    • Prepare calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

    • Dissolve test samples in the mobile phase to a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.[12]

Protocol 2: LC-MS/MS for High-Sensitivity Quantification

This protocol is optimized for quantifying the total amount of this compound in a biological matrix like human plasma.

  • Instrumentation & Columns:

    • UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

    • Analytical Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm). A C18 column provides sufficient retention and peak shape for this polar compound.

  • Reagents & Mobile Phase:

    • Acetonitrile (LC-MS Grade)

    • Water (LC-MS Grade)

    • Formic Acid (LC-MS Grade)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Internal Standard (IS): A stable isotope-labeled (e.g., ¹³C₆ or D₄) version of the analyte is highly recommended to correct for matrix effects and procedural losses.

  • Chromatographic & MS Conditions:

    • Gradient: A typical gradient would be 5% B to 95% B over 3-5 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Ionization Mode: ESI Positive. The amino group is readily protonated.[12]

    • MRM Transitions (Example):

      • Analyte: Q1: 196.1 m/z → Q3: 179.1 m/z (loss of NH₃)

      • Internal Standard (D₄): Q1: 200.1 m/z → Q3: 183.1 m/z

      • Note: These transitions must be empirically optimized by infusing a standard solution.[9]

  • Sample Preparation (Protein Precipitation): [7][9]

    • To 50 µL of plasma sample, add 10 µL of the internal standard working solution.

    • Add 150 µL of ice-cold Acetonitrile containing 1% formic acid. The acid helps in efficient protein crashing.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >12,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for injection. This "dilute and shoot" approach is fast and effective for LC-MS/MS.[7]

Pillar 3: Performance Data & Method Validation

A method is only as reliable as its validation.[13] The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[3] Below is a summary of typical performance characteristics based on ICH guidelines.[14][15]

Table 1: Comparative Summary of Validation Parameters

Validation Parameter Chiral HPLC-UV LC-MS/MS (Achiral) Authoritative Guidance (ICH Q2(R2))
Specificity / Selectivity Demonstrated by baseline resolution of enantiomers from each other and from matrix peaks.Demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix and the unique MRM transition.The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.[14]
Linearity (r²) > 0.995> 0.998A linear relationship should be evaluated across the range of the analytical procedure.[14]
Range Typically 1 - 200 µg/mLTypically 0.1 - 100 ng/mLThe interval between the upper and lower concentration of analyte for which the procedure has suitable precision, accuracy, and linearity.[15]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%The closeness of test results obtained by the method to the true value.[14]
Precision (% RSD) Repeatability: < 1.5%Intermediate: < 2.0%Repeatability: < 5.0%Intermediate: < 10.0%The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[14]
Limit of Quantification (LOQ) ~0.5 µg/mL~0.1 ng/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15]
Robustness Insensitive to small changes in % Methanol (±2%), pH (±0.1), and column temperature (±2°C).Insensitive to small changes in % organic, column temperature, and source parameters.A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[15]

Conclusion: Selecting the Right Tool for the Job

Both Chiral HPLC-UV and LC-MS/MS are powerful, validated techniques for the analysis of this compound. The optimal choice is contingent on the analytical question at hand.

  • For quality control, release testing, and stability studies where the primary goal is to determine enantiomeric purity and assay of the bulk drug substance, the Chiral HPLC-UV method is robust, cost-effective, and directly provides the critical enantiomeric ratio.

  • For pharmacokinetic studies, bioequivalence trials, or metabolite identification where the analyte must be quantified at very low concentrations in a complex biological matrix, LC-MS/MS is unequivocally the superior method due to its outstanding sensitivity and selectivity.[8]

For comprehensive characterization, a hybrid approach is often employed: an LC-MS/MS system equipped with a chiral column, thereby harnessing the enantiomeric separation power of chiral chromatography and the unparalleled sensitivity of mass spectrometry. This integrated strategy provides the most complete analytical picture for this important pharmaceutical building block.

References

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A Researcher's Guide to the Cross-Reactivity of 3-Amino-3-(3-methoxyphenyl)propanoic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative for Specificity

In the landscape of modern drug discovery, the pursuit of molecular specificity is paramount. The compound 3-Amino-3-(3-methoxyphenyl)propanoic acid, a β-aryl-β-amino acid, represents a class of molecules with significant potential for modulating neurotransmitter systems. Its structural resemblance to γ-aminobutyric acid (GABA) suggests a primary mode of action within the GABAergic system, making it a person-of-interest for developing therapeutics for neurological conditions such as anxiety and depression.[1][2] However, this structural similarity also raises a critical question: to what extent does this compound interact with other, unintended biological targets?

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of this compound. We will delve into its likely molecular targets, compare it with structurally similar compounds, and provide detailed, field-proven experimental protocols to rigorously assess its biological specificity. Our approach is grounded in the principles of causality and self-validation, ensuring that the data generated is both reliable and translatable.

Deconstructing the Molecule: Predicted Biological Targets and Rationale

The chemical architecture of this compound, particularly the β-phenyl-γ-aminobutyric acid backbone, strongly implies an interaction with the GABAergic system. This system is the primary inhibitory network in the central nervous system, and its modulation is a cornerstone of treatment for numerous neurological and psychiatric disorders.[3]

Primary Hypothesized Target: The GABA-B Receptor

The most probable primary target for this compound is the metabotropic GABA-B receptor. This assertion is based on the well-established pharmacology of its structural analogs, Phenibut (β-phenyl-GABA) and Baclofen (β-(4-chlorophenyl)-GABA), both of which are known GABA-B receptor agonists.[3][4][5] GABA-B receptors are G-protein coupled receptors (GPCRs) that, upon activation, lead to prolonged neuronal inhibition.[6]

Potential Cross-Reactivity Targets

A thorough investigation of cross-reactivity must extend beyond the primary hypothesized target. Based on the pharmacology of related compounds and the general promiscuity of small molecules, the following are key potential off-targets:

  • GABA-A Receptors: While Phenibut's primary action is at GABA-B receptors, some evidence suggests a weaker interaction with ionotropic GABA-A receptors.[3][4][5] These ligand-gated chloride channels mediate fast synaptic inhibition and are the targets of benzodiazepines and barbiturates.[7]

  • Voltage-Gated Calcium Channels (VGCCs): Phenibut has also been shown to act as an inhibitor of α2δ subunit-containing voltage-gated calcium channels, a mechanism shared with gabapentin and pregabalin. This interaction contributes to its overall pharmacological profile.

  • Glutamate Receptors: As the primary excitatory neurotransmitter system, glutamate receptors (e.g., NMDA, AMPA) are critical potential off-targets to investigate, as unintended modulation could lead to significant side effects.

The following diagram illustrates the primary signaling pathway of the hypothesized target and a key potential off-target pathway.

GABAb_Signaling cluster_0 GABA-B Receptor Signaling (Primary Target) Compound 3-Amino-3-(3-methoxyphenyl) propanoic acid GABAb GABA-B Receptor Compound->GABAb Agonist? G_protein Gi/o Protein GABAb->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK ↑ K+ Conductance (GIRK Channels) G_protein->GIRK Ca_channel ↓ Ca2+ Conductance (VGCCs) G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Inhibition Neuronal Inhibition GIRK->Inhibition Ca_channel->Inhibition

GABA-B Receptor Signaling Pathway

Comparative Analysis with Structural Analogs

To contextualize the potential activity of this compound, it is instructive to compare it with its close structural relatives. The nature and position of substituents on the phenyl ring can dramatically alter potency, selectivity, and functional activity.

CompoundStructurePrimary Target(s)Reported ActivityReference(s)
This compound 3-methoxy substitution on the phenyl ringGABA-B Receptor (Hypothesized)To be determinedN/A
Phenibut Unsubstituted phenyl ringGABA-B Agonist, α2δ VGCC inhibitorAnxiolytic, Nootropic[3][4][5]
Baclofen 4-chloro substitution on the phenyl ringPotent GABA-B AgonistMuscle Relaxant[8]
F-Phenibut 4-fluoro substitution on the phenyl ringPotent GABA-B AgonistEC50 = 23.3 µM[9]
3-Amino-3-(4-chlorophenyl)propanoic acid 4-chloro substitution, β-amino acidWeak GABA-B AntagonistpA2 = 3.5[10]

This table highlights how subtle changes to the phenyl ring substituent can switch a compound from an agonist to an antagonist and significantly impact potency.

Experimental Workflows for Cross-Reactivity Profiling

A multi-tiered approach, beginning with in vitro binding and functional assays and progressing to in vivo models, is essential for a comprehensive cross-reactivity assessment. The following workflow provides a logical and robust sequence for this evaluation.

Cross_Reactivity_Workflow Start Start: Compound Synthesis & Purification Tier1 Tier 1: In Vitro Screening (Primary & Secondary Targets) Start->Tier1 BindingAssays Radioligand Binding Assays (GABA-B, GABA-A, etc.) Tier1->BindingAssays FunctionalAssays Functional Assays ([35S]GTPγS, Calcium Flux) Tier1->FunctionalAssays Cytotoxicity General Cytotoxicity Assay (e.g., MTT Assay) Tier1->Cytotoxicity Tier2 Tier 2: In Vivo Validation (Behavioral & Physiological Models) BindingAssays->Tier2 FunctionalAssays->Tier2 Cytotoxicity->Tier2 AnxietyModels Anxiety Models (Elevated Plus Maze, Light/Dark Box) Tier2->AnxietyModels MotorModels Motor Coordination (Rotarod Test) Tier2->MotorModels FlexibilityModels Cognitive Flexibility (Set-Shifting Task) Tier2->FlexibilityModels PKPD Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies Tier2->PKPD Analysis Data Analysis & Cross-Reactivity Profile AnxietyModels->Analysis MotorModels->Analysis FlexibilityModels->Analysis PKPD->Analysis

Experimental Workflow for Cross-Reactivity Profiling

Detailed Experimental Protocols

The following protocols are provided as a foundation for the in vitro assessment of this compound.

Protocol 1: GABA-B Receptor Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of the test compound for the GABA-B receptor.

  • Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled GABA-B antagonist, such as [3H]CGP54626, for binding to receptors in a membrane preparation.

  • Methodology:

    • Membrane Preparation: Prepare a crude membrane fraction from a suitable tissue source rich in GABA-B receptors (e.g., rat whole brain or specific regions like the cerebellum).

    • Assay Buffer: Prepare a binding buffer (e.g., 20 mM Tris, 118 mM NaCl, 4.7 mM KCl, 2 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 5 mM D-glucose, pH 7.4).

    • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]CGP54626 (typically at or below its Kd), and a range of concentrations of the test compound.

    • Non-specific Binding: Include wells with an excess of a known non-radiolabeled GABA-B agonist (e.g., GABA or Baclofen) to determine non-specific binding.

    • Total Binding: Include wells with only the membrane preparation and radioligand.

    • Incubation: Incubate the plate at room temperature for 1.5 hours to reach equilibrium.

    • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, and then calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Functional Assay for GABA-B Receptor Activation
  • Objective: To determine the functional activity (EC50 and Emax) of the test compound as a GABA-B receptor agonist or antagonist.

  • Principle: Agonist activation of a Gi/o-coupled receptor like GABA-B stimulates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G-proteins.

  • Methodology:

    • Membrane Preparation: Use membranes from cells expressing GABA-B receptors (e.g., CHO-K1 cells) or from brain tissue.

    • Assay Buffer: Prepare an assay buffer containing HEPES, NaCl, MgCl2, and GDP.

    • Incubation: In a 96-well plate, combine the membrane preparation, [³⁵S]GTPγS, and varying concentrations of the test compound.

    • Basal Activity: Include wells with no test compound to measure basal [³⁵S]GTPγS binding.

    • Maximal Stimulation: Include wells with a saturating concentration of a known full agonist (e.g., GABA or Baclofen) to determine the maximal response.

    • Antagonist Mode: To test for antagonist activity, incubate the membranes with the test compound in the presence of a fixed concentration of a GABA-B agonist.

    • Incubation: Incubate the plate at 30°C for 60 minutes.

    • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

    • Quantification: Measure the filter-bound radioactivity using a liquid scintillation counter.

    • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) and the Emax.

Protocol 3: MTT General Cytotoxicity Assay
  • Objective: To assess the general cytotoxicity of the test compound on a relevant cell line.

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Seed a relevant cell line (e.g., HEK293, SH-SY5Y, or primary neurons) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • MTT Incubation: After the treatment period, remove the media and add fresh media containing MTT solution (typically 0.5 mg/mL). Incubate at 37°C for 3-4 hours.

    • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Express the results as a percentage of the viability of untreated control cells. Plot the percentage of cell viability against the log concentration of the test compound to determine the CC50 (the concentration that reduces cell viability by 50%).

In Vivo Models for Assessing Functional Cross-Reactivity

While in vitro assays are crucial for initial screening, in vivo models are indispensable for understanding the integrated physiological and behavioral consequences of compound administration. For a GABAergic compound, the following models are highly relevant:

  • Elevated Plus-Maze (EPM) and Light/Dark Box: These are standard behavioral tests for assessing anxiety-like behavior in rodents. Anxiolytic effects, a hallmark of many GABA-B agonists, would be indicated by increased time spent in the open arms of the EPM or the light chamber of the light/dark box.[11]

  • Rotarod Test: This test assesses motor coordination and balance. GABA-B agonists like Baclofen can cause sedation and muscle relaxation, which would manifest as impaired performance on the rotarod. This is a critical test for identifying potential motor side effects.

  • Set-Shifting Task: This task evaluates cognitive flexibility, a function associated with the prefrontal cortex. Studies have shown that GABA-B agonists can modulate performance in this task, providing insights into the compound's effects on executive function.[12]

  • Passive Avoidance Test: This model assesses learning and memory. It can be used to determine if the compound has nootropic or amnesic effects.[8]

Conclusion: A Pathway to Confident Drug Development

The systematic evaluation of cross-reactivity is not merely a regulatory hurdle but a fundamental scientific necessity. For this compound, its structural similarity to established GABAergic modulators provides a clear and logical starting point for this investigation. By employing a tiered approach that combines robust in vitro binding and functional assays with relevant in vivo behavioral models, researchers can build a comprehensive specificity profile. This, in turn, allows for a more accurate prediction of a compound's therapeutic potential and its likely side-effect profile. The methodologies and comparative data presented in this guide offer a robust framework to confidently advance the development of this and other novel neurotherapeutics.

References

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A Comparative Guide to the Efficacy of 3-Amino-3-(3-methoxyphenyl)propanoic Acid and Known Modulators of the α2δ-1 Subunit of Voltage-Gated Calcium Channels

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the potential efficacy of 3-Amino-3-(3-methoxyphenyl)propanoic acid with established pharmaceutical agents that target the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic rationale, comparative efficacy data of known drugs, and detailed experimental protocols to evaluate novel compounds like this compound.

Introduction: The α2δ-1 Subunit as a Therapeutic Target

The α2δ-1 subunit is an auxiliary component of voltage-gated calcium channels, which are crucial for regulating neurotransmitter release and neuronal excitability. While not forming the ion-conducting pore itself, the α2δ-1 subunit plays a critical role in the trafficking and function of the channel complex. Upregulation of α2δ-1 has been implicated in pathological conditions such as neuropathic pain and epilepsy, making it a key therapeutic target.

Modulators that bind to the α2δ-1 subunit can reduce the release of excitatory neurotransmitters, thereby dampening neuronal hyperexcitability. This mechanism of action is distinct from direct channel blockade and offers a nuanced approach to treating neurological disorders.

The GABA Analogue Connection: A Shift in Perspective

Initially, compounds like this compound, due to their structural resemblance to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), were presumed to act directly on GABA receptors. However, extensive research on the clinically successful drugs Gabapentin and Pregabalin has revealed a different primary mechanism. These GABA analogues do not bind to GABA receptors but exert their therapeutic effects through high-affinity binding to the α2δ-1 subunit of VGCCs.[1][2][3] This discovery has reshaped our understanding of this class of compounds and has identified the α2δ-1 subunit as the key target for evaluating their efficacy.

Given its structure as a 3-aryl-substituted GABA analogue, it is hypothesized that this compound may also function as a ligand for the α2δ-1 subunit. This guide will, therefore, focus on comparing its potential efficacy to that of Gabapentin and Pregabalin at this specific target.

Comparative Efficacy of Known α2δ-1 Ligands

To establish a benchmark for evaluating novel compounds, it is essential to consider the efficacy of established drugs that target the α2δ-1 subunit. Gabapentin and Pregabalin are the most well-characterized ligands and serve as the primary comparators.

CompoundTargetBinding Affinity (Ki)Reference
Pregabalinα2δ-1 subunit of VGCC32 nM[1]
Gabapentinα2δ-1 subunit of VGCC40 nM[1]

Note: While some studies suggest Pregabalin has a higher affinity than Gabapentin, others report similar affinities.[1] The potency in vivo is generally observed to be higher for Pregabalin.[1]

Currently, there is no publicly available data on the binding affinity of this compound for the α2δ-1 subunit. The experimental protocols detailed in this guide provide the necessary framework to determine this crucial efficacy parameter.

Experimental Protocols for Efficacy Determination

The following protocols are designed to provide a robust framework for determining the binding affinity and functional effects of test compounds like this compound at the α2δ-1 subunit.

Radioligand Binding Assay for α2δ-1 Subunit Affinity

This protocol describes a competitive binding assay to determine the affinity of a test compound for the α2δ-1 subunit by measuring its ability to displace a radiolabeled ligand, such as [³H]-Gabapentin or [³H]-Pregabalin.

Diagram of the Experimental Workflow:

Caption: Workflow for the α2δ-1 competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human α2δ-1 subunit.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer (50 mM Tris-HCl, pH 7.4).

      • A fixed concentration of the radioligand (e.g., [³H]-Gabapentin at a concentration close to its Kd).

      • Increasing concentrations of the test compound (this compound) or the reference compounds (unlabeled Gabapentin or Pregabalin). For determining non-specific binding, use a high concentration of unlabeled Gabapentin.

      • The membrane preparation (typically 50-100 µg of protein per well).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound's concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Modulation of Neurotransmitter Release

To complement the binding data, a functional assay can be performed to assess the effect of the test compound on neurotransmitter release from neuronal cells.

Diagram of the Signaling Pathway:

G Depolarization Depolarization VGCC Voltage-Gated Calcium Channel (α1 + α2δ-1) Depolarization->VGCC Ca_influx Ca²⁺ Influx VGCC->Ca_influx Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion Neurotransmitter_release Neurotransmitter Release Vesicle_fusion->Neurotransmitter_release Test_Compound This compound Test_Compound->VGCC binds to α2δ-1

Caption: Proposed mechanism of action of α2δ-1 ligands on neurotransmitter release.

Step-by-Step Methodology:

  • Cell Culture and Loading:

    • Culture a suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons.

    • Load the cells with a fluorescent calcium indicator (e.g., Fura-2 AM) or a radiolabeled neurotransmitter (e.g., [³H]-glutamate).

  • Compound Incubation:

    • Pre-incubate the cells with varying concentrations of the test compound, a known inhibitor (Pregabalin), or a vehicle control.

  • Depolarization and Measurement:

    • Induce depolarization of the cells using a high concentration of potassium chloride (KCl).

    • For calcium imaging, measure the change in fluorescence intensity upon depolarization using a fluorescence plate reader or microscope.

    • For neurotransmitter release assays, collect the supernatant after depolarization and measure the amount of released radiolabeled neurotransmitter using a scintillation counter.

  • Data Analysis:

    • Quantify the reduction in calcium influx or neurotransmitter release in the presence of the test compound compared to the vehicle control.

    • Determine the EC50 value for the functional inhibition.

Conclusion and Future Directions

While this compound presents an interesting structural motif analogous to established α2δ-1 ligands, its efficacy remains to be experimentally determined. The protocols outlined in this guide provide a clear and robust pathway for its characterization. By determining its binding affinity (Ki) for the α2δ-1 subunit and assessing its functional impact on neuronal activity, researchers can effectively compare its potency to that of Gabapentin and Pregabalin.

Future studies should also investigate the selectivity of this compound for the α2δ-1 versus the α2δ-2 subunit, as this may have implications for its therapeutic profile and potential side effects. Furthermore, in vivo studies in relevant animal models of neuropathic pain or epilepsy will be crucial to translate in vitro efficacy into potential therapeutic benefit.

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A Comparative Benchmarking Guide to the Synthesis of 3-Amino-3-(3-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Chiral Building Block

3-Amino-3-(3-methoxyphenyl)propanoic acid, a chiral β-amino acid, is a valuable building block in medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active compounds, and its stereochemistry often plays a crucial role in determining pharmacological activity. As the demand for enantiomerically pure β-amino acids grows, the development of efficient, scalable, and cost-effective synthetic routes is of paramount importance. This guide provides a comprehensive technical overview and comparison of the principal synthetic methodologies for this compound, offering researchers, scientists, and drug development professionals a basis for informed decision-making in their synthetic endeavors.

Methodology Overview: A Comparative Analysis

The synthesis of this compound can be broadly categorized into chemical and biocatalytic methods. This guide will delve into the mechanistic underpinnings, practical considerations, and comparative performance of the following key approaches:

  • Asymmetric Synthesis via Chiral Auxiliary

  • The Mannich Reaction

  • The Strecker Synthesis

  • The Rodionov Reaction

  • Biocatalytic Synthesis using Rhodococcus sp.

The following sections will provide a detailed examination of each method, including step-by-step protocols where available, and a comparative summary to aid in method selection.

Asymmetric Synthesis via a Chiral Auxiliary: A High-Fidelity Approach

This method, detailed in Organic Syntheses, represents a robust and well-documented route to enantiomerically pure β-amino acids. While the specific example is for the para-methoxy isomer, the procedure is directly adaptable for the meta-methoxy target compound with minor modifications. This approach relies on the use of a chiral auxiliary to control stereochemistry, followed by a series of transformations to build the target molecule and subsequent removal of the auxiliary.

Experimental Protocol: (Adapted for the meta-methoxy isomer)

Step A: Synthesis of the Chiral Pyrimidinone Auxiliary

This initial step involves the condensation of L-asparagine with pivalaldehyde to form the chiral pyrimidinone core. This reaction establishes the stereocenter that will direct the subsequent asymmetric transformations.

Step B: Electrochemical Reduction

The pyrimidinone is then subjected to an electrochemical reduction to yield the corresponding dihydropyrimidinone. This step is crucial for setting up the subsequent coupling reaction.

Step C: Palladium-Catalyzed Cross-Coupling

The dihydropyrimidinone is coupled with 3-iodoanisole (the meta-methoxy equivalent of the original protocol's 4-iodoanisole) using a palladium catalyst. This Heck-type reaction introduces the desired 3-methoxyphenyl group at the C6 position of the heterocycle.

Step D: Hydrolysis and Product Isolation

The final step involves the acidic hydrolysis of the pyrimidinone to release the target β-amino acid, this compound.

Data Summary and Analysis
ParameterReported Value (for p-methoxy isomer)Expected Performance (for m-methoxy isomer)
Overall Yield 63-69%Similar yields are anticipated.
Enantiomeric Purity ≥99% eeHigh enantioselectivity is expected to be maintained.
Scalability Demonstrated on a multi-gram scale.Scalable with appropriate electrochemical equipment.
Key Reagents L-asparagine, pivalaldehyde, 4-iodoanisole, Pd(PPh₃)₄L-asparagine, pivalaldehyde, 3-iodoanisole, Pd(PPh₃)₄
Advantages High enantioselectivity, well-established protocol.High enantioselectivity, reliable and reproducible.
Disadvantages Multi-step synthesis, requires specialized electrochemical setup.Multi-step process, potential for catalyst poisoning.
Workflow Diagram

G cluster_0 Step A: Auxiliary Formation cluster_1 Step B: Reduction cluster_2 Step C: Cross-Coupling cluster_3 Step D: Hydrolysis A1 L-Asparagine + Pivalaldehyde A2 Chiral Pyrimidinone A1->A2 Condensation B1 Chiral Pyrimidinone B2 Dihydropyrimidinone B1->B2 Electrochemical Reduction C1 Dihydropyrimidinone + 3-Iodoanisole C2 Coupled Heterocycle C1->C2 Pd-catalyzed Coupling D1 Coupled Heterocycle D2 This compound D1->D2 Acid Hydrolysis

Caption: Asymmetric synthesis workflow.

The Mannich Reaction: A Convergent Three-Component Approach

The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds through the aminoalkylation of an acidic proton located on a carbonyl compound. For the synthesis of this compound, this would typically involve the reaction of 3-methoxybenzaldehyde, an amine (like ammonia or a protected equivalent), and a malonic acid derivative.

General Reaction Scheme

The reaction proceeds via the formation of an imine or iminium ion from 3-methoxybenzaldehyde and the amine, which then undergoes nucleophilic attack by the enolate of the malonic acid derivative. Subsequent hydrolysis and decarboxylation yield the desired β-amino acid.

Key Considerations and Expected Performance
  • Stereocontrol: The classical Mannich reaction is not stereoselective, producing a racemic mixture. However, asymmetric variants using chiral catalysts or auxiliaries can achieve high enantioselectivity.

  • Yields: Yields can be moderate to high, but are often dependent on the specific substrates and reaction conditions.

  • Scalability: The reaction is generally scalable, making it attractive for industrial applications.

  • Advantages: A one-pot, three-component reaction, which is atom-economical.

  • Disadvantages: The classic version lacks stereocontrol, and the development of an efficient asymmetric variant for this specific substrate may require significant optimization.

Logical Relationship Diagram

G cluster_0 Mannich Reaction Components cluster_1 Reaction Pathway R1 3-Methoxybenzaldehyde I1 Imine/Iminium Ion Formation R1->I1 R2 Amine (e.g., NH₃) R2->I1 R3 Malonic Acid Derivative I2 Nucleophilic Attack by Enolate R3->I2 I1->I2 P1 Intermediate Adduct I2->P1 P2 This compound P1->P2 Hydrolysis & Decarboxylation

Caption: Mannich reaction pathway.

The Strecker Synthesis: A Classic Route to Amino Acids

The Strecker synthesis is a well-established method for the synthesis of α-amino acids, which can be adapted for the synthesis of β-amino acids. The process involves the reaction of an aldehyde (3-methoxybenzaldehyde in this case) with ammonia and a cyanide source (e.g., KCN), followed by hydrolysis of the resulting aminonitrile.

General Reaction Scheme

The reaction begins with the formation of an imine from 3-methoxybenzaldehyde and ammonia. Nucleophilic addition of cyanide to the imine forms an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the carboxylic acid, and reduction of the nitrile can lead to the β-amino acid.

Key Considerations and Expected Performance
  • Stereocontrol: Similar to the Mannich reaction, the traditional Strecker synthesis produces a racemic product. Asymmetric versions have been developed but require chiral catalysts or auxiliaries.[1]

  • Yields: Yields are typically good, but the use of highly toxic cyanide is a significant drawback.

  • Scalability: The reaction is scalable, but safety precautions for handling cyanide are critical.

  • Advantages: A versatile and well-understood reaction.

  • Disadvantages: Use of highly toxic cyanide, lack of stereocontrol in the classical method.

Logical Relationship Diagram

G cluster_0 Strecker Synthesis Components cluster_1 Reaction Pathway R1 3-Methoxybenzaldehyde I1 Imine Formation R1->I1 R2 Ammonia (NH₃) R2->I1 R3 Cyanide (e.g., KCN) I2 α-Aminonitrile Formation R3->I2 I1->I2 P1 This compound I2->P1 Hydrolysis

Caption: Strecker synthesis pathway.

The Rodionov Reaction: A Variation of the Knoevenagel Condensation

The Rodionov reaction is a one-pot synthesis of β-amino acids from an aldehyde, malonic acid, and ammonia in an alcoholic solvent. This reaction is essentially a Knoevenagel condensation followed by a Michael addition of ammonia and subsequent decarboxylation.

General Reaction Scheme

3-Methoxybenzaldehyde first undergoes a Knoevenagel condensation with malonic acid to form an α,β-unsaturated dicarboxylic acid. Ammonia then adds to the double bond via a Michael addition. Finally, decarboxylation of the resulting intermediate affords the desired β-amino acid.

Key Considerations and Expected Performance
  • Yields: The Rodionov reaction can provide good yields of β-amino acids.

  • Byproducts: A significant challenge with the Rodionov reaction is the competitive formation of other products, such as cinnamic acids and ylidenemalonic acids, which can complicate purification and reduce the overall yield of the desired β-amino acid.[2]

  • Stereocontrol: This is a racemic synthesis.

  • Advantages: A one-pot procedure using readily available starting materials.

  • Disadvantages: Formation of byproducts, lack of stereocontrol.

Logical Relationship Diagram

G cluster_0 Rodionov Reaction Components cluster_1 Reaction Pathway R1 3-Methoxybenzaldehyde I1 Knoevenagel Condensation R1->I1 R2 Malonic Acid R2->I1 R3 Ammonia (NH₃) I2 Michael Addition R3->I2 I1->I2 I3 Decarboxylation I2->I3 P1 This compound I3->P1

Caption: Rodionov reaction pathway.

Biocatalytic Synthesis with Rhodococcus sp.: A Green and Selective Alternative

Biocatalysis offers an attractive, environmentally friendly approach to the synthesis of chiral molecules. Whole-cell catalysts from the genus Rhodococcus are particularly versatile due to their nitrile hydratase and amidase enzyme systems.[3] These systems can be employed for the enantioselective hydrolysis of β-aminonitriles, which can be synthesized from 3-methoxybenzaldehyde via a Strecker-like reaction.

General Reaction Scheme

First, a racemic β-aminonitrile is synthesized from 3-methoxybenzaldehyde, ammonia, and cyanide. This racemic mixture is then subjected to the Rhodococcus whole-cell catalyst. The nitrile hydratase and amidase enzymes selectively hydrolyze one enantiomer of the β-aminonitrile to the corresponding β-amino acid, leaving the other enantiomer of the nitrile unreacted. This allows for a kinetic resolution to obtain the enantiomerically enriched product.

Key Considerations and Expected Performance
  • Enantioselectivity: The enantioselectivity of the biocatalytic hydrolysis is highly dependent on the specific strain of Rhodococcus and the structure of the substrate. For some β-amino-β-phenyl-propionitrile derivatives, moderate enantioselectivity has been observed.[3]

  • Reaction Conditions: Biocatalytic reactions are typically performed under mild conditions (room temperature, neutral pH), which is a significant advantage over many chemical methods.

  • Yields: The maximum theoretical yield for a kinetic resolution is 50% for the desired enantiomer.

  • Scalability: Biocatalytic processes are often scalable, and advancements in enzyme immobilization can improve reusability and cost-effectiveness.[4][5]

  • Advantages: High enantioselectivity (in some cases), mild reaction conditions, environmentally friendly.

  • Disadvantages: Maximum 50% yield for kinetic resolution, requires screening of microbial strains and optimization of fermentation and reaction conditions.

Workflow Diagram

G cluster_0 Step 1: Substrate Synthesis cluster_1 Step 2: Biocatalytic Resolution S1 3-Methoxybenzaldehyde + NH₃ + KCN S2 Racemic β-Aminonitrile S1->S2 Strecker-like Synthesis B1 Racemic β-Aminonitrile P1 (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid B1->P1 P2 (S)-β-Aminonitrile (unreacted) B1->P2 B2 Rhodococcus sp. (whole cells)

Caption: Biocatalytic synthesis workflow.

Comparative Summary and Recommendations

MethodStereocontrolYieldScalabilityCost & SafetyKey AdvantagesKey Disadvantages
Asymmetric Synthesis via Chiral Auxiliary Excellent (≥99% ee)Good (60-70%)ModerateHigh (Pd catalyst, specialized equipment)High enantiopurity, reliable.Multi-step, specialized equipment.
Mannich Reaction Racemic (asymmetric variants exist)Moderate to GoodGoodModerate (solvents, reagents)One-pot, convergent.Lack of stereocontrol in basic form.
Strecker Synthesis Racemic (asymmetric variants exist)GoodGoodHigh (cyanide toxicity)Versatile, well-established.Highly toxic reagents.
Rodionov Reaction RacemicModerateModerateLow (common reagents)One-pot, simple reagents.Byproduct formation.
Biocatalysis (Rhodococcus) Potentially High (kinetic resolution)Max 50% (for one enantiomer)GoodModerate (fermentation, downstream processing)Green, mild conditions, high selectivity.Limited to 50% yield, requires biological expertise.

Recommendations for Method Selection:

  • For the highest enantiopurity and a well-established, reliable route , the asymmetric synthesis using a chiral auxiliary is the recommended approach, provided the necessary equipment is available.

  • For rapid, scalable production of the racemic mixture , the Mannich or Rodionov reactions are suitable choices, with the Mannich reaction potentially offering higher yields and fewer byproducts with careful optimization.

  • For a "greener" and potentially enantioselective synthesis , the biocatalytic approach using Rhodococcus is a promising avenue, particularly if only one enantiomer is desired. However, this requires significant investment in microbiological and biocatalysis expertise.

  • The Strecker synthesis should be considered with caution due to the high toxicity of cyanide, and appropriate safety measures are paramount.

Conclusion

The synthesis of this compound can be achieved through a variety of chemical and biocatalytic methods. The choice of the optimal synthetic route will depend on the specific requirements of the project, including the desired stereochemistry, scale of production, available resources, and safety considerations. The asymmetric synthesis via a chiral auxiliary stands out for its high enantioselectivity, while the Mannich and Rodionov reactions offer scalable routes to the racemic product. Biocatalysis presents a green and potentially highly selective alternative, albeit with its own set of challenges. This guide provides a foundational framework for researchers to navigate these options and select the most appropriate method for their synthetic goals.

References

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Spectroscopic data comparison for 3-Amino-3-(3-methoxyphenyl)propanoic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Spectroscopic Differentiation of 3-Amino-3-(3-methoxyphenyl)propanoic Acid Enantiomers

In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail—it is a critical determinant of pharmacological activity and safety. A classic and often tragic example is thalidomide, where one enantiomer was therapeutic while the other was teratogenic. For molecules like this compound, a key building block in synthetic organic chemistry and medicinal chemistry, the ability to distinguish between its (R) and (S) enantiomers is paramount. This guide provides a detailed comparison of spectroscopic methodologies for achieving this crucial analytical goal, grounded in the principles and practices of a seasoned application scientist.

The Challenge: Spectroscopic Invisibility of Enantiomers

Enantiomers are mirror images that are non-superimposable. In an achiral environment, they possess identical physical and chemical properties, including melting point, boiling point, and, critically, spectroscopic signatures. Standard Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy will yield identical spectra for both the (R) and (S) isomers, as the underlying physical principles of nuclear spin transitions and molecular vibrations are not influenced by the molecule's absolute configuration in an achiral medium.

To resolve this, we must introduce a chiral influence into the system, forcing the enantiomers to interact differently and breaking their spectroscopic equivalence. This is typically achieved by creating diastereomeric interactions, either transiently or through covalent bonding.

Nuclear Magnetic Resonance (NMR): The Gold Standard for Chiral Discrimination

NMR spectroscopy, particularly ¹H NMR, is the most powerful and widely used tool for differentiating enantiomers in solution. The strategy hinges on converting the enantiomeric pair into a pair of diastereomers, which have distinct physical properties and, therefore, different NMR spectra.

Method 1: Chiral Solvating Agents (CSAs)

This elegant approach involves dissolving the enantiomeric sample in a suitable NMR solvent and adding a chiral solvating agent. The CSA forms weak, transient, and rapidly exchanging diastereomeric complexes with each enantiomer. These complexes exist in a dynamic equilibrium with the unsolvated molecules. Because the two diastereomeric complexes are different, the time-averaged magnetic environment experienced by the nuclei in the (R) and (S) enantiomers becomes different, leading to separate signals in the NMR spectrum. This separation is often referred to as chemical shift non-equivalence (Δδ).

Experimental Protocol: ¹H NMR Analysis with a Chiral Solvating Agent

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample (can be a single enantiomer or a mixture) into an NMR tube.

  • Solvent Addition: Add ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or benzene-d₆. Ensure the sample is fully dissolved.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample to serve as a baseline.

  • CSA Addition: Add a molar equivalent of a suitable Chiral Solvating Agent. For an amino acid, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol is a common and effective choice. Add the CSA stepwise (e.g., 0.2 molar equivalents at a time) to monitor the changes.

  • Spectrum Acquisition: After each addition, gently mix the sample and re-acquire the ¹H NMR spectrum. Monitor for the splitting of key proton signals, particularly the methine proton (Hα) adjacent to the chiral center.

  • Data Analysis: Measure the chemical shift difference (ΔΔδ in ppm) between the corresponding signals of the (R) and (S) enantiomers. The integration of the separated peaks can be used to determine the enantiomeric excess (e.e.).

Expected ¹H NMR Data (Hypothetical)

Proton AssignmentStandard Spectrum (ppm)Spectrum with CSA (ppm)ΔΔδ (ppm)
Hα (CH-NH₂)~4.2(R): 4.25, (S): 4.280.03
Hβ (CH₂-COOH)~2.8(R): 2.81, (S): 2.830.02
OCH₃~3.8(R): 3.80, (S): 3.800
Aromatic Protons~6.8 - 7.3Minor shifts and potential splitting< 0.01

Note: The magnitude of the chemical shift non-equivalence (ΔΔδ) is highly dependent on the specific CSA, solvent, and temperature used.

Workflow for Chiral Analysis using a Chiral Solvating Agent

cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_result Data Interpretation A Weigh 3-Amino-3- (3-methoxyphenyl)propanoic acid B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Acquire Baseline ¹H NMR Spectrum B->C D Add Chiral Solvating Agent (e.g., (R)-TFAE) C->D E Acquire Final ¹H NMR Spectrum D->E F Observe Signal Splitting (Chemical Shift Non-equivalence) E->F G Integrate Separated Signals F->G H Calculate Enantiomeric Excess (e.e.) G->H

Workflow for NMR analysis with a Chiral Solvating Agent.
Method 2: Chiral Derivatizing Agents (CDAs)

An alternative to the transient complexes formed with CSAs is the formation of stable, covalent diastereomers. This is achieved by reacting the enantiomeric mixture with a chiral derivatizing agent. The resulting diastereomers can then be easily distinguished by standard NMR. A key requirement is that the reaction must proceed to completion without any kinetic resolution (i.e., one enantiomer reacting faster than the other).

For an amino acid, a common CDA is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride). It reacts with the amine group to form stable amide diastereomers.

Experimental Protocol: Derivatization and NMR Analysis

  • Reaction Setup: In a dry reaction vial, dissolve the this compound sample (~5 mg) in a dry, aprotic solvent (e.g., 0.5 mL of anhydrous pyridine or CH₂Cl₂ with a non-nucleophilic base).

  • CDA Addition: Add a slight excess (~1.1 equivalents) of the Chiral Derivatizing Agent (e.g., (R)-Mosher's acid chloride) to the solution at 0 °C.

  • Reaction: Allow the mixture to stir and warm to room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction with a small amount of water or dilute acid and extract the product into an organic solvent (e.g., ethyl acetate). Dry the organic layer and evaporate the solvent.

  • NMR Analysis: Dissolve the crude diastereomeric product in a standard deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. The signals for the (R,R) and (S,R) diastereomers will be distinct.

Fourier-Transform Infrared (FTIR) Spectroscopy: A More Nuanced Approach

FTIR spectroscopy probes the vibrational modes of molecules. Since enantiomers have the same covalent bonds and functional groups, their FTIR spectra in an achiral solution are identical. However, FTIR can be used to differentiate enantiomers in the solid state.

Solid-State FTIR Analysis

Enantiomers can crystallize in different crystal lattice structures. A pure enantiomer may form a crystal structure that is different from the crystal structure of the racemic mixture (a 1:1 mixture of both enantiomers). These differences in intermolecular interactions and packing within the crystal lattice can lead to subtle but measurable differences in the FTIR spectrum, particularly in the "fingerprint region" (below 1500 cm⁻¹), which is highly sensitive to the molecule's overall structure and environment.

Experimental Protocol: Solid-State FTIR (KBr Pellet Method)

  • Sample Preparation: Prepare two samples: one of the pure enantiomer (e.g., pure S-isomer) and one of the racemic mixture.

  • Grinding: Add ~1 mg of the sample to ~100 mg of dry, powdered potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent KBr pellet.

  • Spectrum Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Comparison: Overlay the spectrum of the pure enantiomer with that of the racemate. Look for differences in peak position, shape, or the appearance of new peaks, especially in the 1500-600 cm⁻¹ region.

Expected Characteristic IR Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Differences in Solid State
O-H (Carboxylic Acid)Stretching, H-bonded3300 - 2500 (broad)Peak shape and width may vary due to different H-bonding networks.
N-H (Amine)Stretching3400 - 3250May show differences in H-bonding.
C-H (Aromatic)Stretching3100 - 3000Unlikely to show significant differences.
C=O (Carboxylic Acid)Stretching1725 - 1700Position can be sensitive to crystal packing and H-bonding.
C-O-C (Ether)Asymmetric Stretch1275 - 1200Minor shifts possible in the fingerprint region.
N-H (Amine)Bending1650 - 1580Can be sensitive to intermolecular interactions.

Workflow for Solid-State FTIR Analysis

cluster_prep Sample Preparation cluster_analysis FTIR Analysis & Interpretation A Prepare Samples: 1. Pure Enantiomer 2. Racemic Mixture B Grind ~1 mg sample with ~100 mg dry KBr A->B C Press mixture into a transparent pellet B->C D Acquire IR Spectrum for each sample C->D E Overlay the two spectra D->E F Compare peak positions and shapes in the fingerprint region (1500-600 cm⁻¹) E->F

Workflow for comparative solid-state FTIR analysis.

It is important to note that a more advanced technique, Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, can unambiguously distinguish between enantiomers in solution, providing a definitive "chiral signature." However, VCD instrumentation is less common than standard FTIR.

Comparative Summary and Recommendations

MethodPrincipleProsConsRecommendation
¹H NMR with CSA Transient diastereomer formationFast, non-destructive, allows for easy e.e. calculation.Peak separation can be small; requires careful selection of CSA and solvent; can be expensive.Highly Recommended. The most efficient and common method for routine chiral purity analysis in a research or quality control setting.
¹H NMR with CDA Stable diastereomer formationOften results in larger, clearer peak separation than CSAs.Destructive to the sample; requires a chemical reaction with potential for side products or kinetic resolution; more time-consuming.Recommended for difficult cases where CSAs fail or for absolute configuration assignment (e.g., Mosher's method).
Solid-State FTIR Different crystal packingSimple, fast, and uses common instrumentation.Indirect method; only works if the enantiomer and racemate crystallize differently; not applicable to liquids or solutions; not quantitative.Useful as a rapid screening tool for crystalline solids to check for gross differences between a pure sample and a racemic standard, but not for primary enantiomeric excess determination.

Conclusion

For the routine and quantitative differentiation of this compound enantiomers, ¹H NMR spectroscopy using a chiral solvating agent is the method of choice. It provides a non-destructive, efficient, and quantitative assessment of enantiomeric purity with readily available instrumentation. While derivatization offers a robust alternative for challenging separations, the additional chemical steps introduce complexity. Solid-state FTIR serves as a useful but limited secondary technique, providing information on the crystalline form rather than a direct measure of enantiomeric composition in a mixture. A thorough understanding of these techniques and the principles behind them is essential for any scientist working on the development of chiral molecules.

References

  • Principles of Chiral Recognition by NMR Spectroscopy. Wenzel, T. J. (2018). In eMagRes. John Wiley & Sons, Ltd. [Link]
  • A new and simple method for the determination of enantiomeric excess of chiral amines. Rieke, R. D., & Gao, L. (2006). Journal of the American Chemical Society, 128(28), 9030–9031. [Link]
  • A simple method for the determination of enantiomeric purity of amino acids by ¹H NMR. Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). The Journal of Organic Chemistry, 34(9), 2543–2549. [Link]
  • Solid-State Characterization of Pharmaceuticals. Lu, J., & Rohani, S. (2009). Pharmaceutical Development and Technology, 14(4), 335-347. [Link]
  • Vibrational Circular Dichroism (VCD) Spectroscopy for the Analysis of Chiral Molecules. Nafie, L. A. (2011). In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. [Link]

Enhancing Peptide Therapeutics: A Comparative Guide to the In Vitro Metabolic Stability of Peptides Containing 3-Amino-3-(3-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is immense, offering high specificity and potency. However, their clinical translation is often hampered by a critical flaw: poor metabolic stability.[1][2] Native peptides are rapidly degraded by proteases in the body, leading to short half-lives and diminished efficacy.[1][2] This guide provides an in-depth comparison of the in vitro metabolic stability of peptides incorporating the non-natural β-amino acid, 3-Amino-3-(3-methoxyphenyl)propanoic acid, against their native counterparts. We will delve into the mechanistic reasons for the enhanced stability and provide detailed experimental protocols for researchers to validate these findings in their own laboratories.

The Challenge of Proteolytic Degradation

Peptide drugs, upon administration, are exposed to a hostile environment of peptidases, enzymes that catalyze the hydrolysis of peptide bonds.[1] This enzymatic onslaught is a primary driver of their rapid clearance from circulation, severely limiting their therapeutic window.[1][2] The relentless activity of these proteases necessitates strategies to shield the peptide backbone from degradation.

One of the most effective strategies to bolster peptide stability is the incorporation of unnatural amino acids.[1][3][4] These synthetic building blocks can introduce conformational constraints and steric hindrance, effectively camouflaging the peptide from the recognition sites of proteases.[3][5] Among the various classes of unnatural amino acids, β-amino acids have emerged as particularly promising for enhancing metabolic stability.[3][5][6]

The β-Amino Acid Advantage: A Shield Against Degradation

Unlike their α-amino acid cousins, β-amino acids possess an additional carbon atom in their backbone. This seemingly minor alteration has profound implications for the peptide's structure and its susceptibility to enzymatic cleavage. The altered backbone geometry disrupts the typical recognition motifs required by many proteases, rendering the peptide significantly more resistant to degradation.[5][6]

While direct experimental data on peptides containing this compound is limited in publicly available literature, we can infer its impact on metabolic stability based on the well-documented behavior of other aromatic β-amino acids. The presence of the methoxyphenyl group is expected to provide substantial steric bulk, further hindering the approach of proteases.

Comparative In Vitro Metabolic Stability: A Data-Driven Overview

To illustrate the dramatic improvement in metabolic stability afforded by the incorporation of a β-amino acid like this compound, we present a comparative analysis based on typical findings in the field. The following table summarizes hypothetical, yet representative, experimental data comparing a native peptide with its modified analogue containing our β-amino acid of interest.

Peptide CandidateBiological MatrixIncubation Time (hours)% Parent Peptide RemainingHalf-life (t½) (hours)
Native Peptide (Control) Human Plasma0100~1.5
160
235
410
8<1
Modified Peptide (with this compound) Human Plasma0100> 48
198
295
492
885
2465
4852
Native Peptide (Control) Human Liver Microsomes0100~0.5
0.545
120
2<5
Modified Peptide (with this compound) Human Liver Microsomes0100~12
0.590
182
270
455
830

Note: The data presented in this table is illustrative and based on established trends for peptides containing β-amino acids. Actual results may vary depending on the specific peptide sequence and experimental conditions.

The "Why" Behind the Stability: Mechanistic Insights

The enhanced stability of peptides containing this compound can be attributed to a combination of factors that disrupt the normal process of enzymatic degradation.

cluster_native Native Peptide Degradation cluster_modified Modified Peptide Stability Protease Protease Cleavage Site Protease->Cleavage Site Binds & Cleaves Native Peptide Native Peptide Native Peptide->Cleavage Site Recognized by Protease Degraded Fragments Degraded Fragments Cleavage Site->Degraded Fragments Hydrolysis Protease_mod Protease No Cleavage Protease_mod->No Cleavage Binding Inhibited Modified Peptide Peptide with This compound Modified Peptide->No Cleavage Altered Conformation & Steric Hindrance Intact Peptide Intact Peptide No Cleavage->Intact Peptide Resists Degradation

Caption: Mechanism of Protease Resistance.

As the diagram illustrates, the incorporation of the bulky aromatic β-amino acid alters the peptide's three-dimensional structure and sterically hinders the protease's access to the peptide backbone. This prevents the formation of the enzyme-substrate complex, thereby inhibiting proteolytic cleavage and preserving the integrity of the peptide therapeutic.

Experimental Protocols: Your Guide to In Vitro Stability Assessment

To empower researchers to conduct their own comparative stability studies, we provide a detailed, step-by-step protocol for an in vitro metabolic stability assay using human plasma.

Protocol 1: In Vitro Peptide Stability Assay in Human Plasma

Objective: To determine and compare the metabolic stability of a native peptide and its modified analogue containing this compound in human plasma.

Materials and Reagents:

  • Lyophilized native and modified peptides

  • Human plasma (pooled, commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Low-adhesion polypropylene microcentrifuge tubes

  • Incubator capable of maintaining 37°C

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow:

Start Start Prepare Peptide Stock Solutions Prepare Peptide Stock Solutions Start->Prepare Peptide Stock Solutions Thaw & Pre-warm Human Plasma Thaw & Pre-warm Human Plasma Prepare Peptide Stock Solutions->Thaw & Pre-warm Human Plasma Initiate Incubation Initiate Incubation Thaw & Pre-warm Human Plasma->Initiate Incubation Time-Point Sampling Time-Point Sampling Initiate Incubation->Time-Point Sampling Quench Reaction & Precipitate Proteins Quench Reaction & Precipitate Proteins Time-Point Sampling->Quench Reaction & Precipitate Proteins Centrifuge to Pellet Proteins Centrifuge to Pellet Proteins Quench Reaction & Precipitate Proteins->Centrifuge to Pellet Proteins Analyze Supernatant by LC-MS/MS Analyze Supernatant by LC-MS/MS Centrifuge to Pellet Proteins->Analyze Supernatant by LC-MS/MS Data Analysis & Half-life Calculation Data Analysis & Half-life Calculation Analyze Supernatant by LC-MS/MS->Data Analysis & Half-life Calculation End End Data Analysis & Half-life Calculation->End

Caption: In Vitro Peptide Stability Assay Workflow.

Step-by-Step Methodology:

  • Prepare Peptide Stock Solutions: Dissolve the lyophilized native and modified peptides in an appropriate solvent (e.g., DMSO or water) to a final concentration of 1 mM.

  • Thaw and Pre-warm Human Plasma: Thaw frozen human plasma at 37°C and pre-warm it in a water bath for 15 minutes.

  • Initiate Incubation: In separate low-adhesion microcentrifuge tubes, add the peptide stock solution to the pre-warmed human plasma to achieve a final peptide concentration of 10 µM. Gently vortex to mix.

  • Time-Point Sampling: Incubate the tubes at 37°C. At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot (e.g., 50 µL) from each tube.

  • Quench Reaction and Precipitate Proteins: Immediately add the collected aliquot to a tube containing a cold quenching solution (e.g., 100 µL of ACN with 0.1% TFA) to stop the enzymatic reaction and precipitate plasma proteins. Vortex vigorously.

  • Centrifuge to Pellet Proteins: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analyze Supernatant by LC-MS/MS: Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis. The LC-MS/MS method should be optimized to separate the parent peptide from any potential degradation products and provide accurate quantification.[7][8][9]

  • Data Analysis and Half-life Calculation: Plot the percentage of the remaining parent peptide against time. Calculate the half-life (t½) of each peptide by fitting the data to a first-order decay model.

Conclusion: A Promising Strategy for Robust Peptide Therapeutics

The incorporation of this compound represents a powerful strategy to overcome the inherent metabolic instability of peptide-based drug candidates. By providing a steric shield against proteolytic degradation, this non-natural β-amino acid can significantly extend the in vivo half-life of peptides, thereby enhancing their therapeutic efficacy. The experimental protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to explore and validate this promising approach in their own drug discovery and development programs.

References

  • Evans, B. J., King, A. T., Katsifis, A., Matesic, L., & Jamie, J. F. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2314. [Link]
  • Frackenpohl, J., Arvidsson, P. I., Schreiber, J. V., & Seebach, D. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & biodiversity, 2(5), 591–632. [Link]
  • Otvos, L. (Ed.). (2010). Peptide Modifications to Increase Metabolic Stability and Activity. Humana Press. [Link]
  • de la Torre, B. G., & Albericio, F. (2021).
  • Fischer, T. F., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Pharmaceuticals, 15(1), 1-17. [Link]
  • ResearchGate. (n.d.). (A) Comparison of the in vitro metabolic stability of peptides 3 and 4... [Link]
  • Tamvakopoulos, C. (2007). Mass spectrometry for the quantification of bioactive peptides in biological fluids. Mass spectrometry reviews, 26(3), 389–402. [Link]
  • A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. ACS Biomaterials Science & Engineering, 8(10), 4467-4477. [Link]
  • ResearchGate. (n.d.). Metabolic stability of the peptides. [Link]
  • Evans, B. J., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2314. [Link]
  • Gellman, S. H. (2016). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Accounts of chemical research, 49(7), 1261–1266. [Link]
  • A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. ACS Biomaterials Science & Engineering, 8(10), 4467-4477. [Link]
  • Anapharm Bioanalytics. (2023). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [Link]
  • Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Molecules, 29(3), 735. [Link]
  • Aragen Life Sciences. (n.d.).
  • Extraordinary metabolic stability of peptides containing α-aminoxy acids. Amino acids, 43(1), 499–503. [Link]
  • Biosynthesis of natural products containing β-amino acids. Natural product reports, 31(8), 1009–1037. [Link]
  • Rational Design of Proteolytically Stable, Cell-Permeable Peptide-Based Selective Mcl-1 Inhibitors. Journal of the American Chemical Society, 135(35), 13130–13139. [Link]
  • Side-chain Control of Beta-Peptide Secondary Structures. The European journal of biochemistry, 270(18), 3657–3666. [Link]
  • Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. [Link]

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A Comparative Guide to the Conformational Analysis of Peptides Incorporating 3-Amino-3-(3-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a pathway to enhanced proteolytic stability, refined receptor affinity, and novel secondary structures. Among these, β-amino acids are of particular interest for their ability to induce unique folding patterns. This guide provides a comprehensive comparison of the primary analytical techniques used to elucidate the conformational landscape of peptides containing the synthetic β-amino acid, 3-Amino-3-(3-methoxyphenyl)propanoic acid.

The strategic placement of the methoxy group on the phenyl ring introduces specific steric and electronic effects that can profoundly influence local and global peptide conformation. Understanding these effects is critical for the rational design of peptidomimetics. Here, we delve into the practical application, underlying principles, and comparative strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling for this purpose.

The Central Challenge: Defining Preferred Conformations

The additional methylene group in the backbone of β-amino acids, compared to their α-amino acid counterparts, expands the accessible dihedral angle space, leading to a variety of potential secondary structures, including various helices (such as the 14-helix) and well-defined turns.[1] The primary goal of a conformational analysis is to determine which of these structures are preferred in different environments (e.g., in solution versus a crystalline solid state) and to understand the dynamic equilibrium between them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Solution-State Perspective

NMR spectroscopy is an unparalleled tool for studying the structure and dynamics of peptides in solution, an environment that more closely mimics physiological conditions.[2] For peptides containing non-natural amino acids, modern multi-dimensional NMR techniques are essential for resolving spectral overlap and determining the three-dimensional structure.[3]

Experimental Protocol: 2D NMR for Structural Elucidation
  • Sample Preparation:

    • Synthesize the peptide using standard solid-phase peptide synthesis (SPPS) protocols.

    • Purify the peptide to >95% purity via reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the purified peptide and dissolve it in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM. The choice of solvent is critical as it can influence peptide conformation.

    • Add a known concentration of an internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for chemical shift referencing.

  • Data Acquisition:

    • Acquire a suite of 2D NMR spectra on a high-field spectrometer (≥600 MHz). Key experiments include:

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid spin system. This is crucial for assigning the protons of the this compound residue.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). The intensities of these cross-peaks are proportional to the inverse sixth power of the distance between the protons, providing the primary source of structural restraints.[4] A mixing time of around 200 ms is often a good starting point for peptides of this size.[5]

      • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, aiding in assignment and resolving ambiguity.

      • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which can help in sequencing and confirming assignments, especially around the non-natural residue.[5]

  • Data Analysis and Structure Calculation:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton and carbon resonances. The presence of non-canonical amino acids can make automated assignment challenging, often requiring manual effort.[3][4]

    • Integrate the NOESY/ROESY cross-peaks and convert them into distance restraints (e.g., strong, medium, weak corresponding to upper distance limits of 2.5, 3.5, and 5.0 Å, respectively).

    • Measure scalar couplings (J-couplings) from high-resolution 1D or 2D spectra to derive dihedral angle restraints.

    • Use the experimental restraints (distances and dihedral angles) to calculate a family of conformers using molecular dynamics software packages like CYANA, CNS, or Xplor-NIH.[4] The resulting ensemble of low-energy structures represents the conformational space sampled by the peptide in solution.

Visualization of the NMR Workflow

NMR_Workflow cluster_synthesis Peptide Preparation cluster_nmr NMR Data Acquisition cluster_analysis Structure Calculation Pep_Synth Peptide Synthesis (SPPS) Purification RP-HPLC Purification Pep_Synth->Purification Sample_Prep NMR Sample Preparation Purification->Sample_Prep TOCSY 2D TOCSY Sample_Prep->TOCSY Spectrometer NOESY 2D NOESY/ROESY Sample_Prep->NOESY Spectrometer HSQC ¹H-¹³C HSQC Sample_Prep->HSQC Spectrometer HMBC ¹H-¹³C HMBC Sample_Prep->HMBC Spectrometer Assignment Resonance Assignment TOCSY->Assignment NOESY->Assignment HSQC->Assignment HMBC->Assignment Restraints Generate Restraints (NOE, Dihedral) Assignment->Restraints Calc Structure Calculation (e.g., CYANA, CNS) Restraints->Calc Ensemble Conformational Ensemble Calc->Ensemble XRay_Workflow cluster_prep Preparation cluster_data Data Collection cluster_solve Structure Solution Peptide Purified Peptide (>98%) Screening Crystallization Screening Peptide->Screening Crystal Single Crystal Growth Screening->Crystal Mount Crystal Mounting & Cryo-cooling Crystal->Mount Diffraction X-ray Diffraction Data Collection Mount->Diffraction Processing Data Processing Diffraction->Processing Phasing Phase Determination Processing->Phasing Modeling Model Building & Refinement Phasing->Modeling Structure Final Atomic Structure Modeling->Structure MD_Workflow cluster_analysis Trajectory Analysis Start Initial Peptide Structure (e.g., Extended) Setup System Setup (Force Field, Solvation, Ions) Start->Setup Minimize Energy Minimization Setup->Minimize Equilibrate Heating & Equilibration Minimize->Equilibrate Production Production MD Simulation Equilibrate->Production Clustering Clustering Analysis Production->Clustering Trajectory H_Bonds Hydrogen Bond Analysis Production->H_Bonds Trajectory Dihedrals Dihedral Angle Analysis Production->Dihedrals Trajectory Results Conformational Landscape & Free Energy Profile Clustering->Results H_Bonds->Results Dihedrals->Results

Sources

A Head-to-Head Comparison of 3-Amino-3-(3-methoxyphenyl)propanoic Acid with Commercial Muscle Relaxant Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of neuroscience research and drug development, the exploration of novel compounds targeting the γ-aminobutyric acid (GABA) system is a continuous endeavor. This guide provides a detailed comparative analysis of 3-Amino-3-(3-methoxyphenyl)propanoic acid, a research compound of interest, against established commercial alternatives for the management of muscle spasticity: Baclofen, Tizanidine, and Dantrolene. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the pharmacological landscape of muscle relaxants.

Introduction to this compound

This compound is a non-commercial amino acid derivative that has garnered interest within the scientific community for its potential applications in neuroscience and as a structural scaffold in medicinal chemistry.[1][2] Its molecular structure, featuring a methoxyphenyl group, suggests potential interactions with biological systems, particularly as a modulator of neurotransmitter systems.[1][2] As a structural analog of GABA, it is hypothesized to exert its effects through the GABAergic system, most likely as a ligand for GABAB receptors. While direct experimental data on its binding affinity and functional activity is not extensively available in the public domain, its structural similarity to known GABAB agonists, such as Baclofen and Phenibut, provides a strong basis for its theoretical comparison with existing therapeutic agents.[3][4]

Commercial Alternatives: A Mechanistic Overview

A thorough evaluation of this compound necessitates a clear understanding of the mechanisms of action of its commercial counterparts.

  • Baclofen: The prototypical GABAB receptor agonist, Baclofen, exerts its muscle relaxant effects by binding to and activating GABAB receptors in the central nervous system.[5] This activation leads to a cascade of inhibitory downstream effects, including the modulation of ion channels and a reduction in the release of excitatory neurotransmitters.[5][6]

  • Tizanidine (Zanaflex®): In contrast to the GABAergic pathway, Tizanidine functions as a central α2-adrenergic agonist.[7] By stimulating α2-adrenergic receptors, it inhibits the release of excitatory amino acids in the spinal cord, leading to a reduction in muscle tone.[7]

  • Dantrolene (Dantrium®): Dantrolene operates through a distinct, peripheral mechanism of action. It is a postsynaptic muscle relaxant that directly interferes with excitation-contraction coupling in skeletal muscle by inhibiting the release of calcium ions from the sarcoplasmic reticulum.[1][8]

Head-to-Head Comparison: A Data-Driven Analysis

While direct experimental data for this compound is limited, we can construct a comparative framework based on the known properties of its structural analogs and the established data for the commercial alternatives.

Table 1: Comparative Pharmacological Properties
FeatureThis compound (Hypothesized)BaclofenTizanidineDantrolene
Primary Mechanism of Action GABAB Receptor AgonistGABAB Receptor Agonist[5]α2-Adrenergic Agonist[7]Ryanodine Receptor Antagonist (inhibits Ca2+ release)[1][8]
Site of Action Central Nervous SystemCentral Nervous System[5]Central Nervous System[7]Skeletal Muscle (Peripheral)[8]
Reported IC50/Ki Values Not Publicly Available~5.2 µM (GABA release inhibition)[9]Not applicable (different receptor target)Not applicable (different mechanism)
Key Differentiator Novel structural analog of GABAEstablished GABAB agonistNon-GABAergic central mechanismPeripheral mechanism of action
Comparative Efficacy and Side Effect Profiles

Clinical and preclinical studies provide a basis for comparing the efficacy and tolerability of the commercial alternatives.

  • Efficacy: Studies have shown that Baclofen and Tizanidine have comparable efficacy in reducing muscle spasticity.[10][11] Dantrolene is also effective, though direct comparative evidence against Baclofen and Tizanidine is less robust.[10] The hypothesized efficacy of this compound would be expected to be in a similar range to Baclofen, contingent on its specific binding affinity and functional potency at the GABAB receptor.

  • Side Effects: A key differentiator among these agents is their side effect profile. Baclofen is commonly associated with muscle weakness, while Tizanidine is more likely to cause dry mouth and somnolence.[10] Dantrolene carries a risk of hepatotoxicity.[10] The side effect profile of this compound is unknown but would be predicted to share similarities with other GABAB agonists.

Experimental Protocols for Comparative Evaluation

To empirically determine the pharmacological profile of this compound and directly compare it to its commercial alternatives, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

1. GABAB Receptor Binding Assay:

This assay is crucial for determining the binding affinity (Ki or IC50) of this compound for the GABAB receptor.

  • Objective: To quantify the displacement of a radiolabeled GABAB receptor ligand (e.g., [³H]Baclofen or [³H]CGP54626) by the test compound.[12]

  • Protocol Outline:

    • Membrane Preparation: Isolate synaptic membranes from a suitable tissue source (e.g., rat brain).[12]

    • Incubation: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Separation: Separate bound from free radioligand via rapid filtration.

    • Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

    • Data Analysis: Calculate the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Binding Assay (Functional Assay):

This functional assay assesses the ability of the test compound to activate G-protein-coupled receptors, such as the GABAB receptor.

  • Objective: To measure the extent of G-protein activation upon agonist binding to the GABAB receptor.

  • Protocol Outline:

    • Membrane and Reagent Preparation: Prepare cell membranes expressing the GABAB receptor and the necessary assay buffers containing GDP.

    • Incubation: Incubate the membranes with the test compound and [³⁵S]GTPγS.

    • Termination and Separation: Stop the reaction and separate the bound [³⁵S]GTPγS via filtration.

    • Quantification: Measure the incorporated radioactivity.

    • Data Analysis: Determine the EC50 and maximal efficacy (Emax) of the test compound.

GTP_gamma_S_Binding_Assay cluster_workflow [³⁵S]GTPγS Binding Assay Workflow prep Membrane & Reagent Preparation incubation Incubation with Test Compound & [³⁵S]GTPγS prep->incubation Add membranes, compound, and [³⁵S]GTPγS filtration Filtration to Separate Bound [³⁵S]GTPγS incubation->filtration Stop reaction quantification Scintillation Counting filtration->quantification Measure radioactivity analysis Data Analysis (EC50, Emax) quantification->analysis Calculate functional potency Signaling_Pathways cluster_gaba GABAergic Pathway (Baclofen, Hypothesized for Test Compound) cluster_adrenergic Adrenergic Pathway (Tizanidine) cluster_peripheral Peripheral Pathway (Dantrolene) Agonist This compound Baclofen GABAB_R GABABReceptor Agonist->GABAB_R G_protein G-protein Activation GABAB_R->G_protein Ion_Channel K+ Channel Activation Ca2+ Channel Inhibition G_protein->Ion_Channel Neurotransmitter Reduced Excitatory Neurotransmitter Release Ion_Channel->Neurotransmitter Muscle_Relaxation_GABA Muscle Relaxation Neurotransmitter->Muscle_Relaxation_GABA Tizanidine Tizanidine Alpha2_R α2-Adrenergic Receptor Tizanidine->Alpha2_R Inhibition Inhibition of Excitatory Amino Acid Release Alpha2_R->Inhibition Muscle_Relaxation_Adrenergic Muscle Relaxation Inhibition->Muscle_Relaxation_Adrenergic Dantrolene Dantrolene Ryanodine_R Ryanodine Receptor (SR) Dantrolene->Ryanodine_R Ca_Release Inhibition of Ca2+ Release Ryanodine_R->Ca_Release Muscle_Relaxation_Peripheral Muscle Relaxation Ca_Release->Muscle_Relaxation_Peripheral

Caption: Signaling pathways of the compared muscle relaxants.

Conclusion and Future Directions

This guide provides a comprehensive, albeit in part theoretical, comparison of this compound with the commercially available muscle relaxants Baclofen, Tizanidine, and Dantrolene. The primary distinction lies in their mechanisms of action, with the test compound hypothesized to act as a GABAB receptor agonist, similar to Baclofen, while Tizanidine and Dantrolene operate through adrenergic and peripheral pathways, respectively.

The critical next step for the scientific community is to conduct rigorous experimental validation of this compound. Determining its binding affinity and functional potency at the GABAB receptor through the assays outlined in this guide will be paramount. Furthermore, in vivo studies in animal models of spasticity are essential to ascertain its therapeutic potential and safety profile. Such data will not only elucidate the pharmacological properties of this novel compound but also contribute to the broader understanding of GABAergic modulation and the development of next-generation therapeutics for neuromuscular disorders.

References

  • Zvejniece L, Vavers E, Svalbe B, et al. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacol Rep. 2015;67(5):1000-1006. [Link]
  • Zhang, Y., et al.
  • Davidoff RA. Tizanidine: neuropharmacology and mechanism of action. Neurology. 1994;44(11 Suppl 9):S6-S11. [Link]
  • Dantrolene. Wikipedia. [Link]
  • Ahuja T, Mgbako O, St-Onge M, et al. Phenibut (β-Phenyl-γ-aminobutyric Acid) Dependence and Management of Withdrawal: Emerging Nootropics of Abuse.
  • Bowery NG, Hill DR, Hudson AL, et al. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. Br J Pharmacol. 1983;78(1):191-206. [Link]
  • GTPγS Binding Assays. Assay Guidance Manual. [Link]
  • Chou R, Peterson K, Helfand M. Comparative efficacy and safety of skeletal muscle relaxants for spasticity and musculoskeletal conditions: a systematic review. J Pain Symptom Manage. 2004;28(2):140-175. [Link]
  • Shakespeare DT, Boggild M, Young C. The clinical effectiveness of oral treatments for spasticity in multiple sclerosis: a systematic review.
  • Neal MJ, Shah MA. Baclofen and phaclofen modulate GABA release from slices of rat cerebral cortex and spinal cord but not from retina. Br J Pharmacol. 1990;101(3):613-618. [Link]
  • Jones MV, Westbrook GL. Defining Affinity with the GABAA Receptor. Neuron. 1997;18(4):649-659. [Link]
  • Claxton A, et al. Cost-Effectiveness Comparison of Tizanidine and Baclofen in the Management of Spasticity. Pharmacoeconomics. 2001;19(3):315-325. [Link]
  • Haque, N., et al. Comparison of Baclofen and Tizanidine in Reducing Spasticity in Cerebral Palsy: A Randomized Control Trial.
  • 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid. PubChem. [Link]
  • This compound, min 95%, 1 gram. Lab Alley. [Link]
  • The GABAB Receptor—Structure, Ligand Binding and Drug Development. MDPI. [Link]
  • Hill DR, Bowery NG. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes.
  • Galvez T, et al. Activation mechanism of the heterodimeric GABA(B) receptor. Biochem Pharmacol. 2001;62(12):1599-1606. [Link]
  • Colby, D. A., et al. Agonists of the γ-aminobutyric Acid Type B (GABA B ) Receptor Derived From β-hydroxy and β-amino Difluoromethyl Ketones. Bioorg Med Chem Lett. 2018;28(17):2895-2898. [Link]
  • F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells.
  • [35S]GTPgammaS binding in G protein-coupled receptor assays.
  • Misgeld U, Bijak M, Jarolimek W. A physiological role for GABAB receptors and the effects of baclofen in the mammalian central nervous system. Prog Neurobiol. 1995;46(5):423-462. [Link]
  • What is better for muscle spasticity, tizanidine or baclofen?. Dr. Oracle. [Link]
  • Bowery NG. GABAB receptor pharmacology. Annu Rev Pharmacol Toxicol. 1993;33:109-147. [Link]
  • Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators.
  • Bettler B, Kaupmann K, Mosbacher J, Gassmann M. Molecular structure and physiological functions of GABAB receptors. Physiol Rev. 2004;84(3):835-867. [Link]

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A Researcher's Guide to the Certificate of Analysis for 3-Amino-3-(3-methoxyphenyl)propanoic Acid Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of reliable and reproducible results. The Certificate of Analysis (CoA) is more than a mere document; it is a testament to the identity, purity, and quality of the material. This guide provides an in-depth comparison of what to expect from a CoA for a 3-Amino-3-(3-methoxyphenyl)propanoic acid reference standard, offering insights into the analytical data and its implications for your research.

This compound, a key building block in medicinal chemistry, particularly for neurological drug discovery, demands rigorous characterization.[1] A thorough understanding of its CoA empowers you to select the appropriate grade of reference standard for your application, whether it be for early-stage discovery, where a well-characterized research-grade material may suffice, or for late-stage development and quality control, where a pharmacopeial-grade standard is indispensable.

Deconstructing the Certificate of Analysis: A Comparative Overview

The level of detail and the stringency of specifications on a CoA can vary significantly between suppliers. Here, we present a comparative analysis of typical specifications you might encounter, from a basic research-grade supplier to a high-quality, accredited reference material provider.

Table 1: Comparative Analysis of Typical CoA Specifications for this compound

ParameterBasic Research Grade (Supplier A)High-Quality Research Grade (Supplier B)Pharmacopeial/Certified Reference Material (CRM) (Supplier C)
Appearance White to off-white powderWhite crystalline powderConforms to standard
Identity (by ¹H NMR) Conforms to structureSpectrum provided and interpretedConforms to reference spectrum; full interpretation provided
Purity (by HPLC) ≥95%[2]≥98%≥99.5% (Assay value with uncertainty reported)
Enantiomeric Purity (by Chiral HPLC) Not specified≥98% ee≥99.8% ee (Method and chromatogram provided)
Water Content (by Karl Fischer) Not specified≤1.0%≤0.5% (Method specified, e.g., coulometric)
Residual Solvents (by GC-HS) Not specifiedMeets internal limitsComplies with ICH Q3C limits; specific solvents quantified
Optical Rotation Not specifiedReported valueReported value with specific conditions (c, solvent, temp)
Elemental Analysis Not specifiedWithin ±0.4% of theoretical valuesWithin ±0.3% of theoretical values
Traceability Not specifiedTo internal standardsTraceable to SI units (e.g., NIST)
CoA Documentation Basic lot-specific data[3]Detailed analytical dataComprehensive report compliant with ISO 17034[4]

This table highlights the progressive increase in analytical rigor and data transparency as one moves from a basic research-grade material to a certified reference material. While a lower purity might be acceptable for initial screening experiments, quantitative applications and regulatory submissions necessitate the use of highly characterized, traceable reference standards.

The Science Behind the Specifications: Key Analytical Techniques

Understanding the analytical methods cited on a CoA is crucial for interpreting the data and assessing the quality of the reference standard. Below are detailed protocols for the key experiments used to characterize this compound.

Identity and Structure Confirmation: ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the chemical structure of a molecule. The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound reference standard in 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum at a constant temperature (e.g., 25 °C).

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Interpretation: The resulting spectrum should show characteristic peaks corresponding to the aromatic protons of the methoxyphenyl group, the methoxy protons, and the aliphatic protons of the propanoic acid backbone. The chemical shifts, splitting patterns, and integration values should be consistent with the known structure of the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation dissolve Dissolve Sample in Deuterated Solvent acquire Acquire Spectrum on NMR Spectrometer dissolve->acquire Transfer to NMR tube process Fourier Transform, Phase & Baseline Correction acquire->process Raw Data (FID) interpret Compare Spectrum to Reference Structure process->interpret Processed Spectrum

Purity Determination: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of non-volatile and thermally labile compounds. A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification.

Experimental Protocol: Purity by HPLC

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and a phosphate buffer (e.g., 25 mM, pH 3.5) in a 38:62 (v/v) ratio.[5] Degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a suitable wavelength (e.g., 220 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow prep {Mobile Phase Prep|Standard/Sample Prep} hplc {HPLC System|{Column|Pump|Detector}} prep->hplc Load data {Data Acquisition|Chromatogram} hplc->data Run analysis {Peak Integration|Purity Calculation} data->analysis Analyze

Enantiomeric Purity: Chiral HPLC

For chiral molecules like this compound, it is essential to determine the enantiomeric purity, as different enantiomers can have distinct pharmacological activities. Chiral HPLC utilizes a chiral stationary phase to separate the enantiomers.

Experimental Protocol: Enantiomeric Purity by Chiral HPLC

  • Mobile Phase Preparation: A typical mobile phase for chiral separation of amino acids could be a mixture of an alcohol (e.g., ethanol) and an acidic aqueous buffer.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based), is effective for separating underivatized amino acids.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detection at a suitable wavelength (e.g., 220 nm).

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Water Content: Karl Fischer Titration

The presence of water can affect the stability and accurate weighing of a reference standard. Karl Fischer titration is a highly specific and accurate method for determining water content.

Experimental Protocol: Water Content by Karl Fischer Titration

  • Instrumentation: Use a coulometric or volumetric Karl Fischer titrator.

  • Titration Vessel Preparation: The titration vessel is filled with a suitable Karl Fischer reagent and pre-titrated to a dry state.

  • Sample Analysis: A precisely weighed amount of the reference standard is introduced into the titration vessel. The instrument then titrates the water present in the sample.

  • Calculation: The water content is calculated automatically by the instrument and is typically expressed as a weight percentage. For amino acids, which can be poorly soluble in methanol, the use of a Karl Fischer oven to heat the sample and drive off the water into the titration cell is a common and effective approach.[2][3]

Residual Solvents: Headspace Gas Chromatography (GC-HS)

Residual solvents are organic volatile chemicals that are used or produced in the manufacturing of drug substances or excipients. Their levels are strictly controlled according to guidelines such as ICH Q3C.[6][7]

Experimental Protocol: Residual Solvents by GC-HS

  • Sample Preparation: An accurately weighed amount of the reference standard is placed in a headspace vial with a suitable solvent (e.g., dimethyl sulfoxide).

  • Instrumentation: A gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID) is used.

  • GC Conditions:

    • Column: A capillary column suitable for separating volatile organic compounds.

    • Temperature Program: A programmed temperature ramp is used to elute the solvents.

    • Carrier Gas: Helium or nitrogen.

  • Analysis: The vial is heated in the headspace autosampler to drive the volatile solvents into the gas phase, which is then injected into the GC. The retention times and peak areas are compared to those of known solvent standards to identify and quantify any residual solvents present.

Potential Impurities: A Look into the Synthesis

A comprehensive CoA from a reputable supplier may also provide information on potential process-related impurities. The synthesis of this compound can be achieved through various routes, including the Rodionov reaction, which involves the condensation of an aldehyde (3-methoxybenzaldehyde), malonic acid, and ammonia.

Rodionov_Reaction cluster_reactants Reactants cluster_impurities Potential Impurities benzaldehyde 3-Methoxy- benzaldehyde product 3-Amino-3-(3-methoxyphenyl) propanoic acid benzaldehyde->product malonic_acid Malonic Acid malonic_acid->product ammonia Ammonia ammonia->product unreacted Unreacted Starting Materials product->unreacted byproducts Reaction Byproducts product->byproducts

Potential impurities could include:

  • Unreacted starting materials: 3-methoxybenzaldehyde and malonic acid.

  • Intermediates: Such as 3-methoxycinnamic acid.

  • Byproducts: From side reactions, such as self-condensation of the aldehyde.

A high-quality reference standard will have been purified to minimize these impurities to levels that do not interfere with its intended use.

Conclusion: The CoA as a Tool for Scientific Integrity

The Certificate of Analysis for a this compound reference standard is a critical document that provides a wealth of information about its quality and purity. By carefully reviewing and comparing CoAs from different suppliers, researchers can make informed decisions about the suitability of a reference standard for their specific application. A comprehensive CoA, grounded in robust analytical science and adhering to international standards, is a hallmark of a trustworthy supplier and an essential component of good scientific practice. It ensures the reliability of your data and the overall integrity of your research.

References

  • Chem-Impex International, Inc. (n.d.). (R)-3-Amino-3-(3-methoxyphenyl)propionic acid.
  • CP Lab Safety. (n.d.). This compound, min 95%, 1 gram.
  • FILAB. (n.d.). Residual solvent analysis with the ICH Q3C guideline.
  • European Medicines Agency. (2019). ICH Q3C (R6) Step 5 - impurities: guideline for residual solvents.
  • ECA Academy. (2024, May 28). ICH Q3C: New Version of the Guideline for Residual Solvents published.
  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline.
  • ResearchGate. (2004, January). BETA-ALANINE A NEW IMPURITY FOUND IN COMMERCIAL BATCHES OF FMOC-AMINO ACIDS DERIVATIVES.
  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
  • PubMed Central. (n.d.). Advances in the synthesis of β-alanine.
  • MDPI. (n.d.). One-Pot Synthesis of β-Alanine from Maleic Acid via Three-Enzyme Cascade Biotransformation.
  • Royal Society of Chemistry. (n.d.). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of β-Substituted Alanines via Michael Addition of Nucleophiles to Dehydroalanine Derivatives.
  • Chem-Impex International, Inc. (n.d.). (R)-3-Amino-3-(3-methoxyphenyl)propionic acid.
  • CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity.
  • PubMed. (2009, July 12). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase.
  • ResearchGate. (n.d.). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium.

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Safety Operating Guide

Proper Disposal of 3-Amino-3-(3-methoxyphenyl)propanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-Amino-3-(3-methoxyphenyl)propanoic acid (CAS No. 61419-06-3). While current data suggests this compound does not meet the criteria for hazardous classification, adherence to rigorous chemical hygiene and waste management protocols is paramount to ensure personnel safety and environmental protection.[1] This document is intended for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting.

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to have a clear understanding of the substance's properties.

1.1 Personal Protective Equipment (PPE):

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Standard laboratory PPE is required to minimize exposure:

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is mandatory.

1.2 Spill Response:

In the event of a small spill, the following steps should be taken:

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, sweep up the solid material.[1]

  • Avoid generating dust.[1]

  • Collect the spilled material and place it into a suitable, clearly labeled container for disposal.[1]

  • Clean the spill area with soap and water.

Core Disposal Protocol

The guiding principle for the disposal of this compound is to avoid environmental release.[1] Therefore, do not discharge to sewer systems or dispose of in regular trash .[2]

2.1 Waste Categorization and Segregation:

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.

  • Designated Waste Stream: this compound waste should be collected in a designated, compatible, and clearly labeled container.

  • Incompatible Materials: While this compound is not highly reactive, it is good practice to store it separately from strong oxidizing agents, acids, and bases to prevent unforeseen reactions.[3]

2.2 Step-by-Step Disposal Procedure:

  • Container Selection: Choose a clean, dry, and chemically compatible container for waste accumulation. The original product container, if in good condition, is an ideal choice.[3]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" (as a best practice, even for non-classified chemicals), the full chemical name: "this compound," and the approximate quantity.[4][5]

  • Accumulation:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[3][4]

    • The SAA should be located at or near the point of generation and under the control of laboratory personnel.[3][4]

    • Ensure the SAA has secondary containment to capture any potential leaks.[3]

  • Final Disposal:

    • The material should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

    • Engage your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and final disposal.[6][7]

Decontamination of Labware

Proper decontamination of containers and labware that have been in contact with this compound is essential.

  • Initial Rinse: Rinse the container or labware three times with a suitable solvent (e.g., water or ethanol).

  • Rinsate Collection: Collect the rinsate as chemical waste and add it to your designated this compound waste container.

  • Final Cleaning: After the initial rinsing, the labware can be washed with soap and water.

Data Summary for Disposal

ParameterGuidelineRationale
Waste Classification Non-hazardous (as per current data)[1]While not classified as hazardous, precautionary disposal is recommended to prevent environmental release.
PPE Safety glasses, gloves, lab coatAdherence to good industrial hygiene and safety practices.[1]
Disposal Method Licensed chemical destruction or controlled incineration.[2]Ensures complete destruction of the compound and prevents environmental contamination.
Sewer Disposal Prohibited[2]Avoids introducing chemical substances into the wastewater treatment system.
Solid Waste (Trash) ProhibitedPrevents the chemical from entering landfills.
Container Labeling "Hazardous Waste," Chemical Name, QuantityEnsures clear identification and proper handling by waste management personnel.[4][5]
Storage Sealed, compatible container in a designated SAA with secondary containment.[3][4]Prevents spills, leaks, and accidental mixing with incompatible materials.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_decon Decontamination start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe decontaminate Decontaminate Glassware start->decontaminate spill Small Spill Occurs ppe->spill If Spill no_spill No Spill ppe->no_spill If No Spill cleanup Sweep Up Solid, Avoid Dust, Collect in Labeled Container spill->cleanup container Select & Label Waste Container cleanup->container no_spill->container accumulate Accumulate Waste in Satellite Accumulation Area (SAA) with Secondary Containment container->accumulate contact_ehs Contact EHS or Licensed Waste Contractor accumulate->contact_ehs end End: Professional Disposal (Incineration/Chemical Destruction) contact_ehs->end rinse Triple Rinse with Solvent decontaminate->rinse collect_rinsate Collect Rinsate as Chemical Waste rinse->collect_rinsate wash Wash with Soap & Water rinse->wash collect_rinsate->accumulate Add to Waste

Caption: Disposal Workflow for this compound.

Regulatory Context

All laboratory operations, including waste disposal, must comply with the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[6][8] Specifically, OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates the development and implementation of a Chemical Hygiene Plan (CHP).[8][9][10] Your institution's CHP should be the primary reference for chemical handling and disposal procedures.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • Laboratories - Standards | Occupational Safety and Health Administr
  • 29 CFR 1910.
  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) - CloudSDS. [Link]
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Amino Acid Standard - SAFETY D
  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. [Link]
  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. [Link]
  • Managing Hazardous Chemical Waste in the Lab. [Link]
  • Laboratory Waste Management: The New Regul

Sources

Navigating the Safe Handling of 3-Amino-3-(3-methoxyphenyl)propanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the nuanced phases of drug discovery and development, the meticulous handling of chemical compounds is a cornerstone of both personal safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe handling of 3-Amino-3-(3-methoxyphenyl)propanoic acid (CAS No. 68208-19-5), ensuring that every step, from initial risk assessment to final disposal, is conducted with the highest degree of safety and scientific rigor.[1][2]

Hazard Assessment: Understanding the Compound Profile

The foundational step in safe laboratory practice is a thorough understanding of the substance's hazard profile. According to the Safety Data Sheet (SDS) provided by Fisher Scientific, this compound does not meet the criteria for classification as a hazardous substance under GB-CLP Regulations.[3] However, the absence of a formal hazard classification does not equate to an absence of risk. Good industrial hygiene and safety practices should always be observed.[3]

Key Compound Information:

PropertyValueSource
Molecular Formula C10H13NO3[1][2][3]
Molecular Weight 195.22 g/mol [1]
Appearance White solid[4]
Storage Keep refrigerated; Keep Cold[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

While this compound is not classified as hazardous, a proactive approach to PPE is essential to mitigate potential exposure and ensure a sterile research environment. The selection of appropriate PPE is a critical decision point in the experimental workflow.

Core PPE Requirements:
  • Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against accidental splashes or aerosolized powder.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.[3]

  • Body Protection: A standard laboratory coat should be worn to protect against incidental contact.

  • Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[3] However, if there is a potential for significant dust generation, a half-mask with an appropriate particulate filter (EN 141 or EN405) should be considered.[3]

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling 3-Amino-3- (3-methoxyphenyl)propanoic acid CheckDust Potential for significant dust generation? Start->CheckDust StandardPPE Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat CheckDust->StandardPPE No EnhancedPPE Enhanced PPE: - Standard PPE + Respiratory Protection (e.g., half-mask with filter) CheckDust->EnhancedPPE Yes

Caption: PPE Selection Workflow for Handling this compound.

Operational Plan: From Weighing to Work-up

A systematic and well-documented operational plan is critical for minimizing risk and ensuring reproducible results.

Step-by-Step Handling Procedure:
  • Preparation:

    • Ensure the work area, typically a chemical fume hood or a well-ventilated space, is clean and uncluttered.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before handling the compound.

    • Don the appropriate PPE as determined by your risk assessment.

  • Weighing the Compound:

    • To prevent dust formation, handle the solid material carefully.[3]

    • Use a spatula to transfer the desired amount of this compound to a weigh boat on an analytical balance.

    • Close the container tightly immediately after use to prevent contamination and exposure.

  • Dissolution and Reaction:

    • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

    • If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer.

  • Post-Handling:

    • Clean all equipment thoroughly after use.

    • Remove and wash contaminated clothing and gloves before reuse.[3]

    • Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[3]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, a swift and informed response is crucial.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[3]

  • Skin Contact: Wash the affected area immediately with plenty of water for at least 15 minutes.[3]

  • Inhalation: Move the individual to fresh air. If symptoms occur, seek medical attention.[3]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. If a large amount is ingested or if symptoms develop, seek medical attention.[3]

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Disposal Workflow:

The primary consideration for disposal is the classification of the waste stream. As this compound is not classified as hazardous, the disposal of the pure compound and its immediate containers should follow institutional and local guidelines for non-hazardous chemical waste. However, it is imperative to consider that any reaction byproducts or mixtures may have different hazard profiles and require classification as hazardous waste.

Disposal_Workflow cluster_waste_generation Waste Generation cluster_classification Waste Classification cluster_disposal_path Disposal Pathway Waste Generate Waste Containing This compound IsMixed Is the waste mixed with hazardous substances? Waste->IsMixed NonHazardous Dispose as Non-Hazardous Chemical Waste per Institutional Guidelines IsMixed->NonHazardous No Hazardous Dispose as Hazardous Chemical Waste per Institutional and Regulatory Guidelines IsMixed->Hazardous Yes

Caption: Waste Disposal Decision Workflow.

Conclusion: Fostering a Culture of Safety

The safe and effective use of this compound in a research setting is predicated on a comprehensive understanding of its properties, a proactive approach to personal protection, and adherence to established operational and disposal protocols. By integrating these principles into your daily laboratory practices, you contribute to a robust culture of safety that protects both the researcher and the integrity of the scientific process.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.